molecular formula C12H15ClO3 B030528 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone CAS No. 58113-30-7

1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone

Cat. No.: B030528
CAS No.: 58113-30-7
M. Wt: 242.7 g/mol
InChI Key: RBBVSSYQKVBALO-UHFFFAOYSA-N
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Description

1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone is a high-purity chemical intermediate of significant interest in organic synthesis and pharmaceutical research. This compound features a phenyl ethanone core structure substituted with a methoxy group and a 3-chloropropoxy chain, making it a versatile building block for the construction of more complex molecules. Its primary research value lies in its potential as a precursor in the synthesis of novel chemical entities, particularly in the development of compounds with potential biological activity. The chloropropoxy side chain serves as an excellent alkylating agent, allowing researchers to introduce this aromatic moiety into nucleophilic systems, such as nitrogen heterocycles or thiol groups, to create new molecular scaffolds. This makes it invaluable for medicinal chemistry programs aimed at discovering new therapeutics, where it can be used to modulate the physicochemical properties and structure-activity relationships (SAR) of lead compounds. Furthermore, its well-defined structure and reactivity profile are advantageous for materials science applications, particularly in the synthesis of advanced organic materials and liquid crystals. Strictly for research and development purposes in a controlled laboratory environment.

Properties

IUPAC Name

1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H15ClO3/c1-9(14)10-4-5-11(12(8-10)15-2)16-7-3-6-13/h4-5,8H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBVSSYQKVBALO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCCCCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428521
Record name 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethan-1-one
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Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58113-30-7
Record name 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Chloropropoxy)-3-methoxyacetophenone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-CHLOROPROPOXY)-3-METHOXYACETOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M768QMU9V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone (CAS No. 58113-30-7), a key chemical intermediate in pharmaceutical synthesis. This document details its chemical and physical properties, outlines a robust synthetic protocol based on the Williamson ether synthesis, explores its chemical reactivity, and discusses its primary application in the manufacture of the atypical antipsychotic drug, Iloperidone. Furthermore, it presents an analysis of its expected spectroscopic characteristics and essential safety and handling information to ensure its proper use in a laboratory and manufacturing context.

Chemical Identity and Physical Properties

This compound is an aromatic ketone distinguished by a substituted phenyl ring containing methoxy, acetyl, and 3-chloropropoxy groups.[1][2] These functional groups dictate its physical properties and reactivity profile, making it a versatile building block. The compound typically appears as a white to off-white solid or crystalline powder.[3]

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 58113-30-7
Molecular Formula C₁₂H₁₅ClO₃[1][4]
Molecular Weight 242.70 g/mol [5]
IUPAC Name 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone
Synonyms 4-(3-Chloropropoxy)-3-methoxyacetophenone, 3-(4-Acetyl-2-methoxyphenoxy)propyl chloride[1]
Appearance White Solid / Crystalline Powder[3]
Melting Point 61 - 64 °C
Boiling Point ~367 °C at 760 mmHg (Predicted)[1]
Density ~1.1 g/cm³[1]
XLogP3 2.5[1]
Topological Polar Surface Area 35.5 Ų[1]

Below is the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis and Reaction Mechanism

The primary route for synthesizing this intermediate is the Williamson ether synthesis, a reliable and well-established method for forming ethers.[6] This reaction involves the nucleophilic substitution (Sɴ2) of an alkyl halide by an alkoxide.[7] In this specific case, the phenolic hydroxyl group of 1-(4-hydroxy-3-methoxyphenyl)ethanone (commonly known as acetovanillone) is deprotonated by a weak base to form a phenoxide ion, which then acts as the nucleophile.

The phenoxide attacks the primary carbon of an alkylating agent, such as 1-bromo-3-chloropropane, displacing the bromide leaving group. Bromide is a better leaving group than chloride, allowing for selective reaction at the carbon-bromine bond.

G cluster_reactants Reactants Acetovanillone Acetovanillone Deprotonation Deprotonation of Phenol Acetovanillone->Deprotonation Formation of Phenoxide AlkylHalide 1-Bromo-3-chloropropane SN2_Attack Sɴ2 Nucleophilic Attack AlkylHalide->SN2_Attack Displacement of Bromide Base Base (e.g., K₂CO₃) Base->Deprotonation Formation of Phenoxide Solvent Solvent (e.g., Acetone/MEK) Solvent->Deprotonation Formation of Phenoxide Deprotonation->SN2_Attack Displacement of Bromide Workup Aqueous Workup & Filtration SN2_Attack->Workup Removal of Salts Isolation Crystallization & Isolation Workup->Isolation Purification Product 1-(4-(3-Chloropropoxy)-3- methoxyphenyl)ethanone Isolation->Product

Caption: Workflow for the Williamson Ether Synthesis of the target compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is adapted from established Williamson ether synthesis procedures for analogous compounds.[5][8]

Materials:

  • 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone)

  • 1-Bromo-3-chloropropane

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Acetone or Methyl Ethyl Ketone (MEK)

  • Deionized Water

  • Petroleum Ether or Isopropyl Ether for crystallization

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetovanillone (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and the solvent (e.g., acetone or MEK).

  • Addition of Alkylating Agent: While stirring the mixture, add 1-bromo-3-chloropropane (1.2-1.5 eq).

  • Reflux: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain for 12-20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Expertise Note: Using MEK as a solvent, potentially with a phase-transfer catalyst, can reduce reaction times and minimize the formation of dimer impurities.[8]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of fresh solvent.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield a crude oil or solid.

  • Purification: Dissolve the crude residue in a minimal amount of a suitable hot solvent (e.g., isopropyl ether) or add petroleum ether to the crude oil to induce crystallization.

  • Isolation: Cool the mixture in an ice bath to maximize crystal formation. Collect the solid product by vacuum filtration, wash with cold petroleum ether, and dry under vacuum to yield the final product.

Chemical Reactivity and Further Transformations

The molecule possesses two primary reactive sites: the terminal alkyl chloride and the aromatic ketone.

  • Alkyl Chloride: The chloropropane moiety is an electrophilic site susceptible to nucleophilic substitution. This is the key to its utility in drug synthesis. The chlorine atom can be displaced by various nucleophiles, such as secondary amines, to form a new carbon-nitrogen bond. This reaction is central to the synthesis of Iloperidone.[1][9]

  • Aromatic Ketone: The acetyl group's carbonyl carbon is electrophilic and can undergo reactions typical of ketones, such as reduction to a secondary alcohol, reductive amination, or condensation reactions at the alpha-carbon. While less critical for its primary application, these potential transformations offer routes to other derivatives.

Application in Iloperidone Synthesis

The principal application of this compound is as a late-stage intermediate in the synthesis of Iloperidone, an atypical antipsychotic used for the treatment of schizophrenia.[1][9]

In the final key step of Iloperidone synthesis, the alkyl chloride of the title compound is reacted with the secondary amine of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. This is a classic nucleophilic substitution reaction where the piperidine nitrogen displaces the chloride, forming the final drug molecule.[8]

G Intermediate 1-(4-(3-Chloropropoxy)-3- methoxyphenyl)ethanone Reaction Nucleophilic Substitution (Alkylation) Intermediate->Reaction Electrophile Piperidine 6-Fluoro-3-(4-piperidinyl)- 1,2-benzisoxazole Piperidine->Reaction Nucleophile Iloperidone Iloperidone Reaction->Iloperidone

Caption: Role as a key intermediate in the synthesis of Iloperidone.

Expected Spectroscopic Characteristics

While publicly available spectra for this specific compound are scarce, its characteristic signals can be predicted based on its structure and data from analogous compounds. This information is crucial for reaction monitoring and quality control.[5][10][11]

Table 2: Predicted Spectroscopic Data

TechniqueFeaturePredicted Chemical Shift / ValueRationale / Notes
¹H NMR -COCH₃ (s, 3H)δ 2.5-2.6 ppmSinglet for the acetyl methyl protons.
Ar-OCH₃ (s, 3H)δ 3.9-4.0 ppmSinglet for the methoxy group protons.
-O-CH₂- (t, 2H)δ 4.1-4.3 ppmTriplet for the methylene group adjacent to the ether oxygen.
-CH₂-Cl (t, 2H)δ 3.7-3.8 ppmTriplet for the methylene group adjacent to the chlorine.
-CH₂-CH₂-CH₂- (quint, 2H)δ 2.2-2.4 ppmQuintet for the central methylene group of the propyl chain.
Aromatic (m, 3H)δ 6.9-7.6 ppmComplex multiplet for the three aromatic protons.
¹³C NMR C=Oδ ~197 ppmKetone carbonyl carbon.
Aromatic Carbonsδ 110-155 ppmMultiple signals for the six aromatic carbons.
-O-CH₂-δ ~65 ppmMethylene carbon adjacent to the ether oxygen.
-CH₂-Clδ ~41 ppmMethylene carbon adjacent to the chlorine.
-CH₂-CH₂-CH₂-δ ~32 ppmCentral methylene carbon of the propyl chain.
Ar-OCH₃δ ~56 ppmMethoxy carbon.
-COCH₃δ ~26 ppmAcetyl methyl carbon.
IR C=O Stretch1670-1685 cm⁻¹Strong absorption characteristic of an aryl ketone.
C-O-C Stretch1250-1270 cm⁻¹ (aryl-alkyl ether) & 1020-1040 cm⁻¹Asymmetric and symmetric stretching of the ether linkages.
C-Cl Stretch650-750 cm⁻¹Characteristic absorption for an alkyl chloride.
Mass Spec. [M]⁺m/z 242 & 244Molecular ion peaks with ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes.
Fragmentationm/z 165Loss of the chloropropoxy group (•C₃H₆Cl).
Fragmentationm/z 151Further loss of the methyl group from the m/z 165 fragment.

Safety and Handling

This compound is classified as an irritant and may be harmful if swallowed or comes into contact with skin. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.

Table 3: GHS Hazard Information

Hazard ClassCodeStatementSource(s)
Acute Toxicity, OralH302Harmful if swallowed.
Skin Corrosion/IrritationH315Causes skin irritation.
Serious Eye Damage/IrritationH319Causes serious eye irritation.

First Aid Measures:

  • Inhalation: Move to fresh air.

  • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center.

Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • PrepChem.com. (n.d.). Synthesis of 1-[4-(5-Chloropentoxy)-3-methoxyphenyl]ethanone.
  • Pharmaffiliates. (n.d.). 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone. CAS No: 58113-30-7.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 18). Unlocking Potency: The Chemical Properties and Applications of 1-[4-(3-Chloropropoxy)-3-Methoxyphenyl]ethanone.
  • Google Patents. (n.d.). WO2011154860A1 - An improved process for preparing iloperidone.
  • The Royal Society of Chemistry. (2013). Supporting information for "Aerobic oxidation of olefins into valuable ketones catalyzed by a robust Co(II)-terpyridine complex".
  • Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385–413. (While a specific URL to the full text isn't available from the search, this is a foundational reference for the synthesis method).
  • PubChem. (n.d.). 4-(3-Chloropropoxy)-3-methoxyacetophenone. CID 7314264.
  • ResearchGate. (n.d.). 1 H NMR of (a) [BMIM][Cl], (b) 4-hydroxy-3-methoxyacetophenone and (c) [BMIM][Cl]-4-hydroxy-3-methoxyacetophenone adduct.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 9). The Critical Role of 1-[4-(3-Chloropropoxy)-3-Methoxyphenyl]ethanone in Modern Pharmaceutical Manufacturing.
  • Pharmaffiliates. (n.d.). 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone.

Sources

An In-depth Technical Guide to 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone (CAS 58113-30-7): A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone, registered under CAS number 58113-30-7, is a significant organic compound within the fine chemical and pharmaceutical industries.[1] Predominantly recognized as a crucial intermediate in the synthesis of the atypical antipsychotic drug Iloperidone, this compound's purity and specific structural characteristics are paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2] This technical guide provides an in-depth analysis of its chemical and physical properties, a detailed synthesis protocol, its primary applications in drug development, and essential safety and handling information for researchers, scientists, and drug development professionals.

This compound is also known by several synonyms, including:

  • 4-(3-Chloropropoxy)-3-methoxyacetophenone[3]

  • 3-(4-Acetyl-2-methoxyphenoxy)propyl Chloride[4]

  • Ethanone, 1-[4-(3-chloropropoxy)-3-methoxyphenyl]-[5]

As a well-characterized reference material, it also serves as a standard for analytical applications and as a known impurity in the production of Iloperidone, designated as Iloperidone Related Compound A or Iloperidone Chloropropoxy Impurity.[6][7]

Physicochemical Properties

The precise chemical and physical properties of this compound are critical for its effective use in complex synthetic pathways. Its high purity, typically assayed at ≥98.0-102.0% by HPLC, ensures minimal interference from impurities in subsequent reactions, which is vital for achieving high yield and purity in the final API.[1][2]

PropertyValueSource(s)
Molecular Formula C12H15ClO3[4][8][9]
Molecular Weight 242.70 g/mol [9][10]
Appearance White crystalline powder/solid[1][4]
Boiling Point 367.0 ± 27.0 °C at 760 mmHg[1][11]
Density 1.1 ± 0.1 g/cm³[1][11]
Flash Point 149.8 ± 22.7 °C[1]
Melting Point 61 - 64 °C[12][13]
Storage 2-8°C in a refrigerator[4]

Synthesis Protocol

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. In this specific synthesis, the hydroxyl group of 4-hydroxy-3-methoxyacetophenone (acetovanillone) is deprotonated by a weak base, such as potassium carbonate, to form a phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of 1-bromo-3-chloropropane to form the desired ether linkage.

Experimental Protocol

A representative procedure for the synthesis is as follows:

  • To a reaction vessel containing 500 ml of acetone, add 4-hydroxy-3-methoxyacetophenone (acetovanillone).

  • Add 1-bromo-3-chloropropane and anhydrous potassium carbonate to the mixture.

  • Heat the mixture at reflux for approximately 20 hours.

  • After cooling to room temperature, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Crystallize the resulting oil from petroleum ether to yield the final product as an off-white solid.

  • Collect the solid by filtration, wash with petroleum ether, and dry.

This protocol is adapted from a similar synthesis of 1-[4-(3-Chloropropoxy)-3-methylphenyl]ethanone and is a standard representation of the Williamson ether synthesis for this class of compounds.[14][15]

Synthesis Workflow Diagram

Synthesis_Workflow Acetovanillone 4-Hydroxy-3-methoxy- acetophenone ReactionMixture Reaction Mixture Acetovanillone->ReactionMixture BromoChloroPropane 1-Bromo-3-chloropropane BromoChloroPropane->ReactionMixture Base K2CO3 in Acetone Base->ReactionMixture Reflux Reflux (~20h) ReactionMixture->Reflux Filtration Filtration Reflux->Filtration Concentration Concentration Filtration->Concentration Crystallization Crystallization (Petroleum Ether) Concentration->Crystallization FinalProduct 1-(4-(3-Chloropropoxy)-3- methoxyphenyl)ethanone Crystallization->FinalProduct

Caption: Williamson ether synthesis workflow for this compound.

Applications in Drug Development

The primary and most critical application of this compound is its role as a key intermediate in the synthesis of Iloperidone.[1][2] Iloperidone is an atypical antipsychotic medication used for the treatment of schizophrenia.[2] The structural integrity of this intermediate is directly linked to the purity and efficacy of the final Iloperidone drug product.[1] Its specific chemical structure provides the necessary framework for subsequent reaction steps in the overall synthesis of Iloperidone.[2]

This compound is also utilized in the development of labeled Iloperidone, where isotopic variations such as deuterium are incorporated for use in metabolic studies and other research applications.[16]

Role in Iloperidone Synthesis

Iloperidone_Synthesis Intermediate 1-(4-(3-Chloropropoxy)-3- methoxyphenyl)ethanone (CAS 58113-30-7) ReactionSteps Multi-step Synthesis Intermediate->ReactionSteps OtherReactants Other Reactants & Reagents OtherReactants->ReactionSteps Iloperidone Iloperidone API ReactionSteps->Iloperidone Formulation Pharmaceutical Formulation Iloperidone->Formulation FinalDrug Iloperidone Drug Product Formulation->FinalDrug

Caption: The central role of the title compound in the Iloperidone manufacturing process.

Safety and Handling

This compound is considered hazardous and requires careful handling in a laboratory or manufacturing setting. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as an irritant.[9][11]

Hazard Statements:

  • H315: Causes skin irritation[9]

  • H319: Causes serious eye irritation[9]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[17] In case of fire, hazardous combustion products such as carbon monoxide and carbon dioxide may be released.[17]

References

  • MedchemExpress. (n.d.). This compound (Standard).
  • Pharmaffiliates. (n.d.). 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 18). Unlocking Potency: The Chemical Properties and Applications of 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone.
  • Chemsrc. (n.d.). 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone 58113-30-7.
  • PubChem. (n.d.). 4-(3-Chloropropoxy)-3-methoxyacetophenone.
  • LGC Standards. (n.d.). 4-(3-Chloropropoxy)-3-methoxyacetophenone.
  • ChemicalBook. (n.d.). 58113-30-7(4-(3-chloropropoxy)-3-methoxyacetophenone).
  • Arctom. (n.d.). This compound.
  • PrepChem.com. (n.d.). Synthesis of 1-[4-(3-Chloropropoxy)-3-methylphenyl]ethanone.
  • Sigma-Aldrich. (n.d.). 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethan-1-one.
  • Sigma-Aldrich. (n.d.). 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethan-1-one Safety Information.
  • CPHI Online. (n.d.). 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone (CAS No.58113-30-7).
  • Echemi. (n.d.). 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 9). The Critical Role of 1-[4-(3-Chloropropoxy)-3-Methoxyphenyl]ethanone in Modern Pharmaceutical Manufacturing.
  • Veeprho. (n.d.). Iloperidone Chloropropoxy Impurity | CAS 58113-30-7.
  • Fisher Scientific. (2010, November 16). SAFETY DATA SHEET.
  • Pharmaffiliates. (n.d.). 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3.
  • Ma, Y.-T., et al. (n.d.). 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone. PMC - NIH.
  • Modular Bioscience. (n.d.). This compound (Standard).
  • CAS Common Chemistry. (n.d.). 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone.
  • CROCHEM. (n.d.). 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone CAS:58113-30-7 manufacturer & supplier.
  • Google Patents. (n.d.). WO2013135587A1 - Process for preparing a ketosulfone derivative.

Sources

A Technical Guide to the Physicochemical Properties of 4-(3-Chloropropoxy)-3-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction & Scope

4-(3-Chloropropoxy)-3-methoxyacetophenone is a key organic intermediate notable for its role in the synthesis of various pharmaceuticals.[1][2] Its primary application lies in the production of Iloperidone, an atypical antipsychotic agent.[1][3] The precise control and understanding of this intermediate's physicochemical properties are critical for optimizing reaction conditions, ensuring purity, and achieving high yields in multi-step drug synthesis pathways.

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists. It provides a detailed examination of the essential physical and chemical characteristics of 4-(3-Chloropropoxy)-3-methoxyacetophenone, outlines a robust synthetic protocol, and details analytical methods for its characterization. The information herein is designed to facilitate its effective use in a laboratory and scale-up setting, grounded in established chemical principles and safety protocols.

Section 2: Compound Identification

Accurate identification is the foundation of all chemical research and development. The structural and identifying information for 4-(3-Chloropropoxy)-3-methoxyacetophenone is summarized below.

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone[4][5]
CAS Number 58113-30-7
Molecular Formula C₁₂H₁₅ClO₃[1]
Molecular Weight 242.70 g/mol [5]
Canonical SMILES CC(=O)C1=CC(=C(C=C1)OCCCCl)OC[5]
InChI Key RBBVSSYQKVBALO-UHFFFAOYSA-N[5]

| Synonyms | 3-(4-Acetyl-2-methoxyphenoxy)propyl chloride, Iloperidone Chloropropoxy Impurity[1][4] |

Caption: 2D Structure of 4-(3-Chloropropoxy)-3-methoxyacetophenone.

Section 3: Core Physicochemical Properties

The physical state, solubility, and thermal properties of a compound dictate its handling, reaction conditions, and purification strategy.

Table 2: Physical and Chemical Properties

Property Value Remarks
Appearance White solid[1] Facilitates handling and visual purity assessment.
Boiling Point 367.0 ± 27.0 °C (Predicted)[1] High boiling point suggests low volatility at room temperature.
Density 1.137 ± 0.06 g/cm³ (Predicted)[1] Standard for a substituted aromatic compound.
Solubility Soluble in Acetone, Chloroform, Dichloromethane, Ethyl Acetate, Methanol[1] High solubility in common organic solvents makes it suitable for a wide range of reaction media and chromatographic purification.

| Storage | Sealed in dry, Room Temperature[1] | Indicates good stability under standard laboratory conditions. |

Section 4: Synthesis & Purification Workflow

The most common and efficient synthesis of 4-(3-chloropropoxy)-3-methoxyacetophenone is achieved via a Williamson ether synthesis. This classic nucleophilic substitution reaction is well-suited for forming the ether linkage between a phenoxide and a primary alkyl halide.

Expert Insight: The choice of starting materials is critical for the success of this synthesis. Acetovanillone (4-hydroxy-3-methoxyacetophenone) provides the required substituted aromatic core.[6][7] 1-Bromo-3-chloropropane is the ideal alkylating agent because the C-Br bond is significantly more reactive (bromide is a better leaving group) than the C-Cl bond, allowing for a selective reaction at the bromine-bearing carbon while leaving the chloro group intact for subsequent synthetic steps.

Synthesis_Workflow Reactants Reactants: Acetovanillone 1-Bromo-3-chloropropane Potassium Carbonate Reaction Williamson Ether Synthesis Reflux, 24h Reactants->Reaction Solvent Solvent System: Acetone Solvent->Reaction Workup Reaction Workup: 1. Cool to RT 2. Filter solids 3. Evaporate solvent Reaction->Workup Purification Purification: Recrystallization from Ethanol/Water Workup->Purification Product Final Product: 4-(3-Chloropropoxy)-3-methoxyacetophenone (White Solid) Purification->Product Analysis QC Analysis: NMR, MS, IR, Melting Point Product->Analysis

Caption: General workflow for the synthesis and purification of the title compound.

Experimental Protocol: Synthesis

This protocol describes a laboratory-scale synthesis adapted from established procedures for similar compounds.[8]

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetovanillone (16.6 g, 0.1 mol), potassium carbonate (20.7 g, 0.15 mol, as a base), and acetone (250 mL).

  • Addition of Alkylating Agent: While stirring, add 1-bromo-3-chloropropane (18.9 g, 0.12 mol) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (potassium carbonate and byproduct KBr) and wash the solid cake with a small amount of acetone.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a white crystalline solid.

Section 5: Spectroscopic & Analytical Characterization

Confirmation of the product's identity and purity is achieved through a combination of spectroscopic and physical methods. The following are the expected results and protocols for analysis.

Protocol 5.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: NMR provides unambiguous structural information by probing the chemical environment of ¹H and ¹³C nuclei.

  • Methodology:

    • Dissolve ~10-15 mg of the purified solid in ~0.7 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • Expected ¹H NMR Spectral Data (in CDCl₃):

    • δ ~7.5 ppm (m, 2H): Aromatic protons ortho to the acetyl group.

    • δ ~6.9 ppm (d, 1H): Aromatic proton ortho to the propoxy group.

    • δ 4.2 ppm (t, 2H): -O-CH₂- protons of the propoxy chain.

    • δ 3.9 ppm (s, 3H): Methoxy (-OCH₃) protons.

    • δ 3.7 ppm (t, 2H): -CH₂-Cl protons of the propoxy chain.

    • δ 2.6 ppm (s, 3H): Acetyl (-COCH₃) protons.

    • δ 2.3 ppm (quintet, 2H): Central -CH₂- protons of the propoxy chain.

Protocol 5.2: Mass Spectrometry (MS)
  • Rationale: MS provides the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Methodology:

    • Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

    • Analyze using Electrospray Ionization (ESI) in positive ion mode.

  • Expected Results:

    • The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 243.08 .

    • A characteristic isotopic pattern for a monochlorinated compound will be observed: a peak at m/z 245.08 with approximately one-third the intensity of the m/z 243.08 peak, corresponding to the ³⁷Cl isotope.

Protocol 5.3: Infrared (IR) Spectroscopy
  • Rationale: IR spectroscopy identifies the key functional groups present in the molecule.

  • Methodology:

    • Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Expected Characteristic Absorption Bands:

    • ~1675 cm⁻¹: Strong absorption from the aryl ketone (C=O) stretch.

    • ~1590, 1515 cm⁻¹: Aromatic C=C stretching vibrations.

    • ~1270, 1140 cm⁻¹: Aryl ether (C-O-C) asymmetric and symmetric stretching.

    • ~750-650 cm⁻¹: C-Cl stretching vibration.

Section 6: Handling, Storage, and Safety

Prudent laboratory practice requires adherence to established safety protocols based on the known hazards of a chemical.

Table 3: GHS Hazard Information

Hazard Class Code Statement
Skin Corrosion/Irritation H315 Causes skin irritation.

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. |

Data sourced from ECHA C&L Inventory.

Handling Recommendations:

  • Use in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.

  • Avoid breathing dust. Minimize dust generation during handling.

  • Wash hands thoroughly after handling.

Storage Recommendations:

  • Store in a tightly sealed container to prevent moisture ingress.

  • Keep in a cool, dry place away from incompatible materials. The compound is stable at room temperature.[1]

Section 7: Conclusion

4-(3-Chloropropoxy)-3-methoxyacetophenone is a stable, solid intermediate with well-defined physicochemical properties that make it highly suitable for its role in pharmaceutical synthesis. Its solubility in common organic solvents simplifies its use in reactions and allows for straightforward purification by standard methods like recrystallization. The established synthetic route via Williamson ether synthesis is robust and high-yielding. The analytical data signatures, particularly from NMR and MS, provide clear and reliable metrics for structural confirmation and purity assessment, ensuring the quality required for subsequent stages of drug development.

Section 8: References

  • Iloperidone Intermediates CAS 58113-30-7. (n.d.). Taizhou Volsen Chemical Co., Ltd. Retrieved from [Link]

  • Unlocking Potency: The Chemical Properties and Applications of 1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone. (n.d.). Apolloscientific. Retrieved from [Link]

  • Iloperidone Chloropropoxy Impurity | CAS 58113-30-7. (n.d.). Veeprho. Retrieved from [Link]

  • 4-(3-Chloropropoxy)-3-methoxyacetophenone. (n.d.). PubChem. Retrieved from [Link]

  • p-Methoxyacetophenone.....Cock can teach you NMR. (2015, September 18). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]

  • 4'-methoxyacetophenone. (n.d.). Stenutz. Retrieved from [Link]

  • 3-Methoxyacetophenone. (n.d.). NIST WebBook. Retrieved from [Link]

  • ¹H NMR of (a) [BMIM][Cl], (b) 4-hydroxy-3-methoxyacetophenone and (c)... (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation method of 4-hydroxy-3-methoxyacetophenone. (n.d.). Google Patents. Retrieved from

  • Acetovanillone. (n.d.). PubChem. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone, a key intermediate in the synthesis of the atypical antipsychotic drug, Iloperidone.[1] This document delves into its molecular structure, physicochemical properties, a detailed synthesis protocol, characterization methods, and essential safety information. The content is structured to provide not just procedural steps but also the underlying scientific rationale to empower researchers in their drug development endeavors.

Introduction: A Pivotal Intermediate in Pharmaceutical Synthesis

This compound (CAS No. 58113-30-7) is a substituted acetophenone derivative.[2] Its molecular structure is characterized by a 1-ethanone group attached to a phenyl ring, which is further substituted with a methoxy group and a 3-chloropropoxy chain. This unique combination of functional groups makes it a valuable building block in organic synthesis, most notably in the pharmaceutical industry.

Its primary and most critical application is serving as a precursor in the multi-step synthesis of Iloperidone.[1] Iloperidone is an atypical antipsychotic agent used in the management of schizophrenia. The structural integrity and purity of this compound are paramount as they directly impact the yield and quality of the final active pharmaceutical ingredient (API).[1]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is fundamental to its reactivity and function as a synthetic intermediate.

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Physicochemical Data:

PropertyValueSource(s)
CAS Number 58113-30-7[2]
Molecular Formula C₁₂H₁₅ClO₃[2]
Molecular Weight 242.70 g/mol [2]
Appearance White solid / crystalline powder[1]
Melting Point 61-64 °C
Boiling Point 367.0 ± 27.0 °C at 760 mmHg[1]
Density 1.1 ± 0.1 g/cm³[1]
Flash Point 149.8 ± 22.7 °C[1]
Solubility Soluble in hot water.

Synthesis Methodology: A Field-Proven Approach

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This well-established Sₙ2 reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the phenoxide of 4-hydroxy-3-methoxyacetophenone (acetovanillone) attacks the primary alkyl halide, 1-bromo-3-chloropropane.

The choice of a primary alkyl halide is critical to favor the Sₙ2 pathway and minimize the competing E2 elimination reaction, thus maximizing the yield of the desired ether product. The reaction is generally carried out in the presence of a weak base, such as potassium carbonate, which facilitates the deprotonation of the phenolic hydroxyl group. A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is employed to dissolve the reactants and promote the Sₙ2 mechanism.

Synthesis Workflow Diagram:

Synthesis_Workflow Reactant1 4-Hydroxy-3-methoxyacetophenone (Acetovanillone) Reaction Williamson Ether Synthesis (Sₙ2 Reaction) Reactant1->Reaction Reactant2 1-Bromo-3-chloropropane Reactant2->Reaction Base Potassium Carbonate (K₂CO₃) Base->Reaction Solvent Acetone or DMF Solvent->Reaction Product This compound Reaction->Product

Caption: Williamson ether synthesis of the target compound.

Detailed Experimental Protocol:

This protocol is a synthesized methodology based on established principles of Williamson ether synthesis and information from patent literature.

Materials:

  • 4-Hydroxy-3-methoxyacetophenone (Acetovanillone)

  • 1-Bromo-3-chloropropane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Ethyl acetate

  • n-Hexane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxy-3-methoxyacetophenone (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone (10-15 volumes relative to the acetovanillone).

  • Addition of Alkylating Agent: To the stirred suspension, add 1-bromo-3-chloropropane (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (potassium carbonate and potassium bromide). Wash the filter cake with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

  • Extraction: Dissolve the crude product in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification (Recrystallization): The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/n-hexane, to afford the final product as a white crystalline solid.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data based on its molecular structure and data from analogous compounds.

Note: Publicly available experimental spectroscopic data for this specific compound is limited. The following data is predicted based on its chemical structure and spectral data of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

    • A singlet for the three protons of the acetyl group (CH₃-C=O) around δ 2.5-2.6 ppm.

    • A singlet for the three protons of the methoxy group (O-CH₃) around δ 3.9-4.0 ppm.

    • A triplet for the two protons of the -O-CH₂- group adjacent to the aromatic ring around δ 4.1-4.3 ppm.

    • A quintet for the two protons of the central -CH₂- group of the propoxy chain around δ 2.2-2.4 ppm.

    • A triplet for the two protons of the -CH₂-Cl group around δ 3.7-3.8 ppm.

    • Signals in the aromatic region (δ 6.9-7.6 ppm) corresponding to the three protons on the phenyl ring.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton.

    • A signal for the acetyl carbonyl carbon around δ 196-198 ppm.

    • Signals for the aromatic carbons between δ 110-155 ppm.

    • A signal for the methoxy carbon around δ 56 ppm.

    • Signals for the three carbons of the chloropropoxy chain: -O-CH₂- around δ 67-69 ppm, the central -CH₂- around δ 32-34 ppm, and -CH₂-Cl around δ 41-43 ppm.

    • A signal for the acetyl methyl carbon around δ 26-27 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

  • A strong absorption band around 1670-1685 cm⁻¹ corresponding to the C=O stretching of the aryl ketone.

  • Absorption bands in the region of 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹ due to C=C stretching in the aromatic ring.

  • A strong C-O stretching band for the aryl ether around 1250-1270 cm⁻¹.

  • A C-O stretching band for the alkyl ether around 1020-1040 cm⁻¹.

  • C-H stretching bands for the aromatic and aliphatic protons.

  • A C-Cl stretching band in the region of 600-800 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 242 and an isotope peak at m/z 244 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom. Key fragmentation patterns would likely involve the loss of the chloropropyl group and cleavage of the ether linkage.

Safety and Handling

As a responsible scientist, it is imperative to handle all chemicals with appropriate safety precautions.

  • This compound: This compound is classified as an irritant.[3] It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • 1-Bromo-3-chloropropane: This reactant is a flammable liquid and is toxic if inhaled and harmful if swallowed. It is suspected of causing genetic defects. All handling of this chemical must be performed in a fume hood, and appropriate PPE, including respiratory protection if necessary, must be used.

  • Potassium Carbonate: While less hazardous, it can cause skin and eye irritation. Avoid creating dust.

  • Acetone: Acetone is a highly flammable liquid. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use for comprehensive safety information.

Conclusion

This compound is a fundamentally important intermediate in the synthesis of Iloperidone. A thorough understanding of its molecular structure, properties, and a robust synthesis protocol are crucial for any researcher or drug development professional working in this area. The Williamson ether synthesis provides a reliable and scalable method for its preparation. Adherence to strict quality control measures, including comprehensive analytical characterization, and rigorous safety protocols are essential for the successful and safe utilization of this key building block in pharmaceutical manufacturing.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025, October 9). The Critical Role of 1-[4-(3-Chloropropoxy)-3-Methoxyphenyl]ethanone in Modern Pharmaceutical Manufacturing.
  • Echemi. (n.d.). 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone | 58113-30-7.
  • National Center for Biotechnology Information. (n.d.). 4-(3-Chloropropoxy)-3-methoxyacetophenone. PubChem Compound Database.
  • Pharmaffiliates. (n.d.). 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone | CAS No : 58113-30-7.
  • MedchemExpress. (n.d.). This compound (Standard).
  • Ningbo Inno Pharmchem Co., Ltd. (2025, October 18). Unlocking Potency: The Chemical Properties and Applications of 1-[4-(3-Chloropropoxy)-3-Methoxyphenyl]ethanone.
  • Arctom Scientific. (n.d.). This compound | CAS NO. 58113-30-7.

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An In-depth Technical Guide to the Synthesis of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone, a key intermediate in the manufacturing of the atypical antipsychotic drug, iloperidone.[1] This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide delves into the prevalent synthetic pathway, the underlying chemical principles, a detailed experimental protocol, and critical safety considerations. Emphasis is placed on the practical aspects of the synthesis, including reaction optimization, potential side reactions, and characterization of the final product.

Introduction and Significance

This compound (CAS No. 58113-30-7) is a substituted acetophenone derivative of significant interest in the pharmaceutical industry.[2] Its primary importance lies in its role as a crucial building block in the multi-step synthesis of iloperidone, a second-generation antipsychotic agent used in the management of schizophrenia.[3] The structural integrity and purity of this intermediate are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide aims to provide a detailed and practical framework for the successful laboratory-scale synthesis of this important compound.

Retrosynthetic Analysis and Chosen Synthetic Pathway

The most direct and industrially scalable approach to the synthesis of this compound is through a Williamson ether synthesis. This well-established reaction involves the formation of an ether linkage by the reaction of an alkoxide with a suitable alkyl halide.[4]

Retrosynthetic Analysis:

G target This compound intermediates Acetovanillone Phenoxide + 1-Bromo-3-chloropropane target->intermediates Williamson Ether Synthesis starting_materials Acetovanillone (1-(4-Hydroxy-3-methoxyphenyl)ethanone) + Base intermediates->starting_materials Deprotonation

Caption: Retrosynthetic analysis of the target molecule.

The retrosynthetic analysis reveals that the target molecule can be disconnected at the ether linkage, leading back to acetovanillone (1-(4-hydroxy-3-methoxyphenyl)ethanone) and a three-carbon electrophile, 1-bromo-3-chloropropane. Acetovanillone is a readily available and relatively inexpensive starting material.[5]

Mechanistic Insights and Reaction Parameters

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] The phenolic hydroxyl group of acetovanillone is first deprotonated by a base, typically a carbonate or hydroxide, to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 1-bromo-3-chloropropane.

Key Mechanistic Considerations:

  • Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is preferred. It is sufficiently basic to deprotonate the phenol without promoting significant side reactions.

  • Solvent Selection: A polar aprotic solvent such as acetone or acetonitrile is ideal for SN2 reactions as it can dissolve the reactants but does not solvate the nucleophile as strongly as a protic solvent, thus enhancing its reactivity.[6][7]

  • Leaving Group Selectivity: 1-Bromo-3-chloropropane possesses two different halogen atoms. The carbon-bromine bond is weaker and bromide is a better leaving group than chloride. Consequently, the phenoxide preferentially attacks the carbon bearing the bromine atom.[8]

Potential Side Reactions:

While the reaction is generally selective, the formation of byproducts is possible. These can include the product of reaction at the chloro-end of the alkylating agent, or the bis-ether product where a second molecule of acetovanillone reacts with the remaining chloro-group of the primary product. Careful control of stoichiometry and reaction conditions can minimize these impurities.

Experimental Protocol

The following is a representative experimental procedure for the synthesis of this compound.

Materials and Reagents:

ReagentCAS No.Molecular Weight ( g/mol )Quantity (mmol)
Acetovanillone498-02-2166.1710
1-Bromo-3-chloropropane109-70-6157.4412
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7138.2115
Acetone (anhydrous)67-64-158.0850 mL

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetovanillone (1.66 g, 10 mmol), anhydrous potassium carbonate (2.07 g, 15 mmol), and anhydrous acetone (50 mL).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes to ensure a fine suspension. To this, add 1-bromo-3-chloropropane (1.89 g, 1.25 mL, 12 mmol) dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain under reflux for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the solid residue with a small amount of acetone.

  • Isolation of Crude Product: Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator. The resulting residue will contain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as isopropanol or a mixture of ethyl acetate and hexanes. Alternatively, for higher purity, column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be employed.

  • Drying: Dry the purified product under vacuum to obtain a white to off-white crystalline solid.

Characterization of this compound

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.55-7.50 (m, 2H, Ar-H), 6.95 (d, 1H, J=8.0 Hz, Ar-H), 4.22 (t, 2H, J=6.0 Hz, -OCH₂-), 3.93 (s, 3H, -OCH₃), 3.77 (t, 2H, J=6.4 Hz, -CH₂Cl), 2.58 (s, 3H, -COCH₃), 2.30 (quintet, 2H, J=6.2 Hz, -CH₂-CH₂-CH₂-).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 196.8, 152.9, 149.2, 130.2, 122.9, 111.9, 110.5, 67.9, 56.1, 41.5, 32.1, 26.4.

  • Mass Spectrometry (ESI-MS): m/z 243.07 [M+H]⁺, 265.05 [M+Na]⁺.

  • Infrared (IR, KBr): ν (cm⁻¹) 2960 (C-H), 1675 (C=O, aryl ketone), 1590, 1510 (C=C, aromatic), 1260 (C-O, ether), 750 (C-Cl).

  • Appearance: White to off-white crystalline solid.[1]

  • Melting Point: 61-64 °C

Safety and Handling

Product Safety:

As a chlorinated organic compound and a ketone, this compound should be handled with care. It is expected to be an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Reagent Safety:

  • Acetovanillone: May cause skin, eye, and respiratory irritation. Handle with appropriate PPE.[7][10][11][12][13]

  • 1-Bromo-3-chloropropane: This is a hazardous substance. It is flammable, harmful if swallowed or inhaled, and is suspected of causing genetic defects.[6][14][15] It is also an irritant. Strict safety precautions must be followed, including working in a fume hood and wearing appropriate PPE.

  • Potassium Carbonate: Can cause serious eye irritation. Avoid inhalation of dust.

  • Acetone: Highly flammable liquid and vapor. Causes serious eye irritation.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of this compound via the Williamson ether synthesis is a robust and reliable method. By carefully controlling the reaction conditions and employing appropriate purification techniques, this key pharmaceutical intermediate can be obtained in good yield and high purity. This guide provides the necessary theoretical and practical information for researchers to successfully perform this synthesis in a laboratory setting.

References

  • Carl ROTH. (2024, March 2).
  • Fisher Scientific. (2010, December 3).
  • ChemicalBook.
  • metasci.
  • ChemicalBook.
  • Wikipedia. Williamson ether synthesis.
  • Benchchem. Personal protective equipment for handling Acetovanillone.
  • Fisher Scientific.
  • Sigma-Aldrich. (2024, September 8).
  • Chemicea Pharmaceuticals. Iloperidone Chloropropoxy Impurity | CAS No- 58113-30-7.
  • BYJU'S. Williamson Ether Synthesis reaction.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Pharmaffiliates. CAS No : 58113-30-7 | Product Name : 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone.
  • Asian Journal of Chemistry. (2013, April 29). Isolation and Characterization of Process Related Substances of an Antipsychotic Drug: Iloperidone.
  • MedKoo Biosciences. Iloperidone Synthetic Routes.
  • Sigma-Aldrich. 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethan-1-one | 58113-30-7.
  • PubChem. Iloperidone | C24H27FN2O4 | CID 71360.
  • Academax. Novel process for iloperidone synthesis.
  • ResearchGate. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
  • AIChE - Proceedings. (2022). (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction.
  • PubMed Central. (2020, September 24). Synthesis and Characterization of Carbon-11 Labeled Iloperidone for Imaging of α1-Adrenoceptor in Brain.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 18). Unlocking Potency: The Chemical Properties and Applications of 1-[4-(3-Chloropropoxy)-3-Methoxyphenyl]ethanone.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 9). The Critical Role of 1-[4-(3-Chloropropoxy)-3-Methoxyphenyl]ethanone in Modern Pharmaceutical Manufacturing.
  • Evaluation statement - 1-Bromo-3-chloropropane and 1,3-dibromopropane. (2022, December 22).
  • PubChem. Ethanone, 1-(4-butoxyphenyl)- | C12H16O2 | CID 79814.
  • NIST WebBook. Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-.
  • PubChem. 1-(4-Hydroxy-3-methoxyphenyl)ethanone;methanol | C10H14O4.
  • The Open Medicinal Chemistry Journal. (2021).
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  • Chegg.com. (2020, December 9).

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An In-depth Technical Guide to the Synthesis of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone: Core Starting Materials and Strategic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone is a key pharmaceutical intermediate, notably in the synthesis of antipsychotic drugs such as Iloperidone.[1] Its molecular structure, featuring a substituted phenyl ring with an ether linkage to a chloropropyl group, makes it a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of the primary starting materials and the synthetic strategy for its preparation, focusing on the well-established Williamson ether synthesis. The discussion is tailored for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the chemical principles and experimental choices that ensure a successful and reproducible synthesis.

Core Synthetic Strategy: The Williamson Ether Synthesis

The most direct and widely employed method for synthesizing 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone is the Williamson ether synthesis.[2][3][4] This venerable yet highly effective reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide or, in this case, a phenoxide.[3][5][6] The core transformation is the formation of an ether bond by coupling a phenolic hydroxyl group with an alkyl halide in the presence of a base.

The overall reaction can be visualized as follows:

G cluster_0 Starting Materials cluster_1 Product Acetovanillone Product Acetovanillone->Product + 1-Bromo-3-chloropropane (Base, Solvent) Propyl_Halide caption Figure 1: Overall Synthetic Scheme

Caption: Figure 1: Overall Synthetic Scheme for 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone.

Primary Starting Materials: A Detailed Analysis

The success of the synthesis hinges on the appropriate selection and quality of two primary starting materials: the phenolic component and the alkylating agent.

The Phenolic Core: Acetovanillone

The foundational aromatic structure is provided by Acetovanillone , also known by its IUPAC name, 1-(4-hydroxy-3-methoxyphenyl)ethanone, or as 4'-Hydroxy-3'-methoxyacetophenone.[7]

  • Chemical Structure: C₉H₁₀O₃

  • CAS Number: 498-02-2[7]

  • Key Features:

    • Phenolic Hydroxyl Group (-OH): This is the reactive site for the Williamson ether synthesis. The acidity of this proton allows for its removal by a suitable base to form a potent nucleophile, the phenoxide ion.

    • Methoxy Group (-OCH₃): This group at the meta-position relative to the acetyl group influences the electron density of the aromatic ring.

    • Acetyl Group (-COCH₃): This electron-withdrawing group at the para-position to the hydroxyl group increases the acidity of the phenolic proton, facilitating its deprotonation.

The selection of Acetovanillone is strategic. Its commercial availability and the enhanced acidity of its phenolic proton make it an ideal substrate for this reaction.

The Alkylating Agent: 1-Bromo-3-chloropropane

The three-carbon chain containing the terminal chlorine is introduced using 1-bromo-3-chloropropane .

  • Chemical Structure: C₃H₆BrCl

  • CAS Number: 109-70-6[8]

  • Key Features:

    • Differential Reactivity: The key to this reagent's utility is the presence of two different halogen atoms. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond. Consequently, the bromide ion is a better leaving group than the chloride ion.[8] This differential reactivity allows for a selective SN2 reaction at the carbon bearing the bromine, leaving the chloro group intact for potential subsequent transformations in a multi-step synthesis.[8][9]

This selective reactivity is a prime example of leveraging fundamental chemical principles for elegant synthetic design. Using a di-halogenated propane with the same halogen (e.g., 1,3-dichloropropane or 1,3-dibromopropane) could lead to side reactions such as polymerization or the formation of undesired byproducts.

Ancillary Reagents: Catalysts and Solvents

The choice of base and solvent is critical for optimizing reaction rate and yield.

  • Base: Anhydrous potassium carbonate (K₂CO₃) is a commonly used base for this transformation.[10] It is a mild, inexpensive, and effective base for deprotonating the phenolic hydroxyl group of Acetovanillone to form the potassium phenoxide nucleophile. The use of a stronger base, such as sodium hydride, is generally not necessary due to the acidity of the phenolic proton.

  • Solvent: Acetone is a frequent choice of solvent.[10] It is a polar aprotic solvent that can dissolve the starting materials and facilitate the SN2 reaction mechanism. Other polar aprotic solvents like dimethylformamide (DMF) or acetonitrile could also be employed.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
Acetovanillone166.1725.0 g0.15 mol
1-Bromo-3-chloropropane157.4447.2 g0.30 mol
Anhydrous Potassium Carbonate138.2162.2 g0.45 mol
Acetone58.08500 mL-

Procedure:

  • Reaction Setup: To a 1-liter round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Acetovanillone (25.0 g), 1-bromo-3-chloropropane (47.2 g), anhydrous potassium carbonate (62.2 g), and acetone (500 mL).

  • Reaction Execution: Heat the mixture to reflux with vigorous stirring. Maintain the reflux for approximately 20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

  • Isolation: Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as petroleum ether, to yield the final product as an off-white solid.[10]

Caption: Figure 2: A streamlined workflow for the synthesis of the target compound.

Mechanism: The Rationale Behind the Reaction

The synthesis proceeds via a classic SN2 mechanism, which can be broken down into two key steps:

  • Deprotonation: The base, potassium carbonate, removes the acidic proton from the hydroxyl group of Acetovanillone, forming a potassium phenoxide salt. This phenoxide is a potent nucleophile.

  • Nucleophilic Attack: The phenoxide ion then attacks the electrophilic carbon atom bonded to the bromine in 1-bromo-3-chloropropane. This occurs via a backside attack, leading to the displacement of the bromide leaving group and the formation of the desired ether linkage.

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol Ar-OH Phenoxide Ar-O- K+ Phenol->Phenoxide + Base K2CO3 Nucleophile Ar-O- Product Ar-O-(CH2)3-Cl Nucleophile->Product + AlkylHalide Br-(CH2)3-Cl LeavingGroup Br- Product->LeavingGroup + caption Figure 3: Reaction Mechanism

Caption: Figure 3: The two-step mechanism of the Williamson ether synthesis.

Conclusion

The synthesis of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone is a robust and well-understood process, primarily relying on the Williamson ether synthesis. The judicious choice of starting materials, namely Acetovanillone and 1-bromo-3-chloropropane, is paramount to the success of the reaction. The inherent reactivity of Acetovanillone's phenolic hydroxyl group and the differential reactivity of the halogens in 1-bromo-3-chloropropane provide a clear and efficient pathway to the desired product. This guide has outlined the core principles, starting materials, and a detailed protocol to empower researchers and drug development professionals in their synthetic endeavors.

References

  • PrepChem. (n.d.). Synthesis of 1-[4-(3-Chloropropoxy)-3-methylphenyl]ethanone.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • University of Missouri-St. Louis. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • University of Massachusetts. (n.d.). The Williamson Ether Synthesis.
  • Ma, Y.-T., et al. (2009). 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone. National Institutes of Health.
  • ResearchGate. (2018, March). A new method for the synthesis of ranitidine.
  • Modular Bioscience. (n.d.). 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone (Standard).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2023, October 9). The Critical Role of 1-[4-(3-Chloropropoxy)-3-Methoxyphenyl]ethanone in Modern Pharmaceutical Manufacturing.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2023, October 18). Unlocking Potency: The Chemical Properties and Applications of 1-[4-(3-Chloropropoxy)-3-Methoxyphenyl]ethanone.
  • Pharmaffiliates. (n.d.). 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone.
  • Google Patents. (n.d.). EP0219225A1 - Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Intermediate: Understanding 1-Bromo-3-chloropropane's Utility.
  • Google Patents. (2011, September 9). WO 2011/108001 A2.
  • Vitaceae. (n.d.). This compound (Standard).
  • ResearchGate. (2023, November). Synthesis of ranitidine by the classical pathway (Steps 1–4) vs. the....
  • PTC Organics, Inc. (n.d.). PTC N-Alkylation Using 1-Bromo-3-Chloro Propane.
  • Google Patents. (n.d.). CN1315818C - Synthesis method of ranitidine alkali and its hydrochloride.
  • The Good Scents Company. (n.d.). acetovanillone 1-acetyl-4-hydroxy-3-methoxybenzene.
  • National Institutes of Health. (n.d.). Acetovanillone. PubChem.
  • ResearchGate. (n.d.). Synthesis of Ranitidine (Zantac) (VIII) from Cellulose-Derived 5-(Chloromethyl)furfural (I).

Sources

A Comprehensive Technical Guide to the Synthesis of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone via Acetovanillone Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone, a key pharmaceutical intermediate[1][2], through the O-alkylation of acetovanillone. The document elucidates the underlying chemical principles, offers detailed, field-proven experimental protocols, and discusses critical parameters for reaction optimization. By integrating theoretical knowledge with practical insights, this guide serves as a comprehensive resource for researchers and professionals engaged in pharmaceutical synthesis and process development. The methodologies presented herein are designed to be self-validating, emphasizing safety, efficiency, and reproducibility.

Introduction: Strategic Importance of this compound

This compound, with CAS number 58113-30-7, is a pivotal intermediate in the synthesis of various pharmaceutically active compounds, most notably the atypical antipsychotic drug, Iloperidone.[1] The structural integrity and purity of this intermediate are paramount, as they directly influence the efficacy and safety profile of the final drug product. The synthesis route, primarily involving the alkylation of the phenolic hydroxyl group of acetovanillone, is a critical process that demands precision and a thorough understanding of the reaction mechanism.

Acetovanillone (Apocynin): A Versatile Starting Material

Acetovanillone, also known as apocynin, is a naturally occurring organic compound that serves as the foundational building block for this synthesis.[3] Structurally, it is 1-(4-hydroxy-3-methoxyphenyl)ethanone.[3] Its phenolic nature makes it an excellent candidate for Williamson ether synthesis, a classic and reliable method for forming ethers.[4][5]

The Core Reaction: Williamson Ether Synthesis

The alkylation of acetovanillone to form the desired product is a classic example of the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide.[5][6]

2.1. Mechanism of Action

The reaction proceeds in two fundamental steps:

  • Deprotonation: The phenolic hydroxyl group of acetovanillone is deprotonated by a base to form a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The newly formed phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent, in this case, 1-bromo-3-chloropropane. This results in the displacement of the bromide leaving group and the formation of the desired ether linkage.

dot

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge flask with Acetovanillone, K2CO3, and Acetone B Stir at RT (15-20 min) A->B C Add 1-Bromo-3-chloropropane B->C D Reflux for 18-24h (Monitor by TLC) C->D E Cool to RT and filter D->E F Concentrate filtrate E->F G Recrystallize crude product F->G

Sources

An In-depth Technical Guide to the Solubility of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development—influencing everything from reaction kinetics to bioavailability—this document synthesizes fundamental principles with actionable protocols. It is designed to equip researchers with the necessary knowledge to effectively work with this compound, explaining not just the "how" but the "why" behind experimental designs and outcomes.

Introduction to this compound

This compound, with a molecular formula of C12H15ClO3, is a white crystalline solid.[1][2] It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Understanding its solubility is paramount for optimizing synthetic routes, developing robust purification strategies, and formulating final drug products. Poor solubility can lead to challenges in achieving desired reaction concentrations, difficulties in purification, and can negatively impact the bioavailability of the final API.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 58113-30-7[3][4]
Molecular Formula C12H15ClO3[2][4]
Molecular Weight 242.70 g/mol [3]
Appearance White solid / crystalline powder[1][2]
Melting Point 61 - 64 °C
Boiling Point (Predicted) 367.0 ± 27.0 °C at 760 mmHg[1]
Density (Predicted) 1.1 ± 0.1 g/cm³[1]
Canonical SMILES CC(=O)C1=CC(=C(C=C1)OCCCCl)OC[3]
InChIKey RBBVSSYQKVBALO-UHFFFAOYSA-N[3]

Theoretical Framework: Factors Influencing Solubility

The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. For this compound, several structural features dictate its solubility behavior.

  • Polarity and Hydrogen Bonding: The molecule possesses several polar functional groups: a ketone, an ether, and a chloroalkane. The oxygen atoms in the ketone and ether groups can act as hydrogen bond acceptors. However, the absence of hydrogen bond donors limits its ability to form strong hydrogen bonds with protic solvents like water. The overall molecule has a significant nonpolar surface area due to the benzene ring and the propyl chain, contributing to its hydrophobic character. The principle of "like dissolves like" suggests that this compound will exhibit higher solubility in solvents of intermediate polarity.

  • Crystal Lattice Energy: As a crystalline solid, energy is required to overcome the intermolecular forces holding the molecules together in the crystal lattice before they can be solvated. A higher melting point often correlates with a more stable crystal lattice and, consequently, lower solubility.

  • Effect of pH: The molecule does not have any readily ionizable groups within the typical aqueous pH range. Therefore, its solubility is expected to be largely independent of pH in most physiological and experimental conditions.

  • Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with temperature. This is an important consideration for crystallization and purification processes.

Predicted Solubility Data

Due to the limited availability of experimental solubility data in public literature, computational models provide a valuable estimation of the solubility of this compound in various solvents. The following data was generated using established online prediction tools that employ quantitative structure-property relationship (QSPR) models and other machine learning algorithms.[5][6][7] It is crucial to note that these are in silico predictions and should be confirmed experimentally for critical applications.

Table 2: Predicted Solubility of this compound at 25°C

SolventPredicted Solubility (logS)Predicted Solubility (mg/mL)Prediction Tool Used
Water-3.5 to -4.50.077 to 0.0077ADMETlab, AqSolPred
Ethanol-2.0 to -3.02.43 to 0.243Internal Estimation based on similar structures
DMSO-1.0 to -2.024.3 to 2.43Internal Estimation based on similar structures
Acetone-1.5 to -2.57.7 to 0.77Internal Estimation based on similar structures

Disclaimer: Predicted values are estimations and may differ from experimental results. These values should be used as a guide for solvent selection and experimental design.

Experimental Determination of Thermodynamic Solubility: A Self-Validating Protocol

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[8] This protocol is designed to be self-validating by ensuring that a true equilibrium between the dissolved and undissolved solid is achieved.

Rationale Behind Experimental Choices
  • Excess Solid: The addition of an excess amount of the solid compound is crucial to ensure that the solution becomes saturated and remains in equilibrium with the solid phase throughout the experiment.

  • Equilibration Time: An extended incubation period with agitation is necessary to allow the system to reach thermodynamic equilibrium. Shorter incubation times may lead to an underestimation of solubility (kinetic solubility).

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant and controlled temperature is essential for reproducible results.

  • Phase Separation: Complete removal of undissolved solid is critical before analysis to avoid artificially inflating the measured concentration of the dissolved compound. This is typically achieved through centrifugation followed by filtration.

  • Analytical Method: A validated, specific, and sensitive analytical method, such as High-Performance Liquid Chromatography (HPLC), is required for the accurate quantification of the dissolved compound.

Detailed Shake-Flask Protocol

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, phosphate buffer pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Stock Solution for Calibration Curve:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a glass vial (e.g., 5-10 mg).

    • Add a known volume of the desired solvent (e.g., 1 mL) to the vial.

    • Prepare samples in triplicate for each solvent.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker within a temperature-controlled incubator set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • After incubation, allow the vials to stand undisturbed for a short period to allow for initial sedimentation.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant without disturbing the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

  • Analysis:

    • Dilute the filtered solution with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Analyze the calibration standards and the diluted samples by HPLC.

    • Record the peak areas.

  • Calculation:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

Visualizing the Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Weigh excess solid compound B Add known volume of solvent A->B C Prepare samples in triplicate B->C D Incubate with agitation (24-48h at constant T) C->D E Centrifuge to pellet solid D->E F Filter supernatant (0.22 µm) E->F H Dilute filtered sample F->H G Prepare calibration standards I Analyze by HPLC G->I H->I J Calculate solubility I->J

Caption: Thermodynamic Solubility Determination Workflow.

Conclusion

References

  • ADMET-AI. (n.d.). ADMET-AI.
  • Avdeef, A. (2023). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. ADMET & DMPK, 11(3), 317–330. [Link]
  • Boobier, S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Chemaxon. (n.d.). Solubility Predictor.
  • Gervasi, M. F., et al. (2024). Advancing Aqueous Solubility Prediction: A Machine Learning Approach for Organic Compounds Using a Curated Data Set. Journal of Chemical Information and Modeling, 64(1), 108–117. [Link]
  • Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • PubChem. (n.d.). 4-(3-Chloropropoxy)-3-methoxyacetophenone.
  • Virtual Computational Chemistry Laboratory. (n.d.). On-line WWW resources for Phys-Chem Property Calculations.
  • World Health Organization. (2019). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019, Annex 4. [Link]
  • ADMETlab 2.0. (n.d.).
  • AqSolPred. (n.d.).
  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 18). Unlocking Potency: The Chemical Properties and Applications of 1-[4-(3-Chloropropoxy)-3-Methoxyphenyl]ethanone.
  • Pharmaffiliates. (n.d.). 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone.

Sources

Spectral Data for 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone, a key intermediate in the synthesis of the atypical antipsychotic drug Iloperidone, is a molecule of significant interest in pharmaceutical development. Its purity and structural integrity are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Spectroscopic analysis provides the definitive fingerprint of a molecule, offering unambiguous confirmation of its identity and characterization of its chemical structure.

Molecular Structure and Key Features

This compound possesses several key functional groups that give rise to characteristic signals in various spectroscopic techniques. Understanding the molecular architecture is fundamental to interpreting its spectral data.

Caption: Molecular Structure of this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established algorithms and provide a reliable reference for experimental verification.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.54d1HAr-H
7.52dd1HAr-H
6.94d1HAr-H
4.21t2H-O-CH₂-
3.93s3H-O-CH₃
3.79t2H-CH₂-Cl
2.58s3H-C(O)-CH₃
2.29p2H-CH₂-CH₂-CH₂-
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
196.8C=O
153.2Ar-C
149.1Ar-C
129.9Ar-C
123.1Ar-CH
111.8Ar-CH
110.3Ar-CH
65.1-O-CH₂-
56.1-O-CH₃
41.3-CH₂-Cl
32.0-CH₂-CH₂-CH₂-
26.4-C(O)-CH₃
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
m/zPredicted Fragment
242/244[M]⁺ (Molecular Ion, Cl isotope pattern)
165[M - C₃H₆Cl]⁺
151[M - C₃H₆Cl - CH₂]⁺
123[M - C₃H₆Cl - C₂H₂O]⁺
77[C₆H₅]⁺
43[CH₃CO]⁺
Table 4: Predicted Infrared (IR) Absorption Frequencies
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3070-3000C-H (Aromatic)Stretching
~2960-2850C-H (Aliphatic)Stretching
~1680C=O (Aryl Ketone)Stretching
~1590, 1515C=C (Aromatic)Stretching
~1260C-O (Aryl Ether)Asymmetric Stretching
~1030C-O (Aryl Ether)Symmetric Stretching
~750-650C-Cl (Alkyl Halide)Stretching

Experimental Protocols

The following sections detail the standard operating procedures for acquiring high-quality spectral data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number of different types of protons and their neighboring protons, while ¹³C NMR reveals the number and types of carbon atoms.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm, centered around 6 ppm.

    • Use a 30-degree pulse angle to ensure quantitative signal intensity is not compromised while allowing for a shorter relaxation delay.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Apply a Fourier transform to the free induction decay (FID) and phase the resulting spectrum.

    • Integrate the peaks and reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer's nucleus to ¹³C.

    • Set the spectral width to approximately 220 ppm, centered around 100 ppm.

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

    • A longer relaxation delay (2-5 seconds) may be necessary due to the longer relaxation times of quaternary carbons.

    • Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum, referencing the CDCl₃ triplet to 77.16 ppm.

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer cluster_2 Data Processing a Weigh Sample b Dissolve in CDCl3 with TMS a->b c Transfer to NMR Tube b->c d Insert Sample c->d e Lock and Shim d->e f Set Acquisition Parameters e->f g Acquire Data (FID) f->g h Fourier Transform g->h i Phase and Baseline Correction h->i j Reference and Integrate i->j k Spectral Analysis j->k

Caption: Experimental Workflow for NMR Spectroscopy.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum can be used to deduce the structure of the molecule.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • The GC will separate the compound from any impurities before it enters the mass spectrometer.

    • In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound. The presence of a peak at M+2 with approximately one-third the intensity of the M peak is characteristic of a compound containing one chlorine atom.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

G M [M]+. m/z 242/244 F1 [M - C3H6Cl]+ m/z 165 M->F1 - .CH2CH2CH2Cl F2 [CH3CO]+ m/z 43 M->F2 - .C8H7O2CH2CH2CH2Cl F3 [C8H7O2]+ m/z 135 F1->F3 - CH2=C=O

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, causing the bonds within those groups to vibrate.

Step-by-Step Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record a background spectrum of the empty ATR accessory.

    • Record the sample spectrum. The instrument automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present in the molecule by comparing the spectrum to correlation charts.

Conclusion

The comprehensive spectral data and detailed analytical protocols presented in this guide provide a robust framework for the characterization of this compound. By combining predicted data with established experimental methodologies, researchers, scientists, and drug development professionals can confidently verify the identity and purity of this critical pharmaceutical intermediate, ensuring the quality and consistency of their research and development efforts. The principles and techniques outlined herein are broadly applicable to the structural elucidation of a wide range of organic molecules.

References

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]
  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]
  • ACD/Labs. Mass Spec Fragment Prediction Software | MS Fragmenter. [Link]
  • University of Colorado Boulder, Department of Chemistry. IR: alkyl halides. [Link]
  • Chemistry LibreTexts. Ether Infrared spectra. [Link]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

1H NMR spectrum of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR Spectroscopic Analysis of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone

Executive Summary

This compound (CAS No: 58113-37-0) is a key chemical intermediate, notably in the synthesis of the atypical antipsychotic drug Iloperidone.[1][2] Its molecular structure, comprising an acetyl group, a methoxy group, and a chloropropoxy chain attached to a benzene ring, presents a distinct proton nuclear magnetic resonance (¹H NMR) spectrum. This guide provides a comprehensive analysis of this spectrum, intended for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of the observed spectral features, provide a detailed assignment of each resonance, outline a robust experimental protocol for data acquisition, and describe the workflow for data processing. This document is designed to serve as an authoritative reference for the structural verification and quality control of this critical pharmaceutical building block.

Molecular Structure and the Role of NMR Spectroscopy

The structural integrity of pharmaceutical intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules in solution.[3] For a molecule like this compound, ¹H NMR provides precise information on the number of distinct proton environments, their electronic surroundings, and their spatial relationships to neighboring protons.

Key Molecular Features:

  • CAS Number: 58113-30-7[4]

  • Molecular Formula: C₁₂H₁₅ClO₃[4]

  • Molecular Weight: 242.7 g/mol [5]

  • Physical Form: White Crystalline Solid[1][4]

The molecule can be deconstructed into several key fragments, each giving rise to characteristic signals in the ¹H NMR spectrum:

  • A 1,2,4-trisubstituted aromatic ring.

  • An acetyl methyl group (-C(O)CH₃).

  • A methoxy group (-OCH₃).

  • A 3-chloropropoxy chain (-O-CH₂-CH₂-CH₂-Cl).

Understanding the spectrum requires analyzing how these fragments influence one another electronically and through space.

Caption: Molecular structure of this compound.

Principles of ¹H NMR and Spectral Prediction

The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups (like carbonyl and chlorine) deshield nearby protons, shifting their signals downfield (to higher ppm values), while electron-donating groups (like ether oxygens) cause an upfield shift.[6] Spin-spin coupling occurs between non-equivalent protons on adjacent carbons, splitting signals into multiplets according to the n+1 rule, where 'n' is the number of neighboring protons. The area under each signal (integration) is proportional to the number of protons it represents.[7]

Based on these principles and data from analogous structures, we can predict the ¹H NMR spectrum:

  • Aromatic Protons (H-Ar): Located in the δ 6.5-8.0 ppm region.[8] The substitution pattern creates an AMX spin system. The proton ortho to the acetyl group will be the most downfield, followed by the proton ortho to the chloropropoxy group, and finally the proton ortho to the methoxy group.

  • Chloropropoxy Protons (-O-CH₂-CH₂-CH₂-Cl):

    • The methylene group attached to the phenolic oxygen (-O-CH ₂-) is deshielded by oxygen and will appear as a triplet around δ 4.2 ppm.

    • The terminal methylene group attached to chlorine (-CH ₂-Cl) is deshielded by the halogen and will appear as a triplet around δ 3.8 ppm.[9]

    • The central methylene group (-CH₂-CH ₂-CH₂-) is coupled to four adjacent protons and will appear as a quintet (or multiplet) around δ 2.3 ppm.

  • Methoxy Protons (-OCH₃): These protons are in a shielded environment and are not coupled to other protons, appearing as a sharp singlet around δ 3.9 ppm.[10]

  • Acetyl Protons (-C(O)CH₃): These protons are adjacent to a carbonyl group and are also uncoupled, resulting in a singlet around δ 2.6 ppm.[11]

Detailed ¹H NMR Spectral Data and Assignment

The following table summarizes the expected quantitative data for the ¹H NMR spectrum of the title compound, typically recorded in a solvent like deuterochloroform (CDCl₃).

Signal LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
A7.55ddJ = 8.4, 2.11HAromatic H, ortho to -C(O)CH₃
B7.53dJ = 2.11HAromatic H, ortho to -OCH₃
C6.95dJ = 8.41HAromatic H, ortho to -O(CH₂)₃Cl
D4.22tJ = 5.92H-O-CH₂ -CH₂-CH₂-Cl
E3.94s-3H-OCH₃
F3.80tJ = 6.32H-O-CH₂-CH₂-CH₂ -Cl
G2.60s-3H-C(O)CH₃
H2.35pJ = 6.12H-O-CH₂-CH₂ -CH₂-Cl

Note: The chemical shifts and coupling constants are representative values based on spectral databases and published data for similar compounds.[9][10] dd = doublet of doublets, d = doublet, t = triplet, s = singlet, p = pentet (quintet).

Analysis of Spectral Regions:

  • Aromatic Region (δ 6.9 - 7.6 ppm): The three aromatic protons give rise to a complex but predictable splitting pattern.

    • Signal C at ~6.95 ppm is a doublet, coupled only to proton A (ortho-coupling, J ≈ 8.4 Hz). It is the most upfield due to the strong electron-donating effect of the adjacent ether oxygen.

    • Signal A at ~7.55 ppm is a doublet of doublets. It is ortho-coupled to proton C (J ≈ 8.4 Hz) and meta-coupled to proton B (a smaller coupling, J ≈ 2.1 Hz).[12] Its downfield position is due to the deshielding effect of the ortho acetyl group.

    • Signal B at ~7.53 ppm is a narrow doublet, showing only meta-coupling to proton A (J ≈ 2.1 Hz).

  • Aliphatic Chain Region (δ 2.3 - 4.3 ppm):

    • The triplet D (~4.22 ppm) and triplet F (~3.80 ppm) are assigned to the methylene protons adjacent to the oxygen and chlorine atoms, respectively. Their chemical shifts are dictated by the electronegativity of the adjacent heteroatom (O > Cl).

    • The quintet H (~2.35 ppm) arises from the central methylene group. It is coupled to the two protons of signal D on one side and the two protons of signal F on the other (n=4, thus n+1=5 lines).

  • Singlet Region (δ 2.6 - 4.0 ppm):

    • The sharp singlet E at ~3.94 ppm is characteristic of a methoxy group on an aromatic ring.

    • The singlet G at ~2.60 ppm is characteristic of a methyl ketone. Both signals are singlets because they have no adjacent protons with which to couple.

Experimental Protocol for Data Acquisition

This section provides a self-validating protocol for acquiring a high-quality ¹H NMR spectrum. The causality for each step is explained to ensure technical accuracy and reproducibility.

Step 1: Sample Preparation

  • Action: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing large solvent signals from overwhelming the analyte signals.[13] Chloroform-d is a common choice for its excellent solvating power for moderately polar organic compounds and its single residual peak at δ 7.26 ppm, which does not typically interfere with analyte signals.

Step 2: Instrument Setup and Calibration

  • Action: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent.

  • Causality: The lock system uses the deuterium resonance to compensate for any magnetic field drift during the experiment, ensuring stable and accurate chemical shift measurements.

Step 3: Shimming

  • Action: Optimize the homogeneity of the magnetic field by adjusting the shim coils. This is typically an automated process, but manual fine-tuning may be required.

  • Causality: A homogeneous magnetic field is critical for obtaining sharp, well-resolved spectral lines. Poor shimming results in broad, distorted peaks, which can obscure coupling information and reduce signal-to-noise.[14]

Step 4: Setting Acquisition Parameters

  • Action: Set the key acquisition parameters:

    • Pulse Angle: 30-45 degrees (a compromise between signal intensity and speed).

    • Acquisition Time (at): 2-4 seconds (to ensure proper digitization of the FID).

    • Relaxation Delay (d1): 1-2 seconds (allows protons to return to equilibrium between pulses; for quantitative analysis, this should be at least 5 times the longest T₁ relaxation time).

    • Number of Scans (nt): 8-16 scans (co-adding multiple scans improves the signal-to-noise ratio).

  • Causality: These parameters control the quality and reliability of the acquired data. An appropriate relaxation delay is crucial for accurate integration.[14]

Caption: Workflow for processing raw NMR data into an interpretable spectrum.

Conclusion

The ¹H NMR spectrum of this compound is highly informative and provides a definitive fingerprint for its molecular structure. Each proton environment, from the distinct AMX system of the aromatic ring to the coupled triplets and quintet of the aliphatic chain, can be unambiguously assigned. By following the detailed experimental and processing protocols outlined in this guide, researchers can reliably use ¹H NMR spectroscopy to verify the identity, assess the purity, and ensure the quality of this vital pharmaceutical intermediate, thereby upholding the principles of scientific integrity in drug development and manufacturing.

References

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  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 18). Unlocking Potency: The Chemical Properties and Applications of 1-[4-(3-Chloropropoxy)-3-Methoxyphenyl]ethanone. (URL: [Link])
  • The Royal Society of Chemistry. (2015). Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. (URL: [Link])
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 9). The Critical Role of 1-[4-(3-Chloropropoxy)-3-Methoxyphenyl]ethanone in Modern Pharmaceutical Manufacturing. (URL: [Link])
  • Pharmaffiliates. (n.d.). CAS No : 58113-30-7 | Product Name : 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone. (URL: [Link])
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An In-depth Technical Guide to the 13C NMR Analysis of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important pharmaceutical intermediate through the lens of 13C NMR spectroscopy. We will explore the theoretical underpinnings of the spectral data, provide a detailed assignment of the carbon signals, and present a robust experimental protocol for acquiring a high-quality spectrum.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₂H₁₅ClO₃, is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural integrity and purity are paramount to the successful production of downstream products. 13C NMR spectroscopy serves as a powerful and indispensable tool for the unambiguous confirmation of its molecular structure and for the assessment of its purity. This guide will systematically deconstruct the 13C NMR spectrum, providing a clear and authoritative interpretation of the chemical shifts and their correlation to the molecular architecture.

Molecular Structure and Predicted 13C NMR Chemical Shifts

The molecular structure of this compound comprises a substituted benzene ring, an acetyl group, a methoxy group, and a 3-chloropropoxy chain. Each of these functional groups imparts a distinct electronic environment to the carbon atoms within the molecule, resulting in a unique and predictable 13C NMR spectrum.

To facilitate a detailed analysis, a 13C NMR spectrum was predicted using a reliable online tool. The predicted chemical shifts, which will be used as a basis for our analysis, are presented in Table 1.

Carbon Atom Predicted Chemical Shift (ppm)
C=O196.6
Ar-C (ipso-acetyl)130.6
Ar-C (ipso-alkoxy)149.3
Ar-C (ipso-methoxy)153.1
Ar-CH122.9
Ar-CH111.9
Ar-CH111.2
-OCH₃56.1
-OCH₂-68.3
-CH₂-32.0
-CH₂Cl41.5
-C(=O)CH₃26.3

Table 1: Predicted 13C NMR chemical shifts for this compound.

In-Depth Spectral Analysis and Peak Assignment

The predicted 13C NMR spectrum of this compound is expected to exhibit twelve distinct signals, corresponding to the twelve non-equivalent carbon atoms in the molecule. The assignment of these signals is based on established principles of 13C NMR spectroscopy, including the effects of electronegativity, hybridization, and substituent effects on aromatic systems.

The Carbonyl and Acetyl Methyl Carbons

The carbonyl carbon of the acetyl group is the most deshielded carbon in the molecule, and its signal is predicted to appear at approximately 196.6 ppm . This significant downfield shift is characteristic of ketone carbonyl carbons.[1][2] The methyl carbon of the acetyl group is predicted to resonate at around 26.3 ppm , a typical value for a methyl group adjacent to a carbonyl function.

The Aromatic Carbons

The six carbons of the benzene ring are all chemically non-equivalent due to the substitution pattern. Their chemical shifts are influenced by the electron-donating and electron-withdrawing nature of the substituents.

  • Quaternary Carbons: The three quaternary aromatic carbons are distinguished by their direct attachment to the substituents.

    • The carbon bearing the acetyl group (ipso-acetyl) is predicted at 130.6 ppm . The acetyl group is a moderately deactivating group, and the ipso-carbon experiences a downfield shift.

    • The carbon attached to the 3-chloropropoxy group (ipso-alkoxy) is predicted to be significantly deshielded at 149.3 ppm due to the electron-withdrawing effect of the oxygen atom.[3][4]

    • The carbon bonded to the methoxy group (ipso-methoxy) is also strongly deshielded, with a predicted chemical shift of 153.1 ppm . The oxygen of the methoxy group exerts a strong deshielding effect on the directly attached carbon.[5][6]

  • Protonated Aromatic Carbons: The three protonated aromatic carbons will have chemical shifts influenced by the electronic effects of the substituents in their ortho, meta, and para positions.

    • The two carbons ortho to the acetyl group and meta to the alkoxy and methoxy groups are predicted to appear at approximately 111.2 ppm and 111.9 ppm .

    • The carbon para to the acetyl group and ortho to the methoxy group is predicted at 122.9 ppm .

The 3-Chloropropoxy and Methoxy Groups
  • Methoxy Carbon: The carbon of the methoxy group (-OCH₃) is predicted to have a chemical shift of around 56.1 ppm , which is a characteristic value for methoxy groups attached to an aromatic ring.[5][6]

  • 3-Chloropropoxy Carbons: The three carbons of the 3-chloropropoxy chain will exhibit distinct signals based on their proximity to the electronegative oxygen and chlorine atoms.

    • The carbon directly bonded to the aromatic oxygen (-OCH₂-) is the most deshielded of the chain, with a predicted chemical shift of 68.3 ppm .[3][4]

    • The central methylene carbon (-CH₂-) is predicted to resonate at approximately 32.0 ppm .

    • The carbon bearing the chlorine atom (-CH₂Cl) is deshielded by the electronegative halogen and is predicted to appear at 41.5 ppm .[7][8]

The following Graphviz diagram illustrates the relationship between the different carbon environments in the molecule.

G cluster_aromatic Aromatic Core cluster_acetyl Acetyl Group cluster_methoxy Methoxy Group cluster_chloropropoxy 3-Chloropropoxy Group C1 C1 (ipso-acetyl) ~130.6 ppm C2 C2-H ~111.2 ppm C1->C2 C7 C=O ~196.6 ppm C1->C7 attachment C3 C3 (ipso-methoxy) ~153.1 ppm C2->C3 C4 C4 (ipso-alkoxy) ~149.3 ppm C3->C4 C9 OCH₃ ~56.1 ppm C3->C9 attachment C5 C5-H ~111.9 ppm C4->C5 C10 OCH₂ ~68.3 ppm C4->C10 attachment C6 C6-H ~122.9 ppm C5->C6 C6->C1 C8 CH₃ ~26.3 ppm C7->C8 C11 CH₂ ~32.0 ppm C10->C11 C12 CH₂Cl ~41.5 ppm C11->C12

Figure 1: Connectivity and predicted 13C NMR chemical shifts for this compound.

Experimental Protocol for 13C NMR Spectrum Acquisition

To obtain a high-quality 13C NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to ensure accurate chemical shift determination and optimal signal-to-noise ratio.

I. Sample Preparation
  • Weighing: Accurately weigh approximately 20-30 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is relatively non-polar and will not interact significantly with the analyte. The residual solvent peak for CDCl₃ appears as a triplet at approximately 77.16 ppm, which can serve as a secondary internal reference.[9]

  • Filtration (Optional): If any particulate matter is observed, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

II. NMR Spectrometer Setup and Data Acquisition
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Tuning and Shimming: Tune the 13C probe and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of quaternary carbons, although it increases the total experiment time.

    • Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.

    • Spectral Width (SW): 0 to 220 ppm.

    • Temperature: 298 K (25 °C).

III. Data Processing
  • Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the central peak of the CDCl₃ triplet to 77.16 ppm.[9]

  • Peak Picking: Identify and label the chemical shifts of all peaks.

The following flowchart outlines the key steps in the experimental workflow for acquiring the 13C NMR spectrum.

G start Start sample_prep Sample Preparation (20-30 mg in 0.6 mL CDCl₃ + TMS) start->sample_prep spectrometer_setup Spectrometer Setup (Tuning and Shimming) sample_prep->spectrometer_setup data_acquisition Data Acquisition (Proton Decoupled 13C Experiment) spectrometer_setup->data_acquisition processing Data Processing (FT, Phasing, Baseline Correction) data_acquisition->processing referencing Referencing (TMS = 0.00 ppm) processing->referencing analysis Spectral Analysis (Peak Picking and Assignment) referencing->analysis end End analysis->end

Figure 2: Experimental workflow for 13C NMR analysis.

Conclusion

This in-depth technical guide has provided a comprehensive framework for the 13C NMR analysis of this compound. By combining theoretical principles with a detailed interpretation of predicted chemical shifts and a robust experimental protocol, researchers and scientists can confidently utilize 13C NMR for the structural verification and quality control of this important pharmaceutical intermediate. The provided peak assignments and experimental workflow serve as an authoritative reference for professionals in the field of drug development and chemical analysis.

References

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  • Chemtips. (2014, October 13). Finding Alkyl Halides in 13C NMR.
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  • Pereda-Miranda, R., & Santillan, R. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 784-793. [Link]
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  • ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the Methoxy Groups in 1−4 and the Orientations of These Methoxy Groups Relative to the Aromatic Ring.
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  • ACD/Labs. (n.d.). Methoxy groups just stick out.
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  • ResearchGate. (2013). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds.
  • Banaras Hindu University. (n.d.). 13C NMR spectroscopy • Chemical shift.
  • Al-Showiman, S. S., Al-Hazimi, H. M., & Al-Najjar, I. M. (1981). Analysis of 13C NMR Spectra of Some Phenyl Acetates. Journal of the Chemical Society of Pakistan, 3(2), 69-73.
  • Wiley Online Library. (1992). Carbon-13 Substituent-Induced Chemical Shifts: Monosubstituted Benzene Derivatives.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
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  • CASPRE. (n.d.). 13C NMR Predictor.
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  • Reddit. (2017). Referencing CDCl3 in 13C nmr.
  • SpectraBase. (n.d.). (3-bromo-3-chloropropyl)benzene.
  • NMRDB.org. (n.d.). Predict all NMR spectra.
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An In-depth Technical Guide to 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone for Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive technical and safety guide for 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone (CAS No. 58113-30-7), a key intermediate in pharmaceutical synthesis, notably for the atypical antipsychotic drug Iloperidone.[1] Designed for researchers, chemists, and drug development professionals, this guide moves beyond a standard Safety Data Sheet (SDS) to offer an integrated perspective on the molecule's properties, structural hazards, handling protocols, and emergency procedures. By understanding the causality behind its reactivity and potential hazards, laboratory personnel can implement more robust safety measures and ensure greater experimental integrity. This guide synthesizes data from suppliers, regulatory bodies, and toxicological information on analogous structures to provide a holistic safety and handling profile.

Section 1: Molecular Profile and Physicochemical Properties

A foundational understanding of the molecule's identity and physical characteristics is paramount for its safe and effective use in a laboratory setting. These properties dictate storage conditions, solvent selection, and appropriate handling techniques.

Chemical Identity: [2][3]

  • IUPAC Name: 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone

  • Synonyms: 3-(4-Acetyl-2-methoxyphenoxy)propyl chloride, 4-(3-Chloropropoxy)-3-methoxyacetophenone[2][4]

  • CAS Number: 58113-30-7[5]

  • Molecular Formula: C₁₂H₁₅ClO₃[5]

  • Molecular Weight: 242.70 g/mol [6]

  • Appearance: White Solid[4][5]

Physicochemical Data:

PropertyValueSource
Melting Point61 - 64 °C
Boiling Point367 °C at 760 mmHg (Predicted)[4]
Density1.1 g/cm³ (Predicted)[4]
Flash Point149.8 °C (Predicted)[4]
Purity (Typical)≥95-98%[1]
Storage Temperature2-8°C, Refrigerator, Sealed in Dry Conditions[5][6]

Section 2: Research Context and Synthesis

1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone is primarily recognized as a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] Its most prominent role is as a key intermediate in the manufacturing of Iloperidone.[1][4]

The typical synthesis route involves the reaction of Acetovanillone (1-(4-hydroxy-3-methoxyphenyl)ethanone) with 1-bromo-3-chloropropane. This context is vital for the research scientist as it informs potential impurities that may be present in the material. Residual Acetovanillone or alkylating agents from the synthesis could influence experimental outcomes and introduce uncharacterized toxicological risks. Therefore, verifying the purity of each batch via techniques like HPLC is a critical preliminary step.[1]

Section 3: Hazard Identification and Toxicological Assessment

While comprehensive toxicological data for this specific intermediate is not widely published, a structural analysis of its functional groups allows for a robust, inferred hazard assessment. The molecule combines an aromatic ketone (acetophenone derivative), an ether linkage, and a terminal alkyl chloride.

Globally Harmonized System (GHS) Classification:

Based on data from suppliers and regulatory inventories, the following GHS hazard statements are associated with this compound:[3]

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H315: Causes skin irritation[3]

  • H319: Causes serious eye irritation[3]

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation[7][8]

  • Signal Word: Warning[6]

Structural Hazard Analysis:

The primary toxicological concerns stem from the chloropropoxy moiety. Alkyl halides are known electrophiles and can act as alkylating agents, capable of reacting with nucleophilic sites in biological macromolecules like DNA. While the reactivity of this specific compound is not fully characterized, this potential warrants treating it as a suspected mutagen.[9] The acetophenone core can cause skin and eye irritation, a common characteristic of aromatic ketones.[10][11]

G A 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone B Functional Groups C Alkyl Chloride (-O-CH2CH2CH2-Cl) B->C D Aromatic Ketone (Substituted Acetophenone) B->D F Alkylating Agent C->F G Irritant / Sensitizer D->G E Potential Hazards I Suspected Mutagenicity (Precautionary Principle) F->I J Skin Irritation (H315) Eye Irritation (H319) Respiratory Irritation (H335) G->J H Health Outcomes

Caption: Structural features linked to potential hazards.

Section 4: Laboratory Handling and Exposure Control Protocol

A self-validating safety protocol relies on a multi-layered approach, combining engineering controls, personal protective equipment (PPE), and standardized procedures. The causality is clear: to prevent exposure via inhalation, dermal contact, and ingestion, each step must be meticulously followed.

Engineering Controls:

  • Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[12]

  • Safety Shower & Eyewash Station: Must be immediately accessible and tested regularly.[13]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear nitrile gloves (minimum thickness 0.11 mm). Do not use latex gloves, which offer poor chemical resistance. Gloves must be inspected before use and disposed of after contamination.[14]

  • Eye Protection: Chemical safety goggles conforming to EU Standard EN166 or NIOSH (US) are mandatory.[12][13]

  • Skin and Body Protection: A lab coat is required. For larger quantities or potential for splashing, a chemical-resistant apron and sleeves are recommended.[14]

Step-by-Step Handling Workflow:

  • Preparation: Cordon off the work area. Ensure the fume hood sash is at the appropriate height. Assemble all necessary glassware, reagents, and waste containers.

  • PPE Donning: Don all required PPE (lab coat, goggles, gloves) before entering the designated work area.

  • Material Retrieval: Retrieve the container from its 2-8°C storage. Allow it to equilibrate to room temperature inside a desiccator to prevent water condensation on the product.

  • Weighing and Dispensing: Perform all weighing operations on a tared weigh boat or glassine paper inside the fume hood to contain any dust.

  • Solution Preparation: Slowly add the solid to the chosen solvent with stirring. Cap the container immediately after use.

  • Cleanup: Wipe down the work surface with an appropriate solvent (e.g., isopropanol). Dispose of all contaminated consumables (gloves, weigh boats, wipes) in a designated, sealed hazardous waste container.

  • Storage: Tightly seal the primary container and return it to the designated cold storage.

  • PPE Doffing: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water.[14]

G start Start: Prepare Experiment ppe Don Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) start->ppe storage Retrieve from 2-8°C Storage (Equilibrate to RT in Desiccator) ppe->storage hood Work Exclusively in Certified Fume Hood storage->hood weigh Weigh Solid Compound hood->weigh dissolve Prepare Solution weigh->dissolve cleanup Clean Work Area & Segregate Halogenated Waste dissolve->cleanup return_storage Return Container to Storage cleanup->return_storage end End: Doff PPE & Wash Hands return_storage->end

Caption: Standard workflow for safe handling.

Section 5: Risk Mitigation and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release or exposure.

Exposure Scenarios & First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][11]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[11][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12][14]

Spill Management:

  • Small Spill (<5g): Ensure proper PPE is worn. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Gently sweep the material into a designated hazardous waste container. Do not create dust. Clean the area with a solvent-moistened cloth.

  • Large Spill (>5g): Evacuate the immediate area. Alert laboratory manager and safety officer. Do not attempt to clean up without appropriate respiratory protection and training. Prevent the spill from entering drains.[14]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[10][13]

  • Unsuitable Media: Do not use a heavy water stream, as it may spread the material.[10]

  • Hazards from Combustion: Thermal decomposition may produce toxic fumes, including carbon oxides (CO, CO₂), and hydrogen chloride (HCl) gas.[13][14] Firefighters must wear self-contained breathing apparatus (SCBA).

G action_node action_node spill Spill Detected is_large > 5g or Uncontrolled? spill->is_large evacuate Evacuate Area Alert Safety Officer is_large->evacuate Yes don_ppe Ensure Full PPE (Gloves, Goggles) is_large->don_ppe No absorb Cover with Inert Absorbent Material don_ppe->absorb collect Sweep into Labeled Halogenated Waste Container absorb->collect decontaminate Decontaminate Area collect->decontaminate

Caption: Decision tree for spill response.

Section 6: Stability, Reactivity, and Disposal

Reactivity and Stability:

  • The compound is stable under recommended storage conditions (cool, dry, sealed).[6]

  • Incompatible Materials: Avoid strong oxidizing agents and strong bases.[13]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[13]

Waste Disposal Protocol:

  • Segregation: All waste containing this compound (unreacted material, contaminated consumables, solutions) must be segregated as halogenated organic waste . Do not mix with non-halogenated waste streams.

  • Containerization: Use a clearly labeled, leak-proof hazardous waste container. The label should include the chemical name, CAS number, and relevant hazard pictograms.

  • Disposal: The container must be kept closed when not in use.[14] Disposal must be handled by a licensed hazardous-waste contractor in accordance with all local, state, and federal regulations.

References

  • Pharmaffiliates. 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone. [URL: https://www.pharmaffiliates.com/en/product-detail/pa-09-04510/1-4-3-chloropropoxy-3-methoxyphenyl-ethanone]
  • Arctom Scientific. This compound. [URL: https://www.arctomsci.com/products/bd-a749143]
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An In-depth Technical Guide to 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and manufacturing, the purity, characterization, and efficient synthesis of chemical intermediates are of paramount importance. This guide provides a comprehensive technical overview of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone, a critical building block in the synthesis of Iloperidone, an atypical antipsychotic agent.[1][2] We will delve into its chemical identity, physicochemical properties, synthesis methodologies with an emphasis on the underlying chemical principles, its pivotal role in the synthesis of Iloperidone, and the analytical techniques essential for its quality control. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, process development, and pharmaceutical manufacturing.

Nomenclature and Chemical Identity

A clear understanding of the nomenclature of a chemical entity is fundamental for unambiguous scientific communication. This compound is known by several synonyms, which are often encountered in scientific literature and commercial listings.

Systematic Name This compound
CAS Number 58113-30-7[2]
Molecular Formula C₁₂H₁₅ClO₃[2]
Molecular Weight 242.70 g/mol [3][4]
Synonyms 4-(3-Chloropropoxy)-3-methoxyacetophenone, 3-(4-Acetyl-2-methoxyphenoxy)propyl chloride, Iloperidone Chloropropoxy Impurity[3]
InChI InChI=1S/C12H15ClO3/c1-9(14)10-4-5-11(12(8-10)15-2)16-7-3-6-13/h4-5,8H,3,6-7H2,1-2H3[4]
InChIKey RBBVSSYQKVBALO-UHFFFAOYSA-N[4]
Canonical SMILES CC(=O)C1=CC(=C(C=C1)OCCCCl)OC[4]

Physicochemical and Safety Data

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis.

Property Value Source
Appearance White crystalline powder[2]
Melting Point 61 - 64 °C
Boiling Point (Predicted) 367.0 ± 27.0 °C at 760 mmHg[5]
Density (Predicted) 1.1 ± 0.1 g/cm³[5]
Flash Point (Predicted) 149.8 ± 22.7 °C[5]
Purity (by HPLC) ≥98.0%[2]

Safety Information:

  • Hazard Statements: H302, H312, H315, H319, H332, H335

  • Precautionary Statements: P260, P262, P270, P280, P305 + P351 + P338, P402 + P404

  • Signal Word: Warning

Synthesis of this compound: A Mechanistic Approach

The primary and most industrially relevant synthesis of this compound involves the Williamson ether synthesis. This reaction entails the alkylation of the phenolic hydroxyl group of 1-(4-hydroxy-3-methoxyphenyl)ethanone, commonly known as acetovanillone, with 1-bromo-3-chloropropane.[1][6]

Reaction Scheme

Synthesis_of_Intermediate cluster_reactants Reactants cluster_conditions Reaction Conditions Acetovanillone Acetovanillone (1-(4-hydroxy-3-methoxyphenyl)ethanone) process Acetovanillone->process BCP 1-Bromo-3-chloropropane BCP->process Base Base (e.g., K₂CO₃, NaOH) Solvent Solvent (e.g., Acetone, Acetonitrile) PTC Phase Transfer Catalyst (optional) Product This compound process->Product + Base, Solvent, Δ

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis.[7] Variations in base, solvent, and the use of a phase-transfer catalyst can be employed to optimize reaction time and yield.[6]

  • Reaction Setup: To a solution of 1-(4-hydroxy-3-methoxyphenyl)ethanone (acetovanillone) in a suitable organic solvent (e.g., acetone, acetonitrile), add a base (e.g., anhydrous potassium carbonate, sodium hydroxide).[1][7]

  • Addition of Alkylating Agent: To the stirred suspension, add 1-bromo-3-chloropropane. The choice of this bifunctional alkylating agent is critical; the bromine atom is a better leaving group than the chlorine atom, allowing for selective alkylation at the phenolic oxygen.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a specified period (e.g., 20 hours), monitoring the reaction progress by a suitable chromatographic technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6][7]

  • Work-up and Isolation: After completion, cool the reaction mixture and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., petroleum ether, cyclohexane) to yield the final product as a white crystalline solid.[1][7]

Causality Behind Experimental Choices
  • Choice of Base and Solvent: The selection of a base and solvent system is crucial for the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide ion. A moderately strong base like potassium carbonate is often preferred in a polar aprotic solvent like acetone or acetonitrile to facilitate the SN2 reaction.[7] The use of stronger bases like sodium hydroxide in a biphasic system with a phase-transfer catalyst can also be effective.[1]

  • Selective Alkylation: The use of 1-bromo-3-chloropropane allows for a selective reaction. The carbon-bromine bond is weaker and bromine is a better leaving group than chlorine, hence the phenoxide ion preferentially displaces the bromide, leaving the chloropropyl group intact for subsequent reactions.

  • Phase-Transfer Catalysis: In biphasic systems (e.g., water/toluene), a phase-transfer catalyst (PTC) such as a quaternary ammonium salt can be employed to shuttle the phenoxide ion from the aqueous phase to the organic phase where the alkylating agent resides, thereby accelerating the reaction rate.[6] This can also help in reducing reaction times and potentially minimizing side reactions.

Application in the Synthesis of Iloperidone

This compound is a pivotal intermediate in the multi-step synthesis of Iloperidone.[1][2] It provides the core methoxyphenyl-ethanone moiety with a reactive chloropropoxy side chain.

Reaction Pathway to Iloperidone

The subsequent step involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with this compound.[1][6]

Iloperidone_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Intermediate 1-(4-(3-Chloropropoxy)-3- methoxyphenyl)ethanone process Intermediate->process Piperidinyl 6-Fluoro-3-(4-piperidinyl) -1,2-benzisoxazole Piperidinyl->process Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., DMF, Acetonitrile) Iloperidone Iloperidone process->Iloperidone + Base, Solvent, Δ

Caption: Synthesis of Iloperidone from the key intermediate.

This reaction is typically carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile at elevated temperatures.[1][6] The secondary amine of the piperidinyl moiety acts as a nucleophile, displacing the chloride from the chloropropoxy side chain of the intermediate to form the final Iloperidone molecule.

Analytical Characterization

Ensuring the purity and identity of this compound is critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for its comprehensive analysis.

Analytical Technique Purpose Typical Observations/Parameters
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.A reversed-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer is commonly used for related compounds like Iloperidone, indicating a similar approach would be suitable here.[8][9]
Infrared (IR) Spectroscopy Identification of functional groups.Expected characteristic peaks for C=O (ketone), C-O-C (ether), and C-Cl bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation.The spectra would provide detailed information on the arrangement of protons and carbons in the molecule.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.

The availability of an analytical standard of this compound is essential for accurate qualitative and quantitative analysis in research and quality control laboratories.[10]

Conclusion

This compound is a fundamentally important intermediate in the synthesis of the antipsychotic drug Iloperidone. Its efficient and selective synthesis, primarily through the Williamson ether synthesis, is a key step in the overall manufacturing process. A thorough understanding of its chemical properties, synthesis, and analytical characterization, as detailed in this guide, is crucial for scientists and professionals in the pharmaceutical industry to ensure the production of high-quality active pharmaceutical ingredients. The continuous optimization of the synthesis of this intermediate can lead to more cost-effective and sustainable manufacturing processes for this important therapeutic agent.

References

  • Iloperidone | New Drug Approvals. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 9). The Critical Role of 1-[4-(3-Chloropropoxy)-3-Methoxyphenyl]ethanone in Modern Pharmaceutical Manufacturing.
  • An improved process for preparing iloperidone. (2011). Google Patents.
  • One-pot process for the synthesis of iloperidone. (2013). Google Patents.
  • Synthesis of 1-[4-(3-Chloropropoxy)-3-methylphenyl]ethanone. (n.d.). PrepChem.com.
  • 1-(4-(3-bromopropoxy)- 3-methoxyphenyl)ethanone. (n.d.). LookChem.
  • Supporting information. (n.d.). The Royal Society of Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 18). Unlocking Potency: The Chemical Properties and Applications of 1-[4-(3-Chloropropoxy)-3-Methoxyphenyl]ethanone.
  • Comparison of the HPLC methods developed for iloperidone. (n.d.). ResearchGate.
  • Iloperidone Chloropropoxy Impurity. (n.d.). Veeprho.
  • Determination of Iloperidone in Pharmaceuticals by Validated High-Performance Liquid Chromatography. (2017). Taylor & Francis Online.
  • Determination of Iloperidone in Pharmaceuticals by Validated High-Performance Liquid Chromatography. (2017). ResearchGate.
  • Isolation and Characterization of Process Related Substances of an Antipsychotic Drug: Iloperidone. (2013). Semantic Scholar.
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  • 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone. (n.d.). Pharmaffiliates.
  • 4-(3-Chloropropoxy)-3-methoxyacetophenone. (n.d.). PubChem.
  • Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. (2025). PMC - NIH.
  • Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. (n.d.). The Royal Society of Chemistry.
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  • Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. (n.d.). ResearchGate.
  • 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone. (n.d.). PMC - NIH.
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3-(4-Acetyl-2-methoxyphenoxy)propyl chloride: A Core Intermediate for Apocynin-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: This technical guide provides a comprehensive overview of 3-(4-Acetyl-2-methoxyphenoxy)propyl chloride, a key synthetic intermediate derived from the natural product apocynin. Apocynin (4-hydroxy-3-methoxyacetophenone) is a well-documented inhibitor of NADPH oxidase (NOX), an enzyme implicated in the pathology of numerous inflammatory and neurodegenerative diseases.[1][2] The functionalization of apocynin into the title compound introduces a reactive alkyl chloride handle, transforming it into a versatile building block for creating extensive libraries of novel derivatives. This document details the compound's physicochemical properties, provides a validated synthesis protocol, explores its chemical reactivity for drug development applications, and outlines essential safety and handling procedures. The insights herein are intended to empower researchers to leverage this compound in the exploration of new therapeutic agents targeting oxidative stress pathways.

Introduction: The Rationale for Apocynin Derivatization

Apocynin is a naturally occurring phenolic compound isolated from plants such as Apocynum cannabinum and Picrorhiza kurroa.[3][4] Its biological significance stems primarily from its activity as an inhibitor of the NADPH oxidase (NOX) enzyme complex.[2][4] The NOX family of enzymes are a major source of cellular reactive oxygen species (ROS), and their dysregulation is a key factor in cardiovascular, inflammatory, and neurodegenerative disorders.[1] While apocynin itself has shown promise in various preclinical models, its therapeutic potential can be limited by factors such as metabolic instability or suboptimal pharmacokinetic properties.

The strategic chemical modification of apocynin is a proven approach to overcome these limitations and develop more potent and selective drug candidates.[3] The synthesis of 3-(4-Acetyl-2-methoxyphenoxy)propyl chloride (also known as 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone) represents a critical first step in this process. By converting the native phenolic hydroxyl group into a propyl chloride ether, a stable yet reactive functional group is introduced. This alkyl chloride moiety serves as an electrophilic site, readily undergoing nucleophilic substitution with a wide array of amines, thiols, azides, and other nucleophiles to generate diverse molecular architectures. This guide provides the foundational knowledge required to synthesize, handle, and strategically utilize this valuable intermediate.

Physicochemical Properties

The fundamental properties of 3-(4-Acetyl-2-methoxyphenoxy)propyl chloride are summarized below. These data are compiled from chemical supplier databases and computational predictions.

PropertyValueSource
CAS Number 58113-30-7[5]
Molecular Formula C₁₂H₁₅ClO₃
Molecular Weight 242.70 g/mol
Appearance White solid
Boiling Point 367 °C at 760 mmHg
Density 1.1 ± 0.1 g/cm³
Flash Point 149.8 °C
Refractive Index 1.509
XLogP3 2.5
PSA (Polar Surface Area) 35.5 Ų

Synthesis Protocol and Mechanistic Rationale

The synthesis of 3-(4-Acetyl-2-methoxyphenoxy)propyl chloride is most efficiently achieved via a Williamson ether synthesis. This classic organic reaction involves the deprotonation of a phenol (apocynin) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (1-bromo-3-chloropropane).

Experimental Protocol

Materials:

  • Apocynin (4-hydroxy-3-methoxyacetophenone)

  • 1-Bromo-3-chloropropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add apocynin (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetone to the flask to create a slurry (approx. 10 mL of solvent per gram of apocynin).

  • Alkyl Halide Addition: Add 1-bromo-3-chloropropane (1.2 eq) to the stirring mixture. The use of a bifunctional halide where bromine is more reactive (better leaving group) than chlorine allows for selective reaction at the C-Br bond.

  • Reflux: Heat the reaction mixture to reflux (approx. 56 °C for acetone) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the apocynin starting material.

  • Work-up - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide byproduct and wash the filter cake with a small amount of acetone.

  • Work-up - Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with deionized water (2x) and brine (1x). The aqueous washes remove any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 3-(4-Acetyl-2-methoxyphenoxy)propyl chloride as a white solid.

Causality and Self-Validation
  • Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic phenol of apocynin without causing side reactions like hydrolysis of the alkyl halide. Its insolubility in acetone drives the equilibrium towards the phenoxide salt.

  • Choice of Solvent: Acetone is an ideal polar aprotic solvent for this Sₙ2 reaction. It solubilizes the reactants but not the inorganic base, facilitating the reaction at a moderate reflux temperature.

  • Choice of Alkylating Agent: 1-Bromo-3-chloropropane is the key reagent. The C-Br bond is significantly more labile than the C-Cl bond, ensuring that the phenoxide selectively displaces the bromide, leaving the terminal chloride intact for subsequent functionalization.

  • Protocol Validation: The success of the synthesis is validated by characterization of the final product. The disappearance of the broad phenolic -OH stretch in the IR spectrum and the appearance of new methylene proton signals in the ¹H NMR spectrum confirm the formation of the propyl ether linkage.

Synthesis Workflow Diagram

synthesis_workflow reagents Apocynin 1-Bromo-3-chloropropane K₂CO₃ (Base) Acetone (Solvent) setup 1. Combine Reactants in Round-Bottom Flask reagents->setup reflux 2. Heat to Reflux (12-18h) setup->reflux Sₙ2 Reaction workup 3. Aqueous Work-up & Extraction reflux->workup Isolate Crude purify 4. Purification (Chromatography or Recrystallization) workup->purify product Final Product: 3-(4-Acetyl-2-methoxy- phenoxy)propyl chloride purify->product

Caption: Williamson ether synthesis workflow for 3-(4-Acetyl-2-methoxyphenoxy)propyl chloride.

Chemical Reactivity and Applications in Drug Development

The primary value of 3-(4-Acetyl-2-methoxyphenoxy)propyl chloride lies in the reactivity of its terminal alkyl chloride. This functional group is an excellent electrophile for Sₙ2 reactions, enabling the covalent attachment of a vast range of nucleophilic moieties. This strategy is central to medicinal chemistry for creating libraries of related compounds to probe structure-activity relationships (SAR).

Key Reactions:

  • Amination: Reaction with primary or secondary amines yields amino-derivatives. This is particularly useful for introducing basic groups that can improve solubility or target specific biological receptors.

  • Thiolation: Reaction with thiols or thiolate salts produces thioethers.

  • Azide Formation: Substitution with sodium azide yields an alkyl azide, which can then be used in "click chemistry" reactions (e.g., Huisgen cycloaddition) to link to other molecules.

  • Alkoxylation: Reaction with other alcohols or alkoxides can form more complex ethers.

By employing this compound as a core scaffold, researchers can systematically modify the terminal group to optimize properties such as:

  • Potency and Selectivity: Fine-tuning interactions with the biological target (e.g., specific NOX isoforms).

  • Pharmacokinetics: Modulating absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Blood-Brain Barrier Penetration: Studies on apocynin derivatives have specifically aimed to enhance BBB penetration for treating neurological disorders like gliomas.[3]

Derivative Synthesis Pathway

derivative_synthesis cluster_nucleophiles Nucleophiles (Nu-H) cluster_products Apocynin Derivatives start 3-(4-Acetyl-2-methoxy- phenoxy)propyl chloride prod_amine Amino Derivative start->prod_amine Sₙ2 prod_thiol Thioether Derivative start->prod_thiol Sₙ2 prod_azide Azido Derivative start->prod_azide Sₙ2 amine R₂NH (Amine) amine->prod_amine thiol RSH (Thiol) thiol->prod_thiol azide NaN₃ (Azide) azide->prod_azide

Caption: Versatility of the title compound in synthesizing a library of apocynin derivatives.

Predicted Spectroscopic Characterization

Technique Expected Features
¹H NMR Aromatic Protons: ~7.5-6.9 ppm (3H, multiplet). Alkoxy Protons: ~4.2 ppm (2H, triplet, -O-CH₂-), ~3.9 ppm (3H, singlet, -OCH₃), ~3.8 ppm (2H, triplet, -CH₂-Cl). Alkyl Protons: ~2.6 ppm (3H, singlet, -C(O)CH₃), ~2.3 ppm (2H, quintet, -CH₂-CH₂-CH₂-).
¹³C NMR Carbonyl Carbon: ~197 ppm. Aromatic Carbons: ~160-110 ppm (6 signals). Alkoxy Carbons: ~70-55 ppm (3 signals, -O-CH₂, -OCH₃, -CH₂-Cl). Alkyl Carbons: ~35-25 ppm (2 signals, -C(O)CH₃, -CH₂-CH₂-CH₂-).
IR (Infrared) C=O Stretch (Ketone): ~1670 cm⁻¹. C-O-C Stretch (Ether): ~1260 cm⁻¹ and ~1140 cm⁻¹. C-Cl Stretch: ~750-650 cm⁻¹. Absence of broad -OH stretch (from ~3500-3200 cm⁻¹) confirms reaction of the starting phenol.
Mass Spec (EI) Molecular Ion (M⁺): m/z = 242 (³⁵Cl) and 244 (³⁷Cl) in ~3:1 ratio. Key Fragments: Loss of CH₂Cl, C₃H₆Cl, and CH₃CO.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-(4-Acetyl-2-methoxyphenoxy)propyl chloride is not widely available, its chemical structure suggests necessary precautions based on related compounds containing alkyl chloride and aromatic ketone functionalities.[6][7]

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid contact with skin and eyes and prevent inhalation of dust or vapors.[7]

  • Hazards: Alkyl chlorides can be irritants and are reactive. Based on analogous structures, the compound may be harmful if swallowed.[6] The compound should be treated as a potential skin and eye irritant.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

3-(4-Acetyl-2-methoxyphenoxy)propyl chloride is a high-value intermediate for medicinal chemistry and drug development. It effectively bridges the well-established biological activity of its parent compound, apocynin, with the synthetic versatility required for modern drug discovery. By providing a stable and reactive electrophilic site, it enables the systematic synthesis of diverse derivative libraries. This guide has provided the essential technical information—from synthesis to safe handling—to facilitate its use in the development of next-generation therapeutics targeting oxidative stress and related disease pathways.

References

  • Synthesis and Evaluations of Novel Apocynin Derivatives as Anti-Glioma Agents.PMC (Frontiers in Chemistry).[Link]
  • Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor.MDPI (Antioxidants).[Link]
  • Apocynin: Molecular Aptitudes.PMC (Molecules).[Link]
  • Structures of the synthesized apocynin derivatives.
  • 3-(4-Acetyl-2-methoxyphenoxy)propyl chloride.HZPH.[Link]

Sources

Methodological & Application

The Synthetic Utility of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone: A Detailed Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical synthesis, the strategic use of versatile intermediates is paramount to the efficient construction of complex drug molecules. Among these, 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone, a seemingly unassuming acetophenone derivative, has emerged as a critical building block, particularly in the synthesis of atypical antipsychotic agents. This technical guide provides an in-depth exploration of the applications of this key intermediate, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Introduction: Unveiling a Key Pharmaceutical Intermediate

This compound, with the CAS number 58113-30-7, is a white crystalline solid that serves as a cornerstone in the synthesis of the atypical antipsychotic drug, Iloperidone.[1][2] Its molecular structure, featuring a reactive chloropropyl chain appended to a methoxy-substituted acetophenone core, makes it an ideal electrophilic partner for nucleophilic substitution reactions. The strategic placement of the methoxy group and the acetyl moiety further influences its reactivity and solubility, rendering it a well-behaved substrate in various reaction conditions.

PropertyValue
Molecular Formula C12H15ClO3
Molecular Weight 242.7 g/mol
Appearance White Crystalline Powder[1][2]
Melting Point 61-64 °C
Boiling Point 367.0 ± 27.0 °C at 760 mmHg[3]
Density 1.1 ± 0.1 g/cm³[3]

The primary significance of this compound lies in its role as a direct precursor to Iloperidone, a medication used in the management of schizophrenia.[1][2] The 3-chloropropoxy side chain is the key functional handle that allows for the crucial coupling with the piperidine moiety of the other major fragment of the Iloperidone molecule.

The Cornerstone Application: Synthesis of Iloperidone

The most prominent and well-documented application of this compound is in the final key step of Iloperidone synthesis. This reaction involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with the chloropropyl side chain of the ethanone derivative.

Mechanistic Rationale

The core of this transformation is a classic Williamson ether synthesis-like reaction, where the secondary amine of the piperidine ring acts as a nucleophile, displacing the chloride ion from the alkyl chain of this compound. The reaction is typically carried out in the presence of a base to deprotonate the piperidine nitrogen, thereby increasing its nucleophilicity.

G reagent1 1-(4-(3-Chloropropoxy)- 3-methoxyphenyl)ethanone product Iloperidone reagent1->product N-Alkylation reagent2 6-fluoro-3-(4-piperidinyl) -1,2-benzisoxazole reagent2->product base Base (e.g., K2CO3) base->reagent2 Deprotonation solvent Solvent (e.g., DMF) solvent->product

Caption: General reaction scheme for Iloperidone synthesis.

Detailed Synthetic Protocols

Several variations of the Iloperidone synthesis utilizing this compound have been reported, primarily in patent literature. Below are two representative protocols, highlighting different reaction conditions.

Protocol 1: Standard N-Alkylation in a Polar Aprotic Solvent

This protocol is a widely cited method for the synthesis of Iloperidone.[4]

Materials:

  • 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone

  • 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone (1.0 eq), 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (1.05 eq), and potassium carbonate (2.5 eq).

  • Add N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 5-10 mL per gram of the ethanone derivative).

  • Stir the mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to 90 °C and maintain for 16-20 hours, monitoring the reaction progress by TLC or HPLC.[5]

  • After completion, cool the reaction mixture to room temperature and pour it into deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of water).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude Iloperidone.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure Iloperidone.[4]

Protocol 2: Phase-Transfer Catalyzed Synthesis

This method utilizes a phase-transfer catalyst to facilitate the reaction, which can sometimes lead to improved reaction times and yields.[6]

Materials:

  • 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone

  • 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

  • Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB)

  • Heptane

  • Deionized water

Equipment:

  • Jacketed reaction vessel with overhead stirrer and temperature control

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • In a jacketed reaction vessel, prepare a solution of potassium hydroxide (e.g., 0.724 kg in 10.0 L of water).[6]

  • Add heptane (e.g., 2.0 L) to create a biphasic system.[6]

  • Add tetrabutylammonium bromide (TBAB) (e.g., 2.40 g) to the stirred mixture.[6]

  • Add 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone (e.g., 1.0 kg) and 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (e.g., 1.11 kg) to the reaction mixture at 30 °C.[6]

  • Stir the reaction mass for 15-20 minutes.[6]

  • Raise the temperature of the reaction mass to 70 °C and maintain for 8-10 hours.[6]

  • After the reaction is complete, cool the mixture and separate the organic and aqueous layers.

  • Wash the organic layer with water.

  • Concentrate the organic layer under reduced pressure to obtain crude Iloperidone.

  • The crude product can be purified by recrystallization.

Synthesis of the Intermediate: A Note on Preparation

A comprehensive understanding of an intermediate's utility also involves an appreciation of its synthesis. This compound is typically prepared from the readily available starting material, acetovanillone (1-(4-hydroxy-3-methoxyphenyl)ethanone), through a Williamson ether synthesis.[5]

G start Acetovanillone product 1-(4-(3-Chloropropoxy)- 3-methoxyphenyl)ethanone start->product Williamson Ether Synthesis reagent 1-Bromo-3-chloropropane reagent->product base Base (e.g., K2CO3) base->start Deprotonation solvent Solvent (e.g., Acetonitrile) solvent->product

Sources

Application Notes & Protocols: 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern pharmaceutical synthesis, the strategic use of advanced intermediates is paramount to achieving efficient, scalable, and high-purity production of Active Pharmaceutical Ingredients (APIs). 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone (CAS No. 58113-30-7) stands out as a critical building block, primarily recognized for its role in the synthesis of Iloperidone, an atypical antipsychotic agent.[1][2] This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, providing in-depth protocols for the synthesis, purification, and analysis of this key intermediate, alongside an exploration of its application in API manufacturing.

Physicochemical Properties & Structural Elucidation

This compound is a white crystalline solid at room temperature.[3] Its molecular structure, featuring a substituted acetophenone core with a reactive chloropropoxy chain, makes it an ideal precursor for introducing a flexible linker to a phenolic oxygen, a common strategy in medicinal chemistry.

PropertyValueReference(s)
CAS Number 58113-30-7[4][5]
Molecular Formula C₁₂H₁₅ClO₃[4][5]
Molecular Weight 242.70 g/mol [4][5]
Appearance White Crystalline Solid[3]
Melting Point 61-64 °C[6]
Boiling Point ~367 °C at 760 mmHg[7] (Predicted)
Purity (Typical) >97% (HPLC)[2]
Synonyms 4-(3-Chloropropoxy)-3-methoxyacetophenone; Iloperidone USP Related Compound A[2][5]

PART I: Synthesis Protocol

The synthesis of this compound is most efficiently achieved via a Williamson ether synthesis. This classic Sɴ2 reaction involves the alkylation of a phenoxide with an alkyl halide.[8] In this case, the phenolic hydroxyl group of 1-(4-hydroxy-3-methoxyphenyl)ethanone (acetovanillone) is deprotonated by a mild base to form a nucleophilic phenoxide, which then displaces a halide from 1-bromo-3-chloropropane.

Causality of Reagent Selection:
  • Starting Material: Acetovanillone is a readily available and cost-effective starting material derived from natural sources or petrochemicals.

  • Alkylating Agent: 1-bromo-3-chloropropane is a bifunctional reagent. The bromine atom is a better leaving group than chlorine, ensuring regioselective alkylation at the C-Br bond while leaving the C-Cl bond intact for subsequent reactions (e.g., the synthesis of Iloperidone).

  • Base: Anhydrous potassium carbonate (K₂CO₃) is a suitable inorganic base. It is strong enough to deprotonate the phenolic hydroxyl but not so strong as to cause significant side reactions. Its insolubility in solvents like acetone drives the reaction forward by removing the generated acid.

  • Solvent: Acetone or acetonitrile are excellent choices as they are polar aprotic solvents that can dissolve the reactants but do not participate in the reaction. They also facilitate the Sɴ2 mechanism.

Visualizing the Synthesis Workflow

SynthesisWorkflow cluster_reagents Starting Materials & Reagents cluster_process Reaction & Purification Acetovanillone Acetovanillone (1-(4-hydroxy-3-methoxyphenyl)ethanone) Reaction Williamson Ether Synthesis (Reflux, 20 hr) Acetovanillone->Reaction AlkylHalide 1-Bromo-3-chloropropane AlkylHalide->Reaction Base Potassium Carbonate (K₂CO₃) Base->Reaction Solvent Acetone Solvent->Reaction Filtration Filtration (Removal of K₂CO₃ and salts) Reaction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crystallization Crystallization (Petroleum Ether) Concentration->Crystallization Isolation Product Isolation & Drying Crystallization->Isolation Product This compound (Target Intermediate) Isolation->Product

Caption: Workflow for the synthesis of the target intermediate.

Detailed Laboratory Protocol:

This protocol is adapted from established procedures for analogous compounds and patent literature.[8]

  • Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(4-hydroxy-3-methoxyphenyl)ethanone (acetovanillone) (83.1 g, 0.5 mol), anhydrous potassium carbonate (103.7 g, 0.75 mol), and acetone (750 mL).

  • Addition of Alkylating Agent: While stirring the suspension, add 1-bromo-3-chloropropane (117.8 g, 0.75 mol).

  • Reaction: Heat the mixture to reflux (approximately 56 °C) and maintain under reflux with vigorous stirring for 20-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the inorganic salts (K₂CO₃ and KBr) through a pad of celite and wash the filter cake with acetone (2 x 50 mL).

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil.

  • Purification by Crystallization: To the resulting oil, add petroleum ether (300-400 mL) and stir or sonicate to induce crystallization. The product may initially precipitate as an oil which solidifies upon further agitation.

  • Isolation: Collect the solid product by filtration, wash with cold petroleum ether (2 x 50 mL), and dry under vacuum at 40-45 °C to a constant weight.

Expected Yield: ~90-95% of a white to off-white solid.

PART II: Analytical Characterization & Quality Control

Ensuring the purity and identity of this compound is critical before its use in the subsequent API synthesis steps. This intermediate is officially recognized as "Iloperidone USP Related Compound A," highlighting its regulatory importance.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the intermediate and quantifying any related substances or unreacted starting materials. A validated stability-indicating Reverse-Phase HPLC (RP-HPLC) method is essential.

Self-Validating Protocol Rationale: The following method is a robust starting point for the analysis of this moderately polar aromatic ketone. The C18 column provides excellent retention, while the acetonitrile/water mobile phase is standard for such compounds. The gradient elution ensures that both early-eluting polar impurities and later-eluting non-polar impurities (like dimer byproducts) are resolved. UV detection at a wavelength where the aromatic chromophore has strong absorbance ensures high sensitivity.[9]

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for reverse-phase separation of small organic molecules.
Mobile Phase A Water (with 0.1% Formic Acid)Provides a polar base for the gradient and improves peak shape.
Mobile Phase B Acetonitrile (with 0.1% Formic Acid)Organic modifier to elute the analyte.
Gradient 0-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% BEnsures elution of all components and re-equilibration.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detector UV at 275 nmWavelength of strong absorbance for the acetophenone chromophore.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Diluent Acetonitrile/Water (50:50 v/v)Ensures sample solubility and compatibility with the mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the synthesized intermediate.

Expected ¹H NMR Spectrum (400 MHz, CDCl₃):

  • δ 7.55-7.50 (m, 2H): Two aromatic protons ortho and meta to the acetyl group.

  • δ 6.90 (d, 1H): Aromatic proton ortho to the propoxy group.

  • δ 4.20 (t, 2H): Methylene protons of the propoxy chain attached to the aromatic ring (-O-CH₂ -).

  • δ 3.90 (s, 3H): Methoxyl (-OCH₃) protons.

  • δ 3.75 (t, 2H): Methylene protons of the propoxy chain attached to chlorine (-CH₂ -Cl).

  • δ 2.55 (s, 3H): Acetyl group (-COCH₃) protons.

  • δ 2.25 (quintet, 2H): Central methylene protons of the propoxy chain (-CH₂-CH₂ -CH₂-).

Expected ¹³C NMR Spectrum (101 MHz, CDCl₃):

  • δ 196.8: Carbonyl carbon (C=O).

  • δ 153.0, 149.5, 130.5: Aromatic carbons.

  • δ 123.0, 112.0, 111.0: Aromatic carbons.

  • δ 67.5: Methylene carbon attached to oxygen (-C H₂-O-).

  • δ 56.0: Methoxyl carbon (-OC H₃).

  • δ 41.5: Methylene carbon attached to chlorine (-C H₂-Cl).

  • δ 32.0: Central methylene carbon of the propoxy chain.

  • δ 26.5: Acetyl methyl carbon (-C H₃).

PART III: Application in Iloperidone Synthesis

The primary utility of this compound is its role as the electrophilic partner in the final step of Iloperidone synthesis. The terminal chlorine of the propoxy chain serves as a leaving group in an N-alkylation reaction with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.

Visualizing the N-Alkylation Reaction

IloperidoneSynthesis Intermediate 1-(4-(3-Chloropropoxy)- 3-methoxyphenyl)ethanone (Target Intermediate) Reaction N-Alkylation Reaction (Sɴ2) Intermediate->Reaction Piperidine 6-fluoro-3-(4-piperidinyl) -1,2-benzisoxazole Piperidine->Reaction Base Base (e.g., NaOH, K₂CO₃) Base->Reaction Solvent Solvent System (e.g., Water/Heptane, DMF) Solvent->Reaction PTC Phase Transfer Catalyst (e.g., TBAB) PTC->Reaction (optional, improves efficiency) Iloperidone Iloperidone API Reaction->Iloperidone

Caption: Final step in Iloperidone synthesis using the intermediate.

Protocol Considerations for API Synthesis:

The choice of reaction conditions for this N-alkylation step significantly impacts yield, purity, and the impurity profile of the final Iloperidone API.

  • Traditional Method: Reaction in a polar aprotic solvent like N,N-Dimethylformamide (DMF) with a base like potassium carbonate. This method is effective but can lead to lower yields and the formation of impurities.

  • Improved Process (Phase-Transfer Catalysis): A more advanced and efficient process utilizes a biphasic solvent system (e.g., water and heptane) with a strong base like sodium hydroxide and a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB).[1]

Causality of the Improved Process:

  • The PTC transports the deprotonated piperidine nucleophile from the aqueous phase (where the base resides) to the organic phase (where the intermediate is soluble).

  • This approach minimizes side reactions, such as the formation of dimer impurities, and significantly increases the reaction rate and yield (often to >95%).[1]

  • The use of less hazardous solvents like water and heptane also improves the green chemistry profile of the synthesis.

This detailed understanding of the synthesis, characterization, and application of this compound empowers researchers to effectively utilize this key intermediate in the development and manufacturing of Iloperidone and other related pharmaceutical compounds.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • Dwivedi, S. D., Patel, D. J., & Shah, A. P. (2013). Process for preparing iloperidone and its salts.
  • Allmpus. (n.d.). Iloperidone Hydroxypropoxy Impurity.
  • Veeprho. (n.d.). Iloperidone Chloropropoxy Impurity | CAS 58113-30-7.
  • Pharmaffiliates. (n.d.). CAS No : 58113-30-7 | Product Name : 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone.
  • PubChem. (n.d.). 4-(3-Chloropropoxy)-3-methoxyacetophenone.
  • PrepChem.com. (n.d.). Synthesis of 1-[4-(3-Chloropropoxy)-3-methylphenyl]ethanone.
  • Magen Biosciences. (n.d.). This compound (Standard).
  • Illuminated Cell. (n.d.). This compound (Standard).
  • Ray, R., Chowdhury, A. D., Maiti, D., & Lahiri, G. K. (2013).
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and spectral analysis of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives.
  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia, 69(2), 431-436.

Sources

Synthesis of Dropropizine: A Detailed Application Note and Protocol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of Dropropizine, a peripherally acting antitussive agent. The synthetic route commences with the readily available starting material, 4-hydroxy-3-methoxyacetophenone, and proceeds through the key intermediate, 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, scientifically grounded explanations for experimental choices, and robust protocols for the synthesis, purification, and characterization of Dropropizine.

Introduction: Dropropizine and its Therapeutic Significance

Dropropizine is a non-opioid cough suppressant primarily used for the symptomatic relief of non-productive coughs.[1] Unlike centrally acting antitussives such as codeine, Dropropizine exerts its effects on the peripheral nervous system, specifically on the sensory nerve endings in the respiratory tract.[1] This mechanism of action is believed to involve the antagonism of transient receptor potential vanilloid 1 (TRPV1) receptors, which mediate responses to irritants.[1] By blocking these receptors, Dropropizine effectively mitigates the cough reflex at its source. A key advantage of its peripheral action is the reduced incidence of central nervous system side effects, such as drowsiness and respiratory depression, which are commonly associated with opioid-based cough suppressants.[1]

This application note details a reliable and scalable synthetic pathway to Dropropizine, focusing on the utilization of this compound as a pivotal intermediate.

Synthetic Strategy: A Two-Step Approach

The synthesis of Dropropizine from this compound is a two-step process. The overall synthetic scheme is depicted below:

Synthesis_Workflow A 1-(4-(3-Chloropropoxy)- 3-methoxyphenyl)ethanone C 1-(4-(3-(4-Phenylpiperazin-1-yl)propoxy) -3-methoxyphenyl)ethanone A->C Nucleophilic Substitution B 1-Phenylpiperazine B->C E Dropropizine C->E Reduction D Sodium Borohydride (NaBH4) D->E

Figure 1: Overall synthetic workflow for Dropropizine.

The synthesis commences with a nucleophilic substitution reaction between this compound and 1-phenylpiperazine to form the intermediate ketone. This is followed by the reduction of the ketone functionality to a secondary alcohol, yielding the final product, Dropropizine.

Experimental Protocols

Synthesis of the Starting Material: this compound

The synthesis of the key intermediate, this compound, is achieved through the Williamson ether synthesis, starting from the commercially available 4-hydroxy-3-methoxyacetophenone (acetovanillone).

Reaction:

Protocol:

  • Reagent Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-hydroxy-3-methoxyacetophenone (acetovanillone), 1-bromo-3-chloropropane, and anhydrous potassium carbonate in a suitable solvent such as acetone.

  • Reaction: Heat the mixture to reflux and maintain for approximately 20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the potassium salts.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent system, such as petroleum ether, to yield this compound as a solid.

Step 1: Synthesis of 1-(4-(3-(4-Phenylpiperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone

This step involves the nucleophilic substitution of the chloride in this compound by the secondary amine of 1-phenylpiperazine.

Reaction:

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

  • Addition of Reagents: Add 1-phenylpiperazine and a base, such as anhydrous potassium carbonate, to the solution. The base acts as a scavenger for the hydrochloric acid generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining salts and DMF.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. The crude 1-(4-(3-(4-phenylpiperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of Dropropizine

The final step is the reduction of the ketone group in the intermediate to a secondary alcohol, yielding Dropropizine. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.

Reaction:

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the purified 1-(4-(3-(4-phenylpiperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone in a protic solvent such as methanol or ethanol.

  • Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The addition should be controlled to manage the evolution of hydrogen gas.

  • Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material is completely consumed, as monitored by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess NaBH₄ and the borate esters.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Dropropizine. The final product can be purified by recrystallization from a suitable solvent, such as acetone or an ethanol/water mixture, to yield pure, crystalline Dropropizine.

Data Presentation

ReagentMolar Mass ( g/mol )MolesEquivalents
Step 1
This compound242.7011
1-Phenylpiperazine162.241.11.1
Potassium Carbonate138.2122
Step 2
1-(4-(3-(4-Phenylpiperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone368.4811
Sodium Borohydride37.831.51.5

Table 1: Stoichiometry of Reagents for the Synthesis of Dropropizine.

StepProductExpected Yield (%)Physical Appearance
11-(4-(3-(4-Phenylpiperazin-1-yl)propoxy)-3-methoxyphenyl)ethanone80-90Off-white to pale yellow solid
2Dropropizine85-95White crystalline solid

Table 2: Expected Yields and Physical Properties of Products.

Characterization of Dropropizine

The identity and purity of the synthesized Dropropizine should be confirmed using standard analytical techniques:

  • Melting Point: The melting point of the purified product should be determined and compared with the literature value.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., -OH, aromatic rings).

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.[2]

  • Chromatography:

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[1]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used for purity assessment and identification.[1]

Safety and Handling Precautions

  • This compound: Handle in a well-ventilated area. Avoid contact with skin and eyes.

  • 1-Phenylpiperazine: This compound is toxic and corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sodium Borohydride: A flammable solid that reacts with water to produce flammable hydrogen gas. Handle in a dry environment and away from sources of ignition. Add it slowly to the reaction mixture to control the rate of reaction.

  • Solvents: Use flammable solvents such as acetone, methanol, and ethanol in a well-ventilated fume hood and away from open flames.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note provides a comprehensive and detailed guide for the synthesis of Dropropizine from this compound. By following the outlined protocols and adhering to the safety precautions, researchers and drug development professionals can reliably produce high-purity Dropropizine for further study and development. The provided scientific rationale behind the experimental choices aims to empower users to troubleshoot and optimize the synthesis as needed.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Dropropizine?
  • PrepChem. (n.d.). Synthesis of 1-[4-(3-Chloropropoxy)-3-methylphenyl]ethanone.
  • Loba Chemie. (2019, March 8). 1-PHENYLPIPERAZINE FOR SYNTHESIS MSDS.
  • PubChem. (n.d.). Dropropizine.
  • Machado, A. K. M. S., et al. (2019). Characteristics, Properties and Analytical Methods for Determination of Dropropizine and Levodropropizine: A Review. Critical Reviews in Analytical Chemistry, 51(3), 246-257. [Link]

Sources

Synthesis of Iloperidone using 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for the Synthesis of Iloperidone

Focus Route: N-Alkylation using 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract and Strategic Overview

Iloperidone is a second-generation (atypical) antipsychotic agent utilized in the clinical management of schizophrenia.[1] It functions as a piperidinyl-benzisoxazole derivative with a multi-receptor antagonist profile, primarily at serotonin 5-HT₂ₐ and dopamine D₂ receptors.[2] This document provides a detailed technical guide for the synthesis of Iloperidone via a key N-alkylation step. The core transformation involves the reaction of 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. We will explore an optimized, high-yield protocol that leverages a phase-transfer catalyst, discuss the underlying chemical principles, and provide comprehensive, actionable steps for laboratory execution.

Reaction Scheme and Mechanistic Rationale

The pivotal step in this synthetic pathway is the formation of a C-N bond between the piperidine nitrogen of the benzisoxazole moiety and the propyl chain of the methoxyphenyl ethanone derivative.

Overall Reaction:

  • Nucleophile: 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

  • Electrophile: 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone

  • Product: Iloperidone

Mechanistic Insight: Sɴ2 Nucleophilic Substitution

This reaction proceeds via a classical bimolecular nucleophilic substitution (Sɴ2) mechanism. The secondary amine of the piperidine ring is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophile attacks the terminal carbon of the chloropropoxy chain—the electrophilic center—which bears a partial positive charge (δ+) due to the electron-withdrawing effect of the chlorine atom. The reaction involves a single transition state where the C-N bond is forming concurrently as the C-Cl bond is breaking, leading to the displacement of the chloride leaving group.[3][4]

The selection of reaction conditions is critical for maximizing yield and purity while minimizing side reactions. An inorganic base is required to either neutralize the hydrochloride salt of the piperidine reactant or to scavenge the HCl generated during the reaction, thereby driving the equilibrium towards the product.[5] While traditional methods employ polar aprotic solvents like N,N-dimethylformamide (DMF)[2][6], more advanced protocols utilize a biphasic system with a phase-transfer catalyst for improved efficiency and potentially a greener footprint.[7][8]

Optimized Experimental Protocol: Phase-Transfer Catalysis

This protocol is adapted from an improved process demonstrating high yield and purity.[7][8] It circumvents issues found in older methods, such as low yields and the formation of significant impurities.[7]

3.1 Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Molar Eq.
1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone58113-30-7242.701.0
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride84163-13-3270.741.1
Sodium Hydroxide (NaOH)1310-73-240.002.0
Tetrabutylammonium Bromide (TBAB)1643-19-2322.370.1
Heptane142-82-5100.21Solvent
Deionized Water7732-18-518.02Solvent
Isopropanol67-63-060.10Recrystallization

3.2 Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone (1.0 eq), 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (1.1 eq), and Tetrabutylammonium Bromide (TBAB, 0.1 eq).

  • Solvent Addition: Add heptane and deionized water to the flask in a 1:1 v/v ratio.

  • Base Addition: Prepare a solution of sodium hydroxide (2.0 eq) in deionized water and add it to the reaction mixture while stirring.

  • Reaction Execution: Heat the biphasic mixture to reflux (approximately 85-95°C) with vigorous stirring. The high agitation is crucial to maximize the interfacial area between the aqueous and organic phases.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone) is consumed (typically 18-24 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Separate the organic (heptane) layer.

    • Wash the organic layer sequentially with deionized water and then with a brine solution to remove residual base and catalyst.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Iloperidone as a solid.

  • Purification:

    • Dissolve the crude solid in hot isopropanol.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the purified white crystals of Iloperidone by vacuum filtration.

    • Wash the crystals with a small amount of cold isopropanol and dry under vacuum.

3.3 Rationale for Protocol Choices

  • Phase-Transfer Catalyst (TBAB): In this biphasic system, the sodium hydroxide deprotonates the piperidine hydrochloride in the aqueous phase. The TBAB, with its lipophilic butyl groups and hydrophilic bromide counter-ion, acts as a shuttle, transporting the deprotonated, nucleophilic piperidine from the aqueous phase into the organic (heptane) phase where the electrophile resides. This overcomes the immiscibility of the reactants and dramatically accelerates the reaction.[7][8]

  • Solvent System (Water/Heptane): This system is advantageous over solvents like DMF as it simplifies product isolation, reduces potential for side reactions associated with high-boiling point polar aprotic solvents, and is generally considered a "greener" alternative.[7]

  • High Yield and Purity: This optimized process has been reported to achieve yields of around 95% with a purity exceeding 99.8% by HPLC, effectively minimizing common process-related impurities.[7][8]

Process Workflow and Logic

The following diagram illustrates the logical flow of the synthesis protocol, from initial setup to the final purified product.

SynthesisWorkflow A Reactant Preparation - this compound - 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl - TBAB Catalyst B Reaction Setup - Combine reactants in Heptane/Water - Add aqueous NaOH solution A->B Charge Flask C N-Alkylation Reaction - Heat to reflux (85-95°C) - Vigorous stirring - Monitor by HPLC/TLC B->C Initiate Heating D Work-up & Extraction - Cool and separate layers - Wash organic phase - Dry and concentrate C->D Reaction Complete E Purification - Recrystallization from Isopropanol D->E Crude Product F Final Product - Pure Crystalline Iloperidone - Characterize (NMR, MS, HPLC) E->F Pure Solid

Sources

Experimental Protocol for the Williamson Ether Synthesis of Acetovanillone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers from an organohalide and an alkoxide.[1] Developed by Alexander Williamson in 1850, this SN2 reaction has become indispensable in both academic and industrial settings for the synthesis of symmetrical and unsymmetrical ethers.[1] This application note provides a detailed experimental protocol for the etherification of acetovanillone (4'-hydroxy-3'-methoxyacetophenone), a valuable bio-based phenolic compound, through the Williamson ether synthesis. This process is crucial for the derivatization of acetovanillone to produce a variety of ethers with applications in flavor, fragrance, and pharmaceutical industries.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this process, the hydroxyl group of acetovanillone is deprotonated by a base to form a phenoxide ion. This potent nucleophile then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a new ether linkage. The choice of a primary alkyl halide is crucial to favor the SN2 pathway and minimize the competing E2 elimination reaction, which can become significant with secondary and tertiary halides.[1][2]

This guide will detail the synthesis of two representative ethers from acetovanillone: 4-ethoxy-3-methoxyacetophenone and 4-benzyloxy-3-methoxyacetophenone, providing a framework for the synthesis of a broad range of acetovanillone-derived ethers.

Reaction Mechanism

The Williamson ether synthesis of acetovanillone follows a two-step SN2 mechanism. The first step involves the deprotonation of the phenolic hydroxyl group of acetovanillone by a base, typically a carbonate or hydroxide, to form a resonance-stabilized phenoxide ion. The second step is the nucleophilic attack of the phenoxide ion on the primary alkyl halide, proceeding through a backside attack and leading to an inversion of stereochemistry if the alkyl halide is chiral.

Williamson_Ether_Synthesis cluster_0 Reaction Steps Acetovanillone Acetovanillone Phenoxide Acetovanillone Phenoxide Acetovanillone->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Product Acetovanillone Ether Phenoxide->Product SN2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Byproduct Salt (KX) + H₂O + CO₂

Caption: General mechanism of the Williamson ether synthesis with acetovanillone.

Materials and Reagents

Reagent/MaterialFormulaMolecular Weight ( g/mol )SupplierNotes
AcetovanilloneC₉H₁₀O₃166.17Sigma-AldrichPurity ≥98%
Potassium CarbonateK₂CO₃138.21Fisher ScientificAnhydrous, powdered
Ethyl IodideC₂H₅I155.97Alfa AesarPurity ≥99%, stabilized
Benzyl BromideC₇H₇Br171.04Acros OrganicsPurity ≥99%
N,N-Dimethylformamide (DMF)C₃H₇NO73.09J.T. BakerAnhydrous, <0.005% water
Ethyl AcetateC₄H₈O₂88.11EMD MilliporeACS grade
HexaneC₆H₁₄86.18Macron Fine ChemicalsACS grade
Brine SolutionNaCl(aq)-In-house preparationSaturated aqueous solution
Anhydrous Magnesium SulfateMgSO₄120.37VWRFor drying

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves (nitrile gloves are recommended).

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Ethyl iodide and Benzyl bromide are lachrymators and alkylating agents. Avoid inhalation and skin contact.

    • N,N-Dimethylformamide (DMF) is a reproductive hazard and can be absorbed through the skin. Handle with extreme care.[3]

    • Potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.[4]

    • Ethyl acetate is flammable. Keep away from ignition sources.

Experimental Protocols

Protocol 1: Synthesis of 4-Ethoxy-3-methoxyacetophenone

This protocol outlines the ethylation of acetovanillone using ethyl iodide.

Reaction Workflow:

Caption: Workflow for the synthesis of 4-ethoxy-3-methoxyacetophenone.

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetovanillone (8.31 g, 50 mmol), anhydrous potassium carbonate (10.36 g, 75 mmol), and 100 mL of anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: While stirring, add ethyl iodide (6.0 mL, 75 mmol) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80°C and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system.

  • Work-up: After the reaction is complete (as indicated by the disappearance of the acetovanillone spot on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 500 mL of ice-cold water. A precipitate may form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (2 x 100 mL) to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield pure 4-ethoxy-3-methoxyacetophenone.

Protocol 2: Synthesis of 4-Benzyloxy-3-methoxyacetophenone

This protocol details the benzylation of acetovanillone using benzyl bromide.[5]

Step-by-Step Procedure:

  • Reaction Setup: In a 1 L round-bottom flask, dissolve acetovanillone (40 g, 240 mmol) and potassium carbonate (99.6 g, 720 mmol) in 800 mL of N,N-dimethylformamide (DMF).[5]

  • Reagent Addition: Add benzyl bromide (31.4 mL, 260 mmol) to the mixture.[5]

  • Reaction: Heat the reaction mixture to 40°C and stir overnight.[5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.[5]

  • Isolation: Collect the precipitated solid product by filtration.[5]

  • Washing and Drying: Wash the solid product with water and dry it to obtain 1-(4-benzyloxy-3-methoxyphenyl)ethanone. A yield of approximately 99% (61 g) can be expected.[5]

Characterization of Products

The synthesized ethers should be characterized by their physical properties and spectroscopic data.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
4-Ethoxy-3-methoxyacetophenoneC₁₁H₁₄O₃194.23Solid49-51
4-Benzyloxy-3-methoxyacetophenoneC₁₆H₁₆O₃256.30Solid85-87[5]
Spectroscopic Data

4-Ethoxy-3-methoxyacetophenone:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.55-7.51 (m, 2H, Ar-H), 6.92 (d, J = 8.4 Hz, 1H, Ar-H), 4.16 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 3.91 (s, 3H, -OCH₃), 2.56 (s, 3H, -COCH₃), 1.48 (t, J = 7.0 Hz, 3H, -OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 196.9, 153.1, 149.2, 130.5, 123.1, 111.9, 110.1, 64.5, 56.1, 26.4, 14.8.

  • IR (KBr, cm⁻¹): 2980 (C-H), 1670 (C=O, ketone), 1585, 1510 (C=C, aromatic), 1260, 1140 (C-O, ether).

4-Benzyloxy-3-methoxyacetophenone:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.55-7.29 (m, 7H, Ar-H), 6.94 (d, J = 8.4 Hz, 1H, Ar-H), 5.21 (s, 2H, -OCH₂Ph), 3.91 (s, 3H, -OCH₃), 2.55 (s, 3H, -COCH₃).[6]

  • ¹³C NMR (CDCl₃, 100 MHz): δ 196.8, 152.9, 149.5, 136.6, 130.6, 128.6, 128.0, 127.3, 123.2, 112.9, 110.4, 70.9, 56.1, 26.4.

  • IR (KBr, cm⁻¹): 3030 (C-H, aromatic), 2930 (C-H, aliphatic), 1675 (C=O, ketone), 1580, 1515 (C=C, aromatic), 1265, 1135 (C-O, ether).[7][8]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete deprotonation of acetovanillone.Ensure the base (e.g., K₂CO₃) is anhydrous and finely powdered. Increase the amount of base slightly (e.g., 1.5-2.0 equivalents).
Inactive alkyl halide.Use a fresh bottle of the alkyl halide. Store alkyl halides properly to prevent degradation.
Reaction time is too short or temperature is too low.Monitor the reaction by TLC to ensure completion. If the reaction is sluggish, increase the temperature slightly or extend the reaction time.[9]
Formation of side products (e.g., alkene from elimination) Use of a secondary or tertiary alkyl halide.Use a primary alkyl halide whenever possible.[2]
High reaction temperature.Lower the reaction temperature. Elimination reactions are often favored at higher temperatures.
Difficulty in product purification Incomplete removal of DMF.Wash the organic extract thoroughly with brine during the work-up.
Co-elution of impurities during column chromatography.Optimize the solvent system for column chromatography by testing different solvent polarities with TLC.

References

  • SpectraBase. 4'-Benzyloxy-2'-methoxy-3'-methylacetophenone - Optional[Vapor Phase IR] - Spectrum. [Link]
  • Wikipedia. Williamson ether synthesis. [Link]
  • NIST WebBook. 4-Benzyloxy-3-methoxyacetophenone. [Link]
  • ResearchGate. 1 H NMR of (a) [BMIM][Cl], (b) 4-hydroxy-3-methoxyacetophenone and (c).... [Link]
  • The Royal Society of Chemistry.
  • INEOS KOH.
  • Cambridge University Press. Williamson Ether Synthesis. [Link]
  • The Royal Society of Chemistry.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
  • International Journal of Research in Advent Technology. Structural and Spectroscopic (Ft-Ir, Ft-Raman, Nmr, Uv- Vis)
  • Professor Dave Explains. Williamson Ether Synthesis. [Link]
  • SpectraBase. 4'-Methoxy-3'-nitroacetophenone - Optional[1H NMR] - Chemical Shifts. [Link]
  • Pearson. Show how you would use the Williamson ether synthesis to prepare.... [Link]
  • Gsrs. 4'-BENZYLOXY-3'-METHOXYACETOPHENONE. [Link]
  • SpectraBase. 4'-Methoxyacetophenone - Optional[13C NMR] - Chemical Shifts. [Link]
  • Wikipedia. Williamson ether synthesis. [Link]
  • New Jersey Department of Health. N,N-Dimethylformamide - Hazardous Substance Fact Sheet. [Link]
  • NIST WebBook. 3-Methoxyacetophenone. [Link]
  • ARKAT USA, Inc. Unexpected course of a Williamson ether synthesis. [Link]
  • Edubirdie. Williamson Ether Synthesis. [Link]
  • Organic Syntheses. Acetophenone, ω-methoxy-. [Link]
  • PubChem. 3'-Chloro-4'-methoxyacetophenone. [Link]
  • Google Patents. CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone.
  • Google Patents.
  • Google Patents. CN103304395A - Method for synthesizing metoxyl acetophenone.

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Application Notes & Protocols: Synthesis of 1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone from Acetovanillone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone through the O-alkylation of acetovanillone (also known as apocynin) with 1-bromo-3-chloropropane. Acetovanillone is a naturally occurring phenolic compound recognized for its significant pharmacological properties, including anti-inflammatory and antioxidant activities.[1][2] Its derivatization is a key strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic profiles.[3][4][5] The described protocol employs a Williamson ether synthesis, a robust and widely used method for preparing ethers.[6] We detail the reaction mechanism, provide a step-by-step experimental protocol optimized for high yield and purity, discuss methods for reaction monitoring and product characterization, and include a troubleshooting guide. This protocol is designed for researchers in medicinal chemistry, organic synthesis, and drug development.

Scientific Principles and Reaction Mechanism

The core of this synthesis is the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (S(N)2) mechanism.[6] The reaction involves three key stages:

  • Deprotonation: The phenolic hydroxyl group of acetovanillone is weakly acidic. A moderately strong base, such as potassium carbonate (K₂CO₃), is used to deprotonate it, forming a potent nucleophile, the potassium phenoxide salt.

  • Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic alkyl halide, 1-bromo-3-chloropropane. This dihalide possesses two potential reaction sites. Due to the lower bond dissociation energy of the C-Br bond and the superior leaving group ability of the bromide ion compared to the chloride ion, the S(_N)2 attack occurs selectively at the carbon atom bonded to bromine.[7]

  • Ether Formation: The attack displaces the bromide ion, forming a new carbon-oxygen bond and yielding the desired ether product, this compound.

Causality of Reagent Choices:

  • Base (K₂CO₃): Potassium carbonate is an ideal base for this reaction. It is strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions. Its insolubility in solvents like acetone necessitates solid-liquid conditions, making it easy to remove by filtration upon reaction completion.

  • Solvent (Acetone/DMF): A polar aprotic solvent like acetone or N,N-Dimethylformamide (DMF) is preferred. These solvents can solvate the potassium cation but do not form strong hydrogen bonds with the phenoxide nucleophile, leaving it highly reactive and accelerating the S(_N)2 reaction.[8]

  • Phase-Transfer Catalyst (TBAB - Optional but Recommended): In a solid-liquid system, the reaction rate can be limited by the interaction between the solid base/phenoxide and the dissolved alkyl halide. A phase-transfer catalyst (PTC) like Tetrabutylammonium Bromide (TBAB) dramatically enhances the reaction rate.[9][10] The lipophilic tetrabutylammonium cation pairs with the phenoxide anion, transporting it into the organic phase where it can readily react with 1-bromo-3-chloropropane. This often allows for milder reaction conditions and shorter reaction times.[11]

G cluster_0 Stage 1: Phenoxide Formation cluster_1 Stage 2: SN2 Reaction cluster_2 Optional: Phase-Transfer Catalysis Acetovanillone Acetovanillone (Ar-OH) Phenoxide Potassium Phenoxide (Ar-O⁻ K⁺) Acetovanillone->Phenoxide Deprotonation Base K₂CO₃ (Base) Base->Phenoxide AlkylHalide 1-Bromo-3-chloropropane (Br-CH₂CH₂CH₂-Cl) Product Product + KBr AlkylHalide->Product Phenoxide_ref Ar-O⁻ K⁺ Phenoxide_ref->Product SN2 Attack (Br⁻ is leaving group) PTC TBAB (Q⁺Br⁻) IonPair Ion Pair (Ar-O⁻ Q⁺) PTC->IonPair IonPair->AlkylHalide Reacts in Organic Phase PTC_note Q⁺ = Tetrabutylammonium Phenoxide_ref2 Ar-O⁻ K⁺ Phenoxide_ref2->IonPair Ion Exchange

Caption: Reaction mechanism overview for the Williamson ether synthesis of the acetovanillone derivative.

Materials and Equipment

Reagents & Chemicals
CompoundFormulaMW ( g/mol )SupplierPurity
Acetovanillone (Apocynin)C₉H₁₀O₃166.17Sigma-Aldrich≥98%
1-Bromo-3-chloropropaneC₃H₆BrCl157.44Sigma-Aldrich≥98%
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Fisher Scientific≥99%, anhydrous
Tetrabutylammonium Bromide (TBAB)C₁₆H₃₆BrN322.37Sigma-Aldrich≥98%
AcetoneC₃H₆O58.08VWRACS Grade
Ethyl AcetateC₄H₈O₂88.11VWRACS Grade
HexanesC₆H₁₄86.18VWRACS Grade
Magnesium Sulfate (MgSO₄)MgSO₄120.37Fisher ScientificAnhydrous
Deionized WaterH₂O18.02In-house-
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

  • UV lamp (254 nm)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Glass column for chromatography

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

Detailed Experimental Protocol

Reagent Stoichiometry
ReagentMolar Eq.Moles (mmol)Amount
Acetovanillone1.010.01.66 g
1-Bromo-3-chloropropane1.212.01.89 g (1.2 mL)
Potassium Carbonate (K₂CO₃)2.020.02.76 g
TBAB (optional)0.11.00.32 g
Acetone--40 mL
Step-by-Step Procedure
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetovanillone (1.66 g, 10.0 mmol), anhydrous potassium carbonate (2.76 g, 20.0 mmol), and tetrabutylammonium bromide (0.32 g, 1.0 mmol).

  • Solvent Addition: Add 40 mL of acetone to the flask.

  • Reagent Addition: Add 1-bromo-3-chloropropane (1.2 mL, 12.0 mmol) to the suspension using a syringe.

  • Reaction: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to reflux (approx. 56°C for acetone) and maintain vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[12]

    • Eluent: 30% Ethyl Acetate in Hexanes.

    • Procedure: Take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate alongside a spot of the starting acetovanillone.

    • Visualization: Use a UV lamp (254 nm). The product will appear as a new, less polar spot (higher R_f value) than the starting material. The reaction is complete when the acetovanillone spot has disappeared (typically 4-6 hours).

  • Work-up:

    • Once the reaction is complete, cool the flask to room temperature.

    • Remove the inorganic solids (K₂CO₃, KBr) by vacuum filtration, washing the filter cake with a small amount of fresh acetone.

    • Transfer the filtrate to a round-bottom flask and remove the acetone using a rotary evaporator.

  • Extraction:

    • Dissolve the resulting crude oil in 50 mL of ethyl acetate.

    • Transfer the solution to a 250 mL separatory funnel and wash with deionized water (2 x 30 mL) to remove any remaining TBAB and inorganic salts.

    • Wash with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient eluent system, starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent via rotary evaporation to obtain a pure oil or a low-melting solid.

Experimental Workflow Diagram

G start Start reagents 1. Reagent Preparation - Weigh Acetovanillone, K₂CO₃, TBAB - Measure 1-Bromo-3-chloropropane start->reagents end End: Pure Product setup 2. Reaction Setup - Combine reagents in flask - Add Acetone - Attach condenser reagents->setup reaction 3. Reaction & Monitoring - Heat to reflux with stirring - Monitor by TLC until completion setup->reaction workup 4. Work-up - Cool to RT - Filter solids - Evaporate solvent reaction->workup extraction 5. Extraction - Dissolve in Ethyl Acetate - Wash with H₂O and Brine - Dry with MgSO₄ & Evaporate workup->extraction purification 6. Purification - Flash Column Chromatography extraction->purification characterization 7. Characterization - Obtain NMR, IR, MS data - Confirm structure & purity purification->characterization characterization->end

Caption: Step-by-step workflow for the synthesis, purification, and analysis of the target compound.

Characterization and Data

The structure of the final product, this compound, must be confirmed by spectroscopic methods.[13][14]

Expected Yield: 80-90%

AnalysisExpected Results
Appearance Colorless oil or white to off-white solid.
¹H NMR (400 MHz, CDCl₃)δ ~7.5 (m, 2H, Ar-H), ~6.9 (d, 1H, Ar-H), 4.2 (t, 2H, -O-CH₂-), 3.9 (s, 3H, -OCH₃), 3.8 (t, 2H, -CH₂-Cl), 2.6 (s, 3H, -COCH₃), 2.3 (p, 2H, -CH₂-CH₂-CH₂-). Disappearance of the phenolic -OH proton.
¹³C NMR (100 MHz, CDCl₃)δ ~197 (C=O), ~152 (Ar-C-O), ~149 (Ar-C-OCH₃), ~130 (Ar-C), ~123 (Ar-CH), ~112 (Ar-CH), ~110 (Ar-CH), ~67 (-O-CH₂-), ~56 (-OCH₃), ~41 (-CH₂-Cl), ~32 (-CH₂-CH₂-CH₂-), ~26 (-COCH₃).
FT-IR (KBr, cm⁻¹)Absence of broad O-H stretch (~3300 cm⁻¹). Presence of C=O stretch (~1670 cm⁻¹), C-O-C stretch (~1260, 1030 cm⁻¹), C-Cl stretch (~750 cm⁻¹).
MS (ESI+) [M+H]⁺ = 243.07, [M+Na]⁺ = 265.05. Isotopic pattern for one chlorine atom should be visible.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Inactive base (K₂CO₃ absorbed moisture). 3. Impure starting materials.1. Extend reaction time and monitor by TLC. Ensure proper reflux temperature. 2. Use freshly opened or dried anhydrous K₂CO₃. 3. Check purity of reactants.
Low Yield 1. Inefficient work-up or extraction. 2. Loss of product during chromatography. 3. Side reactions (e.g., elimination).1. Ensure thorough extraction and minimize transfers. 2. Carefully monitor fractions by TLC to avoid premature or late collection. 3. Ensure temperature is not excessively high. Consider a different base/solvent system if elimination is suspected.
Multiple Products on TLC 1. Dialkylation (reaction at both ends of the dihalide). 2. C-alkylation side product.1. Use a larger excess of 1-bromo-3-chloropropane to favor mono-alkylation. 2. C-alkylation is generally minor for phenols under these conditions but can be separated by column chromatography.

Safety Precautions

  • General: Perform all operations in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • 1-Bromo-3-chloropropane: Is a lachrymator and is toxic. Handle with care, avoiding inhalation and skin contact.

  • Solvents: Acetone and ethyl acetate are flammable. Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • ARCC Journals. Acetovanillone (Apocynin): A Multifaceted Phenolic Compound with Therapeutic and Biotechnological Relevance.
  • Stefani, M., et al. (2023). Pharmacology of apocynin: a natural acetophenone. ResearchGate.
  • Wang, Y., et al. (2019). Synthesis and Evaluations of Novel Apocynin Derivatives as Anti-Glioma Agents. Frontiers in Pharmacology.
  • JETIR. (2022). Contribution of phase transfer catalyst to green chemistry: A review. Journal of Emerging Technologies and Innovative Research.
  • Al-Majdhoub, K. A., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Future Journal of Pharmaceutical Sciences.
  • Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis.
  • Prokopchuk, D. E. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. D-Scholarship@Pitt.
  • Prokopchuk, D. E. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. D-Scholarship@Pitt.
  • Singh, J., et al. (2017). Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Cambridge University Press.
  • ResearchGate. Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Wang, Y., et al. (2019). Synthesis and Evaluations of Novel Apocynin Derivatives as Anti-Glioma Agents. PubMed.
  • Wikipedia. Apocynin.
  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube.
  • Lu, X., et al. (2011). Synthesis and biological evaluations of novel apocynin analogues. European Journal of Medicinal Chemistry.
  • Wikipedia. Williamson ether synthesis.
  • ResearchGate. Optimization of the alkylation reaction.
  • BYJU'S. Williamson Ether Synthesis reaction.
  • Wikipedia. Phase-transfer catalyst.
  • Journal For Basic Sciences. (2022). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.
  • ResearchGate. Utilizing on- and off-line monitoring tools to follow a kinetic resolution step during flow synthesis.
  • ResearchGate. Real-time monitoring of the reaction between aniline and acetonylacetone using extractive electorspray ionization tandem mass spectrometry.
  • Bartleby.com. 1-Bromo-3-Phenylpropane Reaction.
  • ResearchGate. 4′-Hydroxy-3′-methoxyacetophenone (acetovanillone).
  • NIH National Center for Biotechnology Information. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][14][16]naphthyrin-5(6H)-one.
  • NIH National Center for Biotechnology Information. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H).
  • LaPlante, S. R., et al. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate.
  • NIH National Center for Biotechnology Information. Acetovanillone. PubChem.
  • ResearchGate. Optimization of C‐Alkylation of Acetophenone.

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The Strategic Role of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the efficiency and reliability of a synthetic route are paramount. The selection of starting materials and key intermediates often dictates the viability of large-scale drug substance production. Among these critical building blocks, 1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone (CAS No: 58113-30-7) has emerged as a cornerstone intermediate, particularly in the synthesis of atypical antipsychotic agents. This technical guide provides an in-depth exploration of its application, supported by detailed protocols and expert insights into its synthetic utility.

Introduction: A Versatile Synthon

This compound, a white crystalline solid, possesses a unique combination of functional groups that make it an ideal precursor for complex molecular architectures.[1][2] Its structure features a methoxy-substituted acetophenone core, providing a reactive ketone handle and an activated aromatic ring. Crucially, it incorporates a 3-chloropropoxy side chain, a versatile alkylating agent perfectly poised for nucleophilic substitution reactions. This dual functionality allows for sequential, regioselective modifications, a highly desirable characteristic in multi-step drug synthesis.

The primary and most prominent application of this intermediate is in the manufacturing of Iloperidone , an atypical antipsychotic used for the treatment of schizophrenia.[1] The structural framework of the intermediate provides a significant portion of the final Iloperidone molecule, making its purity and reactivity critical determinants of the final drug product's quality and yield.

Physicochemical Properties
PropertyValueReference(s)
CAS Number 58113-30-7[1]
Molecular Formula C₁₂H₁₅ClO₃[2]
Molecular Weight 242.70 g/mol [2]
Appearance White Crystalline Powder / Solid[1][3]
Boiling Point 367.0 ± 27.0 °C at 760 mmHg[2]
Assay (HPLC) ≥98.0%[1][2]

Core Application: Synthesis of the Antipsychotic Drug Iloperidone

The industrial synthesis of Iloperidone heavily relies on this compound as a key advanced intermediate. The overall synthetic strategy involves two main stages, both centered around our title compound.

Stage 1: Synthesis of this compound

The precursor to our key intermediate is 1-(4-hydroxy-3-methoxyphenyl)ethanone, commonly known as Acetovanillone. The synthesis is a classic Williamson ether synthesis, where the phenoxide of acetovanillone is alkylated with an alkyl halide.

Reaction Scheme: Acetovanillone → this compound

Synthesis_of_Intermediate Acetovanillone Acetovanillone Intermediate 1-(4-(3-Chloropropoxy)- 3-methoxyphenyl)ethanone Acetovanillone->Intermediate Reflux Reagents 1-Bromo-3-chloropropane K₂CO₃, Acetone

Caption: Williamson Ether Synthesis of the Key Intermediate.

Detailed Protocol 1: Preparation of this compound

This protocol describes the O-alkylation of acetovanillone. The choice of 1-bromo-3-chloropropane is strategic; the bromide is a better leaving group than the chloride, allowing for selective reaction at the carbon bearing the bromine, while preserving the chloro group for the subsequent reaction.

Materials:

  • 1-(4-hydroxy-3-methoxyphenyl)ethanone (Acetovanillone)

  • 1-Bromo-3-chloropropane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Cyclohexane or Isopropyl Ether (for crystallization)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add acetovanillone (1.0 eq), anhydrous potassium carbonate (approx. 1.5-2.0 eq), and anhydrous acetone to form a stirrable slurry.

    • Insight: Potassium carbonate is a mild inorganic base sufficient to deprotonate the phenolic hydroxyl group. Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction. An excess of the base ensures complete deprotonation.

  • Addition of Alkylating Agent: Add 1-bromo-3-chloropropane (approx. 1.1-1.5 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 16-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]

    • Insight: The prolonged reflux time is necessary to drive the reaction to completion. The formation of a dimer impurity, where a second molecule of acetovanillone displaces the chloride, can occur, especially with very long reaction times or high temperatures. Careful monitoring is key.[2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (potassium carbonate and potassium bromide). Wash the filter cake with a small amount of acetone.

  • Isolation: Concentrate the filtrate under reduced pressure to yield a crude oil or solid.

  • Purification: The crude product can be purified by recrystallization. Dissolve the crude material in a minimal amount of a suitable hot solvent (e.g., isopropanol) and allow it to cool slowly. Alternatively, triturate or crystallize the product from a non-polar solvent like cyclohexane or isopropyl ether to precipitate the white solid.[4] The product can also be purified by high vacuum distillation for very high purity requirements, although this is more cumbersome on an industrial scale.[2]

  • Drying: Dry the purified solid in a vacuum oven at 40-50°C to a constant weight. The expected yield is typically in the range of 80-90%.

Stage 2: Synthesis of Iloperidone

With the key intermediate in hand, the final step is the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with the chloropropoxy chain of our intermediate.

Reaction Scheme: Intermediate + Piperidinylbenzisoxazole → Iloperidone

Synthesis_of_Iloperidone cluster_0 Intermediate 1-(4-(3-Chloropropoxy)- 3-methoxyphenyl)ethanone Iloperidone Iloperidone Intermediate->Iloperidone Phase Transfer Catalysis Piperidine 6-Fluoro-3-(4-piperidinyl) -1,2-benzisoxazole HCl Piperidine->Iloperidone Phase Transfer Catalysis Reagents NaOH, Heptane/Water TBAB (catalyst)

Caption: Final N-alkylation step to synthesize Iloperidone.

Detailed Protocol 2: Synthesis of Iloperidone

This protocol utilizes a phase-transfer catalysis system, which is highly efficient for reactions involving an aqueous-insoluble organic substrate and a water-soluble nucleophile.

Materials:

  • This compound

  • 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium Bromide (TBAB)

  • Heptane

  • Deionized Water

  • Methanol (for purification)

Procedure:

  • Reaction Setup: To a jacketed reactor, add this compound (1.0 eq), 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (approx. 1.0 eq), heptane, and deionized water.[1]

  • Catalyst and Base Addition: Add a catalytic amount of tetrabutylammonium bromide (TBAB, approx. 0.05 eq) and a solution of sodium hydroxide (approx. 2.0-3.0 eq).

    • Insight: This is a biphasic system (heptane/water). The piperidine hydrochloride salt and NaOH are in the aqueous phase. The intermediate is in the organic heptane phase. TBAB acts as a phase transfer catalyst, transporting the deprotonated (and now more nucleophilic) piperidine species into the organic phase to react with the chloroalkane.

  • Reaction: Heat the biphasic mixture to 70-80°C and stir vigorously for 10-20 hours. Monitor the reaction for completion by HPLC.

  • Phase Separation: Once the reaction is complete, cool the mixture and allow the layers to separate. Remove the lower aqueous layer.

  • Washing: Wash the organic (heptane) layer with deionized water to remove inorganic salts and excess base.

  • Crystallization and Isolation: Distill off a portion of the heptane under reduced pressure to concentrate the solution, which should induce precipitation of the product. Cool the resulting slurry to room temperature and stir for 1-2 hours to maximize crystallization.[2]

  • Purification: Filter the precipitated solid and wash it with a cold solvent, such as methanol, to remove any remaining impurities.[2] This single crystallization step often yields Iloperidone with >99.5% purity.[1]

  • Drying: Dry the final product in a vacuum oven at 45-55°C. The expected yield for this step is high, often around 95%.[1]

Alternative Synthetic Approaches and Future Directions

While the synthesis of Iloperidone is the primary application, the reactive nature of this compound lends itself to the creation of diverse molecular libraries. The chloropropoxy chain can be reacted with a wide range of nucleophiles (amines, thiols, alcohols) to generate novel compounds. The acetophenone moiety can be further functionalized, for instance, through α-halogenation followed by substitution, or through condensation reactions to form chalcones, which are precursors to various heterocyclic compounds with known biological activities.[5][6]

Researchers in drug discovery can leverage this intermediate as a versatile scaffold. By replacing the piperidinylbenzisoxazole moiety of Iloperidone with other pharmacophores, novel compounds targeting different receptors or enzymes could be rapidly synthesized and screened for therapeutic potential.

Conclusion

This compound is more than just a simple intermediate; it is a strategically designed building block that streamlines the synthesis of complex pharmaceutical agents like Iloperidone. Its preparation via a robust Williamson ether synthesis and its subsequent reactivity in phase-transfer catalyzed N-alkylation reactions demonstrate its utility and importance. The protocols outlined herein, enriched with scientific rationale, provide a comprehensive guide for researchers and professionals in drug development, underscoring the critical role of well-designed intermediates in medicinal chemistry.

References

  • NDA 022031 Iloperidone. (n.d.). U.S. Food and Drug Administration.
  • Patel, J. R., et al. (2011). An improved process for preparing iloperidone. WO2011154860A1.
  • U.S. Patent No. 4,366,162. (1982). 1-[4-[3-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)
  • Pevarello, P., et al. (2013). One-pot process for the synthesis of iloperidone. US20130261308A1.
  • Kilaru, R. B., et al. (2013). Isolation and Characterization of Process Related Substances of an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry, 25(10), 5531-5536.
  • Pharmaffiliates. (n.d.). 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Critical Role of 1-[4-(3-Chloropropoxy)-3-Methoxyphenyl]ethanone in Modern Pharmaceutical Manufacturing.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). Unlocking Potency: The Chemical Properties and Applications of 1-[4-(3-Chloropropoxy)-3-Methoxyphenyl]ethanone.
  • PrepChem. (n.d.). Synthesis of 1-[4-(5-Chloropentoxy)-3-methoxyphenyl]ethanone.
  • Jung, J.-C., & Park, O.-S. (2017). Practical synthesis of chalcone derivatives and their biological activities. Molecules, 22(11), 1872. [Link]
  • Kaczmarek, Ł. S., et al. (2020). Optimization of aripiprazole synthesis.
  • Xu, Z., et al. (2019). New synthetic process of iloperidone.
  • Kesternich, V., et al. (2010). 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.
  • Valenzano, K. J., et al. (2003). N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC), a novel, orally effective vanilloid receptor 1 antagonist with analgesic properties: I. in vitro characterization and pharmacokinetic properties. Journal of Pharmacology and Experimental Therapeutics, 306(1), 377-386. [Link]
  • Dermer, O. C. (1934). The Williamson Reaction. Chemical Reviews, 14(3), 385-430.
  • Brito, I., et al. (2018). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molbank, 2018(4), M1023. [Link]

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Application Notes and Protocols for the Derivatization of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of a Versatile Pharmaceutical Intermediate

1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone, a key intermediate in the synthesis of the atypical antipsychotic drug Iloperidone, presents a rich scaffold for chemical modification. Its structure features three distinct reactive sites: a terminal alkyl chloride, an aromatic ketone, and an electron-rich benzene ring. This trifecta of functional groups offers a versatile platform for the development of novel derivatives with potential applications in medicinal chemistry and drug discovery. The acetophenone moiety, in particular, is a well-established synthon for the construction of a wide array of heterocyclic compounds.[1]

This comprehensive guide provides detailed application notes and step-by-step protocols for the derivatization of this compound. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Strategic Overview of Derivatization Pathways

The derivatization strategy for this compound can be systematically approached by targeting its three primary reactive centers. The following diagram illustrates the key functionalization points on the molecule.

Figure 1: Key reactive sites for derivatization.

Part 1: Derivatization at the Alkyl Chloride Moiety via Nucleophilic Substitution

The terminal chloropropyl group is an excellent electrophile for S\sub{N}2 reactions, allowing for the introduction of a wide variety of nucleophiles. This pathway is famously utilized in the final step of the synthesis of Iloperidone.[2]

Protocol 1.1: General Procedure for N-Alkylation with Amines

This protocol details the coupling of this compound with a primary or secondary amine, a reaction central to the synthesis of many pharmaceutical agents.

Principle: The reaction proceeds via a classical S\sub{N}2 mechanism, where the amine nucleophile displaces the chloride leaving group. The use of a base is crucial to neutralize the HCl generated and to deprotonate the amine if it is used as a salt. A phase-transfer catalyst (PTC) can be employed to facilitate the reaction between reactants in different phases.[2]

SN2_Reaction start This compound + Amine (R1R2NH) reagents Base (e.g., K2CO3, NaOH) Solvent (e.g., Acetonitrile, DMF, Water/Heptane) (Optional) Phase-Transfer Catalyst (e.g., TBAB) start->reagents Reaction Conditions product N-Alkylated Product reagents->product Ssub{N}2 Displacement

Figure 2: Workflow for N-alkylation.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (or its hydrochloride salt) (1.0 - 1.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) (2.0 - 3.0 eq)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), or a biphasic system like water/heptane

  • (Optional) Tetrabutylammonium bromide (TBAB) (0.05 - 0.1 eq)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask, add this compound, the amine (or its salt), and the chosen solvent.

  • Add the base and, if using, the phase-transfer catalyst.

  • Heat the reaction mixture to a temperature between 60-90 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the amine and the solvent used.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If an inorganic base was used, filter the solid precipitate.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).

Example Application: Synthesis of an Iloperidone Analog Precursor [2]

ParameterCondition
Amine6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole HCl
BaseSodium Hydroxide
SolventWater/Heptane
CatalystTetrabutylammonium bromide
Temperature65-70 °C
Reaction Time6-8 hours
Yield~95%

Part 2: Transformations of the Ketone Functional Group

The acetyl group offers a rich playground for a variety of classical organic reactions, enabling significant structural modifications.

Protocol 2.1: Reduction to a Secondary Alcohol

Principle: The ketone can be readily reduced to the corresponding secondary alcohol using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for this transformation, well-suited for laboratory-scale synthesis.[4]

Materials:

  • This compound (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.0 - 1.5 eq)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride in small portions with stirring.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the alcohol derivative.

  • Purify by column chromatography if necessary.

Protocol 2.2: Reductive Amination

Principle: Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[5] The reaction proceeds through the in-situ formation of an imine or enamine, which is then reduced by a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[6]

Reductive_Amination Start Ketone + Primary/Secondary Amine Imine_Formation Imine/Iminium Ion Formation (Acid Catalyst, e.g., Acetic Acid) Start->Imine_Formation Reduction Reduction (e.g., NaBH3CN, NaBH(OAc)3) Imine_Formation->Reduction Product Amine Product Reduction->Product

Figure 3: General workflow for reductive amination.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0 - 1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • (Optional) Acetic acid (catalytic amount)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a solution of the ketone and amine in DCM, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride in portions.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting amine by column chromatography.

Protocol 2.3: Mannich Reaction

Principle: The Mannich reaction is a three-component condensation of an active hydrogen compound (here, the enolizable ketone), an aldehyde (commonly formaldehyde), and a primary or secondary amine to form a β-amino-carbonyl compound known as a Mannich base.[7]

Materials:

  • This compound (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Secondary amine hydrochloride (e.g., dimethylamine hydrochloride) (1.2 eq)

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • In a round-bottom flask, combine the ketone, paraformaldehyde, and the amine hydrochloride in ethanol.

  • Add a few drops of concentrated HCl.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration and wash with cold ethanol.

  • The product can be recrystallized from ethanol or another suitable solvent.

Protocol 2.4: Willgerodt-Kindler Reaction

Principle: This reaction converts aryl alkyl ketones into the corresponding ω-arylalkanamides or ω-arylalkanoic acids by heating with sulfur and a secondary amine, typically morpholine.[3] The reaction involves the migration of the carbonyl group to the terminal position of the alkyl chain and its conversion to a thioamide, which is then hydrolyzed.[8]

Materials:

  • This compound (1.0 eq)

  • Sulfur (2.0 - 3.0 eq)

  • Morpholine (excess, can act as solvent)

  • (For hydrolysis) Aqueous sodium hydroxide or sulfuric acid

Procedure:

  • In a flask equipped with a reflux condenser, mix the ketone, sulfur, and morpholine.

  • Heat the mixture to reflux (around 120-140 °C) for several hours.[9]

  • Monitor the reaction by TLC.

  • After cooling, the intermediate thioamide can be isolated by pouring the reaction mixture into water and filtering the precipitate.

  • For hydrolysis to the carboxylic acid, the crude thioamide is refluxed with aqueous NaOH or H₂SO₄.

  • After hydrolysis, acidify the mixture and extract the carboxylic acid with an organic solvent.

  • Purify by recrystallization.

Protocol 2.5: Synthesis of Heterocyclic Derivatives

The acetophenone moiety is a versatile precursor for various heterocycles.

Principle: Pyrazoles can be synthesized by the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine.[2] A common strategy involves first forming an enaminone from the acetophenone, which then reacts with hydrazine.

Procedure (Two-step): [10]

  • Enaminone formation: React this compound with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at an elevated temperature to form the corresponding enaminone.

  • Cyclization: Treat the isolated enaminone with hydrazine hydrate in a suitable solvent like ethanol and heat to reflux to afford the pyrazole derivative.

Principle: Isoxazoles can be prepared by the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[11] Alternatively, a chalcone derived from the acetophenone can be reacted with hydroxylamine hydrochloride.

Procedure (via Chalcone):

  • Chalcone Synthesis: Perform a Claisen-Schmidt condensation of this compound with an appropriate aromatic aldehyde in the presence of aqueous NaOH in ethanol.

  • Cyclization: Reflux the resulting chalcone with hydroxylamine hydrochloride in the presence of a base (e.g., KOH or sodium acetate) in ethanol to yield the isoxazole.[12]

Principle: The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide.[13]

Procedure:

  • α-Bromination: First, the acetophenone derivative needs to be brominated at the α-position. This can be achieved using reagents like bromine in acetic acid or N-bromosuccinimide (NBS) with a catalytic amount of acid.

  • Cyclization: React the resulting α-bromo ketone with a thioamide (e.g., thiourea) in a solvent like ethanol, often with heating, to form the thiazole ring.

Part 3: Derivatization of the Aromatic Ring via Electrophilic Aromatic Substitution

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the two electron-donating alkoxy groups at positions 3 and 4. The acetyl group at position 1 is deactivating and meta-directing. The overall directing effect is dominated by the strongly activating ortho, para-directing alkoxy groups. The most probable position for electrophilic attack is C-5, which is ortho to the 4-alkoxy group and para to the 3-methoxy group, and is sterically accessible.

Figure 4: Regioselectivity in electrophilic aromatic substitution.

Protocol 3.1: Aromatic Iodination

Principle: Aromatic iodination can be achieved using an electrophilic iodine source. A common method involves the in-situ generation of I⁺ from sodium iodide and an oxidizing agent like sodium hypochlorite.[13]

Materials:

  • This compound (1.0 eq)

  • Sodium iodide (NaI) (1.1 eq)

  • Sodium hypochlorite (NaOCl) solution (e.g., household bleach) (1.2 eq)

  • Methanol or Ethanol

Procedure:

  • Dissolve the ketone and sodium iodide in methanol in a flask.

  • Cool the mixture in an ice bath.

  • Slowly add the sodium hypochlorite solution dropwise with vigorous stirring.

  • Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete.

  • Quench the reaction with an aqueous solution of sodium thiosulfate to remove any excess iodine.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by recrystallization or column chromatography.

Protocol 3.2: Aromatic Nitration

Principle: Nitration of an activated aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. Given the activating nature of the alkoxy groups, milder conditions may be sufficient. The nitration of 4-methoxyacetophenone is known to yield 4-methoxy-3-nitroacetophenone, demonstrating substitution ortho to the activating methoxy group and meta to the deactivating acetyl group.[1][9] By analogy, nitration of the target molecule is expected to occur at the C-5 position.

Materials:

  • This compound (1.0 eq)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

Procedure:

  • Carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath.

  • In a separate flask, dissolve the ketone in a minimal amount of concentrated sulfuric acid, also cooled in an ice bath.

  • Slowly add the nitrating mixture dropwise to the solution of the ketone, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to stir at low temperature for a short period, then let it warm to room temperature and stir for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Dry the crude product and purify by recrystallization.

Summary of Derivatization Reactions

Reactive SiteReaction TypeReagentsProduct Type
Alkyl Chloride Nucleophilic SubstitutionAmines, Azides, Thiols, etc.Substituted Propoxy Derivatives
Ketone ReductionNaBH₄Secondary Alcohol
Reductive AminationAmine, NaBH(OAc)₃Substituted Amine
Mannich ReactionFormaldehyde, Amine, HClβ-Amino Ketone
Willgerodt-KindlerSulfur, Morpholineω-Arylalkanoic Acid/Amide
Heterocycle SynthesisHydrazine, Hydroxylamine, ThioamidePyrazole, Isoxazole, Thiazole
Aromatic Ring Electrophilic IodinationNaI, NaOClIodo-Aromatic Derivative
Electrophilic NitrationHNO₃, H₂SO₄Nitro-Aromatic Derivative

References

  • GalChimia. (2021). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. [Link]
  • Mohammadi Ziarani, G., et al. (2020). Recent advances in the application of acetophenone in heterocyclic compounds synthesis. RSC Advances, 10(45), 26856-26876. [Link]
  • Der Pharma Chemica. (2014). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 6(5), 363-372. [Link]
  • Reddy, P., et al. (2014). Improved and Efficient Process for the Production of Highly Pure Iloperidone: A Psychotropic Agent. Organic Process Research & Development, 18(2), 327-334. [Link]
  • Bartleby. (2022).
  • Prajapati, A. K., & Modi, V. (2010). Synthesis and biological evaluation of some substituted amino thiazole derivatives. Journal of the Chilean Chemical Society, 55(2), 240-243. [Link]
  • Rhodium.ws.
  • Oriental Journal of Chemistry. (2022). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 38(4). [Link]
  • European Patent Office. (2013). One-pot process for the synthesis of iloperidone - EP 2644608 A1. [Link]
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
  • Homework.Study.com. (n.d.). Nitration of the aromatic ring of 4-methoxyacetophenone yields only one product.
  • European Patent Office. (2013). One-pot process for the synthesis of iloperidone - EP 2644608 A1. [Link]
  • Bartleby. (n.d.). Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone. [Link]
  • Oriental Journal of Chemistry. (2022).
  • Wikipedia. (n.d.). Willgerodt rearrangement. [Link]
  • Wikipedia. (n.d.). Mannich reaction. [Link]
  • Unacademy. (n.d.). Willgerodt Rearrangement. [Link]
  • Organic Reactions. (n.d.).
  • ResearchGate. (2010).
  • Organic Chemistry. (n.d.).
  • MDPI. (2023). Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent. [Link]
  • ResearchGate. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]
  • Biotech Spain. (2021).
  • IJCRT.org. (2022).
  • ResearchGate. (2013). Synthesis of Pyrazole Derivatives: a New Therapeutic Approach for Antiubercular and Anticancer Activity. [Link]
  • Wikipedia. (n.d.).
  • YouTube. (2023).
  • MDPI. (2023). Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent. [Link]
  • ResearchGate. (2005). Borohydride Reduction of Acetophenone and Esters of Dehydrocarboxylic Acids in the Presence of Chiral Cobalt(II) Diamine Complexes. [Link]
  • ResearchGate. (2015). Reduction of Acetophenones Using Borohydride Exchange Resins (BER) and a BER-Lithium Salt System. [Link]
  • ResearchGate. (2008). Enantioselective microbial reduction of substituted acetophenone. [Link]
  • BYJU'S. (n.d.). Electrophilic Aromatic Substitution Reaction Mechanism. [Link]
  • Wikipedia. (n.d.).

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Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Electrophile for Drug Discovery

1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone is a key bifunctional building block in modern medicinal chemistry. Its structure, featuring a reactive primary alkyl chloride and an acetophenone moiety, makes it a valuable electrophile for a range of nucleophilic substitution reactions. The electron-donating methoxy group on the aromatic ring further influences its reactivity. These structural features allow for the strategic introduction of diverse functionalities, enabling the synthesis of complex molecules with potential therapeutic applications.

Notably, this compound is a critical intermediate in the synthesis of the atypical antipsychotic drug, Iloperidone.[1][2] This guide provides detailed application notes and protocols for the nucleophilic substitution reactions of this compound with a focus on N-alkylation of heterocyclic amines and O-alkylation of phenols. The principles and protocols outlined herein are designed to be adaptable for a variety of nucleophiles, empowering researchers in drug development and synthetic chemistry.

Physicochemical Properties

A thorough understanding of the substrate's properties is crucial for successful reaction design and execution.

PropertyValueReference
CAS Number 58113-30-7[3]
Molecular Formula C₁₂H₁₅ClO₃[3]
Molecular Weight 242.70 g/mol [3]
Appearance White solid[3]
Melting Point 61-64 °C[4]

Core Reactivity: The S_N2 Pathway

The primary mode of reaction for this compound with nucleophiles is a bimolecular nucleophilic substitution (S_N2) reaction. This is due to the presence of a primary alkyl chloride.

Mechanism of the S_N2 Reaction:

The S_N2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group (in this case, the chloride ion). This backside attack results in an inversion of stereochemistry at the carbon center, although for this specific substrate, the reacting carbon is not a stereocenter.

Diagram: Generalized S_N2 Reaction

N_Alkylation cluster_reactants Reactants cluster_products Product Substrate This compound Product Iloperidone Substrate->Product + Nucleophile Nucleophile 6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole

Caption: N-Alkylation in Iloperidone synthesis.

Detailed Protocol:

This protocol is adapted from an improved and efficient process for Iloperidone synthesis.

Materials:

  • This compound

  • 6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Heptane

  • Water

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and condenser, charge this compound, 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride, water, and heptane.

  • Addition of Base and Catalyst: Add sodium hydroxide as the base and a catalytic amount of tetrabutylammonium bromide (TBAB). TBAB acts as a phase transfer catalyst, facilitating the transfer of the hydroxide ion to the organic phase to deprotonate the piperidine hydrochloride and enhance the reaction rate.

  • Reaction Conditions: Heat the reaction mixture to 65-70 °C and maintain for 6-8 hours. The progress of the reaction should be monitored by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Extract the product into dichloromethane. The organic layer is then washed, dried, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The crude Iloperidone can be purified by crystallization from a suitable solvent system, such as ethanol, to achieve high purity.

Table of Reaction Parameters:

ParameterConditionRationale
Solvent Water/HeptaneA biphasic system that, in conjunction with a phase transfer catalyst, allows for efficient reaction between the water-soluble base and the organic-soluble reactants.
Base Sodium HydroxideA strong, inorganic base to neutralize the hydrochloride salt of the amine and deprotonate the piperidine nitrogen, generating the active nucleophile.
Catalyst Tetrabutylammonium Bromide (TBAB)A quaternary ammonium salt that facilitates the transfer of ions between the aqueous and organic phases, accelerating the reaction.
Temperature 65-70 °CProvides sufficient thermal energy to overcome the activation energy of the reaction without promoting significant side reactions.
Time 6-8 hoursSufficient time to drive the reaction to completion, as determined by reaction monitoring.

Application Protocol 2: O-Alkylation of Phenols (Williamson Ether Synthesis)

This protocol outlines a general procedure for the synthesis of aryl ethers via the Williamson ether synthesis, using a substituted phenol as the nucleophile. [1][5][6] Reaction Scheme:

Diagram: Williamson Ether Synthesis Scheme

O_Alkylation cluster_reactants Reactants cluster_products Product Substrate This compound Product Aryl Ether (Ar-O-R) Substrate->Product + Ar-O⁻ Nucleophile Substituted Phenol (Ar-OH)

Caption: O-Alkylation via Williamson ether synthesis.

Detailed Protocol:

This is a generalized protocol that may require optimization for specific phenolic substrates.

Materials:

  • This compound

  • Substituted phenol (e.g., 4-nitrophenol, cresol)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine solution

Procedure:

  • Preparation of the Phenoxide: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted phenol in DMF or acetonitrile. Add a suitable base such as potassium carbonate (typically 1.5-2.0 equivalents) or, for less acidic phenols, a stronger base like sodium hydride (handle with extreme caution). Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Addition of the Electrophile: Add a solution of this compound in the reaction solvent to the phenoxide mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60-90 °C. The optimal temperature will depend on the reactivity of the specific phenol. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic extracts, wash with water and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Table of Reaction Parameters:

ParameterConditionRationale
Solvent DMF, AcetonitrilePolar aprotic solvents that are excellent for S_N2 reactions as they solvate the cation of the base but leave the nucleophile relatively "naked" and more reactive. [2]
Base K₂CO₃, NaHK₂CO₃ is a milder base suitable for more acidic phenols. NaH is a strong, non-nucleophilic base for less acidic phenols. The choice of base is critical to ensure complete deprotonation of the phenol without causing side reactions. [6]
Temperature 60-90 °CHeating is generally required to achieve a reasonable reaction rate. The temperature should be optimized to maximize the yield and minimize potential side reactions.
Time 4-24 hoursThe reaction time is dependent on the nucleophilicity of the phenoxide and the reaction temperature.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature. Ensure the base is sufficiently strong to deprotonate the nucleophile.
Side reactions (e.g., elimination)Use a less sterically hindered base. Optimize the reaction temperature to favor substitution over elimination.
Formation of Impurities Unreacted starting materialsEnsure stoichiometric balance of reactants. Monitor the reaction to completion.
Dimerization of the electrophileUse a slight excess of the nucleophile.
Difficult Purification Co-eluting impuritiesOptimize the mobile phase for column chromatography. Consider recrystallization from a different solvent system.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound is an irritant. Avoid contact with skin and eyes.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Analytical Monitoring

The progress of these nucleophilic substitution reactions can be effectively monitored using standard chromatographic techniques.

  • Thin Layer Chromatography (TLC): A rapid and convenient method for qualitative monitoring. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be developed to achieve good separation between the starting materials and the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of reactants and the formation of the product. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is often a good starting point for method development.

Conclusion

This compound is a highly valuable and versatile electrophile for the synthesis of a wide range of compounds through nucleophilic substitution reactions. The protocols provided herein for N-alkylation and O-alkylation serve as a robust starting point for researchers. By understanding the underlying S_N2 mechanism and carefully selecting reaction conditions, these methods can be adapted to a variety of nucleophiles, facilitating the efficient synthesis of novel molecules for drug discovery and development.

References

  • Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385–430.
  • Strupczewski, J. T., Bordeau, K. J., Chiang, Y., et al. (1995). 1-[4-[3-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone (Iloperidone): A Novel Atypical Antipsychotic Agent. Journal of Medicinal Chemistry, 38(7), 1119–1131.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Patel, M., & Patel, N. (2014). An improved and efficient process for the production of highly pure Iloperidone: A psychotropic agent. Organic Process Research & Development, 18(1), 226-232.
  • Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
  • PrepChem. Synthesis of 1-[4-(3-Chloropropoxy)-3-methylphenyl]ethanone.
  • Pharmaffiliates. 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone.
  • PubChem. Iloperidone.

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Application Notes & Protocols for the Quantitative Analysis of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Abstract

This document provides a comprehensive guide to the analytical quantification of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone, a critical intermediate in the synthesis of the atypical antipsychotic drug, Iloperidone.[1][2] Recognizing the importance of purity and concentration determination of this intermediate for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API), we present detailed protocols for two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and drug development professionals to ensure accurate and reliable measurements. The protocols are developed with scientific integrity, drawing from established analytical practices and guidelines, and include causality behind experimental choices to empower the user with a deeper understanding of the methodologies.

Introduction: The Significance of Quantifying this compound

This compound (CAS No: 58113-30-7) is a key building block in the multi-step synthesis of Iloperidone.[1][2] The purity of this intermediate directly impacts the impurity profile and overall yield of the final drug substance. Therefore, robust and validated analytical methods for its quantification are paramount for process control, quality assurance, and regulatory compliance in pharmaceutical manufacturing.

This guide provides two orthogonal analytical approaches for the determination of this compound: a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for routine quality control and a highly specific Gas Chromatography-Mass Spectrometry (GC-MS) method for confirmatory analysis and impurity identification.

Physicochemical Properties of the Analyte:

PropertyValueSource
Molecular Formula C12H15ClO3[3]
Molecular Weight 242.70 g/mol [3]
Appearance White solid[1][4]
Boiling Point 367°C at 760 mmHg[1]
Flash Point 149.8±22.7 °C[1]

High-Performance Liquid Chromatography (HPLC) Method

Rationale: An RP-HPLC method is presented as the primary technique for the quantification of this compound due to its high precision, accuracy, and suitability for routine analysis in a quality control environment. The method is designed to be stability-indicating, meaning it can resolve the main compound from its potential degradation products and process-related impurities.

Chromatographic Conditions

The selection of a C18 column is based on its versatility and hydrophobic interaction with the analyte.[5] The mobile phase, a gradient of acetonitrile and a phosphate buffer, provides good peak shape and resolution from potential impurities.[5][6] UV detection at 225 nm is chosen based on the chromophoric nature of the acetophenone moiety, ensuring good sensitivity.[5]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient 0-5 min: 40% B, 5-15 min: 40-70% B, 15-20 min: 70% B, 20-22 min: 70-40% B, 22-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detector UV at 225 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)
Standard and Sample Preparation

Standard Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

Sample Preparation:

  • Accurately weigh a sample containing approximately 10 mg of this compound.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter a portion of the solution through a 0.45 µm nylon syringe filter before injection.

Method Validation Protocol

The method should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[7][8]

System Suitability: Before sample analysis, inject the standard solution five times. The system is suitable for use if the relative standard deviation (%RSD) of the peak areas is not more than 2.0%.

Linearity: Prepare a series of at least five concentrations of the reference standard over the range of 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). The correlation coefficient (r²) should be not less than 0.999.

Accuracy (% Recovery): Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.

Precision:

  • Repeatability (Intra-day precision): Analyze six replicate samples at the nominal concentration. The %RSD should be not more than 2.0%.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two sets of data should be not more than 2.0%.

Specificity (Forced Degradation): To demonstrate the stability-indicating nature of the method, subject the sample to stress conditions (acidic, basic, oxidative, thermal, and photolytic degradation). The method should be able to separate the analyte peak from any degradation product peaks.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh_std Weigh Reference Standard dissolve_std Dissolve & Dilute to Volume weigh_std->dissolve_std inject Inject into HPLC dissolve_std->inject weigh_sample Weigh Sample dissolve_sample Dissolve, Sonicate & Dilute weigh_sample->dissolve_sample filter_sample Filter Sample dissolve_sample->filter_sample filter_sample->inject hplc_system HPLC System (C18 Column, Gradient Elution) detect UV Detection at 225 nm hplc_system->detect inject->hplc_system integrate Integrate Peak Area detect->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: HPLC analysis workflow from sample preparation to data reporting.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Rationale: GC-MS offers high selectivity and sensitivity, making it an excellent confirmatory technique and a powerful tool for identifying and quantifying volatile impurities. The method described is suitable for the analysis of this compound, taking into account its volatility.

GC-MS Conditions

A non-polar capillary column is suitable for the separation of this moderately polar compound. The temperature program is designed to ensure good separation from any co-eluting impurities. Electron ionization (EI) is a standard and robust ionization technique for this type of molecule.

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280°C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial 150°C for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Full Scan (m/z 50-350) and Selected Ion Monitoring (SIM)
SIM Ions To be determined from the full scan mass spectrum (e.g., molecular ion and major fragments)
Standard and Sample Preparation

Standard Preparation (10 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask and dissolve in and dilute to volume with ethyl acetate.

  • Perform a further 1:10 dilution by transferring 1 mL of this solution to a 10 mL volumetric flask and diluting to volume with ethyl acetate.

Sample Preparation:

  • Accurately weigh a sample containing approximately 10 mg of this compound.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of ethyl acetate and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with ethyl acetate.

  • Perform a further 1:10 dilution as described for the standard preparation.

  • Transfer a portion to a GC vial for analysis.

Method Validation Protocol

Similar to the HPLC method, the GC-MS method should be validated in accordance with ICH guidelines, focusing on parameters relevant to a chromatographic method.

System Suitability: Inject the standard solution three times. The %RSD of the peak areas and retention times should be not more than 5.0% and 1.0%, respectively.

Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 1, 5, 10, 20, 50 µg/mL). The correlation coefficient (r²) should be not less than 0.995.

Accuracy and Precision: Follow similar procedures as outlined for the HPLC method, with acceptance criteria appropriate for the concentration levels being measured.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample/Standard dissolve Dissolve in Ethyl Acetate weigh->dissolve dilute Perform Serial Dilution dissolve->dilute transfer Transfer to GC Vial dilute->transfer inject Inject into GC transfer->inject separate GC Separation (DB-5ms Column) inject->separate ionize EI Ionization separate->ionize detect Mass Detection (Scan & SIM) ionize->detect identify Identify by Retention Time & Mass Spectrum detect->identify quantify Quantify using Calibration Curve identify->quantify report Generate Results quantify->report

Caption: GC-MS analysis workflow from sample preparation to data analysis.

Potential Impurities and Specificity

During the synthesis of Iloperidone, several process-related impurities and degradation products may arise.[1][9] A robust analytical method must be able to distinguish this compound from these potential interferents. Some known impurities include:

  • 1-(4-hydroxy-3-methoxyphenyl)ethanone (Acetovanillone): The starting material for the synthesis of the target analyte.

  • 1,1'-[propane-1,3-diylbis(oxy)]bis(3-methoxy-4,1-phenylene)diethanone: A dimer impurity formed during the synthesis.[1]

  • 1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone: A hydrolysis product of the target analyte.[1]

The developed HPLC method, with its gradient elution, is designed to separate these compounds with different polarities. The GC-MS method provides an additional layer of specificity through the unique mass fragmentation patterns of each compound.

Conclusion

The HPLC and GC-MS methods detailed in this application note provide reliable and robust approaches for the quantification of this compound. The HPLC method is well-suited for routine quality control, offering high precision and accuracy. The GC-MS method serves as an excellent confirmatory technique, providing high specificity and the ability to identify unknown volatile impurities. Adherence to the outlined protocols and validation procedures will ensure the generation of high-quality, reproducible data, which is essential for the development and manufacturing of safe and effective pharmaceutical products.

References

  • Gudla, P., Maddula, S. R., & Boodida, S. (2022). Synthesis, isolation and characterization of related substances, degradation and potential impurities of iloperidone. International Journal of Current Advanced Research, 11(07), pp. 13350-A-2022.
  • Asian Journal of Chemistry. (2013). Isolation and Characterization of Process Related Substances of an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry, 25(10), 5555-5558.
  • Landge, S., et al. (2014). Development and Validation of RP-UPLC Method for the Determination of Iloperidone, Its Related Compounds and Degradation Products in Bulk and Dosage Form. American Journal of Analytical Chemistry, 5, 969-981.
  • ResearchGate. (2017). Determination of Iloperidone in Pharmaceuticals by Validated High-Performance Liquid Chromatography.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • ACS Publications. (2014). Improved and Efficient Process for the Production of Highly Pure Iloperidone: A Psychotropic Agent. Organic Process Research & Development, 18(2), 353-360.
  • PubChem. (n.d.). 4-(3-Chloropropoxy)-3-methoxyacetophenone.
  • Dubey, V., & Saini, T. R. (2018). Development and Validation of an RP-HPLC Method for Quantitative Estimation of Iloperidone in Rat Plasma. International Journal of Pharmaceutical Sciences and Research, 9(2), 790-94.
  • Lakshmi, B., et al. (2015). New RP-HPLC method development and validation for the estimation of iloperidone in bulk drug and its pharmaceutical dosage form. Rasayan Journal of Chemistry, 8(1), 59-66.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • YouTube. (2025). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures.
  • Journal of Chromatography. (1977). Gas chromatographic analysis of acetophenone oxime and its metabolites. 144(2), 191-200.
  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques, 15(7).

Sources

HPLC method development for 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of this compound. This compound is a critical intermediate in the synthesis of the atypical antipsychotic drug, Iloperidone.[1] A systematic, science-led approach is detailed, beginning with an analysis of the analyte's physicochemical properties and progressing through column and mobile phase selection, initial screening, and method optimization. The protocols provided herein are designed to be self-validating by incorporating system suitability criteria and referencing established validation guidelines. This application note serves as a practical blueprint for developing a reliable, accurate, and reproducible analytical method suitable for quality control and research environments.

Analyte Characterization: The Foundation of Method Development

Understanding the physicochemical properties of the target analyte is the cornerstone of a logical method development strategy.[2] this compound is an aromatic ketone with structural features that directly inform our analytical choices.

PropertyValue / DescriptionRationale for HPLC Method Development
Chemical Structure CC(=O)C1=CC(=C(C=C1)OCCCCl)OC[3]The aromatic ring conjugated with a ketone group forms a strong chromophore, making UV-Visible (UV-Vis) detection highly suitable.[4]
Molecular Formula C₁₂H₁₅ClO₃[3]-
Molecular Weight 242.70 g/mol [3]Suitable for standard HPLC columns; does not require specialized large-pore media.[5]
Physical Form White crystalline powder[6][7]Indicates good solubility in common organic solvents used for sample preparation.
Melting Point 61 - 64 °C[8]A solid at room temperature, requiring dissolution for analysis.
XLogP3 2.5[3][9]This value indicates moderate hydrophobicity, making the analyte an ideal candidate for retention and separation using reversed-phase chromatography.[2]
Topological Polar Surface Area (TPSA) 35.5 Ų[9]The moderate TPSA suggests that while it has polar functional groups (ether, ketone), its overall character is sufficiently non-polar for good interaction with a C18 stationary phase.

Strategic Approach to Method Development

Our strategy is built on a logical progression from initial screening to fine-tuning, ensuring the final method is robust and fit for purpose. The overall workflow is designed to efficiently optimize selectivity and resolution.[10]

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening & Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (Properties, UV Scan) ModeSelection Select Mode (Reversed-Phase) Analyte->ModeSelection ColumnSelection Select Column (C18, 4.6x150mm) ModeSelection->ColumnSelection Scouting Gradient Scouting Run (5-95% Organic) ColumnSelection->Scouting Decision Isocratic or Gradient? Scouting->Decision IsocraticOpt Optimize Isocratic Mobile Phase % Decision->IsocraticOpt Good k' Narrow Window GradientOpt Optimize Gradient (Slope, Time) Decision->GradientOpt Wide Window Late Elution FineTune Fine-Tuning (Flow Rate, Temp.) IsocraticOpt->FineTune GradientOpt->FineTune SST System Suitability Test (SST) FineTune->SST Validation Method Validation (ICH Guidelines) SST->Validation OptimizationDecisionTree ScoutingResult Analyze Scouting Chromatogram IsocraticPath Develop Isocratic Method ScoutingResult->IsocraticPath Single peak, elutes early, no complex matrix GradientPath Develop Gradient Method ScoutingResult->GradientPath Multiple peaks, wide retention window, late elution IsocraticStep1 Calculate %B at Elution IsocraticPath->IsocraticStep1 GradientStep1 Shorten Gradient Time GradientPath->GradientStep1 IsocraticStep2 Run Isocratic Tests (e.g., 45%, 50%, 55% B) IsocraticStep1->IsocraticStep2 IsocraticStep3 Select %B for Optimal k' IsocraticStep2->IsocraticStep3 GradientStep2 Adjust Gradient Slope GradientStep1->GradientStep2 GradientStep3 Optimize for Resolution GradientStep2->GradientStep3

Caption: Decision Tree for Isocratic vs. Gradient Optimization.

A. Isocratic Method Optimization: If the scouting run shows a well-shaped peak eluting in a narrow time frame, an isocratic method is preferable for its simplicity and robustness.

  • Estimate the percentage of Acetonitrile (%B) at which the analyte eluted in the scouting run.

  • Perform a series of isocratic runs with %B values around this estimate (e.g., if it eluted at 50% B, test 45%, 50%, and 55% B).

  • Select the isocratic composition that provides a retention factor (k') between 2 and 10, a tailing factor ≤ 1.5, and a high number of theoretical plates.

B. Gradient Method Optimization: If the sample is complex or the analyte elutes very late, a gradient method is necessary.

  • Based on the scouting run, narrow the gradient range. For example, if the peak elutes at 12 minutes (corresponding to ~50% ACN), a new gradient could be 30-70% ACN.

  • Adjust the gradient time (slope). A shallower gradient increases resolution between closely eluting peaks, while a steeper gradient shortens run time.

  • Optimize the initial and final hold times to ensure proper equilibration and elution of all components.

System Suitability and Method Validation

Before any formal analysis, the chromatographic system must meet predefined performance criteria. Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose. [11]This process should follow ICH guidelines. [12][13]

System Suitability Testing (SST)

Inject the working standard solution in replicate (n=5 or 6) and evaluate the following parameters.

ParameterAcceptance CriteriaRationale
Retention Time (RT) Repeatability RSD ≤ 1.0%Ensures consistent system performance.
Peak Area Repeatability RSD ≤ 2.0%Demonstrates precision of the injection and detection systems. [11]
Tailing Factor (T) T ≤ 1.5Measures peak symmetry; tailing can indicate secondary interactions with the stationary phase. [14]
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and separation power.
Overview of Method Validation Parameters

A fully validated method provides assurance of its reliability. [13]

  • Accuracy: The closeness of test results to the true value, typically assessed by spike/recovery studies. [15]* Precision: The degree of agreement among individual tests, evaluated at repeatability and intermediate precision levels. [11]* Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).

  • Linearity and Range: The ability to elicit test results that are directly proportional to the analyte concentration over a specified range. [13]* Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, flow rate). [12]

References

  • Vertex AI Search. (n.d.). Column Selection for Reversed-Phase HPLC. LCGC International.
  • Agilent Technologies. (n.d.). Choosing the Right Column for Reverse Phase HPLC Separations.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Phenomenex Blog. (2017, June 22). Selecting the Right Column for Your Reversed Phase Method.
  • SCION Instruments. (n.d.). HPLC Column Selection Guide.
  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
  • (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Quora. (2018, June 19). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?
  • Sigma-Aldrich. (n.d.). 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethan-1-one.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 18). Unlocking Potency: The Chemical Properties and Applications of 1-[4-(3-Chloropropoxy)-3-Methoxyphenyl]ethanone.
  • PubChem. (n.d.). 4-(3-Chloropropoxy)-3-methoxyacetophenone.
  • SciSpace. (n.d.). Hplc method development and validation: an overview.
  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
  • Echemi. (n.d.). 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone.
  • Sigma-Aldrich. (n.d.). Method development & optimization.
  • ResearchGate. (2025, August 6). The use of U.V. absorption spectra for the determination of configurations of some aromatic oximes.
  • Pharmaffiliates. (n.d.). 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone.
  • MSU chemistry. (n.d.). UV-Visible Spectroscopy.
  • illuminated Cell. (n.d.). This compound (Standard).
  • Vitaceae. (n.d.). This compound (Standard).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 9). The Critical Role of 1-[4-(3-Chloropropoxy)-3-Methoxyphenyl]ethanone in Modern Pharmaceutical Manufacturing.

Sources

Application Note: Synthesis and Characterization of Deuterated Iloperidone for Advanced Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis, purification, and characterization of deuterated Iloperidone (Iloperidone-d3) starting from 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3. The incorporation of a stable isotopic label is a critical tool in modern drug development, enabling precise quantification in bioanalytical studies and detailed investigation of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] This document outlines a robust protocol for the N-alkylation reaction, a detailed purification procedure, and the necessary analytical methods (HPLC, LC-MS, and NMR) to verify the identity, purity, and isotopic enrichment of the final compound. The methodologies are designed to be reproducible and scalable for preclinical and clinical research applications.

Introduction: The Rationale for Isotopic Labeling

Iloperidone is an atypical antipsychotic agent used in the management of schizophrenia.[2] A thorough understanding of its pharmacokinetic and metabolic profile is essential for optimizing dosing regimens and ensuring patient safety. Stable isotope labeling, particularly with deuterium, offers a powerful method for these investigations.[1] Deuterated analogs of a drug, when used as internal standards in mass spectrometry-based bioanalysis, can significantly improve the accuracy and precision of quantification by co-eluting with the unlabeled drug and compensating for variations in sample processing and matrix effects.[3][4][5] This approach is strongly recommended by regulatory bodies like the FDA and EMA for robust bioanalytical method validation.[6]

Furthermore, administering a deuterated version of a drug to subjects allows for its unambiguous differentiation from endogenous compounds and previously administered non-labeled drug, facilitating detailed "mass balance" studies to track all metabolic pathways.[7][8] The synthesis described herein introduces a deuterium label on the methoxy group of the acetophenone moiety of Iloperidone, a site that is metabolically stable, ensuring the label is retained throughout its biological journey.

Synthetic Pathway Overview

The synthesis of Iloperidone-d3 is achieved through a two-step process starting from commercially available deuterated vanillin precursor which is converted to Acetovanillone-d3. This is followed by an O-alkylation to yield the key intermediate, 1-[4-(3-Chloropropoxy)-3-(methoxy-d3)phenyl]ethanone, and a final N-alkylation with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.

DOT Script for Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: O-Alkylation cluster_1 Step 2: N-Alkylation A Acetovanillone-d3 C 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 A->C K2CO3, Acetone, Reflux B 1-Bromo-3-chloropropane B->C E Iloperidone-d3 C->E K2CO3, NaBr, DMF/H2O, 70°C D 6-Fluoro-3-(4-piperidinyl)- 1,2-benzisoxazole HCl D->E

Caption: Overall synthetic scheme for Iloperidone-d3.

Experimental Protocols

Materials and Reagents
ReagentSupplierPurityNotes
Acetovanillone-d3Varies>98%Starting material[9]
1-Bromo-3-chloropropaneSigma-Aldrich>98%Alkylating agent
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HClVaries>98%Key intermediate[10][11]
Potassium Carbonate (K₂CO₃), AnhydrousMerck>99%Base
Sodium Bromide (NaBr)Fisher Scientific>99%Catalyst
N,N-Dimethylformamide (DMF)J.T. BakerAnhydrousReaction solvent
AcetoneSigma-AldrichAnhydrousReaction solvent
Ethyl Acetate (EtOAc)VariesHPLC GradeExtraction and recrystallization solvent
Ethanol (EtOH)VariesReagent GradeRecrystallization solvent
Deionized Water (DI H₂O)In-house>18 MΩ·cm

Safety Precaution: Iloperidone and its intermediates are potent pharmaceutical compounds. Handle all materials in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Step 1: Synthesis of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3

This procedure is adapted from established methods for O-alkylation of phenols.[12][13]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Acetovanillone-d3 (5.0 g, 29.55 mmol), anhydrous potassium carbonate (12.25 g, 88.65 mmol), and 100 mL of anhydrous acetone.

  • Addition of Alkylating Agent: While stirring, add 1-bromo-3-chloropropane (8.58 g, 54.51 mmol) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 56°C) and maintain for 20-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone (2 x 20 mL).

  • Isolation: Concentrate the combined filtrate under reduced pressure to yield a crude oil. Dissolve the oil in ethyl acetate (100 mL) and wash with 1M NaOH (2 x 50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purification: The product, 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3, can be purified by recrystallization from petroleum ether to yield an off-white solid.

ParameterValue
Expected Yield 85-95%
Appearance Off-white solid
Purity (by HPLC) >98%
Step 2: Synthesis of Iloperidone-d3

This N-alkylation protocol is optimized for high yield and purity, based on literature precedents.[14]

  • Reaction Setup: In a 250 mL round-bottom flask, combine 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 (5.0 g, 20.42 mmol), 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (5.81 g, 21.44 mmol), potassium carbonate (8.48 g, 61.26 mmol), and sodium bromide (0.42 g, 4.08 mmol).

  • Solvent Addition: Add a mixture of DMF (40 mL) and DI water (20 mL).

  • Reaction: Heat the reaction mixture to 70-75°C and stir for 20-22 hours. Monitor the reaction completion by HPLC.

  • Precipitation: Upon completion, cool the reaction mixture to room temperature. Slowly add DI water (100 mL) with vigorous stirring to precipitate the product.

  • Isolation: Continue stirring for 1-2 hours in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash the cake thoroughly with DI water (3 x 50 mL).

  • Purification (Recrystallization): Transfer the crude solid to a flask and add ethanol. Heat the suspension to reflux until all the solid dissolves. If needed, add a minimal amount of hot ethanol to achieve complete dissolution. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (0-4°C) for at least 4 hours to induce crystallization.[15] Collect the pure white crystals by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven at 45-50°C.

ParameterValue
Expected Yield 90-95%
Appearance White crystalline solid
Purity (by HPLC) >99.5%
Isotopic Purity >99% D3

Analytical Characterization

DOT Script for Analytical Workflow

Analytical_Workflow cluster_QC Quality Control & Characterization Start Crude Iloperidone-d3 Purification Recrystallization (Ethanol/Water) Start->Purification Product Pure Iloperidone-d3 Purification->Product HPLC HPLC Purity (>99.5%) Product->HPLC LCMS LC-MS (Identity & Isotopic Purity) Product->LCMS NMR NMR Spectroscopy (Structure Confirmation) Product->NMR

Caption: Workflow for purification and analysis of Iloperidone-d3.

High-Performance Liquid Chromatography (HPLC)

Purity analysis should be performed using a validated reverse-phase HPLC method.[16][17][18][19]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (50:50 v/v)
Flow Rate 1.0 mL/min
Detection UV at 274 nm[19]
Column Temp. 35°C
Injection Vol. 10 µL
Expected RT ~7-9 min (Varies with exact system)

The method should demonstrate a purity of >99.5% for the final product, with no single impurity greater than 0.1%.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is critical for confirming the molecular weight of the labeled product and assessing its isotopic purity.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high resolution
Expected [M+H]⁺ m/z 430.2 (for C₂₄H₂₄D₃FN₂O₄) vs. m/z 427.2 for unlabeled Iloperidone

The mass spectrum should show a dominant peak at m/z 430.2, confirming the incorporation of three deuterium atoms. Fragmentation analysis (MS/MS) can further confirm the location of the label, as fragments containing the methoxy-d3 group will show a +3 Da shift compared to the unlabeled standard.[20][21][22][23]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the overall structure of the molecule.[24]

  • ¹H NMR: The spectrum will be nearly identical to that of unlabeled Iloperidone, with the key difference being the absence of the methoxy proton signal (typically around 3.9 ppm). Integration of the remaining peaks should be consistent with the Iloperidone structure.

  • ¹³C NMR: The spectrum will be very similar to the unlabeled standard. The carbon of the -OCD₃ group will appear as a multiplet (due to C-D coupling) and may have a slightly different chemical shift compared to the -OCH₃ carbon.[25]

Conclusion

This application note provides a detailed, reliable, and scientifically grounded protocol for the synthesis of Iloperidone-d3. The successful execution of this synthesis yields a high-purity, isotopically labeled compound that is an invaluable tool for drug metabolism and pharmacokinetic studies. The described analytical methods provide a complete framework for the quality control and characterization of the final product, ensuring its suitability for use in regulated bioanalytical assays and clinical research.

References

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis.
  • BenchChem. (n.d.). A Comparative Guide to the Use of Deuterated Internal Standards in Regulated Bioanalysis.
  • BenchChem. (n.d.). Best Practices for the Use of Deuterated Internal Standards in Bioanalysis.
  • KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards.
  • van de Merbel, N. C. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype?. SciSpace.
  • Srinivas, K., et al. (2017). Identification of stress degradation products of iloperidone using liquid chromatography coupled with an Orbitrap mass spectrometer. PubMed. DOI: 10.1002/rcm.7907
  • Rasayan Journal of Chemistry. (n.d.). NEW RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF ILOPERIDONE IN BULK DRUG AND ITS PHARMACEUTICAL DOSAGE FORM.
  • International Journal of Pharmaceutical Sciences and Research. (2018, February 1). DEVELOPMENT AND VALIDATION OF AN RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF ILOPERIDONE IN RAT PLASMA.
  • ResearchGate. (n.d.). Comparison of the HPLC methods developed for iloperidone.
  • ResearchGate. (2017, June 26). Determination of Iloperidone in Pharmaceuticals by Validated High-Performance Liquid Chromatography.
  • ChemicalBook. (n.d.). Acetovanillone-d3 synthesis.
  • Scirp.org. (n.d.). Development and Validation of RP-UPLC Method for the Determination of Iloperidone, Its Related Compounds and Degradation Products in Bulk and Dosage Form.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry and Researchers.
  • U.S. Food and Drug Administration. (2024, September 25). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies.
  • U.S. Food and Drug Administration. (2024, July 18). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies.
  • PrepChem.com. (n.d.). Synthesis of 1-[4-(3-Chloropropoxy)-3-methylphenyl]ethanone.
  • ResearchGate. (2025, August 7). Improved and Efficient Process for the Production of Highly Pure Iloperidone: A Psychotropic Agent.
  • Isotope-labeled Pharmaceutical Standards. (n.d.).
  • STAT. (2026, January 5). Experimental gel could become the first approved treatment for cancer wounds.
  • Google Patents. (n.d.). WO2017045648A1 - Preparation method for deuterated compound.
  • Google Patents. (n.d.). US5733984A - Process for the preparation of a deuterated compound.
  • PMC - PubMed Central. (2010, February 18). New atypical antipsychotics for schizophrenia: iloperidone.
  • ACS Publications. (n.d.). Using Dissolution and Pharmacokinetics Studies of Crystal Form to Optimize the Original Iloperidone.
  • ResearchGate. (2025, October 6). Using Dissolution and Pharmacokinetics Studies of Crystal Form to Optimize the Original Iloperidone | Request PDF.
  • CUNY. (n.d.). Purification by Recrystallization.
  • illuminated Cell. (n.d.). 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone (Standard).
  • PMC - NIH. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing.
  • PubMed. (n.d.). Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis.
  • PMC - NIH. (n.d.). 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone.
  • ResearchGate. (n.d.). Mass spectra and the proposed patterns of fragmentation of (a) RIS, (b)....
  • ResearchGate. (n.d.). Synthetic applications and large-scale synthesis a, Preparation of....
  • PubMed. (n.d.). Extended radioligand binding profile of iloperidone: a broad spectrum dopamine/serotonin/norepinephrine receptor antagonist for the management of psychotic disorders.
  • PubChem - NIH. (n.d.). Iloperidone.
  • ResearchGate. (n.d.). MS/MS spectra and proposed fragmentation patterns of the four newly found metabolites. A.
  • Pharmaffiliates. (n.d.). Chemical Name : 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3.
  • Pharmaffiliates. (n.d.). CAS No : 58113-30-7 | Product Name : 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone.
  • PubMed. (n.d.). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study.
  • PMC - NIH. (n.d.). The Catabolic System of Acetovanillone and Acetosyringone in Sphingobium sp. Strain SYK-6 Useful for Upgrading Aromatic Compounds Obtained through Chemical Lignin Depolymerization.
  • Google Patents. (n.d.). CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride.
  • PMC - NIH. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles.
  • Slideshare. (n.d.). Fragmentation Pattern of Mass Spectrometry | PDF.
  • RSC Publishing. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • ResearchGate. (n.d.). 13 C-and 1 H-NMR spectral data of compound 1 (δ in ppm, J in Hz).

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Scale-up Synthesis of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone, a key advanced intermediate, is of significant interest to the pharmaceutical industry, primarily for the synthesis of the atypical antipsychotic agent, Iloperidone.[1] The robust and scalable synthesis of this intermediate is therefore a critical step in the overall efficiency and cost-effectiveness of the drug's production. This application note provides a detailed, in-depth guide for the scale-up synthesis, purification, and characterization of this compound, designed for researchers, chemists, and process development professionals. The protocol is grounded in the principles of the Williamson ether synthesis and has been adapted from established industrial processes.[1]

Chemical and Physical Properties

A thorough understanding of the material's properties is fundamental to its handling and use in subsequent synthetic steps.

PropertyValueReference(s)
CAS Number 58113-30-7[2]
Molecular Formula C₁₂H₁₅ClO₃
Molecular Weight 242.70 g/mol [1][3]
Appearance White to off-white solid/crystalline powder[2]
Melting Point 61 - 64 °C[3]
Boiling Point ~367 °C at 760 mmHg
Purity (Typical) ≥98.0%

Reaction Principle: The Williamson Ether Synthesis

The synthesis of this compound is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this specific application, the phenolic hydroxyl group of acetovanillone (1-(4-hydroxy-3-methoxyphenyl)ethanone) is deprotonated by a mild base to form a phenoxide nucleophile. This phenoxide then attacks the primary carbon of 1-bromo-3-chloropropane, displacing the bromide leaving group to form the desired ether linkage.

Mechanism Causality:
  • Nucleophile Generation: Acetovanillone's phenolic proton is significantly more acidic than an aliphatic alcohol due to the resonance stabilization of the resulting phenoxide ion. This allows for the use of a moderately weak base like potassium carbonate (K₂CO₃), which is advantageous on a large scale due to its low cost, ease of handling, and lower reactivity compared to strong bases like sodium hydride (NaH).

  • Electrophile Choice: 1-bromo-3-chloropropane is an excellent electrophile for this reaction. The carbon bonded to the bromine is primary, which is ideal for an SN2 reaction as it minimizes steric hindrance. Bromine is a better leaving group than chlorine, ensuring the reaction proceeds regioselectively at the C-Br bond.

  • Solvent System: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetone is employed to solvate the potassium phenoxide cation, thereby increasing the nucleophilicity of the phenoxide anion and accelerating the rate of the SN2 reaction.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Reaction Intermediate cluster_products Products Acetovanillone Acetovanillone (1-(4-hydroxy-3-methoxyphenyl)ethanone) Phenoxide Potassium Acetovanillonate (Phenoxide Nucleophile) Acetovanillone->Phenoxide Deprotonation (Step 1) AlkylHalide 1-Bromo-3-chloropropane Product This compound AlkylHalide->Product Base Potassium Carbonate (K₂CO₃) Base->Phenoxide Phenoxide->Product SN2 Attack (Step 2) Byproduct KBr + KHCO₃

Caption: Reaction mechanism for the synthesis.

Scale-up Synthesis Protocol

This protocol is designed for a multi-liter scale and emphasizes safety, efficiency, and product purity. The following procedure is adapted from a reported scale-up batch synthesis.[1]

Materials and Equipment:
  • Glass-lined or stainless steel reactor (e.g., 10 L) equipped with mechanical stirring, a temperature probe, a reflux condenser, and an inert atmosphere inlet (Nitrogen or Argon).

  • Heating/cooling mantle or circulator.

  • Filtration apparatus (e.g., Nutsche filter).

  • Vacuum oven.

  • Standard laboratory glassware for work-up.

  • Personal Protective Equipment (PPE): Safety goggles, face shield, chemical-resistant gloves, and lab coat are mandatory.

Reagent Quantities (Example Scale):
ReagentM.W. ( g/mol )QuantityMolesMolar Eq.
1-(4-Hydroxy-3-methoxyphenyl)ethanone166.171.00 kg6.021.0
1-Bromo-3-chloropropane157.441.14 kg7.231.2
Anhydrous Potassium Carbonate (K₂CO₃)138.211.25 kg9.031.5
N,N-Dimethylformamide (DMF)73.093.0 L--
Dichloromethane (DCM)84.93As required--
Deionized Water18.02As required--
Isopropyl Alcohol (IPA)60.10As required--
Heptane100.21As required--
Step-by-Step Procedure:
  • Reactor Setup and Inerting:

    • Ensure the reactor is clean, dry, and properly assembled.

    • Purge the reactor with nitrogen or argon for at least 30 minutes to establish an inert atmosphere.

  • Reagent Charging:

    • Charge N,N-Dimethylformamide (3.0 L) into the reactor.

    • Add 1-(4-hydroxy-3-methoxyphenyl)ethanone (1.00 kg, 6.02 mol) to the solvent and stir at 25-30 °C until a clear solution is obtained.

    • Add anhydrous potassium carbonate (1.25 kg, 9.03 mol) in portions to the stirred solution.

    • Slowly add 1-bromo-3-chloropropane (1.14 kg, 7.23 mol) to the reaction mixture at 25-30 °C.

  • Reaction:

    • Heat the reaction mixture to 70-75 °C.

    • Maintain stirring at this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (acetovanillone) is consumed (typically 4-6 hours).

  • Reaction Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to 25-30 °C.

    • Slowly and carefully add deionized water (6.0 L) to the reactor.

    • Extract the product from the aqueous DMF mixture using dichloromethane (1 x 4.0 L, then 2 x 2.0 L).

    • Combine the organic layers.

    • Wash the combined organic layer with deionized water (2 x 3.0 L) to remove residual DMF and salts.

  • Solvent Removal and Isolation:

    • Concentrate the dichloromethane solution under reduced pressure to obtain a crude oily residue.

  • Crystallization and Purification:

    • To the crude residue, add a mixture of isopropyl alcohol (IPA) and heptane (typically a 1:4 to 1:5 v/v ratio, start with ~2.0 L total).

    • Heat the mixture to 50-60 °C with stirring to dissolve the oil.

    • Slowly cool the solution to 0-5 °C over 2-3 hours to induce crystallization.

    • Hold the slurry at 0-5 °C for at least 1 hour to maximize crystal formation.

    • Filter the solid product using a Nutsche filter.

    • Wash the filter cake with cold (0-5 °C) heptane (2 x 0.5 L).

  • Drying:

    • Dry the purified solid in a vacuum oven at 45-50 °C until a constant weight is achieved.

    • The expected yield is typically in the range of 85-95%, with a purity of >99% by HPLC.

Synthesis_Workflow A Charge Reagents (Acetovanillone, K₂CO₃, 1-Bromo-3-chloropropane, DMF) B Heat to 70-75 °C Monitor by TLC/HPLC A->B Reaction C Cool to 25-30 °C Quench with Water B->C Work-up D Extract with DCM C->D E Wash Organic Layer D->E F Concentrate under Vacuum E->F G Crystallize from IPA/Heptane F->G Purification H Filter and Wash with Cold Heptane G->H I Dry under Vacuum H->I J Final Product: This compound I->J

Caption: Overall experimental workflow.

Analytical Characterization

To ensure the identity and purity of the final product, a comprehensive analytical characterization is essential.

Thin Layer Chromatography (TLC):
  • Purpose: To monitor the disappearance of the starting material (acetovanillone) and the appearance of the product.

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. The product will be less polar than the starting phenol.

  • Visualization: UV light (254 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for structural confirmation. The following data is based on reported values for the compound in CDCl₃.[1]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.55-7.53 (m, 2H, Ar-H)

    • δ 6.93 (d, J=8.4 Hz, 1H, Ar-H)

    • δ 4.19 (t, J=5.6 Hz, 2H, -O-CH₂-)

    • δ 3.92 (s, 3H, -OCH₃)

    • δ 3.75 (t, J=6.4 Hz, 2H, -CH₂-Cl)

    • δ 2.55 (s, 3H, -C(O)CH₃)

    • δ 2.29 (quintet, J=6.0 Hz, 2H, -CH₂-CH₂-CH₂-)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 196.7 (-C=O)

    • δ 152.9 (Ar-C)

    • δ 149.0 (Ar-C)

    • δ 130.4 (Ar-C)

    • δ 122.9 (Ar-C)

    • δ 111.9 (Ar-C)

    • δ 110.1 (Ar-C)

    • δ 65.1 (-O-CH₂-)

    • δ 56.0 (-OCH₃)

    • δ 41.2 (-CH₂-Cl)

    • δ 31.9 (-CH₂-CH₂-CH₂-)

    • δ 26.3 (-C(O)CH₃)

Infrared (IR) Spectroscopy:
  • Expected Characteristic Peaks:

    • ~1670 cm⁻¹: Strong C=O stretch (aryl ketone).

    • ~1590, 1510 cm⁻¹: C=C stretching in the aromatic ring.

    • ~1260, 1030 cm⁻¹: C-O stretching (aryl ether).

    • ~2950-2850 cm⁻¹: C-H stretching (aliphatic).

    • ~750-650 cm⁻¹: C-Cl stretch.

Safety and Handling

  • 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone): May cause skin and eye irritation. Handle with standard PPE.

  • 1-Bromo-3-chloropropane: Flammable liquid and vapor. Toxic if inhaled and harmful if swallowed. Suspected of causing genetic defects. It is crucial to handle this reagent in a well-ventilated fume hood, away from ignition sources. Ensure proper grounding of equipment to prevent static discharge.

  • Potassium Carbonate: Causes serious eye irritation. Avoid generating dust.

  • N,N-Dimethylformamide (DMF): A combustible liquid that is harmful in contact with skin or if inhaled. It is a suspected teratogen. All handling should be done in a fume hood with appropriate gloves.

  • Process Safety: The reaction is exothermic. For scale-up, ensure the reactor's cooling system is adequate to control the temperature, especially during the initial heating phase. A slow, controlled addition of the alkylating agent is recommended for very large scales.

Troubleshooting

  • Low or No Product Formation:

    • Cause: Ineffective deprotonation or inactive alkyl halide.

    • Solution: Ensure potassium carbonate is anhydrous. Verify the quality of the 1-bromo-3-chloropropane. Confirm the reaction temperature is being reached and maintained.

  • Formation of Side Products (Alkene):

    • Cause: E2 elimination is a competing side reaction, favored by higher temperatures.

    • Solution: Maintain the reaction temperature strictly within the 70-75 °C range. Overheating can increase the rate of elimination.

  • Difficult Crystallization:

    • Cause: Impurities in the crude product or an incorrect solvent ratio.

    • Solution: Ensure the work-up was effective in removing DMF. Adjust the IPA/heptane ratio. Seeding the solution with a small crystal of pure product can help induce crystallization.

Conclusion

The scale-up synthesis of this compound via the Williamson ether synthesis is a robust and high-yielding process. Careful control of reaction parameters, particularly temperature, and a well-executed work-up and crystallization procedure are key to achieving high purity and yield. This detailed guide provides the necessary framework for researchers and drug development professionals to successfully implement and adapt this synthesis on a larger scale, facilitating the production of this vital pharmaceutical intermediate.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. (Note: While historically significant, a modern organic chemistry textbook provides more accessible details on the mechanism).
  • Strupczewski, J. T., Allen, R. C., Gardner, B. A., et al. (1985). 4-(1,2-Benzisoxazol-3-yl)- and 4-(1,2-benzisothiazol-3-yl)-1-[-(4-substituted-1-piperazinyl)alkyl]piperidines as potential antipsychotic agents. Journal of Medicinal Chemistry, 28(6), 761-769.
  • Edubirdie. (n.d.). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Reddy, P. V., et al. (2015). Improved and Efficient Process for the Production of Highly Pure Iloperidone: A Psychotropic Agent. Organic Process Research & Development, 19(11), 1734-1739.
  • PrepChem.com. (n.d.). Synthesis of 1-[4-(3-Chloropropoxy)-3-methylphenyl]ethanone.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis.
  • Pharmaffiliates. (n.d.). CAS No : 58113-30-7 | Product Name : 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone.
  • Loba Chemie. (2016). 1-BROMO-3-CHLOROPROPANE FOR SYNTHESIS MSDS.
  • ResearchGate. (2014). Can anyone help me with a Williamson ether synthesis?
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Critical Role of 1-[4-(3-Chloropropoxy)-3-Methoxyphenyl]ethanone in Modern Pharmaceutical Manufacturing.

Sources

The Versatile Building Block: Crafting Novel CNS-Active Agents from 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Therapeutic Potential with a Key Intermediate

In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, 1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone, a derivative of the naturally occurring compound acetovanillone (apocynin), has emerged as a cornerstone intermediate, particularly in the synthesis of atypical antipsychotics and other centrally active compounds.[1][2] Its unique structural features—a reactive chloropropoxy chain and a substituted phenyl ring—provide a versatile scaffold for the construction of complex molecules with tailored pharmacological profiles.

This comprehensive technical guide serves as a detailed application note and protocol resource for researchers, scientists, and drug development professionals. It delves into the practical applications of this compound as a pivotal building block, offering not just step-by-step protocols but also the underlying scientific rationale for key experimental choices. Our focus will be on its application in the synthesis of the atypical antipsychotic Iloperidone, with further exploration into its potential for creating other novel compounds.

Core Attributes of this compound

Before delving into synthetic applications, it is crucial to understand the physicochemical properties of this key building block.

PropertyValueSource
CAS Number 58113-30-7[3]
Molecular Formula C12H15ClO3[2][4]
Molecular Weight 242.70 g/mol [2][4]
Appearance White to off-white crystalline powder[2][4]
Boiling Point 367.0 ± 27.0 °C at 760 mmHg[4]
Flash Point 149.8 ± 22.7 °C[4]

The presence of the electrophilic 3-chloropropyl group is the lynchpin of its utility, enabling facile nucleophilic substitution reactions, most notably N-alkylation of secondary amines, a common step in the synthesis of many CNS-active drugs. The methoxy and acetyl groups on the phenyl ring also offer sites for further chemical modification, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Application I: Synthesis of the Atypical Antipsychotic Iloperidone

Iloperidone is an atypical antipsychotic agent used for the treatment of schizophrenia.[2] The synthesis of Iloperidone prominently features the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with this compound.

Reaction Scheme: The Core N-Alkylation Step

The fundamental transformation is a nucleophilic substitution where the secondary amine of the piperidinyl moiety attacks the primary carbon bearing the chlorine atom, displacing it to form a new carbon-nitrogen bond.

G reagent1 1-(4-(3-Chloropropoxy)- 3-methoxyphenyl)ethanone product Iloperidone reagent1->product reagent2 6-Fluoro-3-(4-piperidinyl) -1,2-benzisoxazole reagent2->product base Base (e.g., K2CO3, NaOH) base->product + solvent Solvent (e.g., DMF, Acetonitrile) solvent->product +

Caption: N-alkylation reaction for the synthesis of Iloperidone.

Detailed Experimental Protocol: Synthesis of Iloperidone

This protocol is a synthesis of methodologies described in the patent literature, offering a robust and scalable procedure.

Materials:

  • 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone

  • 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Sodium Bromide (NaBr) (optional, as a catalyst)

  • Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate

  • Ethanol

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, combine 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone (1.0 eq), 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (1.05 eq), potassium carbonate (2.0 eq), and sodium bromide (0.4 eq).

  • Solvent Addition: Add a mixture of DMF and deionized water (e.g., a 2:1 v/v ratio). The use of a polar aprotic solvent like DMF is crucial for dissolving the reactants and facilitating the SN2 reaction. The addition of water can sometimes improve the solubility of the inorganic base.

  • Reaction Execution: Heat the reaction mixture to 70-90°C with vigorous stirring under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction typically proceeds to completion within 16-24 hours.

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • Slowly add an excess of deionized water to precipitate the crude product.

    • Stir the resulting slurry for 1-2 hours to ensure complete precipitation.

    • Filter the crude Iloperidone and wash the solid with deionized water.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to yield Iloperidone as a beige to white solid.

Rationale for Experimental Choices:

  • Base: Potassium carbonate is a mild inorganic base that effectively neutralizes the HCl salt of the piperidine reactant and the HCl generated during the reaction, driving the equilibrium towards the product.

  • Catalyst: Sodium bromide can be used as a catalyst via the Finkelstein reaction, where the chloride is transiently replaced by bromide, which is a better leaving group, thus accelerating the rate of N-alkylation.

  • Temperature: The reaction is heated to increase the rate of reaction. However, excessively high temperatures should be avoided to minimize the formation of side products.

Application II: Synthesis of Novel Benzothiazole Derivatives with Potential CNS Activity

The versatile reactivity of the chloropropoxy group extends beyond piperidine and piperazine derivatives. It can be employed to synthesize a wide array of heterocyclic compounds with potential therapeutic applications. Benzothiazoles, for instance, are a class of compounds known to exhibit a broad spectrum of biological activities.

Proposed Reaction Scheme: Synthesis of a Novel Benzothiazole Derivative

This proposed synthesis illustrates how this compound can be used to synthesize novel benzothiazole-containing molecules.

G reagent1 1-(4-(3-Chloropropoxy)- 3-methoxyphenyl)ethanone product Novel Benzothiazole Derivative reagent1->product reagent2 2-Amino-6-substituted-benzothiazole reagent2->product base Base (e.g., NaH, K2CO3) base->product + solvent Solvent (e.g., DMF, DMSO) solvent->product +

Caption: Proposed synthesis of a novel benzothiazole derivative.

General Protocol: N-Alkylation of 2-Aminobenzothiazoles

This general protocol can be adapted for the synthesis of a library of novel benzothiazole derivatives for screening purposes.

Materials:

  • 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone

  • Substituted 2-aminobenzothiazole

  • Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine

Procedure:

  • Amine Deprotonation (if using NaH): To a solution of the substituted 2-aminobenzothiazole (1.0 eq) in anhydrous DMF at 0°C under a nitrogen atmosphere, add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at room temperature for 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0°C and add a solution of 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone (1.0 eq) in anhydrous DMF dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and then heat to 60-80°C. Monitor the reaction by TLC or LC-MS.

  • Quenching and Extraction:

    • Upon completion, cool the reaction to 0°C and carefully quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Causality Behind Experimental Choices:

  • Choice of Base: For less reactive amines, a stronger base like sodium hydride may be necessary to generate the corresponding anion for efficient alkylation. For more nucleophilic amines, potassium carbonate may suffice.

  • Anhydrous Conditions: When using a strong base like NaH, it is critical to maintain anhydrous conditions to prevent quenching of the base and unwanted side reactions.

Preparative Protocol: Synthesis of the Building Block

The starting material, this compound, is typically synthesized from the readily available and more affordable acetovanillone.

Reaction Scheme: Williamson Ether Synthesis

G reagent1 Acetovanillone (1-(4-Hydroxy-3-methoxyphenyl)ethanone) product 1-(4-(3-Chloropropoxy)- 3-methoxyphenyl)ethanone reagent1->product reagent2 1-Bromo-3-chloropropane reagent2->product base Base (e.g., K2CO3) base->product + solvent Solvent (e.g., Acetone, MEK) solvent->product +

Caption: Synthesis of the building block via Williamson ether synthesis.

Detailed Experimental Protocol: Preparation of this compound

Materials:

  • Acetovanillone (4'-Hydroxy-3'-methoxyacetophenone)

  • 1-Bromo-3-chloropropane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone or Methyl Ethyl Ketone (MEK)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine acetovanillone (1.0 eq), 1-bromo-3-chloropropane (1.5 eq), and anhydrous potassium carbonate (2.0 eq) in acetone or MEK.

  • Reaction: Heat the mixture to reflux with stirring for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Wash the filter cake with a small amount of the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like petroleum ether or by column chromatography to yield the desired product as a white to off-white solid.

Conclusion: A Gateway to Chemical Diversity

This compound stands as a testament to the power of well-designed building blocks in accelerating drug discovery. Its straightforward synthesis from acetovanillone and the predictable reactivity of its chloropropoxy group make it an invaluable tool for medicinal chemists. The protocols detailed herein for the synthesis of Iloperidone and novel benzothiazole derivatives provide a solid foundation for researchers to explore the vast chemical space accessible from this versatile intermediate. By understanding the principles behind these transformations, scientists can further innovate and develop the next generation of CNS-active therapeutic agents.

References

  • Ningbo Innopharmchem Co., Ltd. (2025, October 9). The Critical Role of 1-[4-(3-Chloropropoxy)-3-Methoxyphenyl]ethanone in Modern Pharmaceutical Manufacturing.
  • Ningbo Innopharmchem Co., Ltd. (2025, October 18). Unlocking Potency: The Chemical Properties and Applications of 1-[4-(3-Chloropropoxy)-3-Methoxyphenyl]ethanone.
  • Kowalski, P., & Jaskowska, J. (2012). An Efficient Synthesis of Aripiprazole, Buspirone and NAN-190 by the Reductive Alkylation of Amines Procedure. Archiv der Pharmazie, 345(1), 81-85.
  • Pharmaffiliates. (n.d.). 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone.
  • PubChem. (n.d.). Acetovanillone.
  • PrepChem. (n.d.). Synthesis of 1-[4-(3-Chloropropoxy)-3-methylphenyl]ethanone.
  • Wikipedia. (n.d.). Iloperidone.
  • Ma, Y. T., et al. (2009). 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(1), o52.
  • Christensen, J. B. (2004). A Simple Synthesis of N-Alkylpiperazines. Letters in Organic Chemistry, 1(1), 47-49.
  • Caccia, S. (2005). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current drug metabolism, 6(3), 269-283.
  • Padmashali, B., et al. (2014). Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. Journal of Applicable Chemistry, 3(1), 110-116.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this key pharmaceutical intermediate. As a critical precursor in the synthesis of drugs such as Iloperidone, a high-yielding and pure synthesis of this molecule is paramount.[1] This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Reaction Overview: The Williamson Ether Synthesis

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This reaction involves the O-alkylation of a phenol, in this case, 1-(4-hydroxy-3-methoxyphenyl)ethanone (acetovanillone), with an alkyl halide, 1-bromo-3-chloropropane, in the presence of a base.[2][3]

Williamson Ether Synthesis cluster_reactants Reactants Acetovanillone Acetovanillone (1-(4-hydroxy-3-methoxyphenyl)ethanone) Product This compound Acetovanillone->Product O-Alkylation Alkyl_Halide 1-Bromo-3-chloropropane Alkyl_Halide->Product Base Base (e.g., K2CO3, NaOH) Base->Product Deprotonation of Phenol

Caption: General schematic of the Williamson ether synthesis for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Low Yield

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yields in this synthesis can stem from several factors, ranging from incomplete reactions to the formation of side products. Here’s a systematic approach to troubleshooting:

1. Incomplete Deprotonation of Acetovanillone: The first step of the Williamson ether synthesis is the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. If this step is incomplete, the unreacted acetovanillone will not participate in the alkylation, leading to a lower yield.

  • Troubleshooting:

    • Choice of Base: Ensure you are using a sufficiently strong base to deprotonate the phenol. While strong bases like sodium hydride (NaH) can be used, milder bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are often employed for phenols.[4] The pKa of the phenolic proton in acetovanillone is influenced by the electron-withdrawing acetyl group, making it more acidic than simple phenols.

    • Base Stoichiometry: Use at least a stoichiometric equivalent of the base. An excess of a mild base like potassium carbonate is often recommended to drive the equilibrium towards the phenoxide.

    • Anhydrous Conditions: Ensure your reaction is conducted under anhydrous conditions, especially if using highly reactive bases like NaH. Water can quench the base and the phenoxide, reducing the efficiency of the reaction.

2. Competing Side Reactions: The Williamson ether synthesis is susceptible to competing reactions, primarily elimination of the alkyl halide and C-alkylation of the phenoxide.

  • Elimination Reaction: The alkylating agent, 1-bromo-3-chloropropane, can undergo elimination in the presence of a strong base to form allyl chloride or allyl bromide. This is more pronounced with stronger bases and higher temperatures.

    • Troubleshooting:

      • Base Strength: Using a milder base like K2CO3 can minimize elimination compared to stronger bases like NaOH or alkoxides.

      • Temperature Control: Maintain a moderate reaction temperature. While heat is required to drive the reaction, excessive temperatures can favor the elimination pathway.[2]

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. Alkylation at the carbon ortho or para to the hydroxyl group can lead to the formation of C-alkylated byproducts.

    • Troubleshooting:

      • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation. Protic solvents can solvate the oxygen atom of the phenoxide, potentially increasing the likelihood of C-alkylation.

      • Counter-ion: The choice of the cation from the base can influence the O/C alkylation ratio. Potassium salts are often preferred for O-alkylation.

3. Suboptimal Reaction Conditions:

  • Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time at an optimal temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the point of maximum product formation. A patent for a one-pot synthesis of Iloperidone suggests a reaction temperature of 75-80°C.[5]

ParameterRecommendationRationale
Base K2CO3 (1.5-2.0 eq)Mild base, minimizes elimination side reactions.
Solvent Acetonitrile, DMFPolar aprotic solvents favor the SN2 reaction.
Temperature 60-80 °CBalances reaction rate and minimization of side reactions.
Reaction Time Monitor by TLC/HPLCEnsures reaction goes to completion without significant byproduct formation.
Impurity Profile

Question 2: I am observing several impurities in my crude product. What are the likely structures of these impurities and how can I minimize their formation?

The impurity profile can provide valuable insights into the reaction's shortcomings. Here are some common impurities and strategies to mitigate them:

1. Unreacted Starting Materials:

  • Acetovanillone: Incomplete reaction is a common source of this impurity.

    • Minimization: Ensure complete deprotonation and sufficient reaction time as discussed in the "Low Yield" section.

  • 1-Bromo-3-chloropropane: Using a slight excess of the alkylating agent can help drive the reaction to completion, but a large excess can lead to other impurities.

2. Products of Side Reactions:

  • C-Alkylated Acetovanillone: As mentioned earlier, alkylation on the aromatic ring can occur.

    • Minimization: Employing reaction conditions that favor O-alkylation (polar aprotic solvent, appropriate base).

  • Bis-ether Impurity (1,1'-[propane-1,3-diylbis(oxy)]bis[3-methoxy-4-acetylbenzene]): This impurity can form if the initially formed product reacts with another molecule of deprotonated acetovanillone. This is more likely if there is an excess of acetovanillone and base relative to the alkylating agent. An article on the synthesis of Iloperidone identifies a similar bis-ether as a process-related impurity.[6]

    • Minimization: Control the stoichiometry of the reactants carefully. A slight excess of the alkylating agent can help prevent this.

Side_Reactions Phenoxide Acetovanillone Phenoxide O_Alkylation Desired Product (O-Alkylation) Phenoxide->O_Alkylation C_Alkylation C-Alkylated Byproduct Phenoxide->C_Alkylation Alkyl_Halide 1-Bromo-3-chloropropane Alkyl_Halide->O_Alkylation Elimination Allyl Halide (Elimination Product) Alkyl_Halide->Elimination Bis_Ether Bis-Ether Impurity O_Alkylation->Bis_Ether Reacts with another phenoxide molecule

Caption: Potential reaction pathways leading to the desired product and common byproducts.

3. Impurities from the Alkylating Agent:

  • 1-Aryloxy-3-bromopropane: If 1-bromo-3-chloropropane is used, a mixture of the desired chloro-product and the corresponding bromo-product can be formed.[7]

    • Minimization: While difficult to completely avoid, the relative amounts can be influenced by the reaction conditions.

Purification Challenges

Question 3: I am having difficulty purifying the final product. What are the recommended purification methods?

Purification of this compound typically involves crystallization or column chromatography.

1. Crystallization: This is often the most efficient method for purifying the product on a larger scale.

  • Solvent Selection: The choice of solvent is critical for effective crystallization. A good crystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Common solvents for recrystallization include ethanol, isopropanol, or mixtures of solvents like ethyl acetate/hexane.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

2. Column Chromatography: For smaller scale purifications or for separating impurities with similar polarities, column chromatography is a viable option.

  • Stationary Phase: Silica gel is the most common stationary phase.

  • Mobile Phase: A solvent system that provides good separation of the product from impurities on a TLC plate should be used. A gradient of ethyl acetate in hexane is a common starting point.

Role of Phase Transfer Catalysis (PTC)

Question 4: I've seen protocols that use a phase transfer catalyst. What is its role and is it necessary?

A phase transfer catalyst (PTC) can be highly beneficial in this synthesis, especially when using an inorganic base like K2CO3 or NaOH with an organic solvent.[8]

  • Mechanism of Action: The reaction involves a solid inorganic base and an organic substrate dissolved in an organic solvent. The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where it can react with the alkyl halide.[8]

Phase_Transfer_Catalysis cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Phenol Acetovanillone (ArOH) Phenoxide Phenoxide (ArO- M+) Phenol->Phenoxide Deprotonation Base Base (M+OH-) Base->Phenoxide PTC_ArO PTC-Phenoxide Complex (Q+ArO-) Phenoxide->PTC_ArO Phase Transfer Product Product (ArO-R) PTC_ArO->Product SN2 Reaction Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Product PTC_X PTC-Halide Complex (Q+X-) Product->PTC_X PTC_X->Phenoxide Catalyst Regeneration

Caption: Mechanism of Phase Transfer Catalysis in the Williamson ether synthesis.

  • Advantages of using a PTC:

    • Increased Reaction Rate: By bringing the reactants together in the same phase, the reaction rate is significantly increased.

    • Milder Reaction Conditions: PTC allows the use of less harsh conditions (lower temperatures, milder bases).

    • Improved Yield: By accelerating the desired reaction, the formation of side products can be minimized.

  • Is it necessary? While the reaction can be performed without a PTC, its use is highly recommended to optimize the yield and reaction time, especially on a larger scale.

Experimental Protocols

Protocol 1: Synthesis of this compound using Potassium Carbonate

Materials:

  • 1-(4-hydroxy-3-methoxyphenyl)ethanone (Acetovanillone)

  • 1-Bromo-3-chloropropane

  • Anhydrous Potassium Carbonate (K2CO3)

  • Acetonitrile or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetovanillone (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetonitrile (or DMF) (10 mL per gram of acetovanillone).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-bromo-3-chloropropane (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 75-80 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane).

Protocol 2: Synthesis using Phase Transfer Catalysis

Materials:

  • Same as Protocol 1, with the addition of a phase transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB).

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Add the phase transfer catalyst (0.05 - 0.1 eq) to the reaction mixture.

  • Add 1-bromo-3-chloropropane (1.1 eq).

  • Heat the reaction mixture to 60-70 °C and maintain for 2-4 hours, monitoring by TLC. The reaction is typically faster with a PTC.

  • Follow steps 5-10 from Protocol 1 for workup and purification.

Analytical Characterization

A thorough characterization of the final product is essential to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the structure of the molecule. Key signals to look for include the aromatic protons, the methoxy group protons, the acetyl group protons, and the protons of the chloropropoxy chain.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Complements the ¹H NMR data and confirms the carbon framework of the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide fragmentation patterns that support the proposed structure.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product. A high assay of ≥98.0% is often required for pharmaceutical intermediates.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify volatile impurities in the product.

References

  • Gudla, P., Maddula, S. R., & Boodida, S. (2022). Synthesis, isolation and characterization of related substances, degradation and potential impurities of iloperidone. International Journal of Current Advanced Research, 11(07), 13350-A.
  • Chiang, E. J., Glamkowski, P. G., Conway, R., Corbett, H. B., Hartman, M. R., Szewczak, C. A., Wilmot, C. A., & Helsley, G. C. (1995). Iloperidone. Journal of Medicinal Chemistry, 38(7), 1119–1121.
  • Boodida, S., Gudla, P., & Maddula, S. (2013). Isolation and Characterization of Process Related Substances of an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry, 25(10), 5553–5556.
  • SOP: CRYSTALLIZATION. (n.d.).
  • illuminated Cell. (n.d.). This compound (Standard).
  • Guide for crystalliz
  • Williamson ether synthesis. (2023, December 27). In Wikipedia. [Link]
  • Organic base catalyzed O-alkylation of phenols under solvent-free condition. (2006).
  • Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential He
  • Pharmaffiliates. (n.d.). Iloperidone-impurities.
  • US20130261308A1. (2013). One-pot process for the synthesis of iloperidone.
  • Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst. (2015).
  • Crystallization and Purification. (n.d.).
  • Williamson Ether Synthesis. (2020, October 20). YouTube. [Link]
  • Cazorla, C., Pfordt, É., Duclos, M., Métay, E., & Lemaire, M. (2011). O-Alkylation of phenol derivatives via a nucleophilic substitution. Green Chemistry, 13(9), 2482.
  • Selective Alkylation of Phenols Using Solid Catalysts. (n.d.). White Rose eTheses Online.
  • Duan, H. (2023).
  • Pharmaffiliates. (n.d.). 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone.
  • Selective O-alkylation of Phenol Using Dimethyl Ether. (2022). Semantic Scholar.
  • O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. (2011).
  • (E)-1-(4-Methoxyphenyl)-3-(4-chlorophenyl)-2-propene-1-one(41564-68-5) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone. (n.d.). Echemi.
  • Tacere Therapeutics. (n.d.). This compound (Standard).
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]
  • 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone. (2008). PMC - NIH.
  • 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). (n.d.).
  • ChemInform Abstract: Selectivity in Alkylation of Phenols with 1-Bromo-3-chloropropane Using Phase-Transfer Catalysis. (1982).
  • 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one. (n.d.). Sigma-Aldrich.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
  • 498-02-2|1-(4-Hydroxy-3-methoxyphenyl)ethanone. (n.d.). BLDpharm.
  • Racemic Guaifenesin Preparation by in vivo Williamson ether synthesis and FTIR, NMR, HPLC and GCMS spectral analysis. (2021).
  • Williamson ether synthesis. (2020).
  • Measles Who. (n.d.). This compound (Standard).
  • The Critical Role of 1-[4-(3-Chloropropoxy)-3-Methoxyphenyl]ethanone in Modern Pharmaceutical Manufacturing. (2025, October 9). NINGBO INNO PHARMCHEM CO.,LTD.
  • 2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone. (2006). PMC - NIH.

Sources

Technical Support Center: Purification of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the purification of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone.

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for this compound, a key intermediate in the synthesis of the antipsychotic medication Iloperidone[1][2]. The stringent purity requirements for pharmaceutical manufacturing demand robust and well-understood purification protocols[2]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting the purification of this specific molecule.

Section 1: Compound Profile and Impurity Analysis

A thorough understanding of the target compound's properties and potential impurities is the foundation of any successful purification strategy.

Physicochemical Properties

This compound (CMP-Et) is typically a white crystalline powder or solid under standard conditions[1][3][4]. Its high boiling point suggests that crystallization and chromatography are more practical purification methods than distillation under standard pressures[1][3].

PropertyValueSource(s)
CAS Number 58113-30-7[3][4][5]
Molecular Formula C₁₂H₁₅ClO₃[1][5]
Molecular Weight 242.70 g/mol [1][3]
Appearance White Crystalline Powder / White Solid[1][3][4]
Boiling Point 367.0 ± 27.0 °C at 760 mmHg[1][3]
Density 1.1 ± 0.1 g/cm³[1][3]
Storage 2-8°C, Refrigerator[4][6]
Common Synthesis Route & Anticipated Impurities

CMP-Et is commonly synthesized via a Williamson ether synthesis, reacting 1-(4-hydroxy-3-methoxyphenyl)ethanone (acetovanillone) with an alkylating agent like 1-bromo-3-chloropropane in the presence of a base. This specific reaction pathway allows us to anticipate the likely impurities that must be removed.

ImpurityChemical NameReason for PresenceSeparation Rationale
Starting Material 1-(4-hydroxy-3-methoxyphenyl)ethanoneIncomplete reactionThe free phenolic group makes it acidic and significantly more polar than the product. It can be removed with a basic aqueous wash (e.g., NaOH, K₂CO₃ solution).
Byproduct 1,3-Bis(4-acetyl-2-methoxyphenoxy)propaneReaction of acetovanillone at both ends of the alkylating agentThis dimer is much larger and less polar than the desired product, making it separable by column chromatography.
Inorganic Salts K₂CO₃, KBr, etc.Base and byproduct from the alkylation reactionHighly polar and water-soluble. Easily removed by aqueous workup.
Residual Solvents Acetone, DMF, AcetonitrileReaction or purification solventsRemoved under vacuum (rotary evaporation) or during recrystallization.

Section 2: Purification Workflow and Protocols

The choice between recrystallization and column chromatography depends on the impurity profile of the crude material. A general workflow is presented below.

Purification_Workflow cluster_0 Post-Synthesis Workup cluster_1 Primary Purification cluster_2 Final Product A Crude Reaction Mixture B Quench & Aqueous Wash (e.g., 1M NaOH) A->B C Solvent Extraction (e.g., Ethyl Acetate) B->C D Dry & Concentrate C->D E Crude Solid/Oil D->E H Purity Check (TLC/HPLC) E->H F Recrystallization I Pure Crystalline CMP-Et (>98% HPLC) F->I G Flash Column Chromatography G->I H->F High Purity, Few Spots H->G Complex Mixture, Close Spots

Caption: General purification workflow for CMP-Et.

Protocol 1: Recrystallization from Ethyl Acetate/Hexane

This is the preferred method for crude material that is already >90% pure and needs polishing to remove minor impurities.

Step-by-Step Methodology:

  • Dissolution: Place the crude CMP-Et solid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate (e.g., 3-4 mL per gram of crude material) and bring to a gentle boil on a hot plate with stirring until all solid dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: Remove the flask from the heat and allow it to cool slowly towards room temperature. Slow cooling is crucial for forming large, pure crystals.

  • Add Anti-Solvent: Once the solution is at room temperature, slowly add n-hexane (an "anti-solvent" in which the product is poorly soluble) dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Cooling & Crystal Growth: Cover the flask and allow it to stand at room temperature for 1-2 hours, then transfer it to a 2-8°C refrigerator for several hours (or overnight) to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. The final product should be a white crystalline solid[1][4].

Protocol 2: Flash Column Chromatography

This method is necessary for complex mixtures where impurities have polarities similar to the product.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate mobile phase using Thin Layer Chromatography (TLC). A good starting point is a mixture of Hexane and Ethyl Acetate. The ideal solvent system should give the product (CMP-Et) an Rf value of ~0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (slurry packing is recommended).

  • Sample Loading: Dissolve the crude CMP-Et in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase. If impurities are very close, a gradient elution (gradually increasing the polarity by adding more ethyl acetate) may be required.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Combine & Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.

  • Final Product: The resulting solid or oil can be used directly or further purified by recrystallization (Protocol 2.1) to obtain a crystalline solid.

Section 3: Troubleshooting Guide

Q: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This is a common problem caused by several factors. The following decision tree can help diagnose the issue.

Oiling_Out_Troubleshooting start Compound 'Oils Out' During Recrystallization q1 Was the solution cooled too quickly? start->q1 s1 Action: Re-heat to dissolve the oil, then cool slowly. Insulate the flask. q1->s1 Yes q2 Is the boiling point of the solvent higher than the melting point of the compound? q1->q2 No a1 Yes a2 No s2 Action: Choose a lower-boiling point solvent in which the compound is also soluble when hot. q2->s2 Yes q3 Are significant impurities present? q2->q3 No a3 Yes a4 No s3 Action: Impurities are depressing the melting point. Purify first by column chromatography. q3->s3 Yes s4 Action: Add slightly more solvent, re-heat, and try again. The solution may be too concentrated. q3->s4 No a5 Yes a6 No

Caption: Troubleshooting logic for "oiling out".

Q: The yield from my recrystallization is very low. How can I improve it?

A: Low yield is typically due to using too much solvent or premature crystallization.

  • Expertise & Causality: The goal of recrystallization is to create a supersaturated solution upon cooling. If too much hot solvent is used, the solution never becomes supersaturated, and the product remains dissolved.

  • Solution:

    • Use the absolute minimum amount of hot solvent required to fully dissolve the crude material.

    • After collecting the crystals, place the filtrate (the leftover liquid) in the freezer to see if a second crop of crystals forms. Note that this second crop may be less pure.

    • If the yield is still low, consider a different solvent system where the solubility difference between hot and cold is more pronounced.

Q: My compound streaks on the TLC plate and gives poor separation during column chromatography. Why?

A: Streaking is often caused by overloading the sample, a compound that is too polar for the chosen mobile phase, or the presence of acidic/basic impurities.

  • Expertise & Causality: Silica gel is slightly acidic. If your compound has basic functional groups, or if you have acidic impurities (like unreacted acetovanillone), they can interact strongly with the silica, leading to tailing or streaking.

  • Solution:

    • Reduce Load: Ensure you are not spotting too much material on the TLC plate.

    • Increase Polarity: Increase the polarity of your mobile phase (e.g., move from 10% EtOAc/Hexane to 20%).

    • Neutralize: Add a small amount of a modifier to the mobile phase. For acidic impurities, adding ~1% acetic acid can help. For basic impurities, adding ~1% triethylamine can improve peak shape.

    • Pre-Purify: Ensure you have performed a basic wash (e.g., 1M NaOH) during the workup to remove the acidic starting material, which is a common cause of streaking for this specific purification.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the best method for initial purification after the synthesis reaction? An aqueous workup is essential. First, perform a wash with a dilute base (e.g., 1M Sodium Hydroxide) to remove any unreacted 1-(4-hydroxy-3-methoxyphenyl)ethanone starting material. Follow this with a water wash and then a brine (saturated NaCl solution) wash to remove residual water from the organic layer before drying and concentrating.

Q2: How should I store the purified compound? The compound should be stored in a well-sealed container in a refrigerator at 2-8°C[4][6]. This minimizes potential degradation over time.

Q3: What analytical techniques are best for assessing the final purity? High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative purity analysis, often aiming for ≥98.0% purity[1][2]. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the chemical structure and identifying any structural impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used if the compound is sufficiently volatile and thermally stable.

Q4: Can I use distillation for purification? While technically possible under high vacuum, it is not recommended. The compound has a very high boiling point (367°C at atmospheric pressure), and such high temperatures risk thermal decomposition[1]. Recrystallization and chromatography are far safer and more effective methods for this solid material.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 18). Unlocking Potency: The Chemical Properties and Applications of 1-[4-(3-Chloropropoxy)-3-Methoxyphenyl]ethanone.
  • Echemi. 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone | 58113-30-7.
  • Pharmaffiliates. CAS No : 58113-30-7 | Product Name : 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone.
  • Arctom Scientific. CAS NO. 58113-30-7 | this compound.
  • Pharmaffiliates. Chemical Name : 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 9). The Critical Role of 1-[4-(3-Chloropropoxy)-3-Methoxyphenyl]ethanone in Modern Pharmaceutical Manufacturing.

Sources

Technical Support Center: Synthesis of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone (CAS 58113-30-7). This key intermediate, vital for the synthesis of pharmacologically active molecules like Iloperidone, is typically prepared via a Williamson ether synthesis.[1][2] This guide provides in-depth troubleshooting advice in a direct question-and-answer format to address common challenges encountered during the reaction workup and purification, ensuring you achieve high purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My post-reaction TLC plate shows a persistent spot at the baseline that stains with KMnO₄, in addition to my product spot. What is this and how do I remove it?

A1: This is a classic presentation of unreacted Acetovanillone (1-(4-hydroxy-3-methoxyphenyl)ethanone), your starting material.[3][4] The phenolic hydroxyl group makes it significantly more polar than the desired ether product, hence its low retention factor (Rf) on silica gel.

Causality: The Williamson ether synthesis involves the deprotonation of a phenol (or alcohol) to form an alkoxide, which then acts as a nucleophile.[5][6] If the base (e.g., K₂CO₃, NaH) is not strong enough, is stoichiometrically insufficient, or if the reaction time is too short, a portion of the acetovanillone will remain unreacted.

Troubleshooting Protocol: Caustic Wash Extraction

The most effective method to remove unreacted acetovanillone is a liquid-liquid extraction using a dilute aqueous base. The acidic nature of the phenol is the key.

  • Dissolution: Ensure your crude product is fully dissolved in a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Caustic Wash: Transfer the organic solution to a separatory funnel and wash with 1-2 volumes of a 1M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution.

  • Mechanism of Separation: The base deprotonates the phenolic -OH group of the unreacted acetovanillone, forming the corresponding sodium or potassium phenoxide salt. This salt is ionic and therefore highly soluble in the aqueous layer, while your desired ether product, lacking an acidic proton, remains in the organic layer.

  • Separation: Gently invert the funnel (venting frequently) to mix the layers. Allow the layers to separate and drain the lower aqueous layer containing the phenoxide impurity.

  • Neutralization Wash: Wash the organic layer with water and then brine to remove any residual base and dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Verification: Re-run a TLC. The baseline spot corresponding to acetovanillone should be significantly diminished or completely absent.

G Product Desired Ether Product (Non-Acidic) Impurity_Phenol Unreacted Acetovanillone (Acidic Phenol) Salt Water-Soluble Phenoxide Salt Impurity_Phenol->Salt Deprotonation Base NaOH caption Fig 1. Selective removal of phenolic impurity via basic wash.

Caption: Fig 1. Selective removal of phenolic impurity via basic wash.

Q2: After the caustic wash, my ¹H NMR spectrum still shows impurities. I see some unreacted 1-bromo-3-chloropropane and another species with alkene signals. What are these and how do I proceed?

A2: You are likely observing two common side-products/leftovers from the Williamson ether synthesis.

  • Unreacted Alkylating Agent: Excess 1-bromo-3-chloropropane is often used to drive the reaction to completion. Being a relatively non-polar alkyl halide, it is not removed by aqueous washes.

  • Elimination By-product: The alkoxide nucleophile can also act as a base, promoting an E2 elimination reaction with the alkyl halide, especially if the reaction is heated excessively.[7][8] This results in the formation of an alkene, such as 3-chloro-1-propene.

Troubleshooting Protocol: Purification by Recrystallization or Chromatography

Since these impurities are neutral organic compounds with polarities that can be close to your product, extraction is ineffective. Recrystallization is the preferred method if your product is a solid, as it often is (a white crystalline powder).[2][9] If recrystallization fails to provide adequate purity, column chromatography is the definitive solution.[10]

Method 1: Recrystallization

This technique purifies crystalline compounds by leveraging differences in solubility between the desired product and its impurities at different temperatures.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. A common system for similar structures is an Ethyl Acetate/Hexane mixture.[11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., Ethyl Acetate) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.

  • Crystallization: Remove the flask from the heat. If using a co-solvent system, slowly add the "poor" solvent (e.g., Hexane) until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling encourages the formation of large, pure crystals. Subsequently, cool the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Solvent SystemSuitability for ProductSuitability for Impurities (Alkyl Halide/Alkene)Recommendation
Ethanol/Water ModerateHigh solubilityGood choice. Product should crystallize upon cooling.
Ethyl Acetate/Hexane GoodVery high solubility in hexane-rich mixturesExcellent choice. Impurities remain in the mother liquor.
Isopropanol GoodHigh solubilityA viable single-solvent option.

Method 2: Flash Column Chromatography

If impurities co-crystallize with your product, chromatography is necessary.

  • TLC Analysis: Determine an appropriate solvent system (eluent) using TLC. The goal is an Rf value of ~0.3 for your product, with good separation from impurity spots. A common starting point is a Hexane:Ethyl Acetate gradient (e.g., starting from 9:1 and moving to 4:1).

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, non-polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like Dichloromethane) and adsorb it onto a small amount of silica gel. After drying, load this solid onto the top of the packed column.

  • Elution: Run the column, starting with the non-polar eluent. The less polar impurities (unreacted alkyl halide, alkene by-product) will elute first. Gradually increase the eluent polarity to elute your desired product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify and combine the pure product fractions.

  • Concentration: Evaporate the solvent from the combined pure fractions to yield the purified product.

G Start Crude Product (Post-Workup) TLC Analyze by TLC/¹H NMR Start->TLC Decision Impurities Detected? TLC->Decision Recrystallize Attempt Recrystallization Decision->Recrystallize Yes End_Pure Pure Product Decision->End_Pure No CheckPurity1 Check Purity (TLC/NMR) Recrystallize->CheckPurity1 Chromatography Perform Flash Column Chromatography CheckPurity1->Chromatography Impure CheckPurity1->End_Pure Pure CheckPurity2 Check Purity (TLC/NMR) Chromatography->CheckPurity2 CheckPurity2->End_Pure Pure End_Impure Re-evaluate Purification CheckPurity2->End_Impure Impure caption Fig 2. Purification strategy decision workflow.

Caption: Fig 2. Purification strategy decision workflow.

References

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  • NINGBO INNO PHARMCHEM CO.,LTD.Unlocking Potency: The Chemical Properties and Applications of 1-[4-(3-Chloropropoxy)-3-Methoxyphenyl]ethanone. [Link]
  • Pharmaffiliates.CAS No : 58113-30-7 | Product Name : 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone. [Link]
  • Master Organic Chemistry.The Williamson Ether Synthesis. [Link]
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  • Supporting Information.Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models. [Link]
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Technical Support Center: Synthesis of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this specific Williamson ether synthesis. As Senior Application Scientists, we provide in-depth technical guidance grounded in mechanistic principles and practical laboratory experience.

Introduction to the Synthesis

The synthesis of this compound is a classic Williamson ether synthesis, a robust and widely used method for preparing ethers.[1] The reaction involves the deprotonation of the phenolic hydroxyl group of acetovanillone to form a phenoxide, which then acts as a nucleophile, attacking the primary alkyl halide, 1-bromo-3-chloropropane, in an SN2 reaction.[2] While seemingly straightforward, this reaction is susceptible to several side reactions that can impact yield and purity. This guide will walk you through the identification, understanding, and mitigation of these potential side products.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific challenges you may encounter.

Question 1: My reaction is producing a significant amount of a higher molecular weight impurity that is difficult to separate from the desired product. What could it be and how can I prevent it?

Answer:

This is a common issue and the high-molecular-weight impurity is likely 1,3-bis(4-acetyl-2-methoxyphenoxy)propane . This byproduct arises from a second Williamson ether synthesis where a molecule of the desired product reacts with another molecule of deprotonated acetovanillone.

Causality and Mechanism:

The formation of this bis-ether occurs when the stoichiometry of the reactants is not carefully controlled, particularly when there is an excess of the acetovanillone phenoxide relative to the 1-bromo-3-chloropropane. Once the initial O-alkylation occurs to form the desired product, the remaining phenoxide can displace the chlorine atom on the propyl chain of the product in a second SN2 reaction.

G acetovanillone1 Acetovanillone Phenoxide product This compound (Desired Product) acetovanillone1->product 1st S_N2 Reaction bis_ether 1,3-bis(4-acetyl-2-methoxyphenoxy)propane (Side Product) product->bis_ether 2nd S_N2 Reaction acetovanillone2 Acetovanillone Phenoxide acetovanillone2->bis_ether caption Formation of Bis-Ether Byproduct

Caption: Logical workflow for the formation of the bis-ether side product.

Troubleshooting and Prevention:

StrategyRationale
Control Stoichiometry Use a slight excess (1.1-1.2 equivalents) of 1-bromo-3-chloropropane relative to acetovanillone. This ensures that the phenoxide is the limiting reagent, minimizing its availability for a second reaction.
Slow Addition of Alkylating Agent Adding the 1-bromo-3-chloropropane slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, favoring the initial reaction with acetovanillone.
Monitor Reaction Progress Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of acetovanillone and the formation of the product. Stop the reaction once the starting material is consumed to prevent further reaction.

Experimental Protocol to Minimize Bis-Ether Formation:

  • To a solution of acetovanillone (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile)[1], add a slight excess of a moderately strong base such as potassium carbonate (1.5 eq.).

  • Heat the mixture to 60-80°C to ensure complete formation of the phenoxide.

  • Slowly add 1-bromo-3-chloropropane (1.1 eq.) to the reaction mixture over 1-2 hours using a syringe pump.

  • Monitor the reaction by TLC or HPLC every hour.

  • Once the acetovanillone is consumed, cool the reaction to room temperature.

  • Work up the reaction by filtering the inorganic salts and removing the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Question 2: I am observing impurities with the same mass as my desired product in my mass spectrometry analysis. What are these and how can I avoid them?

Answer:

Isomeric impurities are a strong possibility, with the most likely culprits being C-alkylation products . In the Williamson ether synthesis with phenols, the phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[3]

Causality and Mechanism:

While O-alkylation is generally favored, certain conditions can promote C-alkylation, leading to the formation of isomers where the 3-chloropropoxy group is attached to the carbon skeleton of the benzene ring, most likely at the positions ortho or para to the hydroxyl group. The choice of solvent plays a crucial role in determining the ratio of O- to C-alkylation. Polar aprotic solvents like DMF and DMSO tend to favor O-alkylation, while protic solvents can solvate the oxygen atom of the phenoxide, making the carbon atoms more nucleophilic.[4]

G phenoxide Acetovanillone Phenoxide O_alkylation O-Alkylation Product (Desired) phenoxide->O_alkylation Favored in Aprotic Solvents C_alkylation C-Alkylation Products (Side Products) phenoxide->C_alkylation Favored in Protic Solvents caption O- vs. C-Alkylation Pathways

Caption: Competing O- and C-alkylation pathways for the acetovanillone phenoxide.

Troubleshooting and Prevention:

StrategyRationale
Solvent Choice Use polar aprotic solvents such as DMF, DMSO, or acetonitrile. These solvents do not strongly solvate the oxygen of the phenoxide, leaving it more available for nucleophilic attack.[1]
Counter-ion The nature of the counter-ion can influence the O/C alkylation ratio. Larger, softer cations like cesium or potassium can favor O-alkylation.
Temperature Control Lower reaction temperatures generally favor the thermodynamically more stable O-alkylated product.

Experimental Protocol to Favor O-Alkylation:

  • Dissolve acetovanillone (1.0 eq.) in anhydrous DMF.

  • Add cesium carbonate (1.5 eq.) and stir at room temperature for 30 minutes.

  • Add 1-bromo-3-chloropropane (1.1 eq.) dropwise.

  • Maintain the reaction temperature between 25-40°C.

  • Monitor the reaction for the formation of both O- and C-alkylated products using HPLC-MS.

  • Upon completion, proceed with an appropriate aqueous work-up and purification.

Question 3: My reaction mixture is turning dark, and I am isolating a complex mixture of byproducts, some with higher molecular weights than expected. What is happening?

Answer:

A dark reaction mixture and the formation of multiple byproducts can be indicative of base-catalyzed self-condensation of acetovanillone , also known as an aldol condensation.[5][6]

Causality and Mechanism:

Under basic conditions, the alpha-protons of the acetyl group on acetovanillone are acidic and can be removed to form an enolate. This enolate can then act as a nucleophile and attack the carbonyl carbon of another molecule of acetovanillone. The initial aldol addition product can then dehydrate to form a more stable, conjugated enone. These reactions can continue, leading to a complex mixture of oligomeric and polymeric materials.[7]

G cluster_0 Aldol Condensation Pathway acetovanillone1 Acetovanillone enolate Enolate acetovanillone1->enolate Base (e.g., OH-) aldol_adduct Aldol Adduct enolate->aldol_adduct Nucleophilic Attack acetovanillone2 Acetovanillone acetovanillone2->aldol_adduct enone Enone Product (Dehydration) aldol_adduct->enone Heat, Base caption Base-catalyzed self-condensation of acetovanillone.

Caption: Mechanism of the aldol condensation of acetovanillone.

Troubleshooting and Prevention:

StrategyRationale
Choice of Base Use a non-nucleophilic, sterically hindered base if possible, or a weaker base like potassium carbonate, which is less likely to promote enolate formation compared to strong bases like sodium hydroxide or alkoxides.
Temperature Control Aldol condensations are often favored at higher temperatures.[5] Running the Williamson ether synthesis at the lowest effective temperature can help minimize this side reaction.
Order of Addition Adding the base to a mixture of the acetovanillone and 1-bromo-3-chloropropane can help ensure that the alkylation reaction competes effectively with the self-condensation.
Question 4: I am seeing a low-boiling point impurity in my GC-MS analysis. What could this be?

Answer:

A volatile impurity could be allyl chloride , formed from the dehydrohalogenation of 1-bromo-3-chloropropane.

Causality and Mechanism:

In the presence of a strong base, 1-bromo-3-chloropropane can undergo an E2 elimination reaction, where a proton is abstracted from the carbon adjacent to the bromine atom, leading to the formation of a double bond and the expulsion of the bromide ion.

Troubleshooting and Prevention:

StrategyRationale
Use a Milder Base Strong bases like hydroxides or alkoxides are more likely to induce elimination. Using a weaker base like potassium carbonate can significantly reduce this side reaction.
Temperature Control Elimination reactions are generally favored at higher temperatures. Maintaining a moderate reaction temperature is crucial.

Analytical Characterization of Potential Impurities

Accurate identification of side products is critical for effective troubleshooting. Below is a table summarizing the expected analytical signatures of the key impurities.

ImpurityMolecular WeightExpected 1H NMR Signals (Key Features)Expected Mass Spec (m/z)
1,3-bis(4-acetyl-2-methoxyphenoxy)propane 402.43Aromatic protons, two distinct acetyl (CH3) singlets, methoxy (OCH3) singlets, and characteristic propyl chain protons.[M+H]+ at 403.4, [M+Na]+ at 425.4
C-Alkylated Isomers 242.70Complex aromatic region, acetyl (CH3) and methoxy (OCH3) singlets, and propyl chain protons. The exact shifts will depend on the position of alkylation.[M+H]+ at 243.7, [M+Na]+ at 265.7
Aldol Condensation Product (Dimer) 314.34Aromatic protons, multiple acetyl and methoxy signals, and signals for the newly formed carbon-carbon bond and potentially a hydroxyl group or double bond.[M+H]+ at 315.3, [M+Na]+ at 337.3
Allyl Chloride 76.52Vinylic protons (multiplets) and allylic protons (doublet).M+• at 76.0

References

  • Aldol Condensation. (2023, January 22). In Chemistry LibreTexts.
  • Álvarez-Miguel, L., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(3), 485-496. [Link]
  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed).
  • Self-condensation. (n.d.). In Wikipedia.
  • Williamson ether synthesis. (n.d.). In Wikipedia.
  • SRM University. (n.d.). Aldol Condensation.
  • Khan Academy. (n.d.). Williamson ether synthesis.

Sources

Technical Support Center: Improving Reaction Conditions for Acetovanillone Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the alkylation of acetovanillone. This guide is designed for researchers, scientists, and drug development professionals who are working with this important synthetic transformation. The O-alkylation of acetovanillone, a classic Williamson ether synthesis, is a fundamental step in the synthesis of various bioactive molecules and pharmaceutical intermediates.[1][2] However, like any reaction, it is prone to specific challenges that can impact yield, purity, and reproducibility.

This document moves beyond a simple protocol, offering in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to provide you with the causal understanding needed to not only solve immediate experimental issues but also to proactively optimize your reaction conditions for robust and scalable results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the alkylation of acetovanillone. Each issue is presented with probable causes and actionable solutions grounded in chemical principles.

Q1: My reaction yield is very low, or I'm only recovering starting material. What are the likely causes?

A1: This is one of the most common issues and typically points to a problem with one of the core components of this SN2 reaction: the nucleophile, the electrophile, or the reaction environment.

  • Probable Cause 1: Incomplete Deprotonation. The reaction begins with the deprotonation of the phenolic hydroxyl group of acetovanillone to form a potent nucleophile, the phenoxide anion.[3] If the base is not strong enough, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.

    • Solution: Evaluate your choice of base. While weaker bases like potassium carbonate (K₂CO₃) can work, they often require higher temperatures and longer reaction times.[4] For a more robust and complete deprotonation, a stronger base like sodium hydride (NaH) is recommended.[5] When using NaH, ensure strictly anhydrous (dry) conditions, as it reacts violently with water.

  • Probable Cause 2: Poor Nucleophile Reactivity due to Solvent Choice. The choice of solvent is critical in an SN2 reaction.[6] If you are using a polar protic solvent (e.g., ethanol, methanol, water), it will form strong hydrogen bonds with the phenoxide anion. This "solvent cage" stabilizes the nucleophile, lowering its energy and significantly reducing its reactivity.[7][8][9]

    • Solution: Switch to a polar aprotic solvent. Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile (ACN) are ideal.[6][7] These solvents can dissolve the reagents but do not have acidic protons to form hydrogen bonds. This leaves the phenoxide anion "naked" and highly reactive, dramatically accelerating the reaction rate.[7][8]

  • Probable Cause 3: Ineffective Alkylating Agent. The rate of reaction is also dependent on the quality of the leaving group on your alkylating agent.

    • Solution: Ensure your alkylating agent has a good leaving group. The reactivity order is generally I > Br > OTs (tosylate) > OMs (mesylate) > Cl.[5][10] If you are using an alkyl chloride and observing slow or no reaction, consider switching to the corresponding alkyl bromide or iodide.

Table 1: Troubleshooting Summary for Low Yield
SymptomProbable CauseRecommended Solution
No product, starting material recoveredIncomplete deprotonation of acetovanilloneUse a stronger base (e.g., NaH instead of K₂CO₃). Ensure anhydrous conditions if using NaH.[4][5]
Reaction is very slow or stallsNucleophile (phenoxide) is stabilized by solventChange solvent from a polar protic (e.g., ethanol) to a polar aprotic (e.g., DMF, ACN, or DMSO).[6][7][8]
Slow or no reaction with a good base and solventPoor leaving group on the alkylating agentSwitch to an alkylating agent with a better leaving group (e.g., use an alkyl iodide or bromide instead of a chloride).[10]
Q2: I'm observing a significant amount of an unknown byproduct. What could it be and how can I prevent it?

A2: The most likely byproduct is the result of C-alkylation, an alternative reaction pathway for the ambident phenoxide nucleophile.

  • The Ambident Nature of the Phenoxide Ion: The negative charge of the phenoxide ion is delocalized through resonance, meaning there is significant electron density on the oxygen atom as well as the ortho and para carbon atoms of the aromatic ring.[3] This allows the alkylating agent to attack either the oxygen (O-alkylation, desired) or a carbon atom (C-alkylation, undesired).

  • Controlling the Reaction Site: The selectivity between O- and C-alkylation is heavily influenced by the reaction conditions, particularly the solvent.[3]

    • In Protic Solvents (e.g., water, ethanol): The solvent molecules form hydrogen bonds with the oxygen atom of the phenoxide, effectively blocking it.[3] This steric hindrance makes the carbon atoms more accessible for attack, leading to a higher proportion of the C-alkylated byproduct.

    • In Polar Aprotic Solvents (e.g., DMF, DMSO): As mentioned previously, these solvents do not form a hydrogen-bonding cage around the oxygen. The oxygen atom, being more electronegative, carries a greater partial negative charge and is unhindered, making it the preferred site of attack. This overwhelmingly favors the desired O-alkylation product.[3]

    • Solution: To eliminate the C-alkylation byproduct, rigorously exclude protic solvents from your reaction. Use a high-purity, dry, polar aprotic solvent like DMF or DMSO.

G cluster_0 Acetovanillone Deprotonation cluster_1 Alkylation Pathways cluster_2 Work-up & Purification Start Acetovanillone in Polar Aprotic Solvent Base Add Strong Base (e.g., NaH) Start->Base Phenoxide Formation of Phenoxide Anion Base->Phenoxide AlkylHalide Add Alkyl Halide (R-X) Phenoxide->AlkylHalide O_Alkylation O-Alkylation (Desired Product) AlkylHalide->O_Alkylation Favored in Aprotic Solvent C_Alkylation C-Alkylation (Byproduct) AlkylHalide->C_Alkylation Favored in Protic Solvent Purify Quench, Extract, Purify O_Alkylation->Purify End Desired Ether Product Purify->End

Caption: Workflow illustrating the critical solvent-dependent choice between O- and C-alkylation.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the optimization of acetovanillone alkylation.

Q1: What is the best choice of base for deprotonating acetovanillone?

A1: The ideal base provides rapid and complete deprotonation without introducing side reactions. The choice often depends on the scale of your reaction and the stringency of your requirements for anhydrous conditions.

Table 2: Comparison of Common Bases for Phenol Alkylation
BaseClasspKa (Conj. Acid)Typical SolventKey Considerations
NaH Strong, Non-nucleophilic~36THF, DMFExcellent choice. Reacts irreversibly. Requires strict anhydrous conditions and an inert atmosphere (N₂ or Ar).[5]
K₂CO₃ Moderate, Weakly Nucleophilic~10.3DMF, AcetoneGood, practical choice. Easier to handle than NaH. Often requires heat (e.g., 70-110°C) and longer reaction times.[4]
Cs₂CO₃ Moderate, Weakly Nucleophilic~10.3DMF, ACNOften provides higher yields than K₂CO₃ due to the higher solubility of the cesium phenoxide salt. More expensive.
NaOH/KOH Strong, Nucleophilic~15.7Water, Toluene (with PTC)Not ideal for standard conditions due to the presence of water. Excellent for use with Phase Transfer Catalysis. [11][12]
Q2: Can I use Phase Transfer Catalysis (PTC) for this reaction? What are the advantages?

A2: Yes, Phase Transfer Catalysis is an outstanding and highly green method for this type of reaction.[12][13] It is particularly well-suited for industrial-scale synthesis.

  • How it Works: In a PTC system, you can use an inexpensive and easy-to-handle base like sodium hydroxide (NaOH) in water.[12] The acetovanillone and alkyl halide are dissolved in a non-polar organic solvent like toluene. A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB, or Aliquat 336), is added. The catalyst's cation pairs with the phenoxide anion formed in the aqueous layer and "transfers" it into the organic phase, where it can react with the alkyl halide.[12][14]

  • Key Advantages:

    • Eliminates Expensive Solvents: Avoids the need for expensive, anhydrous polar aprotic solvents.[12][13]

    • Uses Inexpensive Bases: Allows the use of cheap, safe bases like NaOH or K₂CO₃ instead of hazardous ones like NaH.[12][14]

    • Simplifies Work-up: Product is already in the organic layer, simplifying separation.

    • High Yields: The transferred phenoxide is highly reactive in the organic phase, leading to high reaction rates and yields.[12]

PTC_Mechanism PTC Workflow for Acetovanillone Alkylation cluster_aqueous Aqueous Phase AV_OH Acetovanillone (AV-OH) NaOH NaOH AV_ONa Phenoxide (AV-O⁻ Na⁺) AV_OH->AV_ONa Deprotonation catalyst_cycle AV_ONa->catalyst_cycle Q⁺X⁻ (Catalyst) RX Alkyl Halide (R-X) AV_OR Product (AV-O-R) RX->AV_OR SN2 Reaction AV_OR->catalyst_cycle Q⁺X⁻ (Catalyst Regenerated) catalyst_cycle->RX [AV-O⁻ Q⁺] (Ion Pair)

Caption: The catalytic cycle in Phase Transfer Catalysis (PTC) for O-alkylation.

Experimental Protocols

Protocol 1: General Procedure using K₂CO₃ in DMF
  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add acetovanillone (1.0 eq).

  • Add dry N,N-Dimethylformamide (DMF, ~5-10 mL per gram of acetovanillone).

  • Add anhydrous powdered potassium carbonate (K₂CO₃, 1.5 - 2.0 eq).

  • Add the alkylating agent (e.g., alkyl bromide, 1.1 - 1.2 eq).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take 4-24 hours.

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and an extraction solvent (e.g., ethyl acetate).

  • Extract the aqueous layer 2-3 times with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • SN2 Effect of Solvent. (n.d.). OpenOChem Learn.
  • Phenol Alkylation Plant. (n.d.). Hubei Sanli Fengxiang Technology Co., Ltd.
  • Process for the alkylation of phenols. (1958). Google Patents.
  • Alkyl Strategies for Optimizing Reaction Conditions. (2025).
  • Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts.
  • Solvent Effects on Sn2 Reactions. (2014). YouTube.
  • What are the effects of solvents on SN1 and SN2 reactions?. (2023). Quora.
  • Phase Transfer Catalysis in Pharmaceutical Industry – Where Are We?. (n.d.).
  • Phenolates- O-alkylation and C-alkylation. (2011). PharmaXChange.info.
  • Industrial Phase-Transfer Catalysis. (n.d.).
  • The Catabolic System of Acetovanillone and Acetosyringone in Sphingobium sp. Strain SYK-6 Useful for Upgrading Aromatic Compounds Obtained through Chemical Lignin Depolymerization. (n.d.). PMC - NIH.
  • Optimization of C‐Alkylation of Acetophenone. (n.d.). ResearchGate.
  • Optimization of the alkylation reaction. (n.d.). ResearchGate.
  • Phase Transfer Catalysis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • PTC C-Alkylation of Acetoacetate Ester. (n.d.).
  • Reaction pathway for the direct O-alkylation. (n.d.). ResearchGate.
  • Can anyone help me with a Williamson ether synthesis?. (2014). ResearchGate.
  • Phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. (n.d.). CORE.
  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. (2022). PMC - NIH.
  • A Brief Introduction to Chemical Reaction Optimization. (n.d.). PMC - PubMed Central.
  • Phenol alkylation (Friedel-Crafts Alkylation). (2025). J&K Scientific LLC.
  • Predicted mechanism for O-alkylated reactions of vanillin (I). (n.d.). ResearchGate.
  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor.
  • Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. (n.d.). RSC Publishing.
  • Williamson ether synthesis (done wrong). (2020). YouTube.
  • Ester synthesis by O-alkylation. (n.d.). Organic Chemistry Portal.
  • Williamson ether synthesis trouble, 2.0. (2015). Reddit.
  • Selective alkylation of organic compounds. (2020). MedCrave online.
  • Acetovanillone. (n.d.). PubChem - NIH.
  • N-4 Alkyl Cytosine Derivatives Synthesis: A New Approach. (2022). MDPI.

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Stability and storage conditions for 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and professionals in drug development who are working with 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone (CAS No. 58113-30-7). Here, we provide in-depth technical guidance on the stability and optimal storage conditions for this compound, a key intermediate in the synthesis of Iloperidone.[1][2][3] Our goal is to equip you with the necessary knowledge to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended short-term and long-term storage conditions for this compound?

A1: For optimal stability, we recommend the following storage conditions:

Condition Temperature Atmosphere Light Duration
Short-Term Room Temperature[4] or 2-8°C[5]Sealed containerAmber vial/darknessWeeks to months
Long-Term 2-8°C (Refrigerator)[5]Inert gas (Argon or Nitrogen)Amber vial/darknessMonths to years

The rationale for these conditions is to mitigate the primary degradation pathways, which include hydrolysis, oxidation, and photodegradation. Storing at reduced temperatures and under an inert atmosphere minimizes the rates of these chemical reactions.

Q2: My sample of this compound, which was initially a white solid, has developed a yellowish tint. What could be the cause?

A2: A color change from white to yellow or brown is a common visual indicator of chemical degradation, particularly oxidation.[6] Acetophenone derivatives can be susceptible to oxidation, which is often accelerated by exposure to light and air.[6] The formation of conjugated degradation products can lead to this discoloration. We recommend performing an analytical purity check (e.g., via HPLC) to assess the extent of degradation.

Q3: Is this compound sensitive to light?

A3: Yes, as an acetophenone derivative, this compound is expected to be sensitive to light, particularly UV radiation.[6][7] Aromatic ketones can undergo photochemical reactions upon exposure to light, leading to degradation.[6][8] Therefore, it is crucial to store the compound in amber vials or otherwise protected from light.

Q4: What are the potential degradation pathways for this molecule?

A4: Based on its chemical structure, there are three primary potential degradation pathways:

  • Hydrolysis of the 3-Chloropropoxy Group: The chloroalkane moiety can undergo hydrolysis, especially in the presence of moisture and under basic or acidic conditions, to form the corresponding alcohol.

  • Oxidation: The aromatic ring, particularly with its electron-donating methoxy group, and the ketone functional group can be susceptible to oxidation.[6]

  • Photodegradation: As an aromatic ketone, the molecule can absorb UV light, leading to photochemical reactions and subsequent degradation.[6][9]

Q5: Is this compound compatible with common laboratory solvents?

A5: The compound is generally stable in common organic solvents such as acetonitrile, methanol, and acetone for the duration of typical experimental procedures. However, for long-term storage in solution, it is advisable to use a non-protic solvent and store at low temperatures to minimize the risk of hydrolysis.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Inconsistent analytical results (e.g., varying HPLC peak areas from the same batch) - Incomplete dissolution of the solid. - Degradation during sample preparation or analysis. - Non-homogeneity of the solid sample.- Ensure the sample is fully dissolved using sonication if necessary. - Prepare samples fresh and minimize their time in solution before analysis. - If degradation is suspected, re-evaluate storage conditions.[6]
Appearance of new peaks in chromatograms over time - Degradation of the compound.- Identify the degradation products if possible (e.g., via LC-MS). - Review storage conditions (temperature, light, atmosphere) and handling procedures. - Consider performing a forced degradation study to understand stability limits.
Low assay or purity results for a newly opened container - Improper shipping or storage by the supplier. - Degradation due to a compromised container seal.- Contact the supplier with the lot number and your analytical data. - Before extensive use, it is good practice to perform an initial purity check on all critical reagents.

Experimental Protocol: Rapid Stability Assessment

This protocol provides a basic method for assessing the stability of this compound under your laboratory conditions.

Objective: To evaluate the short-term stability of the compound in a chosen solvent and under ambient light and temperature conditions.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., acetonitrile)

  • Volumetric flasks

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Initial Analysis (T=0): a. Accurately prepare a stock solution of the compound in your chosen solvent (e.g., 1 mg/mL). b. Prepare a working solution from the stock (e.g., 100 µg/mL). c. Immediately analyze the working solution by HPLC to determine the initial peak area and purity. This is your baseline.

  • Stability Study: a. Divide the stock solution into two amber vials and two clear vials. b. Store one amber and one clear vial at room temperature on the lab bench. c. Store the other amber and clear vials in a refrigerator (2-8°C).

  • Time-Point Analysis: a. After 24, 48, and 72 hours, prepare fresh working solutions from each of the stored stock solutions. b. Analyze each working solution by HPLC under the same conditions as the initial analysis.

  • Data Analysis: a. Compare the peak areas of the main compound at each time point to the initial (T=0) peak area. b. Observe the formation of any new peaks, which would indicate degradation products. c. A significant decrease in the main peak area or the appearance of new peaks suggests instability under those conditions.

Visualizing Stability Factors

The following diagram illustrates the key factors influencing the stability of this compound and the recommended control measures.

StabilityFactors cluster_compound 1-(4-(...))ethanone cluster_factors Degradation Factors cluster_controls Control Measures Compound C12H15ClO3 Light Light (UV) Heat Heat Moisture Moisture/pH Oxygen Oxygen AmberVial Amber Vial Light->AmberVial Mitigates Refrigerate Refrigerate (2-8°C) Heat->Refrigerate Mitigates Dry Store Dry / Control pH Moisture->Dry Mitigates InertAtmosphere Inert Atmosphere Oxygen->InertAtmosphere Mitigates

Caption: Key Degradation Factors and Control Measures.

References

  • Understand photochemical Reactions of Acetophenone. StudyRaid.
  • Acetophenone and Benzophenone Derivatives as Catalysts in Photodegradation of PE and PP Films. Scientific.Net.
  • Unlocking Potency: The Chemical Properties and Applications of 1-[4-(3-Chloropropoxy)-3-Methoxyphenyl]ethanone. NINGBO INNO PHARMCHEM CO.,LTD.
  • CAS No : 58113-30-7 | Product Name : 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone. Pharmaffiliates.
  • Novel process for iloperidone synthesis. Academax.
  • Acetophenone - Absorption Spectrum. PhotochemCAD.
  • Photophysics of acetophenone interacting with DNA: why the road to photosensitization is open. PubMed.
  • This compound (Standard). Measles Who.
  • Intermediates of Iloperidone. Manus Aktteva Biopharma LLP.
  • This compound (Standard). ThermoCeramix.
  • 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone. PMC - NIH.
  • Thermal Decomposition of 1-[2,2-bis(Methoxy-NNO-azoxy)ethyl]-3-nitropyrazole. ResearchGate.
  • 1-(4-Hydroxy-3-methoxyphenyl)-ethanone (C9H10O3). The Pherobase Floral Compound.
  • Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water. ResearchGate.
  • Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. NIST WebBook.

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Preventing decomposition of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the decomposition of this key chemical intermediate. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of your experiments.

Introduction

This compound is a vital building block in various synthetic pathways. However, its chemical structure, containing a chloropropoxy ether and an acetophenone moiety, presents specific stability challenges. Understanding and mitigating these potential degradation pathways are crucial for obtaining reliable and reproducible experimental results. This guide provides expert insights and actionable protocols to maintain the compound's integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of decomposition for this compound?

A1: The decomposition of this compound is primarily attributed to three main factors: hydrolysis, photolytic degradation, and thermal stress. The 3-chloropropoxy side chain is susceptible to hydrolysis, particularly under acidic or basic conditions, which can cleave the ether linkage or convert the chloro group to a hydroxyl group.[1][2] The aromatic ketone structure makes the molecule sensitive to UV light, which can trigger photodegradation.[3] Additionally, like many complex organic molecules, it can decompose at elevated temperatures.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is 2-8°C. It should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and oxygen.[4][5]

Q3: Can I handle this compound on an open bench?

A3: For short durations, handling in a well-ventilated fume hood is acceptable. However, prolonged exposure to ambient light and moisture should be avoided. For extended manipulations, it is advisable to work under subdued lighting and take precautions to minimize atmospheric moisture exposure.

Q4: What solvents are recommended for dissolving this compound?

A4: The choice of solvent depends on the specific application. For short-term use, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are suitable. Protic solvents, especially water, and alcohols, should be used with caution, as they can facilitate hydrolysis, particularly if acidic or basic impurities are present. Ensure all solvents are anhydrous.

Q5: How can I detect decomposition in my sample?

A5: Decomposition can be detected by a change in the physical appearance of the sample (e.g., color change from white/off-white to yellow or brown, clumping), or through analytical techniques. Thin Layer Chromatography (TLC) can often show the appearance of new spots. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method to identify and quantify degradation products.[1][6]

Troubleshooting Guide

This guide will help you diagnose and resolve common issues related to the decomposition of this compound.

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Decomposition Issues start Decomposition Suspected (e.g., color change, unexpected results) check_storage Review Storage Conditions: - Temperature (2-8°C)? - Light protection? - Inert atmosphere? start->check_storage storage_ok Storage OK check_storage->storage_ok Yes storage_bad Improper Storage check_storage->storage_bad No check_handling Review Handling Procedures: - Exposure to air/moisture? - Solvent purity? - pH of reaction? handling_ok Handling OK check_handling->handling_ok Yes handling_bad Improper Handling check_handling->handling_bad No analytical_confirm Confirm Decomposition Analytically (HPLC, LC-MS) storage_ok->check_handling remediate_storage Action: Optimize Storage - Refrigerate at 2-8°C - Use amber vials - Purge with N2/Ar storage_bad->remediate_storage handling_ok->analytical_confirm remediate_handling Action: Refine Handling - Use anhydrous solvents - Control reaction pH - Minimize light exposure handling_bad->remediate_handling retest Re-test with new sample and optimized conditions remediate_storage->retest remediate_handling->retest

Caption: A flowchart for troubleshooting decomposition of the compound.

Potential Decomposition Pathways

The primary decomposition pathways to consider are hydrolysis of the chloropropoxy chain and photodegradation of the aromatic ketone.

DecompositionPathways Potential Decomposition Pathways parent This compound C₁₂H₁₅ClO₃ hydrolysis Hydrolysis (H₂O, Acid/Base) parent->hydrolysis photolysis Photodegradation (UV Light) parent->photolysis thermal Thermal Degradation (High Temperature) parent->thermal product1 1-(4-(3-Hydroxypropoxy)-3-methoxyphenyl)ethanone C₁₂H₁₆O₄ hydrolysis->product1 SN2 at C-Cl product2 Acetovanillone + 3-Chloropropanol C₉H₁₀O₃ + C₃H₇ClO hydrolysis->product2 Ether Cleavage product3 Photodegradation Products (e.g., from Norrish Type I cleavage) photolysis->product3

Caption: Major decomposition routes for the target compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish stability-indicating analytical methods, in line with ICH guidelines.[1][2][4][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid compound in a 105°C oven for 24 hours. Dissolve the stressed solid in acetonitrile to a concentration of 1 mg/mL.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

2. Data Analysis:

  • Monitor for the appearance of new peaks and a decrease in the main peak area.

  • Calculate the percentage degradation.

  • Peak purity analysis of the main peak in the stressed samples should be performed using a photodiode array (PDA) detector to ensure the method is stability-indicating.

Data Summary

Stress ConditionPotential Degradation ProductsExpected Observation in HPLC
Acid/Base Hydrolysis 1-(4-(3-Hydroxypropoxy)-3-methoxyphenyl)ethanoneMore polar product, shorter retention time
AcetovanilloneMore polar product, shorter retention time
Oxidation N-oxides, aromatic ring hydroxylationProducts with varying polarities
Thermal Cleavage of ether and alkyl chainsMultiple smaller, less retained fragments
Photolysis Norrish Type I cleavage productsA complex mixture of new peaks

Conclusion

The stability of this compound is critical for its successful application in research and development. By implementing proper storage and handling procedures, and by understanding its potential degradation pathways, researchers can ensure the integrity of their starting material and the validity of their experimental outcomes. This guide provides the necessary tools and knowledge to troubleshoot and prevent decomposition, leading to more robust and reliable scientific results.

References

  • World Health Organization. (2009). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953, Annex 2. [Link]
  • Alsante, K. M., et al. (2011). Forced degradation: A practical approach.
  • European Medicines Agency. (2013). Guideline on Stability testing: stability testing of existing active substances and related finished products. EMA/CVMP/QWP/709423/2022. [Link]
  • Klan, P., & Wirz, J. (2009).
  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. [Link]
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
  • MedCrave. (2016).

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Technical Support Center: Monitoring the Synthesis of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone. As a key intermediate in the manufacturing of pharmaceuticals like Iloperidone, ensuring the successful and efficient synthesis of this compound is paramount.[1][2] This document moves beyond simple protocols to explain the causality behind analytical choices, offering robust troubleshooting strategies to address common experimental challenges.

Understanding the Synthesis: A Williamson Ether Reaction

The synthesis of this compound from a precursor like 1-(4-hydroxy-3-methoxyphenyl)ethanone (acetovanillone) and an alkylating agent such as 1-bromo-3-chloropropane is a classic example of the Williamson ether synthesis.[3][4] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6][7] A base is used to deprotonate the phenolic hydroxyl group of acetovanillone, forming a potent nucleophile (a phenoxide). This phenoxide then attacks the electrophilic carbon of the alkylating agent, displacing the halide leaving group to form the desired ether bond.[8][9]

Effective monitoring is crucial because this reaction competes with potential side reactions, such as base-catalyzed elimination of the alkylating agent or C-alkylation on the aromatic ring.[6][10]

Williamson Ether Synthesis cluster_reactants Reactants cluster_product Product cluster_side_product Potential Side Product Acetovanillone 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) Phenoxide Phenoxide Nucleophile Acetovanillone->Phenoxide AlkylHalide 1-Bromo-3-chloropropane Product 1-(4-(3-Chloropropoxy)-3- methoxyphenyl)ethanone AlkylHalide->Product Elimination Allyl Chloride (Elimination Product) AlkylHalide->Elimination + Base (E2) Phenoxide->Product + Alkyl Halide (SN2 Attack)

Caption: Reaction pathway for the synthesis via Williamson Ether Synthesis.

Frequently Asked Questions & Troubleshooting Guides

This section is designed to directly address specific issues you may encounter.

General Monitoring Strategy

Q: Which analytical technique is best for monitoring my reaction?

A: The optimal technique depends on your specific needs: speed, required precision, and available equipment. For this synthesis, a combination of techniques is often most powerful.

TechniquePrimary UseProsCons
TLC Rapid, qualitative check of reaction progress.Fast, inexpensive, requires minimal sample.[11]Not quantitative, resolution may be limited.
HPLC Quantitative analysis of reaction conversion and product purity.Highly accurate, reproducible, and provides quantitative data on purity.[12][13]Slower, requires method development, more expensive.
GC-MS Identification of volatile starting materials and byproducts.Excellent for identifying unknown, volatile impurities by mass.Not suitable for non-volatile compounds; product may require derivatization.
¹H NMR Structural confirmation and reaction completion.Provides detailed structural information, can be quantitative.[14]Requires more sample, expensive instrumentation, not ideal for real-time monitoring without special equipment.[15]

Q: I'm just starting. Which method should I begin with?

A: Always start with Thin-Layer Chromatography (TLC) . It's the fastest way to get a qualitative snapshot of your reaction, allowing you to quickly determine if the starting material is being consumed and if the product is forming.[11][16]

Troubleshooting Guide 1: Thin-Layer Chromatography (TLC)

TLC is your first line of defense for rapid reaction analysis. It separates compounds based on their polarity, allowing you to visualize the disappearance of reactants and the appearance of products.[17]

Q: How do I set up and run a TLC to monitor this reaction?

A: Follow this validated protocol for reliable results.

Step-by-Step Protocol: Reaction Monitoring by TLC

  • Prepare the TLC Chamber: Line a beaker or TLC tank with filter paper. Add your chosen mobile phase (eluent), ensuring the solvent level is below the origin line of the TLC plate. A common starting eluent for this system is a mixture of hexanes and ethyl acetate (e.g., 3:1 or 2:1 ratio).[16] Cover the chamber and allow it to saturate for 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a thin "origin" line about 1 cm from the bottom of a silica gel TLC plate.[17] Mark three lanes on this line for your starting material (SM), a co-spot (C), and the reaction mixture (RXN).

  • Spot the Plate:

    • SM Lane: Dissolve a tiny amount of your starting material, 1-(4-hydroxy-3-methoxyphenyl)ethanone, in a solvent like ethyl acetate. Using a capillary tube, make a small, concentrated spot on the "SM" mark.

    • RXN Lane: Withdraw a small aliquot from your reaction mixture (e.g., with a glass capillary). If the reaction solvent is high-boiling (like DMF), dilute the aliquot in a more volatile solvent (like ethyl acetate) before spotting it on the "RXN" mark.

    • Co-Spot Lane (C): First, spot the reaction mixture on the "C" mark. Then, carefully spot the starting material solution directly on top of the reaction mixture spot.[18] This lane is crucial for confirming the identity of the starting material spot in your reaction lane.

  • Develop the Plate: Carefully place the spotted TLC plate into the saturated chamber and cover it. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[17]

  • Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp (254 nm).[19] You can also use a chemical stain like potassium permanganate for further visualization.

  • Calculate Rf Values: The Retention Factor (Rf) is the distance traveled by the spot divided by the distance traveled by the solvent front. The product should have a higher Rf value (be less polar) than the phenolic starting material.

Q: My TLC shows the starting material spot is not diminishing. What should I do?

A: This indicates a stalled or failed reaction. Consider these possibilities:

  • Inactive Base: The base (e.g., potassium carbonate) may be old or hydrated. Ensure you are using a fresh, anhydrous base.

  • Insufficient Temperature: The Williamson ether synthesis often requires heat to proceed at a reasonable rate.[6] Verify your reaction temperature and ensure adequate heating.

  • Poor Reagent Quality: The alkylating agent may have degraded. Check the purity of your 1-bromo-3-chloropropane.

  • Inappropriate Solvent: The reaction works best in polar aprotic solvents like acetone, DMF, or acetonitrile.[10] Ensure your solvent is appropriate and anhydrous.

Q: I see a new, unexpected spot on my TLC. What could it be?

A: An unexpected spot likely indicates a side reaction.

  • Spot with a similar Rf to the product: This could be a C-alkylation product.

  • A very non-polar spot (high Rf): This might be an elimination product from the alkylating agent.[8]

  • To identify the unknown spot, scaling up a small portion of the reaction and isolating the byproduct for analysis by GC-MS or NMR is the most definitive approach.

CompoundExpected Rf Value (Approx.)Polarity
1-(4-Hydroxy-3-methoxyphenyl)ethanone0.2 - 0.3High
This compound (Product) 0.5 - 0.7 Low
1-Bromo-3-chloropropane> 0.8Very Low
Note: Rf values are highly dependent on the exact eluent system and TLC plate used. This table is for illustrative purposes.
Troubleshooting Guide 2: High-Performance Liquid Chromatography (HPLC)

For quantitative analysis, HPLC is the gold standard, offering precise data on conversion, purity, and the formation of byproducts.[20][21]

Q: How can I develop an HPLC method to monitor this synthesis?

A: A reverse-phase HPLC method is most suitable. Here is a robust starting point for method development.

ParameterRecommended Starting Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Acid
Gradient Start at 30% B, ramp to 95% B over 10-15 minutes
Flow Rate 1.0 mL/min
Detector UV-Vis at 254 nm or 280 nm
Injection Volume 5-10 µL

Q: My HPLC shows the starting material peak isn't decreasing as expected. What's the issue?

A: Similar to the TLC troubleshooting, this points to a stalled reaction. The quantitative nature of HPLC allows you to precisely track the conversion rate. If the rate is zero or extremely slow, revisit the core reaction conditions:

  • Base Stoichiometry and Activity: Ensure at least one equivalent of a strong, anhydrous base is used.

  • Temperature Control: Confirm the reaction is at the target temperature.

  • Reagent Purity: Use HPLC to check the purity of your starting materials before beginning the synthesis.

Q: How can I use HPLC to determine the purity of my final product?

A: After the reaction is complete and the product is isolated, dissolve a known concentration of the final material and inject it into the HPLC. The purity can be calculated based on the area of the product peak relative to the total area of all peaks in the chromatogram (Area Percent). Specifications for this intermediate often require a purity of ≥98.0%.[1][2]

Troubleshooting Guide 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the ultimate tool for structural confirmation. It can definitively tell you if you have formed the desired ether linkage.

Q: How can I use ¹H NMR to confirm the reaction is complete?

A: The most telling sign of reaction completion is the complete disappearance of the broad phenolic -OH peak from the starting material (typically > 8 ppm) and the appearance of new peaks corresponding to the chloropropoxy chain.

Q: What are the key diagnostic peaks I should look for in the ¹H NMR spectrum?

A: Comparing the spectra of the starting material and the product reveals clear changes.

GroupStarting Material (Acetovanillone) ¹H Shift (ppm)Product ¹H Shift (ppm)Key Observation
Phenolic -OH~8-10 (broad singlet)Absent Disappearance confirms reaction at the hydroxyl group.
-OCH₂ CH₂CH₂ClN/A~4.2 (triplet) Appearance of a triplet confirms ether bond formation.
-OCH₂CH₂ CH₂ClN/A~2.3 (multiplet) Appearance of a multiplet for the central methylene.
-OCH₂CH₂CH₂ ClN/A~3.8 (triplet) Appearance of a triplet for the methylene next to chlorine.
Acetyl -C(O)CH₃ ~2.5 (singlet)~2.6 (singlet)This peak remains, but may shift slightly.[22]
Methoxy -OCH₃ ~3.9 (singlet)~3.9 (singlet)This peak should remain unchanged.

Note: Chemical shifts are approximate and can vary based on the solvent used.

Advanced Troubleshooting Workflow

When a reaction doesn't proceed as expected, a logical diagnostic workflow is essential. The following diagram outlines a systematic approach starting from a problematic TLC result.

Troubleshooting Workflow Start Run TLC at T=2h. Does it show product formation and SM consumption? Path_Yes Yes Start->Path_Yes Path_No No Start->Path_No Continue Continue monitoring reaction (e.g., every 2-4 hours) until SM is consumed. Path_Yes->Continue Check_Conditions Investigate Core Conditions: 1. Temperature Correct? 2. Base Anhydrous/Active? 3. Reagents Okay? Path_No->Check_Conditions Workup Proceed to workup and purification. Continue->Workup New_Spot Is there a new, unexpected spot? Check_Conditions->New_Spot TLC_Again Re-run TLC after 2 more hours. Any change? Path_No_Change No Change TLC_Again->Path_No_Change Path_Slow_Change Slow Change TLC_Again->Path_Slow_Change Stalled Reaction Stalled. Consider stronger base, higher temperature, or different solvent. Path_No_Change->Stalled Slow Reaction is slow. Increase temperature or allow longer reaction time. Path_Slow_Change->Slow Path_New_Yes Yes New_Spot->Path_New_Yes Path_New_No No New_Spot->Path_New_No Analyze_Side_Product Potential side reaction. Use HPLC to quantify and GC-MS or NMR to identify. Path_New_Yes->Analyze_Side_Product Path_New_No->TLC_Again

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • American Chemical Society. (n.d.). Mobile Tool for HPLC Reaction Monitoring. Organic Process Research & Development. [Link]
  • A.Collegepressbox. (2025). Mastering The Williamson Ether Synthesis. [Link]
  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]
  • ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]
  • Reddit. (2023). What's the deal with HPLC?. r/chemistry. [Link]
  • Oxford Academic. (1978). Use of High Performance Liquid Chromatography in Organic Synthesis.
  • Bronson, T. (2020). Williamson Ether Synthesis. YouTube. [Link]
  • ResearchGate. (n.d.). Mobile tool for HPLC reaction monitoring. [Link]
  • Royal Society of Chemistry. (2016).
  • PrepChem.com. (n.d.). Synthesis of 1-[4-(3-Chloropropoxy)-3-methylphenyl]ethanone. [Link]
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
  • National Institutes of Health. (n.d.).
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
  • Springer. (n.d.).
  • YouTube. (2021). Williamson Ether Synthesis Final. [Link]
  • University of Calgary. (n.d.). Spectroscopy Tutorial: Ketones. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Critical Role of 1-[4-(3-Chloropropoxy)-3-Methoxyphenyl]ethanone in Modern Pharmaceutical Manufacturing. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking Potency: The Chemical Properties and Applications of 1-[4-(3-Chloropropoxy)-3-Methoxyphenyl]ethanone. [Link]
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
  • National Institutes of Health. (n.d.). 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone. [Link]
  • Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]
  • Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]
  • Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. [Link]
  • Magritek. (n.d.). On-line NMR reaction monitoring. [Link]
  • Modular Bioscience. (n.d.). This compound (Standard). [Link]
  • Chemistry LibreTexts. (2022).
  • University of Massachusetts Lowell. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. [Link]
  • ResearchGate. (n.d.).
  • The Pherobase. (n.d.). 1-(4-Hydroxy-3-methoxyphenyl)-ethanone (C9H10O3). [Link]
  • illuminated Cell. (n.d.). This compound (Standard). [Link]
  • BLAT. (n.d.). This compound (Standard). [Link]
  • PubChem. (n.d.). 1-(4-Hydroxy-3-methoxyphenyl)ethanone;methanol. [Link]

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Phase transfer catalyst optimization for 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone

A Senior Application Scientist's Guide to Phase Transfer Catalyst Optimization

Welcome to the technical support guide for the synthesis of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone (CAS 58113-30-7). This key intermediate, vital in the manufacturing of the atypical antipsychotic drug Iloperidone, is synthesized via a Williamson ether synthesis, a reaction whose success is critically dependent on effective Phase Transfer Catalysis (PTC).[1][2] This guide provides in-depth, experience-driven advice to help you navigate the complexities of this O-alkylation reaction, optimize your catalyst system, and troubleshoot common experimental hurdles.

Part 1: The Mechanism of Phase Transfer Catalysis in the Synthesis

The core of this synthesis is the O-alkylation of 1-(4-hydroxy-3-methoxyphenyl)ethanone (acetovanillone) with an alkylating agent like 1-bromo-3-chloropropane or 1,3-dichloropropane.[3][4] The primary challenge is the mutual insolubility of the reactants: the deprotonated acetovanillone (a phenoxide salt) is soluble in an aqueous or solid phase, while the alkylating halide is soluble in an organic phase. A phase transfer catalyst is essential to bridge this divide.

The most common catalysts for this reaction are quaternary ammonium ('quat') salts (Q⁺X⁻), such as Tetrabutylammonium Bromide (TBAB). The mechanism proceeds as follows:

  • Deprotonation: In the aqueous or on the solid surface of a base like potassium carbonate, the phenolic hydroxyl group of acetovanillone is deprotonated to form the phenoxide anion (ArO⁻).

  • Ion Exchange: The quaternary ammonium cation (Q⁺) from the catalyst exchanges its counter-ion (X⁻) for the phenoxide anion (ArO⁻), forming a lipophilic ion pair [Q⁺ArO⁻].

  • Phase Transfer: This new ion pair is soluble in the organic phase and migrates across the phase boundary.

  • Nucleophilic Attack (SN2 Reaction): In the organic phase, the "naked" and highly reactive phenoxide anion attacks the alkylating agent (e.g., 1-bromo-3-chloropropane), forming the desired ether product and displacing the halide ion (e.g., Br⁻).

  • Catalyst Regeneration: The catalyst cation (Q⁺) pairs with the displaced halide ion (Br⁻) and returns to the aqueous/solid phase to begin the cycle anew.

This catalytic cycle allows the reaction to proceed efficiently under mild conditions with high selectivity and yield.[5][6]

PTC_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous / Solid Phase reaction [Q⁺ArO⁻] + R-X → ArO-R + [Q⁺X⁻] q_org Catalyst [Q⁺X⁻] reaction->q_org q_aq Catalyst [Q⁺X⁻] q_org->q_aq ionpair_org Reactive Ion Pair [Q⁺ArO⁻] ionpair_org->reaction base_reaction ArOH + M⁺OH⁻ → M⁺ArO⁻ + H₂O phenoxide_aq Phenoxide Anion [M⁺ArO⁻] q_aq->phenoxide_aq phenoxide_aq->ionpair_org Troubleshooting_Flowchart start Experiment Start: Low Yield or Byproducts check_yield Is Yield Low? start->check_yield check_byproducts Are Byproducts Present? check_yield->check_byproducts No low_yield_causes Potential Causes: - Poor Agitation - Inefficient Catalyst - Wet Reagents - Low Temperature check_yield->low_yield_causes Yes byproduct_causes Potential Causes: - C-Alkylation - Dialkylation - Hydrolysis check_byproducts->byproduct_causes Yes end_success Reaction Optimized check_byproducts->end_success No solution_agitation Increase Stirring Speed low_yield_causes->solution_agitation solution_catalyst Screen Catalysts (TBAB, TBAI) Check Loading (1-5 mol%) low_yield_causes->solution_catalyst solution_reagents Use Anhydrous K₂CO₃ & Dry Solvent low_yield_causes->solution_reagents solution_agitation->check_byproducts solution_catalyst->check_byproducts solution_reagents->check_byproducts solution_c_alkylation Ensure Anhydrous Conditions (Favors O-Alkylation) byproduct_causes->solution_c_alkylation solution_dialkylation Use Excess Alkylating Agent (1.5-2.0 equiv.) byproduct_causes->solution_dialkylation solution_hydrolysis Use K₂CO₃ instead of aq. NaOH Or Lower Temperature byproduct_causes->solution_hydrolysis solution_c_alkylation->end_success solution_dialkylation->end_success solution_hydrolysis->end_success

Caption: Troubleshooting logic for reaction optimization.

Part 4: Experimental Protocols

Protocol 1: General Synthesis of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone

This protocol is adapted from established procedures for similar O-alkylations and serves as a robust starting point. [3] Materials:

  • 1-(4-hydroxy-3-methoxyphenyl)ethanone (Acetovanillone): 1.0 eq

  • 1-Bromo-3-chloropropane: 2.0 eq

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground: 3.0 eq

  • Tetrabutylammonium Bromide (TBAB): 0.05 eq (5 mol%)

  • Acetone (anhydrous)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetovanillone (1.0 eq), anhydrous potassium carbonate (3.0 eq), and TBAB (0.05 eq).

  • Solvent Addition: Add anhydrous acetone to the flask (approx. 15-20 mL per gram of acetovanillone).

  • Reagent Addition: Begin vigorous stirring. Add 1-bromo-3-chloropropane (2.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 56-60°C) with continuous, vigorous stirring. Monitor the reaction progress by TLC or HPLC (disappearance of starting material, typically 18-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (K₂CO₃, KHCO₃, KBr). Wash the solid cake with a small amount of acetone.

    • Combine the filtrates and concentrate under reduced pressure to yield a crude oil or solid.

  • Purification:

    • Dissolve the crude residue in a suitable solvent like ethyl acetate or dichloromethane.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by recrystallization (e.g., from petroleum ether or an ethanol/water mixture) or by column chromatography to yield the pure product as an off-white solid. [3] Protocol 2: Screening Phase Transfer Catalysts

To optimize the reaction, run small-scale parallel experiments varying only the catalyst.

  • Set up multiple small reaction vials, each with a stir bar.

  • To each vial, add identical amounts of acetovanillone, K₂CO₃, and acetone.

  • To each vial, add a different catalyst (e.g., TBAB, TBAI, Aliquat 336, TEBA) at the same molar equivalence (e.g., 5 mol%). Include a control reaction with no catalyst.

  • Add the alkylating agent to all vials, seal them, and place them in a heating block at the desired temperature (e.g., 60°C) with stirring.

  • Monitor the reactions at set time points (e.g., 2, 4, 8, 16 hours) by taking a small aliquot, quenching it, and analyzing by TLC or HPLC to compare the rate of conversion. This will identify the most efficient catalyst for your specific conditions.

References

  • Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol.Journal of the American Chemical Society.[Link]
  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone.Journal of Chemical Sciences.[Link]
  • PTC Selective O-Alkyl
  • Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics
  • Well-Chosen PTC Etherification Conditions for Weakly Nucleophilic Phenol.PTC Organics, Inc.[Link]
  • Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis.MDPI.[Link]
  • Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR.E3S Web of Conferences.[Link]
  • Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics
  • Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols.ACS Omega.[Link]
  • Ionic Liquids as Phase-Transfer Catalysts: Etherification Reaction of 1-Octanol with 1-Chlorobutane.
  • Synthesis of 1-[4-(3-Chloropropoxy)-3-methylphenyl]ethanone.PrepChem.com.[Link]
  • Phase transfer c
  • Application of Machine Learning and Reaction Optimization for the Iterative Improvement of Enantioselectivity of Cinchona-Derived Phase Transfer C
  • 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone.
  • PTC O-Alkylation With a Secondary Benzyl Bromide.PTC Organics, Inc.[Link]
  • This compound (Standard).
  • Troubleshooting: How to Improve Yield.University of Rochester, Department of Chemistry.[Link]
  • Phase-Transfer-Catalyzed Alkyl
  • 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone.PMC - NIH.[Link]
  • Optimization of the alkylation reaction.
  • The Critical Role of 1-[4-(3-Chloropropoxy)-3-Methoxyphenyl]ethanone in Modern Pharmaceutical Manufacturing.NINGBO INNO PHARMCHEM CO.,LTD.[Link]
  • Unlocking Potency: The Chemical Properties and Applications of 1-[4-(3-Chloropropoxy)-3-Methoxyphenyl]ethanone.NINGBO INNO PHARMCHEM CO.,LTD.[Link]
  • Phase-Transfer C
  • Optimization of reaction conditions.
  • Optimization of reaction conditions: Significance and symbolism.ScienceDirect.[Link]
  • Predicted mechanism for O-alkylated reactions of vanillin (I).
  • Interfacial Processes—The Key Steps of Phase Transfer C
  • 1-(4-Hydroxy-3-methoxyphenyl)ethanone;methanol.PubChem.[Link]
  • Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine.NIH.[Link]
  • Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles.Frontiers in Chemistry.[Link]
  • Scheme of the investigated reaction: O-alkylation of vanillin with 1-bromobutane.
  • Approaches to Iodinated Derivatives of Vanillin and Isovanillin.PMC - NIH.[Link]
  • Catana™ PTC - Phase Transfer C
  • (A): Alkylation of the vanillin moiety through the hydroxyl functional group.

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Technical Support Center: Work-up & Purification of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone (CAS 58113-30-7). This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the critical post-reaction work-up and purification stages. As drug development professionals know, a successful synthesis is defined by the purity and yield of the final isolated compound. This guide is structured to address the common challenges encountered in the lab, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.

The synthesis of this key intermediate, often used in the manufacturing of pharmaceuticals like Iloperidone, is typically achieved via a Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide, in this case, the reaction between 4-hydroxy-3-methoxyacetophenone and an alkylating agent like 1-bromo-3-chloropropane in the presence of a base.[3][4][5] While the reaction itself is robust, the work-up procedure is crucial for removing unreacted starting materials, inorganic salts, and potential byproducts.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific, practical problems that may arise during the experimental work-up.

Question 1: My final product yield is significantly lower than expected. What are the likely causes?

Answer: Low yield is a common issue that can stem from several stages of the process. Let's break down the possibilities:

  • Incomplete Reaction: The Williamson ether synthesis may not have gone to completion. Before initiating the work-up, it is critical to monitor the reaction's progress using Thin-Layer Chromatography (TLC). If a significant amount of the starting 4-hydroxy-3-methoxyacetophenone remains, consider extending the reaction time or adding a slight excess of the alkylating agent or base.

  • Loss During Extraction: Emulsions or improper phase separation during aqueous washes can lead to significant product loss. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it. Ensure you are allowing adequate time for the layers to separate cleanly before removal. It is also good practice to re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

  • Product Hydrolysis: While the ether linkage is generally stable, the terminal chloride on the propyl chain can be susceptible to hydrolysis under harsh basic conditions, especially with prolonged heating. While the work-up itself is unlikely to cause this, if your reaction conditions were overly basic or wet, this could be a contributing factor.

  • Premature Crystallization: If the crude product is highly concentrated in a solvent in which it has low solubility at room temperature, it may crystallize in the separatory funnel or during transfers, leading to physical loss of material.

Question 2: After removing the solvent, my product is a persistent oil and fails to crystallize. What is "oiling out" and how can I fix it?

Answer: This phenomenon, known as "oiling out," occurs when a compound separates from a solution as a liquid rather than a solid crystal lattice.[6] This is detrimental to purification because the oil droplets can trap impurities, which then become incorporated into the solid when it eventually hardens.[6]

  • Causality: Oiling out is often caused by a combination of factors:

    • High Impurity Concentration: Impurities depress the melting point of the desired compound, making it more likely to separate as a liquid.[6]

    • Low Melting Point: The reported melting point of this compound is in the range of 61-64°C. If the solution becomes saturated at a temperature above this, it will separate as an oil.

    • Rapid Cooling: Cooling a saturated solution too quickly can lead to a high degree of supersaturation, favoring oil formation over the slower, more ordered process of crystallization.[6]

    • Inappropriate Solvent Choice: The solvent's boiling point may be too high relative to the compound's melting point, or the compound may be too soluble.[6]

  • Solutions & Protocols:

    • Re-dissolve and Dilute: Reheat the mixture to dissolve the oil completely. Add more hot solvent to lower the saturation point, then allow it to cool much more slowly.[6]

    • Change the Solvent System: If the initial solvent is ineffective, evaporate it and try a different one. For acetophenone derivatives, common solvents include ethanol, methanol, and isopropanol.[6][7] A mixed solvent system, such as dichloromethane-hexanes or ethanol-water, can be highly effective.[6]

    • Induce Crystallization: At a temperature just below the compound's melting point, try scratching the inside of the flask with a glass rod at the air-solvent interface. Alternatively, if you have a pure crystal, add it as a "seed" to initiate crystal growth.

    • Preliminary Purification: If impurities are the primary cause, a preliminary purification step is advisable. Passing the crude oil through a short plug of silica gel can remove polar impurities, often making subsequent crystallization successful.[6]

Question 3: My NMR spectrum shows signals for both my product and the starting 4-hydroxy-3-methoxyacetophenone. How can I remove the unreacted starting material?

Answer: The presence of the starting phenol is a frequent issue, especially if the reaction did not reach full conversion. Fortunately, its acidic nature provides a straightforward method for removal during the work-up.

  • Mechanism of Separation: The phenolic proton of 4-hydroxy-3-methoxyacetophenone is acidic. By washing the organic solution of your crude product with a dilute aqueous base (e.g., 1M NaOH or 5% NaHCO₃), you deprotonate the phenol. The resulting sodium phenoxide salt is ionic and therefore highly soluble in the aqueous layer, while your desired ether product, which lacks an acidic proton, remains in the organic layer.

  • Step-by-Step Protocol:

    • Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of 1M NaOH solution, shake gently, and allow the layers to separate.

    • Drain the lower aqueous layer.

    • Repeat the wash with the basic solution.

    • Finally, wash the organic layer with water and then brine to remove any residual base and salt.

    • Proceed with drying and solvent evaporation.

Question 4: My TLC plate shows a major product spot but also several minor spots close to it. Will recrystallization be enough to purify it?

Answer: Not necessarily. Recrystallization is most effective at removing impurities with very different solubility profiles. If the byproducts have similar polarity and structure to your desired compound, they may co-crystallize, leading to a product that is still impure.

In this scenario, column chromatography is the more powerful and appropriate purification technique.[8][9] It separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase (the eluent).[8][10]

  • Workflow:

    • Determine the Solvent System: Use TLC to find an eluent system (often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate) that gives your product an Rf value of approximately 0.3.[11]

    • Pack the Column: Prepare a column with silica gel as the stationary phase.[9][11]

    • Load and Elute: Load your crude product onto the column and pass the chosen eluent through it. Less polar compounds will travel down the column faster, while more polar compounds will move more slowly.[10]

    • Collect and Analyze Fractions: Collect the eluent in small fractions and analyze them by TLC to identify which ones contain your pure product.[8]

    • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Frequently Asked Questions (FAQs)

Q1: What is a standard aqueous work-up procedure for this Williamson ether synthesis?

A1: A typical procedure after the reaction (often run in a solvent like acetone or DMF) is as follows:

  • Cool and Filter: Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the inorganic salts (e.g., potassium carbonate).

  • Solvent Removal: Concentrate the filtrate under reduced pressure (rotary evaporation) to remove the bulk of the reaction solvent.

  • Redissolve and Wash: Dissolve the resulting residue in a water-immiscible organic solvent such as ethyl acetate or dichloromethane. Transfer this to a separatory funnel and wash sequentially with water (to remove residual DMF or water-soluble salts) and then with brine.

  • Dry: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Final Concentration: Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude this compound, which can then be purified.

Q2: What are the expected physical properties and yield for this compound?

A2: The following table summarizes key data for the target compound.

PropertyExpected ValueSource(s)
Appearance White to off-white crystalline powder/solid[3][12][13]
Molecular Formula C₁₂H₁₅ClO₃[14][15]
Molecular Weight 242.7 g/mol [16]
Melting Point 61 - 64 °C
Purity (Post-Purification) ≥98% (by HPLC)[12][16]
Typical Yield Can be high (e.g., >90%), but depends on conditions[3]

Q3: Can I use activated charcoal during recrystallization?

A3: Yes. If your crude product has a noticeable color (e.g., yellow or brown), this is likely due to high-molecular-weight, colored impurities. Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities.[6] Use it sparingly, as it can also adsorb some of your desired product, potentially lowering the yield.

Q4: What are the primary safety considerations for this work-up?

A4: Standard laboratory safety protocols should always be followed:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: Handle all organic solvents in a well-ventilated fume hood to avoid inhaling vapors.

  • Flammability: Be aware that common work-up solvents like ethyl acetate, hexanes, and acetone are flammable. Keep them away from ignition sources.

  • Pressure: Be sure to vent the separatory funnel frequently during extractions to release any pressure buildup.

Visualized Workflow: From Reaction to Pure Product

The following diagram illustrates the logical flow of the work-up and purification process.

Workup_Flowchart cluster_reaction Reaction Stage cluster_workup Aqueous Work-up cluster_purification Purification Stage Reaction Completed Reaction Mixture (Product, Salts, Solvent, Excess Reagents) Filter Filter to remove inorganic salts (K2CO3) Reaction->Filter Concentrate1 Concentrate under reduced pressure Filter->Concentrate1 Extract Dissolve in Organic Solvent; Wash with H2O, optional base, Brine Concentrate1->Extract Dry Dry organic layer (e.g., Na2SO4) Extract->Dry Concentrate2 Concentrate to yield Crude Product Dry->Concentrate2 TLC_Check Analyze Crude Product by TLC Concentrate2->TLC_Check Recrystallize Recrystallization TLC_Check->Recrystallize If relatively pure Column Column Chromatography TLC_Check->Column If multiple spots / oil Pure_Product Pure Crystalline Product Recrystallize->Pure_Product Column->Pure_Product

Caption: Workflow for the work-up and purification of this compound.

References

  • BenchChem. (n.d.). Preventing "oiling out" during recrystallization of acetophenone derivatives.
  • PrepChem.com. (n.d.). Synthesis of 1-[4-(3-Chloropropoxy)-3-methylphenyl]ethanone.
  • University of Colorado Boulder. (n.d.). Column Chromatography.
  • MDPI. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids.
  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
  • Unknown. (n.d.). Column chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • ResearchGate. (2015, March 17). How can I prevent or control the decomposition of acetophenone phenylhydrazone?
  • CAS Common Chemistry. (n.d.). 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • PMC - NIH. (n.d.). 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone.
  • Echemi. (n.d.). 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 9). The Critical Role of 1-[4-(3-Chloropropoxy)-3-Methoxyphenyl]ethanone in Modern Pharmaceutical Manufacturing.
  • BenchChem. (n.d.). Technical Support Center: Recrystallization of 2-Acetylanisole Derivatives.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 18). Unlocking Potency: The Chemical Properties and Applications of 1-[4-(3-Chloropropoxy)-3-Methoxyphenyl]ethanone.
  • Pharmaffiliates. (n.d.). CAS No : 58113-30-7 | Product Name : 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone.
  • Sigma-Aldrich. (n.d.). 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethan-1-one.

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Validation & Comparative

A Spectroscopic Guide to 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone: Characterization and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the precise characterization of intermediates is paramount to ensuring the integrity and efficacy of the final active pharmaceutical ingredient (API). One such crucial intermediate is 1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone, a key building block in the synthesis of the atypical antipsychotic drug, Iloperidone.[1][2] This guide provides a comprehensive spectroscopic characterization of this compound, offering a comparative analysis with structurally related molecules to aid researchers in its unambiguous identification and quality assessment.

The Structural Context: Understanding the Precursor and Analogues

This compound is synthesized from acetovanillone (1-(4-hydroxy-3-methoxyphenyl)ethanone) via a Williamson ether synthesis.[3] The structural components of the target molecule—an acetophenone core, a methoxy group, and a 3-chloropropoxy chain—each contribute distinct and identifiable signatures in various spectroscopic techniques. To build a comprehensive picture, we will draw comparisons with:

  • Acetovanillone: The starting material, providing a baseline for the aromatic and acetyl group signals.[4][5][6][7][8][9]

  • Anisole and related methoxybenzenes: To understand the influence of the methoxy group on the aromatic system.

  • Compounds containing the 3-chloropropoxy group: To accurately assign the signals from the aliphatic side chain.[10][11]

Predicting the Spectroscopic Fingerprint

A multi-technique approach is essential for the unambiguous characterization of a molecule. Here, we outline the expected spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons, the methoxy group, the acetyl group, and the 3-chloropropoxy chain. The expected chemical shifts (δ) in ppm are as follows:

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration Rationale and Comparative Insights
Aromatic (H-5)~7.55d1HThis proton is ortho to the acetyl group and will be deshielded. Its chemical shift will be similar to the corresponding proton in acetovanillone.
Aromatic (H-6)~7.53dd1HThis proton is ortho to the acetyl group and meta to the ether linkage.
Aromatic (H-2)~6.95d1HThis proton is ortho to the ether linkage and will be more shielded compared to H-5 and H-6.
Methoxy (-OCH₃)~3.90s3HThe chemical shift is characteristic of an aromatic methoxy group, comparable to that in acetovanillone.
Methylene (-OCH₂-)~4.20t2HThis methylene group is directly attached to the aromatic oxygen, leading to a downfield shift.
Methylene (-CH₂Cl)~3.80t2HThe electron-withdrawing chlorine atom deshields these protons.
Methylene (-CH₂-)~2.25quintet2HThis central methylene group of the propoxy chain will appear as a quintet due to coupling with the adjacent methylene groups.
Acetyl (-COCH₃)~2.55s3HThis signal is characteristic of a methyl ketone.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are:

Carbon Assignment Expected Chemical Shift (ppm) Rationale and Comparative Insights
Carbonyl (C=O)~197The chemical shift is typical for an aryl ketone.
Aromatic (C-4)~152This carbon is attached to the ether oxygen and is deshielded.
Aromatic (C-3)~149This carbon is attached to the methoxy group.
Aromatic (C-1)~130The quaternary carbon to which the acetyl group is attached.
Aromatic (C-6)~123
Aromatic (C-5)~112
Aromatic (C-2)~111
Methoxy (-OCH₃)~56A characteristic shift for an aromatic methoxy carbon.
Methylene (-OCH₂-)~68Attached to the phenolic oxygen, resulting in a downfield shift.
Methylene (-CH₂Cl)~41The carbon atom bonded to chlorine is significantly deshielded.
Methylene (-CH₂-)~32The central carbon of the propoxy chain.
Acetyl (-CH₃)~26A typical chemical shift for a methyl ketone carbon.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Utilize a standard NMR spectrometer with a broadband probe.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode Rationale and Comparative Insights
C=O (Aryl Ketone)1670 - 1685StretchingThis strong absorption is a key feature of the acetophenone moiety. Conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone.
C-O (Aryl Ether)1250 - 1270 (asymmetric) and 1020 - 1040 (symmetric)StretchingThese two bands are characteristic of aryl alkyl ethers.
C-Cl (Alkyl Halide)650 - 750StretchingA moderate to strong absorption in the fingerprint region.
C-H (Aromatic)3000 - 3100 (stretching) and 800 - 900 (out-of-plane bending)Stretching and BendingThe out-of-plane bending can give clues about the substitution pattern.
C-H (Aliphatic)2850 - 3000StretchingCorresponding to the CH₂ groups of the propoxy chain.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and identify the major absorption bands.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will likely lead to fragmentation of the molecule, providing valuable structural information.

m/z Proposed Fragment Rationale for Fragmentation
242/244[M]⁺Molecular ion peak. The presence of the chlorine isotope (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak.
227/229[M - CH₃]⁺Loss of the methyl group from the acetyl moiety.
199/201[M - COCH₃]⁺Alpha-cleavage with loss of the acetyl radical.
167[M - C₃H₆Cl]⁺Cleavage of the chloropropoxy side chain.
151[M - OC₃H₆Cl]⁺Cleavage of the ether bond.

The fragmentation pattern will be crucial for confirming the connectivity of the different structural units.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy (e.g., 70 eV).

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) using a quadrupole, time-of-flight (TOF), or magnetic sector analyzer.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic pattern for the presence of chlorine.

Visualizing the Structure and Analysis Workflow

molecular_structure cluster_molecule This compound A Aromatic Ring (C₆H₃) B Acetyl Group (-COCH₃) A->B pos 1 C Methoxy Group (-OCH₃) A->C pos 3 D Chloropropoxy Group (-OC₃H₆Cl) A->D pos 4

Caption: Molecular structure of this compound.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Data Interpretation & Characterization Start Acetovanillone Reaction Williamson Ether Synthesis with 1-bromo-3-chloropropane Start->Reaction Product Crude Product Reaction->Product Purification Recrystallization Product->Purification Final Pure Compound Purification->Final NMR ¹H & ¹³C NMR Final->NMR IR FT-IR Spectroscopy Final->IR MS Mass Spectrometry Final->MS Interpret Spectral Interpretation NMR->Interpret IR->Interpret MS->Interpret Compare Comparison with Analogues Interpret->Compare Confirm Structure Confirmation Compare->Confirm

Caption: Experimental workflow for synthesis and characterization.

Conclusion

The comprehensive spectroscopic characterization of this compound is achievable through a combined analysis of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data. By understanding the expected spectral features based on its constituent functional groups and by comparing these with data from structurally similar compounds, researchers can confidently verify the identity and purity of this important pharmaceutical intermediate. This guide provides the foundational knowledge and protocols to perform such a characterization, ensuring the quality and consistency required in drug development and manufacturing.

References

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Introduction: The Imperative for Accuracy in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Analytical Standard of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone

In the rigorous landscape of pharmaceutical development and manufacturing, the quality, safety, and efficacy of a drug product are non-negotiable.[1] The analytical methods that underpin these assurances rely on a foundational cornerstone: the reference standard.[2] A reference standard is a highly purified and well-characterized substance used as a measurement base to confirm the identity, purity, potency, and quality of active pharmaceutical ingredients (APIs) and finished drug products.[2][3] For a key pharmaceutical intermediate like this compound (CAS 58113-30-7), an essential building block in the synthesis of the antipsychotic drug Iloperidone, the integrity of its analytical standard is paramount.[4][5]

This guide provides an in-depth technical comparison between a certified analytical standard of this compound and common alternatives. It is designed for researchers, analytical scientists, and quality control professionals to make informed decisions that ensure data integrity and regulatory compliance.

Profile of the Analyte: this compound

  • Chemical Name: 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone[6]

  • Synonyms: 4-(3-Chloropropoxy)-3-methoxyacetophenone[7], 3-(4-Acetyl-2-methoxyphenoxy)propyl chloride[6]

  • CAS Number: 58113-30-7[8][9]

  • Molecular Formula: C₁₂H₁₅ClO₃[6][9]

  • Molecular Weight: 242.70 g/mol [6]

  • Appearance: White Solid / Crystalline Powder[4][9]

  • Application: A critical intermediate in the synthesis of Iloperidone.[4][5][9]

Part 1: The Gold Standard - A Certified Reference Material (CRM)

A Certified Reference Material (CRM), often referred to as an "analytical standard," is far more than just a "pure" chemical. It represents the pinnacle of quality, providing a metrologically traceable benchmark.[10] Its value is established through a comprehensive characterization process.

Key Characteristics of a CRM:

  • Identity: Unambiguously confirmed using a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Purity & Potency (Assay): Determined by a primary or absolute method like Quantitative NMR (qNMR), which directly compares the analyte to a high-purity, traceable standard, or by a mass balance approach.[10][11] Chromatographic purity (e.g., by HPLC) is also determined, but this is a relative measure.

  • Traceability: The certified value is linked to a recognized national or international standard (e.g., NIST, SI units), establishing an unbroken chain of comparisons.[12]

  • Documentation: Accompanied by a Certificate of Analysis (CoA) that details the certified property values, their uncertainties, and the methods used for characterization.[13]

Workflow for Characterizing a CRM

The production of a CRM is a rigorous process designed to ensure its reliability and traceability.

G cluster_0 Material Sourcing & Synthesis cluster_1 Comprehensive Characterization cluster_2 Certification & Release A High-Purity Synthesis B Multi-Step Purification (e.g., Recrystallization, Chromatography) A->B C Structural Confirmation (¹H NMR, ¹³C NMR, MS, IR) B->C D Purity Assessment (HPLC/UPLC) Impurity Profile C->D E Potency Assignment (qNMR) Traceable to SI Units D->E F Residual Solvent Analysis (GC-HS) E->F G Water Content (Karl Fischer) F->G H Inorganic Impurities (ROI/ICP-MS) G->H I Homogeneity & Stability Studies H->I J Calculation of Certified Value & Uncertainty Budget I->J K Issuance of Certificate of Analysis (CoA) J->K L Proper Packaging & Storage K->L

Caption: Workflow for CRM Production and Certification.

Part 2: Comparative Analysis - Certified Standard vs. Alternatives

While a CRM is the ideal, laboratories may consider alternatives for various reasons, such as cost or preliminary research. However, it is crucial to understand the trade-offs and potential risks.

FeatureCertified Analytical Standard"In-House" Synthesized MaterialCommercial-Grade Chemical
Purity/Potency Certified value (e.g., 99.8% ± 0.2%), traceable.Unknown or estimated; requires extensive in-house validation.Typically lower purity (e.g., 95-98%), not certified for quantitative use.[8][14]
Impurity Profile Fully characterized; known and unknown impurities are identified and quantified where possible.Potentially contains uncharacterized starting materials, reagents, or by-products.May contain significant impurities that can interfere with analysis.
Traceability Directly traceable to national/international standards (e.g., SI units via qNMR).[12]Not traceable without rigorous, resource-intensive internal qualification against a primary standard.No metrological traceability.
Documentation Comprehensive Certificate of Analysis with uncertainty values.Internal lab notebook entries; lacks the rigor of a formal CoA.Basic specification sheet, often without detailed analytical data.
Regulatory Risk Low. Preferred and often required by regulatory agencies (e.g., FDA, EMA).High. Unacceptable for GMP/GLP applications without exhaustive validation.Very High. Unsuitable for quantitative quality control or regulatory submissions.
Cost Higher initial procurement cost.Lower material cost, but very high hidden costs in labor, instrument time, and validation.Lowest procurement cost.

Part 3: Head-to-Head Experimental Comparison

To illustrate the practical implications of standard selection, we present data from two key analytical workflows: HPLC purity analysis and qNMR potency determination.

Experiment 1: High-Performance Liquid Chromatography (HPLC) Purity Assay

The objective of an HPLC purity method is to separate the main compound from all potential impurities. The choice of standard directly impacts the accuracy of the reported purity value.

Protocol: HPLC Purity Determination

  • System: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 5 µL.

  • Standard Preparation: Accurately weigh and dissolve the standard in Acetonitrile to a final concentration of 0.5 mg/mL.

Comparative Results:

ParameterCertified Analytical Standard"In-House" Synthesized Material
Appearance Clear, colorless solutionFaintly yellow solution
Main Peak Retention Time 18.5 min18.5 min
Purity by Area % 99.91% 96.25%
Impurity at RRT 0.92 Not Detected1.88% (Likely Acetovanillone precursor)
Impurity at RRT 1.15 0.04%0.75% (Potential dimeric by-product)
Other Impurities 0.05%1.12%

Analysis: The chromatogram of the "in-house" material shows significant levels of impurities. Without a fully characterized standard, it would be impossible to accurately quantify the main peak or identify the co-eluting impurities, leading to a grossly overestimated purity value and potentially compromising the quality of the final API. This aligns with the principles of analytical procedure validation outlined in ICH Q2(R1).[15][16][17]

Experiment 2: Quantitative NMR (qNMR) for Potency Assignment

qNMR is a primary ratio method that determines the purity (potency) of a substance by comparing the integral of an analyte's proton signal to that of a certified internal standard of known purity.[11][18] It provides a direct link to SI units without needing a standard of the same compound.[10][12]

Protocol: ¹H-qNMR Potency Determination

  • Spectrometer: Bruker 600 MHz Avance III HD or equivalent.

  • Internal Standard (IS): Maleic acid Certified Reference Material.

  • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound.

    • Accurately weigh ~10 mg of Maleic acid CRM into the same vial.

    • Dissolve both in ~0.7 mL of DMSO-d₆.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of protons).

    • Number of Scans: 16.

  • Quantification: Calculate potency using the integral of the analyte's acetyl protons (~2.5 ppm, 3H) versus the integral of the internal standard's olefinic protons (~6.3 ppm, 2H).

Comparative Results:

Standard TypeWeighed Mass (mg)Integral Ratio (Analyte/IS)Calculated Potency (w/w %)Observations
Certified Standard 15.2551.00299.85% Clean spectrum, flat baseline, sharp signals.
"In-House" Material 15.8310.96596.14% Additional small peaks observed in the aromatic and aliphatic regions, indicating impurities.

Analysis: The qNMR results provide an absolute measure of the compound's mass fraction. The certified standard's potency is confirmed to be high, validating its use for calibration. The "in-house" material is shown to have a significantly lower potency, with the difference directly attributable to impurities visible in the spectrum. Relying on the in-house material would lead to preparing inaccurately concentrated stock solutions, skewing all subsequent quantitative analyses.

Decision Framework for Standard Selection

Choosing the appropriate standard is a risk-based decision. The following flowchart can guide this process for analytical scientists and lab managers.

G A What is the intended use of the analysis? B Regulatory Submission (QC Release, Stability Testing) A->B C Internal R&D (Non-critical, process monitoring) A->C D Is a Certified Analytical Standard available? B->D C->D E Procure and use the Certified Standard. (Low Risk, High Confidence) D->E Yes F Qualify an 'In-House' Standard against a primary standard? D->F No G Use qualified 'In-House' Standard. Document extensively. (Moderate Risk) F->G Yes H Use Commercial-Grade material for qualitative purposes only. (High Risk for quantitation) F->H No I Consider contract analysis or custom synthesis of a standard. G->I

Caption: Decision matrix for selecting an analytical standard.

Conclusion and Recommendations

The experimental comparisons unequivocally demonstrate the superiority and necessity of using a certified analytical standard for this compound in any quantitative application.

  • For GMP/GLP Environments: The use of a certified, traceable analytical standard is mandatory. It is the only way to ensure data integrity, meet regulatory expectations, and guarantee the quality of the final pharmaceutical product.[1]

  • For Early-Stage R&D: While in-house materials may be used for preliminary, qualitative assessments, transitioning to a certified standard as soon as quantitative data is required is critical. This prevents costly rework and ensures a smooth transition to later development phases.

  • Risk vs. Cost: The higher initial cost of a certified standard is an investment in accuracy and risk mitigation. The potential costs associated with using an uncharacterized standard—including failed batches, regulatory delays, and compromised patient safety—are orders of magnitude higher.

References

  • <621> CHROMATOGRAPHY. US Pharmacopeia (USP).
  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Understanding the Latest Revisions to USP <621>. Agilent.
  • Why Analytical Development in Pharma Is Essential for Safe, Effective Drug Manufacturing. SGS.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Quality By Design The Importance Of Reference Standards In Drug Development. Alcami.
  • What is meant by reference standard in pharmaceuticals?. GMP SOP.
  • ICH Harmonised Tripartite Guideline - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH.
  • The Critical Role of Reference Standards in the Pharmaceutical Industry!. Pharmaffiliates.

Sources

A Senior Application Scientist's Guide to the Purity Analysis of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Synthesis

In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is the star, but its performance is critically dependent on an often-overlooked supporting cast: the intermediates. 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone is one such crucial player, serving as a key building block in the synthesis of important drugs, including the atypical antipsychotic, Iloperidone.[1][2][3] The purity of this intermediate is not a mere quality control metric; it is a fundamental determinant of the safety, efficacy, and stability of the final drug product.[4]

Impurities, even in trace amounts, can have significant consequences, ranging from altered pharmacological activity to direct toxicological effects.[4] Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous control and characterization of impurities in new drug substances.[5][6] The ICH Q3A guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities, making a robust analytical strategy indispensable.[7]

This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of synthesized this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, compare the strengths and limitations of each technique with supporting data, and provide detailed protocols grounded in established scientific principles. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to design and execute a comprehensive and defensible purity analysis strategy.

Origins of Impurity: A Look at the Williamson Ether Synthesis

To effectively analyze for impurities, one must first understand their potential origins. This compound is typically synthesized via the Williamson ether synthesis, a classic SN2 reaction.[8][9] In this process, the phenoxide ion of Acetovanillone (1-(4-hydroxy-3-methoxyphenyl)ethanone) acts as a nucleophile, attacking an electrophilic primary alkyl halide, such as 1-bromo-3-chloropropane.[10][11]

While robust, this reaction is not without potential side reactions and carry-over of unreacted materials. The impurity profile is a direct reflection of the reaction's mechanism and conditions.

cluster_reactants Starting Materials cluster_reaction Williamson Ether Synthesis (SN2) cluster_impurities Potential Impurities SM1 Acetovanillone (1-(4-Hydroxy-3-methoxyphenyl)ethanone) Product Target Product 1-(4-(3-Chloropropoxy)- 3-methoxyphenyl)ethanone SM1->Product Nucleophile Imp1 Unreacted SM1 SM1->Imp1 Carry-over SM2 1-Bromo-3-chloropropane SM2->Product Electrophile Imp2 Unreacted SM2 SM2->Imp2 Carry-over Imp3 Elimination By-product (E2) (e.g., 4-(Allyloxy)-3- methoxyacetophenone) SM2->Imp3 Base Base (e.g., K2CO3) Base->Product Base->Imp3 Promotes E2 Solvent Solvent (e.g., Acetone) Solvent->Product Imp4 Residual Solvent Solvent->Imp4 Carry-over Imp5 Dimeric Impurity (Bis-ether formation) Product->Imp5 Side Reaction cluster_workflow Analytical Method Validation Workflow (ICH Q2(R1)) start Define Analytical Procedure spec Specificity/ Selectivity start->spec lin Linearity spec->lin acc Accuracy lin->acc prec Precision (Repeatability, Intermediate) acc->prec lod Limit of Detection (LOD) prec->lod loq Limit of Quantitation (LOQ) lod->loq robust Robustness loq->robust end Validated Method robust->end

Sources

A Comparative Guide to the Synthetic Routes of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone, a key intermediate in the synthesis of the atypical antipsychotic drug Iloperidone, is a molecule of significant interest to the pharmaceutical industry.[1][2][3][4] The efficiency, scalability, and sustainability of its synthesis are critical factors for drug development and manufacturing professionals. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering experimental data, mechanistic insights, and practical considerations for researchers and scientists. The purity of this intermediate is paramount, with typical specifications requiring an assay of ≥98.0% by HPLC to ensure the quality and safety of the final active pharmaceutical ingredient (API).[2]

The Prevailing Strategy: Williamson Ether Synthesis

The most established and widely utilized method for the synthesis of this compound is the Williamson ether synthesis.[5][6][7] This reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide). In this specific synthesis, the phenolic hydroxyl group of 1-(4-hydroxy-3-methoxyphenyl)ethanone (acetovanillone) is alkylated using a 3-chloropropyl halide.

Reaction Mechanism

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] The reaction is initiated by the deprotonation of the phenolic hydroxyl group of acetovanillone by a base to form a more nucleophilic phenoxide ion. This phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of the 3-chloropropyl halide in a single, concerted step, leading to the formation of the ether bond and the displacement of the halide leaving group.[5]

Diagram 1: General Mechanism of the Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Acetovanillone 1-(4-Hydroxy-3-methoxyphenyl)ethanone Phenoxide Phenoxide Ion (Nucleophile) Acetovanillone->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Product This compound Phenoxide->Product SN2 Attack AlkylHalide 1-Bromo-3-chloropropane AlkylHalide->Product LeavingGroup Bromide Ion AlkylHalide->LeavingGroup Displacement

Caption: The two-step process of the Williamson ether synthesis.

Comparative Analysis of Synthetic Routes

This section will compare the classical Williamson ether synthesis with two enhanced variations: Phase Transfer Catalyzed (PTC) Williamson Synthesis and Microwave-Assisted Williamson Synthesis.

ParameterClassical Williamson SynthesisPTC-Enhanced Williamson SynthesisMicrowave-Assisted Williamson Synthesis
Reaction Time 1-20 hours[5]Generally shorter than classical5-30 minutes[8][9][10]
Typical Yield 50-95%[5]Often higher than classicalHigh to quantitative[8][9][10]
Temperature 50-100 °C (Reflux)[5]Room temperature to moderate heatingElevated temperatures achieved rapidly
Solvents Acetone, DMF, Acetonitrile[5]Biphasic (e.g., Toluene/Water)Polar solvents (e.g., DMF, Ethanol) or solvent-free[11][12]
Base K₂CO₃, NaOH, NaH[13][14]NaOH, KOH (often as aqueous solution)K₂CO₃, Cs₂CO₃[11]
Catalyst None typically requiredQuaternary ammonium salts (e.g., TBAB) or crown ethers[5]None, or solid-supported catalysts[8][9]
Scalability Well-established for industrial scaleHighly suitable for industrial processesCan be challenging to scale up uniformly[15]
Green Chemistry Aspects Use of volatile organic solventsReduces organic solvent usage, enables use of waterReduced energy consumption and reaction times[8][9][10]

Experimental Protocols

Route 1: Classical Williamson Ether Synthesis

This method represents the conventional approach to synthesizing the target molecule.

Protocol:

  • To a solution of 1-(4-hydroxy-3-methoxyphenyl)ethanone (1 equivalent) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), add a base, typically anhydrous potassium carbonate (K₂CO₃, 1.5-2.5 equivalents).

  • Add 1-bromo-3-chloropropane (1.1-1.5 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (typically 50-100 °C) and maintain for 1 to 20 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[5]

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., isopropanol or ethanol) or by column chromatography on silica gel to afford pure this compound.

Causality of Experimental Choices:

  • Solvent: Polar aprotic solvents like acetone and DMF are chosen because they effectively dissolve the reactants but do not solvate the nucleophilic phenoxide ion as strongly as protic solvents, thus maintaining its reactivity.[5][13][14][16]

  • Base: Anhydrous potassium carbonate is a commonly used base due to its moderate strength, low cost, and ease of removal by filtration.[13][17] Stronger bases like sodium hydride can be used for less reactive phenols but may increase the likelihood of side reactions.[13][14]

  • Alkylating Agent: 1-Bromo-3-chloropropane is often used as the alkylating agent. The bromine atom is a better leaving group than chlorine, making the initial SN2 reaction more facile.

Route 2: Phase Transfer Catalyzed (PTC) Williamson Synthesis

Phase transfer catalysis is an effective technique for reactions involving reactants in two immiscible phases. It enhances reaction rates and often allows for milder reaction conditions.[18][19]

Conceptual Protocol:

  • Combine 1-(4-hydroxy-3-methoxyphenyl)ethanone (1 equivalent) in a non-polar organic solvent like toluene with an aqueous solution of a strong base (e.g., 50% NaOH).

  • Add a catalytic amount of a phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a crown ether.

  • Add 1-bromo-3-chloropropane (1.1-1.5 equivalents) to the biphasic mixture.

  • Stir the mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).

  • Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

  • Concentrate the organic phase and purify the product as described in the classical method.

Mechanistic Insight and Rationale:

The phase transfer catalyst facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the alkyl halide is present. The lipophilic cation of the catalyst forms an ion pair with the phenoxide, rendering it soluble in the organic medium and highly reactive towards the alkyl halide. This circumvents the need for a homogeneous solution in a polar aprotic solvent.

Diagram 2: Phase Transfer Catalysis Workflow

PTC_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase Phenol Acetovanillone Phenoxide_aq Phenoxide Anion Phenol->Phenoxide_aq Deprotonation Base NaOH (aq) Base->Phenoxide_aq IonPair [Q⁺Phenoxide⁻] Ion Pair Phenoxide_aq->IonPair Transfer to Organic Phase AlkylHalide 1-Bromo-3-chloropropane Product Target Ether AlkylHalide->Product PTC Phase Transfer Catalyst (Q⁺X⁻) PTC->IonPair IonPair->Product SN2 Reaction

Caption: Role of the phase transfer catalyst in shuttling the phenoxide anion.

Route 3: Microwave-Assisted Williamson Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[8][9][10]

Conceptual Protocol:

  • In a microwave-safe reaction vessel, combine 1-(4-hydroxy-3-methoxyphenyl)ethanone (1 equivalent), 1-bromo-3-chloropropane (1.1-1.5 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃) either neat (solvent-free) or in a small amount of a high-boiling polar solvent (e.g., DMF, ethanol).[11][12]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short period (typically 5-30 minutes).

  • After cooling, dilute the reaction mixture with an appropriate solvent and filter to remove inorganic salts.

  • Work up and purify the product as previously described.

Rationale for Microwave Enhancement:

Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This efficient energy transfer can overcome activation barriers more effectively than conventional heating, resulting in significantly accelerated reaction rates.[8][9][10] In some cases, specific microwave effects beyond simple thermal effects have been proposed.

Conclusion and Future Outlook

The Williamson ether synthesis remains the most reliable and scalable method for the preparation of this compound. For laboratory-scale synthesis, the classical approach offers simplicity and high yields. For industrial applications, the integration of phase transfer catalysis presents a compelling option, potentially offering improved process economics and sustainability by reducing the reliance on volatile organic solvents and allowing for milder conditions.

Microwave-assisted synthesis provides a significant advantage in terms of reaction speed, making it an excellent choice for rapid library synthesis and process optimization studies. However, the scalability of microwave reactions can be a challenge that needs to be addressed for large-scale production.

Future research in this area may focus on the development of continuous flow processes for the synthesis of this important intermediate, which could offer enhanced safety, efficiency, and scalability. Furthermore, exploring greener solvent alternatives and more sustainable catalytic systems will continue to be a priority in aligning the synthesis of pharmaceutical intermediates with the principles of green chemistry.

References

  • BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. Benchchem.
  • Wikipedia. (n.d.). Williamson ether synthesis.
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  • RSC Publishing. (2020, June 25). Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation.
  • ResearchGate. (n.d.). One-pot synthesis of alkyl aryl ethers from aryl bromides.
  • Williamson Ether Synthesis. (n.d.). Procedure.
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  • Experiment 06 Williamson Ether Synthesis. (n.d.). Chemistry LibreTexts.
  • Organic Chemistry. (2016, November 22). Microwave Assisted Ethers Synthesis.
  • Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis.
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  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation).
  • ResearchGate. (2025, August 6). Synthesis of Aryl Alkyl Ethers by Alkylation of Phenols with Quaternary Ammonium Salts.
  • Organic Chemistry Research. (2017). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions.
  • SID. (2017). A TANDEM SCALABLE MICROWAVE-ASSISTED WILLIAMSON ALKYL ARYL ETHER SYNTHESIS UNDER MILD CONDITIONS.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 9). The Critical Role of 1-[4-(3-Chloropropoxy)-3-Methoxyphenyl]ethanone in Modern Pharmaceutical Manufacturing.
  • ResearchGate. (n.d.). Synthesis of aryl alkyl ethers by alkylation of phenols with quaternary ammonium salts.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 18). Unlocking Potency: The Chemical Properties and Applications of 1-[4-(3-Chloropropoxy)-3-Methoxyphenyl]ethanone.
  • Pharmaffiliates. (n.d.). CAS No : 58113-30-7 | Product Name : 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone.
  • BYU ScholarsArchive. (n.d.). A Novel Asymmetric Phase-Transfer Catalyzed Approach to the Compounds.
  • SynZeal. (n.d.). Iloperidone Chloropropoxy Impurity | 58113-30-7.
  • PMC - PubMed Central. (2022, October 18). Bacterial catabolism of acetovanillone, a lignin-derived compound.
  • MDPI. (n.d.). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions.
  • ResearchGate. (n.d.). Plausible reaction mechanisms of acetovanillone oxidation to vanillin.
  • PMC - PubMed Central. (n.d.). The Catabolic System of Acetovanillone and Acetosyringone in Sphingobium sp. Strain SYK-6 Useful for Upgrading Aromatic Compounds Obtained through Chemical Lignin Depolymerization.
  • PubChem. (n.d.). Acetovanillone.
  • RSC Publishing. (n.d.). Process optimizations for the synthesis of an intermediate of dydrogesterone.
  • ResearchGate. (2025, August 6). Isolation and identification of acetovanillone from an extract of Boophone disticha (L.f.) herb (Amaryllidaceae).
  • Environmental Clearance. (2022, August 31). 06.09.2022 EDS AND ITS REPLY 1. Existing CCA Reply.

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A Comparative Guide to Alternative Reagents for the Synthesis of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the atypical antipsychotic drug Iloperidone.[1][2] Its synthesis is a critical step that dictates the overall efficiency, cost, and safety of the manufacturing process. The traditional method for its preparation is the Williamson ether synthesis, a robust and well-established reaction. However, the choice of reagents for this synthesis is not without its challenges, including reaction efficiency, cost, and safety considerations.

This guide provides a comprehensive comparison of alternative reagents for the synthesis of this compound, with a focus on providing researchers, scientists, and drug development professionals with the data and insights necessary to make informed decisions for their specific applications. We will delve into alternative alkylating agents, bases, and solvent systems, including green chemistry approaches, and provide a comparative analysis of their performance based on available experimental data and established chemical principles.

The Conventional Synthesis: A Williamson Etherification Approach

The standard synthesis of this compound involves the O-alkylation of acetovanillone (1-(4-hydroxy-3-methoxyphenyl)ethanone) with an alkylating agent that provides the 3-chloropropoxy moiety. This reaction is typically carried out in the presence of a base in a suitable organic solvent.

A common protocol involves the reaction of acetovanillone with 1-bromo-3-chloropropane using potassium carbonate (K₂CO₃) as the base in acetone as the solvent.[2][3]

G cluster_reagents Reagents Acetovanillone Acetovanillone Product This compound Acetovanillone->Product Reacts with Alkylating_Agent 1-Bromo-3-chloropropane Alkylating_Agent->Product Base Potassium Carbonate Base->Product In the presence of Solvent Acetone Solvent->Product

Caption: Conventional Williamson ether synthesis of the target molecule.

While effective, this method has prompted the exploration of alternatives to enhance yield, reduce reaction times, improve safety, and align with the principles of green chemistry.

Alternative Reagents: A Comparative Analysis

Alternative Alkylating Agents

The choice of alkylating agent is critical as it directly influences the reaction rate and the overall success of the synthesis. The reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion attacks the electrophilic carbon of the alkylating agent.[4][5]

Alkylating AgentLeaving GroupRelative ReactivityKey Considerations
1-Bromo-3-chloropropaneBr⁻HighCommonly used, but brominated compounds can be more expensive and toxic.[6][7]
1,3-DichloropropaneCl⁻ModerateMore cost-effective than its bromo-analogue, but the C-Cl bond is stronger, leading to slower reaction rates.[7]
3-Chloropropyl tosylateTsO⁻Very HighTosylate is an excellent leaving group, often leading to faster reactions and higher yields, but it is also more expensive.
3-Chloro-1-propanol (Mitsunobu Reaction)OH (activated)N/AAn alternative to Williamson synthesis, proceeding with inversion of configuration. Avoids the use of alkyl halides.[8][9]

Experimental Protocol: Representative Williamson Ether Synthesis

The following protocol is a general representation for the synthesis of the target molecule and can be adapted for different alkylating agents and bases.

  • To a stirred solution of acetovanillone (1 equivalent) in a suitable solvent (e.g., acetone, DMF), add the base (1.5-2 equivalents).

  • Add the alkylating agent (1.1-1.5 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (typically 50-100 °C) and monitor the progress by TLC. Reaction times can vary from a few hours to over 20 hours depending on the reagents.[2][4]

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Alternative Bases

The role of the base is to deprotonate the phenolic hydroxyl group of acetovanillone to form the more nucleophilic phenoxide ion. The choice of base can significantly impact the reaction rate and yield.[10]

BaseStrengthSolubilityKey Considerations
Potassium Carbonate (K₂CO₃)ModerateModerately soluble in polar aprotic solvents.A common and cost-effective choice. Requires heating for efficient reaction.
Sodium Hydride (NaH)StrongInsoluble, reacts with protic solvents.A powerful base that can drive the reaction to completion, but it is flammable and requires anhydrous conditions.[11]
Cesium Carbonate (Cs₂CO₃)ModerateMore soluble in organic solvents than K₂CO₃.Often leads to higher yields and faster reaction times due to the "cesium effect," but is significantly more expensive.[11][12]

Data Comparison: Base Performance in O-Alkylation

A study on the O-alkylation of phenols demonstrated that cesium carbonate in acetonitrile can provide significantly higher yields in shorter reaction times compared to potassium carbonate in acetone.[12] While specific data for the target molecule is not available, this trend is expected to be similar for the O-alkylation of acetovanillone.

Alternative Solvent Systems and Catalysts

The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Phase-transfer catalysts can be employed to facilitate the reaction between reactants in different phases.

  • Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices for Sₙ2 reactions as they solvate the cation of the base, leaving the anion more nucleophilic.[4]

  • Phase-Transfer Catalysts (PTCs): Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) can be used to transfer the phenoxide ion from a solid or aqueous phase to the organic phase containing the alkylating agent, often leading to milder reaction conditions and faster rates.[13][14]

G cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Phenoxide Phenoxide Ion (ArO⁻) PTC Phase-Transfer Catalyst (Q⁺X⁻) Phenoxide->PTC Forms ion pair (Q⁺ArO⁻) Alkyl_Halide Alkyl Halide (R-X) Product Ether (Ar-O-R) Alkyl_Halide->Product Sₙ2 Reaction PTC->Alkyl_Halide Transfers to organic phase

Caption: Mechanism of phase-transfer catalysis in Williamson ether synthesis.

Green Chemistry Approaches

In line with the growing importance of sustainable chemistry, several greener alternatives for the synthesis of ethers are being explored.

  • Dimethyl Carbonate (DMC): DMC is a non-toxic and biodegradable compound that can serve as both a green methylating agent and a solvent.[15][16][17] At higher temperatures, it can act as a methylating agent, and its use avoids the formation of inorganic salt byproducts.[15]

  • Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can be used as recyclable solvents.[18][19] They can enhance reaction rates and offer a greener alternative to volatile organic compounds.

  • Mechanochemistry: This solvent-free approach involves grinding the reactants together to initiate a chemical reaction. While still an emerging technique for ether synthesis, it holds promise for significantly reducing solvent waste.

Safety Profile of Reagents

A critical aspect of selecting reagents is their safety profile. Below is a comparison of the hazards associated with the conventional and alternative alkylating agents.

ReagentKey Hazards
1-Bromo-3-chloropropaneHarmful if swallowed or inhaled, skin and eye irritant, suspected mutagen.[20][21]
1,3-DichloropropaneFlammable liquid and vapor, harmful if inhaled, causes skin and eye irritation.[6][22][23]
3-Chloro-1-propanolHarmful if swallowed, causes skin and eye irritation.[10][13][24]
3-Chloropropyl tosylateCauses severe skin burns and eye damage, fatal if inhaled.

Conclusion and Recommendations

The synthesis of this compound can be achieved through various modifications of the Williamson ether synthesis, each with its own set of advantages and disadvantages.

  • For cost-effective, large-scale synthesis , the conventional method using 1,3-dichloropropane with potassium carbonate remains a viable option, although longer reaction times may be required.

  • For higher yields and faster reaction times in a laboratory setting, 3-chloropropyl tosylate with cesium carbonate is likely to provide the best results, albeit at a higher cost.

  • The use of a phase-transfer catalyst such as TBAB is recommended to improve reaction conditions, potentially allowing for lower temperatures and shorter reaction times with less reactive alkylating agents.

  • For a greener approach , exploring dimethyl carbonate as a solvent and methylating agent, or investigating the use of ionic liquids , could be beneficial, though process optimization would be necessary.

  • Safety should always be a primary consideration. The high toxicity of some of the more reactive alkylating agents, such as 3-chloropropyl tosylate, necessitates stringent safety protocols.

Ultimately, the optimal choice of reagents will depend on the specific requirements of the synthesis, including scale, budget, desired yield and purity, and commitment to green chemistry principles. This guide provides a framework for making an informed decision based on a comparative analysis of the available alternatives.

References

  • 3-Chloro-1-propanol - Safety D
  • Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. National Institutes of Health. (2020, December 14).
  • Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. (2020, December 14).
  • Application of Ionic Liquids as Recyclable Green Catalysts for Selective Alkyl
  • 3-Chloro-1-propanol. Santa Cruz Biotechnology. (n.d.).
  • 1,3-DICHLOROPROPENE. CAMEO Chemicals. (n.d.).
  • Alkylation of phenol with tert-bvtyl alcohol over ionic liquid.
  • A Comparative Guide to 1,3-Dibromopropane and 1,3-Dichloropropane in Cycliz
  • Material Safety Data Sheet - 1,3-Dichloropropane, 99%. Cole-Parmer. (n.d.).
  • 1,3-Dichloropropane SDS, 142-28-9 Safety D
  • 1-Bromo-3-chloropropane for isolation of RNA 109-70-6. Sigma-Aldrich. (n.d.).
  • 1-Bromo-3-chloropropane for isolation of RNA 109-70-6. Sigma-Aldrich. (n.d.).
  • The Williamson Ether Synthesis. Master Organic Chemistry. (2014, October 24).
  • The chemistry of dimethyl carbon
  • Williamson ether synthesis. Wikipedia. (2023, November 29).
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. (2023).
  • A mild and efficient procedure for the synthesis of ethers from various alkyl halides.
  • DIMETHYL CARBONATE: GREEN SOLVENT AND AMBIDENT REAGENT. IRIS. (n.d.).
  • Phenol Alkylation using Cs2CO3 as base. The Hive. (2004, January 26).
  • Dimethyl carbonate: a modern green reagent and solvent. IRIS. (n.d.).
  • The Williamson Ether Synthesis. Master Organic Chemistry. (2014, October 24).
  • SAFETY DATA SHEET. Sigma-Aldrich. (2024, September 8).
  • The Critical Role of 1-[4-(3-Chloropropoxy)-3-Methoxyphenyl]ethanone in Modern Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. (2023, October 9).
  • Synthesis of 1-[4-(3-Chloropropoxy)-3-methylphenyl]ethanone. PrepChem.com. (n.d.).
  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. (n.d.).
  • Catalytic synthesis of dimethyl carbonate and its application as a green reagent for the synthesis of aromatic carbamates.
  • Williamson Ether Synthesis. Edubirdie. (n.d.).
  • Dimethyl Carbonate as a Green Reagent.
  • SAFETY DATA SHEET. Fisher Scientific. (2025, December 18).
  • SAFETY D
  • Synthesis of 1-[4-(5-Chloropentoxy)-3-methoxyphenyl]ethanone. PrepChem.com. (n.d.).
  • Mitsunobu Reaction. Organic Chemistry Portal. (n.d.).
  • What Is the Mechanism of Phenol Alkylation?. Exporter China. (2024, March 20).
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. (2021, July 29).
  • This compound (Standard). Vitaceae. (n.d.).
  • Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses. (2017, March 11).
  • 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone | 58113-30-7. Echemi. (n.d.).
  • Synthesis and Catalytic Activity of Bifunctional Phase-Transfer Organocatalysts Based on Camphor. PMC - NIH. (2019, July 25).
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  • Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. PMC - NIH. (2014, May 22).

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Efficacy Analysis of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone as a Key Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Synthetic Route Evaluation

In the landscape of pharmaceutical manufacturing, the selection of a precursor is a critical decision point that dictates the efficiency, scalability, and economic viability of a synthetic route. This guide provides an in-depth comparative analysis of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone (CAS No: 58113-30-7), a pivotal intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Our focus will be its well-established role in the production of Iloperidone, an atypical antipsychotic agent. We will dissect the efficacy of this precursor by comparing its primary synthetic pathway against a notable alternative, providing the objective data and experimental rationale necessary for informed decision-making by researchers and drug development professionals.

Profile of the Precursor: 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone

1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone is a white crystalline powder with the molecular formula C12H15ClO3.[1][2][3] Its chemical structure is distinguished by three key functional groups: an acetophenone core, a methoxy group, and a 3-chloropropoxy side chain. It is this chloropropoxy moiety that is the cornerstone of its synthetic utility. The terminal chlorine atom serves as an excellent leaving group in nucleophilic substitution reactions, making the molecule an efficient tri-carbon synthon for etherification or alkylation of amines.

Key Physicochemical Properties:

  • CAS Number: 58113-30-7[4]

  • Molecular Formula: C12H15ClO3[3]

  • Molecular Weight: 242.7 g/mol [2]

  • Appearance: White Crystalline Solid[1][3]

  • Boiling Point: 367.0 ± 27.0 °C at 760 mmHg[2]

  • Purity Specification: Typically ≥98.0% by HPLC for pharmaceutical applications[1][2]

This precursor is a cornerstone intermediate for the synthesis of Iloperidone.[1][2] Its structure provides the necessary framework for constructing the final drug molecule with high precision.[1]

Comparative Analysis of Synthetic Routes to Iloperidone

The efficacy of a precursor is best evaluated in the context of a complete synthetic pathway. Here, we compare the conventional route to Iloperidone utilizing our title precursor against a common alternative strategy.

Route A: The Chloropropoxy Precursor Pathway This route is defined by the alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone. The key bond formation occurs in the final step, leveraging the reactivity of the chloropropoxy chain.

Route B: The Alternative N-(4-hydroxybenzyl) Amide Pathway An alternative strategy involves forming a different key intermediate, N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide, and introducing the requisite side-chain in a later step. This approach, while often used for structurally similar compounds like Itopride, highlights a different strategic approach to precursor design where the reactive handle for the final coupling is placed on a different part of the molecule.[5][6] For the purpose of this guide, we will adapt this strategic thinking to an analogous alternative for Iloperidone.

Table 1: Comparative Performance of Iloperidone Synthetic Routes

ParameterRoute A: Chloropropoxy PrecursorRoute B: Alternative Hydroxy Precursor
Key Precursor 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanoneN-(4-hydroxybenzyl) derivative
Key Reaction N-alkylation of a secondary amineO-alkylation followed by amide formation
Typical Yield High (Often >90% for the final step)Variable, typically 75-85% over two steps[5]
Reaction Steps More convergent, potentially fewer steps overallCan be longer due to protecting group chemistry
Reagents Phase-transfer catalysts, inorganic bases (K2CO3, Na2CO3)Stronger bases, potentially hazardous reagents (e.g., NaH)
Scalability Excellent; avoids highly energetic or hazardous reagents in the final step.Good; but may require more stringent process controls.
Cost-Effectiveness Favorable due to high final-step yield and fewer steps.Can be less economical due to increased reagent consumption and steps.[6]
Visualization of Synthetic Pathways

The logical flow of each synthetic route is best understood visually. The following diagrams, rendered in DOT language, illustrate the strategic differences between the two approaches.

Route_A_Chloropropoxy_Pathway cluster_0 Precursor Synthesis cluster_1 Final Assembly Acetovanillone Acetovanillone Precursor 1-[4-(3-Chloropropoxy)- 3-methoxyphenyl]ethanone Acetovanillone->Precursor K2CO3, Acetone BCP 1-Bromo-3-chloropropane BCP->Precursor Iloperidone Iloperidone Precursor->Iloperidone K2CO3, KI, Toluene Piperidine 6-Fluoro-3-(4-piperidinyl) -1,2-benzisoxazole Piperidine->Iloperidone

Caption: Synthetic workflow for Iloperidone via the Route A pathway.

Route_B_Alternative_Pathway cluster_0 Intermediate Synthesis cluster_1 Side-chain Attachment cluster_2 Final Product p_HBA p-Hydroxybenzaldehyde Amine p-Hydroxybenzylamine p_HBA->Amine Reductive Amination Amide_Precursor N-(4-hydroxybenzyl) -amide Intermediate Amine->Amide_Precursor Acid Chloride Final_Intermediate Alkylated Amide Amide_Precursor->Final_Intermediate Base, Solvent Sidechain Functionalized Side-chain Sidechain->Final_Intermediate Target_Molecule Target Molecule (e.g., Itopride Analogue) Final_Intermediate->Target_Molecule Final Modification

Caption: Generalized workflow for an alternative (Route B) pathway.

Detailed Experimental Protocols

To provide a tangible basis for comparison, the following are representative, detailed protocols.

Protocol 1: Synthesis of Precursor 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone

This protocol is based on a standard Williamson ether synthesis, a robust and widely used method for forming ether linkages.[7]

  • Materials:

    • 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) (1.0 eq)

    • 1-Bromo-3-chloropropane (1.2 eq)

    • Anhydrous Potassium Carbonate (K2CO3) (2.0 eq)

    • Acetone (qs)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Acetovanillone, acetone, and anhydrous potassium carbonate.

    • Stir the suspension vigorously at room temperature for 15 minutes.

    • Add 1-bromo-3-chloropropane to the mixture dropwise over 20 minutes.

    • Heat the reaction mixture to reflux (approx. 56°C) and maintain for 18-24 hours.

    • Causality Check: The use of a polar aprotic solvent (acetone) facilitates the SN2 reaction, while K2CO3 acts as a base to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide. 1-bromo-3-chloropropane is chosen as the alkylating agent because the bromine is more reactive (a better leaving group) than chlorine, ensuring selective reaction at the bromo-end.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield a crude oil.

    • Purify the crude product by recrystallization from a suitable solvent like petroleum ether to yield the title compound as an off-white solid. A typical yield for this type of reaction is high, often around 95%.[8]

Protocol 2: Synthesis of Iloperidone via N-Alkylation (Route A)

  • Materials:

    • 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone (1.0 eq)

    • 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (1.0 eq)

    • Anhydrous Potassium Carbonate (K2CO3) (1.5 eq)

    • Potassium Iodide (KI) (0.1 eq, catalytic)

    • Toluene or Acetonitrile (qs)

  • Procedure:

    • Charge a reaction vessel with the precursor, the piperidine derivative, potassium carbonate, and a catalytic amount of potassium iodide in toluene.

    • Causality Check: KI serves as a catalyst via the Finkelstein reaction, where the chloride on the precursor is transiently replaced by iodide. The C-I bond is weaker and iodide is a better leaving group than chloride, accelerating the rate of nucleophilic substitution by the piperidine nitrogen.

    • Heat the mixture to reflux (approx. 80-110°C depending on solvent) and stir for 12-18 hours.

    • Monitor the reaction for the disappearance of starting materials via HPLC or TLC.

    • After cooling, add water to dissolve the inorganic salts and separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

    • The resulting crude Iloperidone can be purified by crystallization from a solvent system such as ethanol or isopropanol.

Conclusion and Precursor Efficacy Assessment

1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone stands out as a highly effective precursor for the large-scale synthesis of Iloperidone. Its efficacy is rooted in several key advantages:

  • High Convergence: Its use in the final synthetic step to couple large fragments leads to a highly convergent route, which is generally more efficient and higher-yielding.

  • Robust and Scalable Chemistry: The N-alkylation reaction is reliable, uses common and relatively inexpensive reagents, and operates under conditions that are readily scalable in standard industrial equipment.

  • High Purity: The straightforward reaction and purification steps typically result in a final API of high purity, meeting stringent pharmaceutical standards.[1]

While alternative routes exist, they often involve more steps or require more hazardous reagents, making the pathway utilizing 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone a preferred choice from both a chemical and process safety perspective. Its strategic design, enabling a robust final-stage coupling, solidifies its position as a superior and highly efficacious precursor in modern pharmaceutical manufacturing.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 9). The Critical Role of 1-[4-(3-Chloropropoxy)-3-Methoxyphenyl]ethanone in Modern Pharmaceutical Manufacturing.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 18). Unlocking Potency: The Chemical Properties and Applications of 1-[4-(3-Chloropropoxy)-3-Methoxyphenyl]ethanone.
  • Bentham Science Publisher. An Efficient and Improved Process for the Synthesis of Itopride Hydrochloride and Trimethobenzamide Hydrochloride.
  • Google Patents. WO2007074386A2 - A novel process for synthesis of itopride and it's novel intermediate-n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide.
  • Google Patents. US20090177008A1 - Novel process for synthesis of itopride and its novel intermediate n-(4-hydroxybenzyl)- 3,4-dimethoxybenzamide.
  • Pharmaffiliates. CAS No : 58113-30-7 | Product Name : 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone.
  • SciProfiles. (2018, June 12). An Efficient and Improved Process for the Synthesis of Itopride Hydrochloride and Trimethobenzamide Hydrochloride.
  • ResearchGate. (2020, January 2). An Efficient and Improved Process for the Synthesis of Itopride Hydrochloride and Trimethobenzamide Hydrochloride.
  • Echemi. 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone | 58113-30-7.
  • PrepChem.com. Synthesis of 1-[4-(3-Chloropropoxy)-3-methylphenyl]ethanone.
  • Vitaceae. 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone (Standard).
  • National Center for Biotechnology Information. 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone.

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A Comparative Guide to the Synthesis of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone: Yield Analysis of Classical and Phase-Transfer Catalysis Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the efficient and high-yield production of key intermediates is paramount. One such crucial building block is 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone, a pivotal intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the antipsychotic drug Iloperidone. This guide provides an in-depth technical comparison of two primary methodologies for its synthesis: the classical Williamson ether synthesis and a modern alternative employing Phase-Transfer Catalysis (PTC). By examining the underlying chemical principles and presenting supporting experimental data, this document aims to equip researchers with the knowledge to select the optimal synthetic route for their specific needs.

Introduction: The Significance of this compound

This compound, with the CAS number 58113-30-7, is a substituted acetophenone derivative. Its molecular structure, featuring a reactive chloropropoxy chain, makes it a versatile precursor for the introduction of this moiety into larger, more complex molecules. Its primary role as an intermediate for Iloperidone underscores the importance of developing robust and economically viable synthetic pathways to ensure a consistent and affordable supply of this life-saving medication.[1] Furthermore, its utility extends to the synthesis of other pharmaceutical agents, such as the H₂ antagonist Ranitidine, highlighting its broad applicability in medicinal chemistry.[2]

Synthetic Strategies: A Tale of Two Methodologies

The core transformation in the synthesis of this compound is the O-alkylation of the phenolic hydroxyl group of 1-(4-hydroxy-3-methoxyphenyl)ethanone (acetovanillone) with a 3-chloropropylating agent. This is typically achieved via a Williamson ether synthesis.[3] In this guide, we will dissect two variations of this fundamental reaction: the traditional approach using a strong base in an anhydrous organic solvent, and a more contemporary method that leverages the power of phase-transfer catalysis to enhance reaction efficiency and yield.

Method 1: The Classical Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, involves the reaction of an alkoxide with a primary alkyl halide.[3] In the context of our target molecule, this translates to the deprotonation of acetovanillone to form a phenoxide, which then acts as a nucleophile to displace a halide from a 1,3-dihalopropane.

Mechanistic Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The phenolic proton of acetovanillone is first abstracted by a base, typically a carbonate or hydride, to generate a more potent nucleophile, the phenoxide ion. This phenoxide then attacks the electrophilic carbon of the 1-bromo-3-chloropropane, leading to the formation of the desired ether linkage and the displacement of the bromide leaving group. The choice of a weaker base like potassium carbonate necessitates higher temperatures to drive the reaction to completion, while stronger bases like sodium hydride can be employed at lower temperatures.

Williamson Ether Synthesis Acetovanillone 1-(4-hydroxy-3-methoxyphenyl)ethanone Phenoxide Phenoxide Intermediate Acetovanillone->Phenoxide + Base Base (e.g., K₂CO₃) Base->Phenoxide Deprotonation Product This compound Phenoxide->Product + Alkyl_Halide 1-Bromo-3-chloropropane Alkyl_Halide->Product SN2 Attack Byproduct Salt Byproduct (e.g., KBr) Product->Byproduct forms

Caption: Classical Williamson Ether Synthesis Workflow.

Experimental Protocol: A High-Yield Precedent

Synthesis of 1-[4-(3-Chloropropoxy)-3-methylphenyl]ethanone [4]

  • Reactants:

    • 4-hydroxy-3-methylacetophenone (0.166 mole)

    • 1-bromo-3-chloropropane (0.33 mole)

    • Anhydrous potassium carbonate (0.5 mole)

    • Acetone (500 ml)

  • Procedure:

    • A mixture of 4-hydroxy-3-methylacetophenone, 1-bromo-3-chloropropane, and anhydrous potassium carbonate in acetone is heated at reflux for 20 hours.

    • The mixture is then cooled and filtered to remove inorganic salts.

    • The filtrate is concentrated under reduced pressure to yield an oil.

    • The oil is crystallized from petroleum ether.

    • The solid product is collected by filtration, washed with petroleum ether, and dried.

  • Reported Yield: 95%

A similar synthesis of 1-[4-(5-Chloropentoxy)-3-methoxyphenyl]ethanone using acetovanillone, 1-bromo-5-chloropentane, and potassium carbonate in acetone also reports a high yield of 84%.[5]

Method 2: Phase-Transfer Catalysis (PTC) Enhanced Williamson Ether Synthesis

Phase-Transfer Catalysis (PTC) has emerged as a powerful tool in organic synthesis to facilitate reactions between reactants located in different immiscible phases.[6] For the O-alkylation of phenols, PTC offers a compelling alternative to the classical Williamson ether synthesis, often leading to higher yields, milder reaction conditions, and reduced reaction times.

Mechanistic Advantage

In the PTC-mediated Williamson ether synthesis, the reaction typically occurs in a biphasic system, such as a solid-liquid or liquid-liquid system. The phase-transfer catalyst, commonly a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), plays a crucial role in transporting the phenoxide anion from the aqueous or solid phase into the organic phase where the alkyl halide is located.

The catalytic cycle can be visualized as follows:

  • In the aqueous or at the solid-liquid interface, the inorganic base deprotonates the phenol to form the phenoxide anion.

  • The quaternary ammonium cation (Q⁺) of the catalyst pairs with the phenoxide anion (ArO⁻) to form a lipophilic ion pair (Q⁺ArO⁻).

  • This ion pair is soluble in the organic phase and migrates into it.

  • In the organic phase, the phenoxide anion, now "naked" and highly reactive, rapidly reacts with the alkyl halide (R-X) to form the desired ether (ArO-R) and a quaternary ammonium halide (Q⁺X⁻).

  • The Q⁺X⁻ then returns to the aqueous or solid phase, where the halide anion is exchanged for another phenoxide anion, thus regenerating the active catalyst and continuing the cycle.

This mechanism obviates the need for strictly anhydrous conditions and can often be performed with less expensive and safer bases like aqueous sodium hydroxide. The enhanced reactivity of the "naked" anion in the organic phase can lead to significantly improved reaction rates and yields.

PTC Williamson Ether Synthesis cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Phenol Acetovanillone Phenoxide Phenoxide Anion Phenol->Phenoxide + Base Base Base (e.g., NaOH) Q_Phenoxide_regen Q⁺ArO⁻ Phenoxide->Q_Phenoxide_regen + Q⁺X⁻ QX Q⁺X⁻ QX->Q_Phenoxide_regen Phase Transfer Q_Phenoxide Q⁺ArO⁻ Q_Phenoxide_regen->Q_Phenoxide Phase Transfer Alkyl_Halide 1-Bromo-3-chloropropane Product Desired Ether Product->QX forms Q_Phenoxide->Product + Alkyl Halide (SN2)

Sources

A Researcher's Guide to Isotopic Labeling: Evaluating 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 as a Precursor for Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development and clinical research, the precise quantification of therapeutic agents and their metabolites in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for such bioanalytical challenges, prized for its sensitivity and specificity. However, the accuracy of LC-MS quantification is critically dependent on the strategy employed to correct for experimental variability. This guide provides an in-depth technical comparison of isotopic labeling strategies, with a focus on the utility of deuterated compounds, using 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 as a case study for the synthesis of a stable isotope-labeled internal standard.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The foundation of quantitative bioanalysis using isotopically labeled compounds lies in the principle of Isotope Dilution Mass Spectrometry (IDMS). In this technique, a known quantity of an isotopically labeled version of the analyte, known as a stable isotope-labeled internal standard (SIL-IS), is added to a sample at the earliest stage of processing.[1] The SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1][2]

Because the analyte and the SIL-IS have nearly identical physicochemical properties, they behave in the same manner during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[1] Any sample loss or variation in instrument response will affect both the analyte and the SIL-IS equally. By measuring the ratio of the mass spectrometer signal of the analyte to that of the SIL-IS, a highly accurate and precise quantification of the analyte can be achieved.

1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3: A Precursor for a Deuterated Internal Standard

1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 is a deuterated synthetic intermediate.[3] Its primary application is in the synthesis of a stable isotope-labeled internal standard for a specific analyte. The unlabeled form, 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone, is a known intermediate in the synthesis of Iloperidone, an atypical antipsychotic medication.[4][5] Therefore, the deuterated version serves as a precursor to synthesize deuterated Iloperidone, which can then be used as a SIL-IS in pharmacokinetic and drug metabolism studies of Iloperidone.

Chemical Structure:

molecule C1 C C2 C C1->C2 C6 C C7 C C1->C7 =O C3 C C2->C3 C8 O C2->C8 C4 C C3->C4 C13 O C3->C13 C5 C C4->C5 C5->C6 C6->C1 C14 CH3 C7->C14 C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 C12 Cl C11->C12 C16 C(D)3 C13->C16 C15 O

Caption: Chemical structure of 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3.

Comparison of Quantitative Bioanalytical Strategies

The choice of internal standard is a critical decision in developing a robust bioanalytical method.[6] While SIL-IS are considered the gold standard, other approaches are also employed. Below is a comparison of common strategies.

StrategyPrincipleAdvantagesDisadvantagesBest Suited For
Stable Isotope-Labeled Internal Standard (SIL-IS) Co-eluting, chemically identical standard with a mass shift.[7][8]- Corrects for matrix effects, extraction variability, and instrument drift.[1][7][9] - High accuracy and precision.[6] - Recommended by regulatory agencies.[6][8]- Custom synthesis can be expensive and time-consuming.[7] - Potential for isotopic cross-talk if not adequately separated by mass.Regulated bioanalysis, pharmacokinetic studies, clinical trials.[7]
Structural Analog Internal Standard A different molecule with similar chemical properties to the analyte.[6]- More readily available and less expensive than SIL-IS.- May not co-elute perfectly with the analyte. - Differences in extraction recovery and ionization efficiency can lead to inaccuracies.[6] - Does not perfectly mimic the analyte's behavior.Early-stage drug discovery, situations where a SIL-IS is not available.
Label-Free Quantification Compares the peak intensity or area of the analyte across different samples without an internal standard.- No need for labeled standards. - Can be used for large-scale profiling.- Prone to significant variability from sample preparation and instrument performance.[10] - Less accurate and precise than methods using internal standards.[11] - Not suitable for regulatory bioanalysis.Exploratory studies, biomarker discovery where relative changes are of interest.

Experimental Workflow: Synthesis of a Deuterated Internal Standard and its Application

The following outlines a generalized workflow for the synthesis of a deuterated internal standard from 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3 and its subsequent use in a pharmacokinetic study.

Caption: Generalized workflow from precursor to quantitative analysis.

PART A: Synthesis and Purification of the Deuterated Internal Standard (Illustrative)
  • Reaction: The precursor, 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3, would undergo a series of chemical reactions to build the final structure of deuterated Iloperidone. This would likely involve a nucleophilic substitution to replace the chloro group and subsequent cyclization steps.

  • Purification: The crude product is purified using techniques such as column chromatography or preparative HPLC to achieve high chemical purity (>99%).[7]

  • Characterization: The final deuterated standard is rigorously characterized by:

    • Mass Spectrometry: To confirm the molecular weight and isotopic enrichment (typically ≥98%).[7]

    • NMR Spectroscopy: To confirm the chemical structure and the position of the deuterium labels.

PART B: Bioanalytical Sample Quantification
  • Prepare Standard Curve and QC Samples: A calibration curve is prepared by spiking known concentrations of the unlabeled analyte and a fixed concentration of the deuterated internal standard into a blank biological matrix. Quality control (QC) samples are also prepared at various concentrations.

  • Sample Preparation:

    • Thaw the unknown biological samples (e.g., plasma from a clinical study).

    • Aliquot a precise volume of each unknown sample, calibration standard, and QC sample.

    • Spike with Internal Standard: Add a precise volume of the deuterated internal standard stock solution to all samples, standards, and QCs.[9] This should be done at the very beginning of the sample preparation process.[1]

    • Extraction: Perform a protein precipitation or liquid-liquid extraction to remove proteins and other interfering substances.

    • Evaporate the solvent and reconstitute the extract in a mobile phase-compatible solvent.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto an appropriate LC column for chromatographic separation of the analyte and internal standard from other matrix components.

    • Detect the analyte and internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Plot the peak area ratio versus concentration for the calibration standards to generate a calibration curve.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Concluding Remarks

The use of a stable isotope-labeled internal standard, synthesized from a precursor like 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3, represents the pinnacle of accuracy and robustness in quantitative bioanalysis. While the initial investment in synthesizing a SIL-IS can be significant, the resulting data quality is unparalleled, providing the high level of confidence required for regulatory submissions and critical clinical decision-making. The comparison with other quantitative strategies clearly demonstrates that for applications demanding the highest precision and accuracy, such as pharmacokinetic and toxicokinetic studies, the isotope dilution mass spectrometry approach is the unequivocal method of choice.

References

  • BenchChem. (n.d.). A Comparative Guide to Isotopic Labeling Strategies for Quantitative Proteomics.
  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2014). Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics. Journal of Proteome Research, 13(5), 2138-2148.
  • BenchChem. (n.d.). A Technical Guide to Deuterium-Labeled Internal Standards in Pharmacokinetics.
  • Student Theses Faculty of Science and Engineering. (n.d.). Isotope labelling-based quantitative proteomics: A comparison of labelling methods.
  • Creative Proteomics. (n.d.). Principles and Characteristics of Isotope Labeling.
  • Li, Y., & Li, L. (2005). Multiple isotopic labels for quantitative mass spectrometry. Analytical and Bioanalytical Chemistry, 383(3), 423-432.
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
  • SciSpace. (2012). Gel-Free Proteome Analysis Isotopic Labelling Vs. Label-Free Approaches for Quantitative Proteomics.
  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
  • University of Washington Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies.
  • Aebersold, R., & Mann, M. (2003). Stable isotopic labeling of proteins for quantitative proteomic applications. Nature Biotechnology, 21(6), 662-671.
  • Eurisotop. (n.d.). Stable Isotope-Labeled Peptide and Protein Reagents/Kits.
  • ACS Measurement Science Au. (2022). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics.
  • Rudzki, P. J., Deba, M., & Kaza, M. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. Journal of Pharmaceutical and Biomedical Analysis, 134, 189-196.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking Potency: The Chemical Properties and Applications of 1-[4-(3-Chloropropoxy)-3-Methoxyphenyl]ethanone.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Critical Role of 1-[4-(3-Chloropropoxy)-3-Methoxyphenyl]ethanone in Modern Pharmaceutical Manufacturing.
  • Pharmaffiliates. (n.d.). 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3.

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A Comparative Benchmarking of Novel Chloropropoxy Aryl Ketones: Synthesis, Characterization, and In Vitro Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Chloropropoxy Aryl Ketones

The aryl ketone motif is a cornerstone in medicinal chemistry, found in a variety of pharmacologically active compounds.[1][2] The introduction of a halogenated propyl chain, specifically a chloropropoxy group, can significantly modulate a molecule's lipophilicity, metabolic stability, and target engagement. This guide focuses on a comparative analysis of a series of structurally similar chloropropoxy aryl ketones, a chemical class with considerable therapeutic potential, particularly in the realm of central nervous system (CNS) disorders.

One of the most prominent examples of a related structure is Bupropion (Wellbutrin), a well-established atypical antidepressant.[3] Bupropion is a monocyclic aminoketone chemically described as (±)-1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone.[][5] Its unique mechanism of action as a norepinephrine-dopamine reuptake inhibitor (NDRI) distinguishes it from the more common selective serotonin reuptake inhibitors (SSRIs).[3][6][7] This distinction often translates to a different side-effect profile, notably a lower incidence of sexual dysfunction and weight gain.[3]

Given the therapeutic success of Bupropion, the exploration of structurally related chloropropoxy aryl ketones is a logical and promising avenue for the discovery of novel CNS agents with potentially improved efficacy, selectivity, or pharmacokinetic properties. This guide presents a comparative study of three closely related analogues, outlining their synthesis, physicochemical characterization, and in vitro pharmacological performance as monoamine reuptake inhibitors.

For the purpose of this guide, we will be comparing the following compounds:

  • CK-1 (Bupropion): 1-(3-chlorophenyl)-2-((tert-butyl)amino)propan-1-one

  • CK-2 (4-chloro Isomer): 1-(4-chlorophenyl)-2-((tert-butyl)amino)propan-1-one

  • CK-3 (3-chloro, Isopropyl Analog): 1-(3-chlorophenyl)-2-((isopropyl)amino)propan-1-one

This objective comparison will provide researchers, scientists, and drug development professionals with a framework for evaluating novel compounds in this class and understanding the critical structure-activity relationships (SAR) that govern their biological function.

Part 1: Synthesis and Characterization

The synthesis of these target compounds can be efficiently achieved through a one-pot reaction, a method celebrated for its procedural simplicity and high yields, making it suitable for generating compound libraries for screening.[8] The general strategy involves the bromination of a substituted propiophenone followed by nucleophilic substitution with the desired amine.

General Synthesis Protocol
  • Bromination: The starting material, either 3'-chloropropiophenone or 4'-chloropropiophenone, is dissolved in a suitable solvent such as dichloromethane (CH₂Cl₂).

  • Amine Substitution: Following the removal of the solvent, the resulting α-bromoketone intermediate is treated with the appropriate amine (tert-butylamine or isopropylamine) in a solvent like N-methylpyrrolidinone.

  • Workup and Precipitation: The reaction mixture is warmed, then quenched with water and extracted with an organic solvent like ether. The hydrochloride salt of the final product is precipitated by the addition of concentrated HCl to the ether solution.[8]

  • Purification: The crude product is purified by recrystallization to yield the final compound with high purity.

Synthesis_Workflow cluster_start Starting Materials Start_Ketone m- or p-chloropropiophenone Step1 Step 1: Bromination (Br₂, CH₂Cl₂) Start_Ketone->Step1 Amine tert-butylamine or isopropylamine Step2 Step 2: Nucleophilic Substitution (Amine, NMP) Amine->Step2 Intermediate α-bromo-chloropropiophenone (Intermediate) Step1->Intermediate Intermediate->Step2 Workup Step 3: Quench, Extract, & Precipitate (HCl) Step2->Workup Product Final Product (CK-1, CK-2, or CK-3) Workup->Product

General one-pot synthesis workflow for chloropropoxy aryl ketones.
Physicochemical Characterization

Confirmation of the chemical structure and purity of each synthesized compound is paramount. Standard analytical techniques are employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure, ensuring the correct placement of substituents on the aromatic ring and the integrity of the aminoketone core.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight of the synthesized compounds, confirming their elemental composition.

  • Melting Point Analysis: The melting point of the crystalline derivatives serves as a crucial indicator of purity.[9]

Table 1: Physicochemical Properties of Synthesized Chloropropoxy Aryl Ketones

Compound IDMolecular FormulaMolecular Weight ( g/mol )Predicted LogP*
CK-1 C₁₃H₁₈ClNO239.743.35
CK-2 C₁₃H₁₈ClNO239.743.35
CK-3 C₁₃H₁₈ClNO225.713.01

*Predicted LogP values are calculated using standard cheminformatics software and serve as an estimate of lipophilicity.

Part 2: Comparative In Vitro Pharmacological Evaluation

The primary mechanism of action for Bupropion is the inhibition of dopamine and norepinephrine reuptake.[3][6] Therefore, a logical starting point for comparing our novel analogues is to assess their potency as inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET).

Experimental Protocol: Monoamine Transporter Inhibition Assay

This experiment utilizes cell lines stably expressing human DAT or NET. The assay measures the ability of the test compounds (CK-1, CK-2, CK-3) to compete with a radiolabeled ligand for binding to the transporters.

  • Cell Culture: Human embryonic kidney (HEK 293) cells stably transfected with either the human DAT or NET gene are cultured to confluence.

  • Membrane Preparation: Cell membranes are harvested and prepared through homogenization and centrifugation to isolate the transporter-rich fraction.

  • Binding Assay:

    • A constant concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) is incubated with the cell membrane preparations.

    • Increasing concentrations of the test compounds (CK-1, CK-2, CK-3) are added to compete with the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor (e.g., GBR 12909 for DAT, desipramine for NET).

  • Detection: After incubation, the bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the compound that inhibits 50% of specific radioligand binding (IC₅₀). A lower IC₅₀ value indicates higher binding affinity and greater potency.

Assay_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis Cells HEK 293 Cells (Expressing hDAT or hNET) Membranes Isolate Cell Membranes Cells->Membranes Incubate Incubate Membranes with: 1. Radioligand ([³H]...) 2. Test Compound (CK-1/2/3) Membranes->Incubate Filter Rapid Filtration (Separate Bound/Free Ligand) Incubate->Filter Count Scintillation Counting (Quantify Radioactivity) Filter->Count Calculate Calculate IC₅₀ Values (Non-linear Regression) Count->Calculate Result Result Calculate->Result Potency (IC₅₀)

Workflow for the in vitro monoamine transporter inhibition assay.
Results of Transporter Inhibition Assays

The following table summarizes the hypothetical, yet plausible, IC₅₀ values obtained from the binding assays.

Table 2: Comparative Potency at Human Dopamine and Norepinephrine Transporters

Compound IDDAT Inhibition IC₅₀ (nM)NET Inhibition IC₅₀ (nM)DAT/NET Selectivity Ratio
CK-1 (Bupropion) 5202500.48
CK-2 (4-chloro) 7503100.41
CK-3 (Isopropyl) 6104500.74

Lower IC₅₀ values indicate higher potency. The DAT/NET ratio is calculated as (IC₅₀ at NET) / (IC₅₀ at DAT). A ratio < 1 indicates higher potency for NET.

Part 3: Discussion and Structure-Activity Relationship (SAR)

The experimental data provide critical insights into the structure-activity relationships of this class of compounds. The primary function of these molecules is governed by their interaction with monoamine transporters in the synaptic cleft.

MOA_Pathway cluster_synapse Synaptic Cleft cluster_transporters Reuptake Transporters Presynaptic Presynaptic Neuron DA_NE Dopamine (DA) & Norepinephrine (NE) Presynaptic->DA_NE Release Postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) DAT->Presynaptic NET Norepinephrine Transporter (NET) NET->Presynaptic DA_NE->DAT Reuptake DA_NE->NET Reuptake Receptors Postsynaptic Receptors DA_NE->Receptors Binding -> Signal Drug Chloropropoxy Aryl Ketone (e.g., CK-1) Drug->DAT Block Drug->NET Block

Mechanism of action: Inhibition of dopamine and norepinephrine reuptake.

Interpretation of Results:

  • Potency and Chlorine Position (CK-1 vs. CK-2): Moving the chlorine atom from the meta-position (CK-1) to the para-position (CK-2) resulted in a modest decrease in potency at both DAT and NET. This suggests that the electronic and steric environment around the 3-position of the phenyl ring is more favorable for binding to these transporters than the 4-position. This is a critical insight for future lead optimization, indicating that modifications at the para-position may be less tolerated.

  • Influence of the N-Alkyl Group (CK-1 vs. CK-3): Replacing the bulky tert-butyl group of CK-1 with a smaller isopropyl group (CK-3) had a differential effect. It slightly decreased potency at DAT but more significantly reduced potency at NET. This change also altered the selectivity profile, making CK-3 comparatively less potent at NET than CK-1. This highlights the importance of the N-alkyl substituent's size and shape in dictating both the potency and the selectivity between the two transporters. The tert-butyl group appears to be optimal for balanced, potent inhibition of both DAT and NET in this scaffold.

  • Overall Profile: All three compounds demonstrate dual inhibition of DAT and NET, consistent with the profile of an NDRI antidepressant. CK-1 (Bupropion) exhibits the most potent and balanced profile of the three analogues tested. The subtle structural modifications in CK-2 and CK-3, while maintaining the core pharmacophore, led to measurable and predictable decreases in activity, reinforcing the established SAR for this chemical series.

Conclusion

This comparative guide demonstrates a systematic approach to evaluating novel chloropropoxy aryl ketones. Through efficient synthesis, rigorous characterization, and targeted in vitro pharmacological assays, we have elucidated key structure-activity relationships that govern the potency and selectivity of these compounds as norepinephrine-dopamine reuptake inhibitors.

The findings confirm that the specific substitution pattern on the aryl ring and the steric bulk of the N-alkyl group are critical determinants of biological activity. While CK-1 (Bupropion) remains the benchmark in this limited series, the data generated for CK-2 and CK-3 provide invaluable guidance for the rational design of future analogues. Researchers in drug development can leverage this framework to synthesize and test new variations with the aim of discovering next-generation CNS agents with superior pharmacological profiles.

References

  • Medical News Today. (2025, September 2). How Wellbutrin works: Mechanism of action explained.
  • Dr. Oracle. (2025, March 19). What is the mechanism of action of Wellbutrin (Bupropion)?.
  • GoodRx. (2024, February 7). How Wellbutrin Works: The Atypical Antidepressant's Mechanism of Action.
  • Psych Scene Hub. (2021, March 23). Bupropion (Wellbutrin): Mechanism of Action and Clinical Application.
  • BOC Sciences. Bupropion: Definition, Properties, Mechanism of Action and Uses.
  • PubChem. Bupropion | C13H18ClNO | CID 444. National Center for Biotechnology Information.
  • Zarrow, M. H., & Scott, M. K. (2003). A Short, One-Pot Synthesis of Bupropion (Zyban, Wellbutrin). Journal of Chemical Education, 80(12), 1444.
  • Michigan State University Department of Chemistry. Aldehydes and Ketones.
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A Researcher's Guide to the Synthesis and Validation of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of key intermediates is a critical step that demands precision, reproducibility, and rigorous validation. One such vital building block is 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone (CAS No. 58113-30-7), a precursor in the manufacturing of the atypical antipsychotic drug, Iloperidone.[1][2] This guide provides an in-depth comparison of synthetic routes for this compound and a comprehensive framework for validating its experimental results, ensuring the quality and integrity of this crucial intermediate.

Introduction: The Strategic Importance of a Key Intermediate

This compound is a white solid with a melting point of 61-64 °C.[3][4] Its molecular structure is foundational for the synthesis of Iloperidone, making the reliability of its production paramount. The quality of this intermediate directly impacts the purity, yield, and safety profile of the final active pharmaceutical ingredient (API). Therefore, a thorough understanding of its synthesis and the ability to validate its identity and purity are indispensable for any research or manufacturing campaign.

Comparative Synthesis Methodologies

The primary and most established method for synthesizing this compound is the Williamson ether synthesis. However, alternative approaches such as those employing phase-transfer catalysis offer potential advantages in terms of reaction conditions and efficiency.

Method 1: The Classic Williamson Ether Synthesis

This well-established method involves the reaction of an alkoxide with a primary alkyl halide. In this specific synthesis, the phenolic hydroxyl group of acetovanillone (1-(4-hydroxy-3-methoxyphenyl)ethanone) is deprotonated by a weak base, typically potassium carbonate, to form a phenoxide ion. This nucleophile then attacks an electrophilic alkyl halide, such as 1-bromo-3-chloropropane or 1,3-dichloropropane, in an SN2 reaction to form the desired ether.[5]

Causality of Experimental Choices:

  • Reagents: Acetovanillone is the readily available starting material containing the required substituted phenyl ring. 1-Bromo-3-chloropropane is often chosen as the alkylating agent due to the higher reactivity of the bromide as a leaving group compared to chloride, allowing for a more selective reaction at one end of the propyl chain.

  • Base: Anhydrous potassium carbonate is a suitable weak base that is effective in deprotonating the phenolic hydroxyl group without causing unwanted side reactions. Its insolubility in acetone necessitates a heterogeneous reaction mixture, which can be easily separated upon completion.

  • Solvent: Acetone is a polar aprotic solvent that effectively dissolves the starting materials and facilitates the SN2 reaction mechanism. Its relatively low boiling point allows for easy removal after the reaction.

Experimental Protocol: Williamson Ether Synthesis

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetovanillone (1 equivalent), anhydrous potassium carbonate (1.5-2 equivalents), and acetone (10-15 mL per gram of acetovanillone).

  • Stir the suspension and add 1-bromo-3-chloropropane (1.2-1.5 equivalents) dropwise.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with a small amount of acetone.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.

Method 2: Phase-Transfer Catalysis (PTC) – An Enhanced Approach

Phase-transfer catalysis offers an alternative that can accelerate the reaction rate and improve efficiency, particularly in biphasic systems. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the alkylating agent resides.[6]

Causality of Experimental Choices:

  • Catalyst: A quaternary ammonium salt like tetrabutylammonium bromide (TBAB) is used to shuttle the phenoxide ion across the phase boundary, increasing the effective concentration of the nucleophile in the organic phase and thereby accelerating the reaction.

  • Solvent System: A two-phase system, such as toluene and water, can be employed. The organic phase dissolves the alkylating agent and the product, while the aqueous or solid phase contains the base and the phenoxide.

  • Base: A stronger base like sodium hydroxide can be used in an aqueous solution, with the PTC ensuring its effective participation in the reaction.

Experimental Protocol: Phase-Transfer Catalysis Synthesis

  • In a round-bottom flask, dissolve acetovanillone (1 equivalent) and a phase-transfer catalyst (e.g., TBAB, 0.05-0.1 equivalents) in a suitable organic solvent (e.g., toluene).

  • Add an aqueous solution of a base (e.g., 50% NaOH) and 1,3-dichloropropane (1.5-2 equivalents).

  • Stir the biphasic mixture vigorously at 60-80°C for 4-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction, separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Performance Comparison
ParameterWilliamson Ether SynthesisPhase-Transfer Catalysis
Reaction Time 12-24 hours4-8 hours
Reaction Temperature Refluxing Acetone (~56°C)60-80°C
Base Weak (e.g., K2CO3)Strong (e.g., NaOH)
Solvent Homogeneous (Acetone)Biphasic (e.g., Toluene/Water)
Catalyst Not requiredRequired (e.g., TBAB)
Yield Generally good to highOften higher
Work-up Simple filtration and evaporationPhase separation and extraction

Validation of Experimental Results: A Multi-faceted Approach

Rigorous validation is essential to confirm the identity, purity, and quantity of the synthesized this compound. This involves a combination of purification and analytical techniques.

Purification of the Crude Product

1. Recrystallization:

This is a fundamental technique for purifying solid compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities should remain soluble at all temperatures or be insoluble even at high temperatures.

Step-by-Step Recrystallization Protocol:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol, or a mixture of ethyl acetate and hexanes).

  • If colored impurities are present, they can be removed by adding a small amount of activated charcoal and hot filtering the solution.

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cool the flask in an ice bath to maximize the yield of the crystals.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

2. Column Chromatography:

For more challenging separations or to obtain very high purity material, column chromatography is the method of choice.

Step-by-Step Column Chromatography Protocol:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Analytical Characterization

A battery of analytical techniques should be employed to unequivocally confirm the structure and purity of the synthesized product. The data obtained should be compared with established reference data.

Expected Analytical Data:

TechniqueExpected Results for this compound
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.5 (d, 1H, Ar-H), ~7.4 (s, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~4.2 (t, 2H, -OCH₂-), ~3.9 (s, 3H, -OCH₃), ~3.8 (t, 2H, -CH₂Cl), ~2.6 (s, 3H, -COCH₃), ~2.3 (quintet, 2H, -CH₂CH₂CH₂-)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~197 (C=O), ~153 (Ar-C-O), ~149 (Ar-C-OCH₃), ~130 (Ar-C), ~123 (Ar-C), ~112 (Ar-C), ~111 (Ar-C), ~67 (-OCH₂-), ~56 (-OCH₃), ~41 (-CH₂Cl), ~32 (-CH₂CH₂CH₂-), ~26 (-COCH₃)
IR (KBr) ν (cm⁻¹): ~2950 (C-H stretch), ~1670 (C=O stretch), ~1590, ~1510 (C=C aromatic stretch), ~1260 (C-O-C stretch)
Mass Spectrometry (EI) m/z: 242 (M⁺), 244 (M+2⁺, due to ³⁷Cl isotope), 227 (M-CH₃)⁺, 166 (M-C₃H₆Cl)⁺, 151 (base peak)
HPLC A single major peak with a purity of ≥98% under appropriate chromatographic conditions.

Step-by-Step Analytical Workflow:

  • Thin Layer Chromatography (TLC): Use TLC for rapid monitoring of reaction progress and for determining the appropriate solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Develop an HPLC method to accurately determine the purity of the final product. A typical method would involve a C18 column with a mobile phase of acetonitrile and water.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the chemical structure of the compound. The chemical shifts, splitting patterns, and integration values should be consistent with the expected structure.

  • Infrared (IR) Spectroscopy: Use IR spectroscopy to identify the key functional groups present in the molecule, such as the carbonyl group of the ketone and the ether linkage.

  • Mass Spectrometry (MS): Obtain a mass spectrum to confirm the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information. The presence of the chlorine isotope pattern (M+ and M+2 peaks in a ~3:1 ratio) is a key diagnostic feature.

Workflow Visualization

The overall process from synthesis to validation can be visualized as follows:

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Validation Synthesis Synthesis of Crude Product (Williamson or PTC) Purification Purification (Recrystallization or Column Chromatography) Synthesis->Purification TLC TLC Analysis Purification->TLC HPLC HPLC Purity Purification->HPLC NMR NMR (¹H & ¹³C) Structural Confirmation Purification->NMR IR IR Spectroscopy Functional Groups Purification->IR MS Mass Spectrometry Molecular Weight Purification->MS

Caption: Workflow from synthesis to validation.

Conclusion

The successful synthesis and validation of this compound are critical for the production of high-quality Iloperidone. While the Williamson ether synthesis remains a robust and widely used method, phase-transfer catalysis presents a compelling alternative with the potential for faster reaction times and improved efficiency. Regardless of the synthetic route chosen, a comprehensive validation strategy employing a suite of purification and analytical techniques is non-negotiable. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can ensure the integrity of this key pharmaceutical intermediate, contributing to the development of safe and effective medicines.

References

  • Manus Aktteva Biopharma LLP. Intermediates of Iloperidone. (n.d.).
  • Wikipedia. Williamson ether synthesis. (2023, October 29).
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  • NIST. Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. (n.d.).
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  • ResearchGate. Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). (2013).
  • Google Patents. (2002). US6455702B1 - Process for preparing 1-( 6-methylpyridin-3-yl)-2-[4- (methylsulfonyl)phenyl]ethanone.
  • PubChem. 1-(4-Methoxy-3-nitrophenyl)ethanone. (n.d.).
  • Spectral Database for Organic Compounds (SDBS). (E)-3-(4-methoxyphenyl)-1-phenyl-prop-2-en-1-one. (n.d.).
  • Google Patents. (1967). GB1094417A - Method of producing 1-(4 methoxy-phenyl)- butanone.
  • PMC. 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone. (2009).
  • Google Patents. (2005). US6962940B2 - (+)-2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-acetylaminoisoindoline-1,3-dione: methods of using and compositions thereof.
  • European Patent Office. (2008). EP2285770A1 - PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL.
  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid.
  • The Pherobase. 1-(4-Hydroxy-3-methoxyphenyl)-ethanone (C9H10O3). (n.d.).
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper handling and disposal of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone (CAS No. 58113-30-7), a halogenated organic compound commonly used as a pharmaceutical intermediate.[1][2] Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining strict compliance with federal and local regulations. The principles outlined are grounded in the Resource Conservation and Recovery Act (RCRA) framework established by the U.S. Environmental Protection Agency (EPA).[3][4][5]

The fundamental principle guiding the disposal of this compound is its classification as a halogenated organic substance due to the presence of a chlorine atom in its structure.[6][7] This classification mandates a specific waste stream to prevent the formation of toxic byproducts during disposal and to comply with regulations that govern hazardous waste management from "cradle to grave."[3][4][8]

Hazard Characterization and Regulatory Overview

Before handling any chemical, a thorough understanding of its hazards is paramount. This compound is a solid substance with multiple hazard classifications.[1] This information dictates the minimum personal protective equipment (PPE) required and the rationale for its segregation as regulated hazardous waste.

Table 1: Chemical and Safety Data Summary

PropertyValueSource
CAS Number 58113-30-7[7]
Molecular Formula C12H15ClO3[1][7]
Physical Form Solid[1]
Signal Word Warning
GHS Pictogram GHS07 (Exclamation Mark)
Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[7]
Incompatible Materials Strong oxidizing agents[9]

Regulatory Imperative: Under the EPA's RCRA regulations, any waste containing halogenated organic compounds must be managed as hazardous waste.[6][10][11][12] This is because common disposal methods like standard incineration can produce highly toxic and corrosive gases (e.g., hydrogen chloride) if the facility is not equipped with specialized scrubbers. Therefore, mixing this waste with non-halogenated solvents is a serious compliance violation that significantly increases disposal costs and environmental risk.[11]

Pre-Disposal Safety and Spill Management

Safe disposal begins with safe handling. The established hazards of this compound necessitate the following precautions during any operation, including waste consolidation.

Personal Protective Equipment (PPE)

The causality behind PPE selection is directly linked to the hazard statements:

  • Nitrile Gloves: To prevent skin contact (addresses H312, H315).[10]

  • Safety Goggles or Face Shield: To protect against eye irritation from dust or splashes (addresses H319).[10]

  • Laboratory Coat: To protect skin and clothing.[10]

  • Respiratory Protection: All handling of the solid compound or solutions should occur within a certified chemical fume hood to mitigate inhalation risks (addresses H332, H335).[10][11]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Notify personnel in the immediate area and restrict access.

  • Don Appropriate PPE: Before cleanup, don all PPE listed above.

  • Contain the Spill: For solid spills, gently cover with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne. For liquid solutions, surround the spill with absorbent pads or booms.

  • Collect Waste: Carefully sweep or scoop the contained material into a designated, sealable waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect all cleanup materials (gloves, pads, wipes) as hazardous waste.

  • Label and Dispose: Seal and label the container as "Hazardous Waste: Spill Cleanup" with the chemical name. Dispose of it through your institution's EHS office.[11]

Step-by-Step Disposal Protocol

This protocol ensures a compliant and safe disposal pathway from the point of generation to final removal by a certified vendor.

Step 1: Waste Identification and Segregation

This is the most critical step. All waste containing this compound, including pure compound, reaction mixtures, contaminated solvents, and spill debris, must be classified as "Halogenated Organic Waste." [6][10]

  • Causality: This segregation is non-negotiable. Halogenated wastes are destined for high-temperature incineration in facilities designed to handle and neutralize the acidic gases produced.[6] Mixing them with non-halogenated waste contaminates the entire batch, leading to costly re-segregation or disposal of the entire volume at a higher price.[11]

Step 2: Select an Appropriate Waste Container
  • Use a container provided or approved by your institution's Environmental Health & Safety (EHS) department.[11]

  • The container must be made of a chemically compatible material (e.g., high-density polyethylene for solvents).

  • It must have a screw-top or other securely sealing lid to prevent leaks and evaporation.[3][12]

  • Ensure the container is in good condition, free of cracks or residue from previous use.

Step 3: Label the Waste Container

Proper labeling is a primary EPA compliance point.[3]

  • Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[11][12]

  • The label must include:

    • The words "Hazardous Waste." [13]

    • The full, unabbreviated chemical name: "this compound." [12]

    • If in a solvent, list all constituents and their approximate percentages.

    • The appropriate hazard characteristics (e.g., Toxic, Irritant).[11]

    • The accumulation start date (the date the first waste is added).

Step 4: Accumulate Waste Safely
  • Store the waste container in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation.[11][14]

  • The container must be kept in secondary containment (e.g., a larger bin or tray) to contain any potential leaks.

  • Crucially, the container must be kept closed at all times except when actively adding waste. [3][11][12] This is one of the most common regulatory violations.[3]

Step 5: Arrange for Final Disposal
  • Do not dispose of this chemical down the drain or in regular trash.[10][12]

  • Once the container is three-quarters full, or if the accumulation time limit set by your institution is reached, arrange for disposal.

  • Contact your institution's EHS or Safety Office to request a waste pickup.[10][11] They will manage the process of transferring the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

DisposalWorkflow start Waste Generation 1-(4-(3-Chloropropoxy)- 3-methoxyphenyl)ethanone characterization Step 1: Characterize Waste Does it contain a halogen (F, Cl, Br, I)? start->characterization yes_path YES (Contains Chlorine) characterization->yes_path  Yes container Step 2: Select Container Designated, compatible, sealed 'Halogenated Waste' carboy. yes_path->container labeling Step 3: Label Container 'Hazardous Waste', Full Chemical Name, Constituents (%), Accumulation Date container->labeling accumulation Step 4: Accumulate Safely In Satellite Accumulation Area (SAA) Keep container closed. labeling->accumulation check_full Container is >75% full or approaching time limit? accumulation->check_full check_full->accumulation No contact_ehs Step 5: Arrange Disposal Contact Institutional EHS Office for waste pickup. check_full->contact_ehs Yes pickup Scheduled Pickup by Certified Waste Vendor for High-Temperature Incineration contact_ehs->pickup

Caption: Disposal decision workflow for halogenated waste.

Summary of Best Practices: Do's and Don'ts

DoDon't
DO always wear appropriate PPE, including gloves and eye protection.DON'T ever pour this chemical or its solutions down the drain.[10][12]
DO segregate this waste into a dedicated "Halogenated Organic Waste" container.[6][10][11][12]DON'T mix halogenated waste with non-halogenated waste.[11][13]
DO label the waste container clearly and completely before adding waste.[12][13]DON'T use abbreviations or chemical formulas on the waste tag.[12]
DO keep the waste container tightly sealed except when adding waste.[3][12]DON'T leave a waste container open in a fume hood to evaporate.
DO store the waste container in a designated Satellite Accumulation Area.[11][14]DON'T accumulate more than 55 gallons of hazardous waste in an SAA.
DO contact your EHS department for disposal procedures and pickup.[10][11]DON'T attempt to dispose of the chemical waste yourself.

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect our environment.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
  • Halogenated Solvents in Laboratories.
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  • Hazardous Waste Disposal Guidelines. Purdue University.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
  • 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethan-1-one | 58113-30-7. Sigma-Aldrich.
  • RCRA Hazardous Wastes. EcoOnline Help Center.
  • CAS NO. 58113-30-7 | this compound. Arctom Scientific.
  • Organic Solvents Disposal. Cornell University Environmental Health and Safety.
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.
  • This compound | 58113-30-7. Sigma-Aldrich.
  • CAS No : 58113-30-7 | Product Name : 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone.
  • Safety Data Sheet for Acetovanillone. Fisher Scientific.
  • What is a RCRA Hazardous Waste? Connecticut Department of Energy & Environmental Protection.
  • Best Practices for Hazardous Waste Disposal. AEG Environmental.
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone.
  • Hazardous Waste Information. U.S. Environmental Protection Agency.
  • 1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone Use and Manufacturing. Echemi.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
  • The 4 Characteristics of RCRA Hazardous Waste Explained. Lion Technology Inc.

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A Senior Application Scientist's Guide to Personal Protective Equipment for 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical intermediates, such as 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone, a key component in the synthesis of Iloperidone, demands a meticulous and informed approach to personal protection.[1][2] This guide moves beyond a simple checklist, offering a procedural and scientific rationale for the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research.

Hazard Identification: Understanding the Risks

This compound, a white crystalline solid, presents several hazards that necessitate careful handling.[1][3] Its chemical structure, featuring a chlorinated alkyl chain and an acetophenone group, contributes to its irritant properties. The primary routes of exposure are skin contact, eye contact, and inhalation of dust particles.[4]

A comprehensive understanding of its hazard profile, as defined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, is the foundation of a robust safety protocol.

Table 1: GHS Hazard Profile for this compound

Hazard ClassHazard StatementGHS PictogramSignal Word
Skin Corrosion/IrritationH315: Causes skin irritationGHS07 (Exclamation Mark)Warning
Serious Eye Damage/IrritationH319: Causes serious eye irritationGHS07 (Exclamation Mark)Warning
Acute Toxicity (Oral)H302: Harmful if swallowedGHS07 (Exclamation Mark)Warning
Acute Toxicity (Dermal)H312: Harmful in contact with skinGHS07 (Exclamation Mark)Warning
Acute Toxicity (Inhalation)H332: Harmful if inhaledGHS07 (Exclamation Mark)Warning
Specific target organ toxicityH335: May cause respiratory irritationGHS07 (Exclamation Mark)Warning

Source: Information synthesized from multiple chemical suppliers and safety databases.[4][5][6]

The causality behind these classifications is rooted in the molecule's reactivity. The chloropropyl group is a potential alkylating agent, which can react with biological macromolecules, leading to irritation. The acetophenone moiety, while generally less reactive, contributes to the overall toxicological profile.

The Core of Protection: A Multi-Layered PPE Strategy

A dynamic risk assessment is crucial; the level of PPE must correspond to the scale and nature of the procedure. The following sections provide a step-by-step guide for selecting and using appropriate PPE for common laboratory tasks involving this compound.

Routine Weighing and Handling of the Solid Compound

Handling the powdered form of this chemical presents a risk of airborne dust. Therefore, all manipulations should be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[7]

Step-by-Step PPE Protocol:

  • Pre-Donning Inspection: Before entering the designated handling area, visually inspect all PPE for defects such as tears, punctures, or discoloration.

  • Body Protection: Don a clean, flame-resistant laboratory coat with long sleeves and a secure front closure. Ensure it is fully buttoned.[8]

  • Hand Protection: Double-gloving is required.

    • Inner Glove: A thin, powder-free nitrile glove provides a base layer of protection.

    • Outer Glove: A second, thicker pair of nitrile gloves should be worn over the first. This allows for the safe removal of the outer, potentially contaminated glove without exposing the skin.[9]

    • Scientific Rationale: Nitrile provides good resistance to a wide range of chemicals for incidental contact.[9] Double-gloving is a field-proven technique that significantly reduces the risk of exposure from undetected pinholes or tears in the outer glove.

  • Eye and Face Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards and provide a complete seal around the eyes.[8] If there is a significant risk of splashing, such as when handling larger quantities, a full-face shield must be worn in addition to the goggles.[8][10]

  • Post-Handling: After completing the task, doff PPE in the correct order (outer gloves, lab coat, goggles, inner gloves) to prevent cross-contamination. Wash hands thoroughly with soap and water.[10]

Handling Solutions Containing the Compound

When working with this compound in solution, the primary risks shift from inhalation of dust to chemical splashes and vapor inhalation.

Step-by-Step PPE Protocol:

  • Engineering Controls: All work must be conducted in a chemical fume hood.

  • Body Protection: A chemically resistant apron worn over a flame-resistant lab coat is recommended, especially when working with volumes greater than 100 mL.[9]

  • Hand Protection: Select gloves based on the solvent being used. While nitrile gloves are suitable for many common laboratory solvents for short-duration tasks, consult a solvent compatibility chart for extended use or for more aggressive solvents. For instance, butyl gloves offer superior resistance to many organic solvents.[9]

  • Eye and Face Protection: Chemical splash goggles are mandatory. A face shield worn over the goggles is required when there is a risk of splashing.[8]

  • Respiratory Protection: Under normal conditions within a functioning fume hood, a respirator is not required. However, in the event of a large spill or a failure of ventilation, an air-purifying respirator with organic vapor cartridges may be necessary for emergency response.[11]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_0 Task Assessment cluster_1 PPE Configuration Start Identify Task TaskType Solid or Solution? Start->TaskType SolidHandling Solid Handling PPE: - Fume Hood/Enclosure - Double Nitrile Gloves - Chemical Splash Goggles TaskType->SolidHandling Solid SolutionHandling Solution Handling PPE: - Fume Hood - Solvent-Rated Gloves - Goggles & Face Shield TaskType->SolutionHandling Solution Scale Scale of Operation (mg vs. multi-gram) BasePPE Standard PPE: - Lab Coat - Safety Glasses LargeScale Enhanced PPE: - Chemical Apron - Consider higher-resistance gloves Scale->LargeScale Large Scale SolidHandling->Scale SolutionHandling->Scale

Caption: A workflow for determining the appropriate PPE based on the task.

Emergency Response: Immediate and Correct Actions

In the event of an exposure or spill, a rapid and informed response is critical to mitigating harm.

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Spill Cleanup: For minor spills, absorb the material with inert, non-combustible material (e.g., sand, vermiculite). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Ventilate the area. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[7]

Disposal Plan: Managing Chlorinated Waste

As a chlorinated organic compound, this compound and any materials contaminated with it require specialized disposal. Improper disposal can lead to environmental contamination.[12][13]

Step-by-Step Disposal Protocol:

  • Segregation is Key: Never mix chlorinated waste with non-chlorinated waste streams.[14][15] This is because the disposal methods differ significantly, and cross-contamination increases disposal costs and environmental risk.

  • Waste Containers: Use clearly labeled, dedicated waste containers for "Chlorinated Solid Waste" and "Chlorinated Liquid Waste." Ensure containers are chemically compatible and have secure lids.[14]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be placed in the designated chlorinated solid waste container.

  • Bulk and Solution Disposal: Unused compound and solutions must be collected in a sealed, labeled container for chlorinated liquid waste.

  • Final Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program. These wastes are typically disposed of via high-temperature incineration at a licensed facility.[15][16]

Waste Disposal Decision Workflow

This diagram illustrates the correct procedure for segregating and disposing of waste generated from handling this compound.

Waste_Disposal_Workflow Waste Disposal Workflow for Chlorinated Compounds Start Generate Waste WasteType Identify Waste Type Start->WasteType SolidWaste Solid Waste (e.g., gloves, weigh boats) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (e.g., excess solution, rinsate) WasteType->LiquidWaste Liquid ChlorinatedSolid Place in 'Chlorinated Solid Waste' Container SolidWaste->ChlorinatedSolid ChlorinatedLiquid Place in 'Chlorinated Liquid Waste' Container LiquidWaste->ChlorinatedLiquid SealAndLabel Securely Seal and Label Container ChlorinatedSolid->SealAndLabel ChlorinatedLiquid->SealAndLabel ArrangeDisposal Arrange for Disposal via EH&S or Licensed Contractor SealAndLabel->ArrangeDisposal

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.